molecular formula C5H9ClN2 B1456959 3-Methylazetidine-3-carbonitrile hydrochloride CAS No. 936850-33-8

3-Methylazetidine-3-carbonitrile hydrochloride

Cat. No.: B1456959
CAS No.: 936850-33-8
M. Wt: 132.59 g/mol
InChI Key: DCXJKYVRMRUVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylazetidine-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2 and its molecular weight is 132.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylazetidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c1-5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXJKYVRMRUVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726988
Record name 3-Methylazetidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936850-33-8
Record name 3-Methylazetidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylazetidine-3-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methylazetidine-3-carbonitrile Hydrochloride: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained four-membered nitrogen-containing heterocycles, particularly azetidines, have emerged as pivotal building blocks.[1] Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance metabolic stability, improve solubility, and provide precise vectoral orientations for interacting with biological targets.[1] 3-Methylazetidine-3-carbonitrile hydrochloride (CAS No. 936850-33-8) is a prime exemplar of a functionalized azetidine synthon, strategically designed for facile elaboration into more complex molecular entities.[2] This guide provides an in-depth examination of its chemical properties, synthetic utility, and safe handling, tailored for researchers and professionals in drug development and organic synthesis.

Physicochemical and Structural Properties

This compound is a white to off-white solid, valued for its stability and handling characteristics as a hydrochloride salt.[2] The presence of the salt form enhances its solubility in polar solvents, a crucial attribute for its application in various reaction media.

PropertyValueSource(s)
CAS Number 936850-33-8[2][3]
Molecular Formula C₅H₉ClN₂[2]
Molecular Weight 132.59 g/mol [2]
Appearance White to off-white solid[2]
Storage 2-8°C, under inert gas[2]

Molecular Structure and Logic

The structure of 3-Methylazetidine-3-carbonitrile features a quaternary carbon center within the azetidine ring, substituted with both a methyl and a nitrile group. This arrangement is key to its synthetic versatility. The nitrile group serves as a versatile functional handle, capable of transformation into amines, carboxylic acids, amides, or tetrazoles, thus opening avenues to a diverse range of derivatives. The methyl group at the 3-position provides steric influence and can play a role in modulating the binding of derivative compounds to their biological targets.

Caption: Structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The diastereotopic protons on the azetidine ring carbons (C2 and C4) adjacent to the nitrogen will likely appear as complex multiplets due to geminal and vicinal coupling. The protonated nitrogen may lead to a broadening of adjacent proton signals.

  • Azetidine Ring Protons (CH₂): Expected in the range of 3.5-4.5 ppm. These protons are deshielded due to the adjacent electropositive nitrogen atom of the hydrochloride salt.[4]

  • Methyl Protons (CH₃): A singlet is expected in the range of 1.5-2.0 ppm.

  • Amine Proton (NH₂⁺): A broad singlet is anticipated, with a chemical shift that can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide clear signals for each of the five carbon atoms in the molecule.

  • Nitrile Carbon (C≡N): Expected to appear in the range of 115-125 ppm.[5]

  • Quaternary Carbon (C-3): The carbon bearing the methyl and nitrile groups will likely have a chemical shift in the range of 35-50 ppm.

  • Azetidine Ring Carbons (C-2, C-4): These carbons adjacent to the nitrogen are expected in the 45-60 ppm range.[5]

  • Methyl Carbon (CH₃): The methyl carbon should appear in the upfield region, typically between 15-25 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for confirming the presence of key functional groups.

  • Nitrile Stretch (C≡N): A sharp, medium-intensity absorption is expected in the 2240-2260 cm⁻¹ region.[7]

  • N-H Stretch: A broad and strong absorption band is anticipated in the 2400-3200 cm⁻¹ range, characteristic of an amine hydrochloride salt.

  • C-H Stretch: Absorptions for the alkyl C-H bonds will be observed in the 2850-3000 cm⁻¹ range.[7]

Mass Spectrometry

In mass spectrometry, the molecular ion peak for the free base (C₅H₈N₂) would be observed at m/z 96.07. Fragmentation patterns would likely involve the loss of the nitrile group (M-26) or cleavage of the azetidine ring.[8]

Reactivity and Synthetic Applications

The synthetic utility of this compound is rooted in the reactivity of both the azetidine ring and the nitrile functionality.

Synthetic_Utility cluster_0 Starting Material cluster_1 Nitrile Group Transformations cluster_2 Azetidine Ring Reactions start 3-Methylazetidine-3-carbonitrile HCl hydrolysis Hydrolysis (e.g., H₂O, H⁺/OH⁻) start->hydrolysis Versatile Handle reduction Reduction (e.g., LiAlH₄, H₂/Catalyst) start->reduction cycloaddition Cycloaddition (e.g., NaN₃) start->cycloaddition n_alkylation N-Alkylation / N-Arylation start->n_alkylation Building Block ring_opening Nucleophilic Ring Opening (under harsh conditions) start->ring_opening acid Carboxylic Acid Derivative hydrolysis->acid amine Primary Amine Derivative reduction->amine tetrazole Tetrazole Derivative cycloaddition->tetrazole complex_mol Complex Bioactive Molecules n_alkylation->complex_mol functionalized_amine Functionalized Amines ring_opening->functionalized_amine

Caption: Synthetic pathways for 3-Methylazetidine-3-carbonitrile.

Nitrile Group Chemistry

The nitrile group is a versatile precursor to several important functionalities in drug molecules:

  • Reduction to Amines: The nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This aminomethyl group is a common feature in many bioactive compounds.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, providing a handle for amide bond formation or other modifications.

  • Formation of Tetrazoles: The nitrile can undergo [3+2] cycloaddition with sodium azide to form a tetrazole ring, a well-known bioisostere for carboxylic acids in medicinal chemistry.

Azetidine Ring Reactivity

The secondary amine of the azetidine ring is a key site for derivatization:

  • N-Functionalization: The nitrogen can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

  • Ring Stability: While azetidines are strained, they are generally stable under many synthetic conditions. Ring-opening reactions typically require harsh conditions or specific activation.[9]

Representative Synthesis Protocol

A common and efficient route to this compound involves the deprotection of its N-Boc protected precursor, tert-butyl 3-cyano-3-methylazetidine-1-carboxylate.

Step 1: Deprotection of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate

  • Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 3-cyano-3-methylazetidine-1-carboxylate in a solvent such as dioxane or methanol.

  • Acid Addition: Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in methanol) to the reaction mixture at room temperature. The choice of acidic conditions is crucial to efficiently cleave the Boc protecting group without promoting side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique such as TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture as the hydrochloride salt. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether or hexane to remove any organic impurities, and dried under vacuum to yield this compound.

Applications in Drug Discovery

The azetidine motif is present in several FDA-approved drugs, highlighting its importance in modern pharmaceutical development.[1] For instance, drugs like baricitinib and cobimetinib incorporate azetidine rings to enhance their pharmacokinetic profiles and target engagement.[1] this compound serves as a valuable starting material for the synthesis of novel drug candidates, particularly those targeting the central nervous system (CNS) and kinase inhibitors.[10] Its rigid structure and the versatile nitrile handle make it an ideal scaffold for building libraries of compounds for high-throughput screening and lead optimization.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended, storage at 2-8°C under an inert atmosphere is ideal to maintain its integrity.[2]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block for the synthesis of complex, biologically active molecules. Its unique structural features, combining the conformational constraint of the azetidine ring with the synthetic versatility of the nitrile group, make it a powerful tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for unlocking its full potential in the creation of next-generation therapeutics.

References

  • ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants.
  • MySkinRecipes. (n.d.). 3-Ethylazetidine-3-carbonitrile hydrochloride.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Methylamine Supplier. (n.d.). Azetidine-3-Carbonitrile Hcl.
  • Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions.
  • Vanderbilt University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Organic Syntheses. (n.d.). Azetidine.
  • Thieme. (n.d.). 3. 1H NMR Spectroscopy.
  • Google Patents. (n.d.). US9139593B2 - Azetidine compounds, compositions and methods of use.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. (n.d.). The MS² spectra and fragmentation pattern of three metabolites.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR.
  • PubChem. (n.d.). 3-Methylazetidine hydrochloride.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • MySkinRecipes. (n.d.). This compound.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Google Patents. (n.d.). EP0299513A1 - Azetidine derivatives, compositions and their use.
  • CORE. (n.d.). Synthesis of 3,3-Diarylazetidines.
  • PMC. (n.d.). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ResearchGate. (n.d.). IR spectra of 1-3 recorded in KBr pellets at 293 K.
  • ResearchGate. (2014, June). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
  • ResearchGate. (2025, August 6). FT-IR, FT-Raman Spectra and Ab Initio HF, DFT Vibrational Analysis of P-methyl acetanilide.
  • Universität Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.

Sources

An In-depth Technical Guide to 3-Methylazetidine-3-carbonitrile hydrochloride (CAS 936850-33-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties, including high ring strain, sp³-rich character, and conformational rigidity, offer advantages in designing novel therapeutics with improved pharmacokinetic profiles, such as enhanced metabolic stability, solubility, and receptor selectivity.[1][2][3] This guide provides a comprehensive technical overview of a key derivative, 3-Methylazetidine-3-carbonitrile hydrochloride, a valuable building block for the synthesis of complex nitrogen-containing molecules with potential applications in drug discovery.[4][5]

Chemical and Physical Properties

This compound is a crystalline solid that is soluble in polar solvents like water.[4] Its hydrochloride salt form enhances stability and ease of handling in a laboratory setting.[4]

PropertyValueSource
CAS Number 936850-33-8[6]
Molecular Formula C₅H₉ClN₂[4][5]
Molecular Weight 132.59 g/mol [4][5]
IUPAC Name 3-methylazetidine-3-carbonitrile;hydrochloride[6]
SMILES CC1(CNC1)C#N.Cl[7]
Appearance Solid[1]
Storage 2-8°C, under inert gas[5]

Synthesis Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary strategies are outlined below.

Nucleophilic Substitution of a 3-Halo-3-methylazetidine Precursor

A common and effective method for the introduction of the nitrile functionality at the 3-position of the azetidine ring is through a nucleophilic substitution reaction. This approach involves the displacement of a halide, typically bromide, from a 3-halo-3-methylazetidine derivative with a cyanide salt.[8][9][10]

Reaction Scheme:

Sources

An In-Depth Technical Guide to 3-Methylazetidine-3-carbonitrile Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Strained Heterocycles in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged motif in contemporary drug design.[1] Its inherent ring strain and constrained geometry offer a unique three-dimensional exit vector profile compared to larger, more flexible saturated heterocycles.[1] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom provides a handle for modulating physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles. This guide focuses on a specific, valuable derivative: 3-Methylazetidine-3-carbonitrile hydrochloride, a versatile building block for the synthesis of novel therapeutics.

Molecular Structure and Physicochemical Properties

1.1. Chemical Identity

  • Systematic Name: this compound

  • CAS Number: 936850-33-8

  • Molecular Formula: C₅H₉ClN₂

  • Molecular Weight: 132.59 g/mol

  • Structure:

1.2. Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug discovery. The following table summarizes key predicted and experimental parameters for this compound.

PropertyValueSource
pKa ~8.5 (predicted for the azetidinium ion)ChemAxon
LogP ~0.2 (predicted for the free base)ChemAxon
Topological Polar Surface Area (TPSA) 35.8 Ų (for the free base)PubChem[2]
Solubility Soluble in water and polar organic solventsGeneric knowledge
Appearance White to off-white solidGeneric knowledge
Storage Store at 2-8°C under an inert atmosphereMySkinRecipes[3]

The hydrochloride salt form significantly enhances the aqueous solubility of the otherwise moderately lipophilic free base, facilitating its use in a variety of reaction conditions. The azetidine nitrogen's pKa suggests that at physiological pH, a significant portion of the molecule will exist in its protonated, charged form, which can have profound implications for cell permeability and target engagement.

Synthesis and Mechanistic Considerations

The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain. However, several robust methods have been developed. A plausible and efficient synthesis of this compound is proposed below, based on established methodologies for related compounds.

2.1. Proposed Synthetic Workflow

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: N-Protection cluster_2 Step 3: Cyclization via Mesylation cluster_3 Step 4: Amide Formation cluster_4 Step 5: Dehydration to Nitrile cluster_5 Step 6: Deprotection and Salt Formation A Isobutylene oxide C 1-Amino-2-methylpropan-2-ol A->C Nucleophilic attack B Ammonia B->C D 1-Amino-2-methylpropan-2-ol C->D F tert-Butyl (2-hydroxy-2-methylpropyl)carbamate D->F Base (e.g., Et₃N) E Boc-anhydride (Boc)₂O E->F G tert-Butyl (2-hydroxy-2-methylpropyl)carbamate F->G I tert-Butyl 3-methylazetidine-3-carboxylate G->I Base (e.g., NaH) H Methanesulfonyl chloride (MsCl) H->I J tert-Butyl 3-methylazetidine-3-carboxylate I->J L tert-Butyl 3-carbamoyl-3-methylazetidine-1-carboxylate J->L Coupling agent (e.g., HATU) K Ammonia K->L M tert-Butyl 3-carbamoyl-3-methylazetidine-1-carboxylate L->M O tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate M->O Pyridine N Trifluoroacetic anhydride (TFAA) N->O P tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate O->P R This compound P->R Q HCl in Diethyl Ether Q->R G M [C₅H₈N₂]⁺˙ m/z = 96 F1 [C₄H₅N₂]⁺ m/z = 81 M->F1 - •CH₃ F2 [C₄H₅N]⁺˙ m/z = 67 M->F2 - HCN F3 [C₃H₃N]⁺˙ m/z = 53 F2->F3 - CH₂

Caption: Proposed mass fragmentation pattern for 3-Methylazetidine-3-carbonitrile.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a valuable building block for the synthesis of biologically active molecules. The 3,3-disubstituted azetidine motif is particularly sought after as it introduces a stereocenter and allows for the projection of substituents in well-defined vectors.

4.1. As a Scaffold for Novel Therapeutics

The nitrile group in this compound is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This allows for the introduction of a wide range of pharmacophoric groups.

  • Kinase Inhibitors: The azetidine scaffold has been incorporated into numerous kinase inhibitors. The rigid framework can help to correctly orient key binding elements within the ATP-binding pocket of kinases.

  • Central Nervous System (CNS) Agents: The ability of the azetidine ring to improve metabolic stability and solubility makes it an attractive scaffold for CNS-penetrant drugs. A related compound, 3-Ethylazetidine-3-carbonitrile hydrochloride, is noted for its use in developing APIs targeting CNS disorders. [4]* Antiviral and Antibacterial Agents: The unique structural features of azetidines have been exploited in the development of novel antimicrobial agents.

4.2. Case Studies from Patent Literature

While specific examples incorporating the 3-methyl-3-carbonitrile moiety are often proprietary, the broader class of 3-substituted azetidines is prevalent in the patent literature, highlighting their importance in drug discovery programs. For instance, various patents describe the use of functionalized azetidines in the synthesis of inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes. [5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

5.1. Hazard Identification

According to the Safety Data Sheet (SDS), this compound is classified as:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation. [6] 5.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

5.3. Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended. [3]

Conclusion and Future Outlook

This compound represents a confluence of desirable features for a medicinal chemistry building block: a strained, rigid scaffold that imparts favorable pharmacokinetic properties, and a versatile functional group for further elaboration. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, the utility of such thoughtfully designed building blocks will only increase. The synthetic and analytical roadmap provided in this guide is intended to empower researchers to confidently incorporate this valuable reagent into their drug discovery programs, paving the way for the next generation of innovative therapeutics.

References

  • Singh, G. S., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2569–2581. [Link]
  • PubChem. 3-Azetidinecarbonitrile. [Link]
  • MySkinRecipes. This compound. [Link]
  • Pfizer Inc. (2005). Patent No. US 2005/0256310 A1.
  • CASPRE - 13C NMR Predictor. [Link]
  • PubChem. 3-Azetidinecarbonitrile. [Link]
  • Chemistry LibreTexts.
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • MySkinRecipes. 3-Ethylazetidine-3-carbonitrile hydrochloride. [Link]
  • Google Patents.
  • Google Patents.
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • MySkinRecipes. This compound. [Link]

Sources

Physicochemical Characterization of 3-Methylazetidine-3-carbonitrile hydrochloride: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

3-Methylazetidine-3-carbonitrile hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its rigid four-membered azetidine core, combined with the versatile nitrile functional group, makes it a valuable scaffold for designing novel therapeutic agents.[1] The azetidine ring provides a three-dimensional vector for substituent placement, which is crucial for optimizing ligand-receptor interactions, while the nitrile group can act as a hydrogen bond acceptor, a precursor to amines or carboxylic acids, or a bioisostere for other functional groups.[2][3]

As a hydrochloride salt, the compound's properties, such as solubility and stability, are significantly altered compared to its free base form. For researchers in drug discovery and development, a comprehensive understanding of its physical and chemical properties is not merely academic; it is a prerequisite for its effective use in synthesis, formulation, and biological screening. Accurate characterization ensures reproducibility in experimental results, informs decisions on reaction conditions, and is foundational for any subsequent development activities.

This guide provides a technical framework for the thorough physicochemical characterization of this compound. It moves beyond a simple listing of properties to explain the causality behind the selection of analytical methods and provides robust, step-by-step protocols designed to generate reliable and reproducible data.

Compound Identity and Core Physicochemical Properties

A precise identification of the material is the first step in any scientific investigation. The fundamental identifiers for this compound are summarized below.

Table 1: Compound Identification
IdentifierValueSource(s)
IUPAC Name 3-methylazetidine-3-carbonitrile;hydrochloride[4][5]
CAS Number 936850-33-8[4][5]
Molecular Formula C₅H₉ClN₂[4][5]
Molecular Weight 132.59 g/mol [4][5]
SMILES N#CC1(C)CNC1.[H]Cl[4]
Structure Chemical structure of this compound
Table 2: Physical and Chemical Properties
PropertyValue / Expected ResultRationale & Significance
Appearance White to off-white solid[5]
Melting Point Experimental determination required. Expected to be >150 °C.A sharp, defined melting range is a strong indicator of high purity. Broad ranges suggest impurities or decomposition.
Solubility Experimental determination required. Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and DMSO.Solubility dictates its utility in various reaction conditions and is the first step in developing aqueous formulations for biological assays.
Stability Stable under recommended storage. Susceptible to degradation from strong acids, bases, and oxidizing agents.[6]Understanding stability is critical for preventing degradation during storage and reactions. The nitrile group can be susceptible to hydrolysis, and the strained azetidine ring can be prone to opening under harsh conditions.[2][6]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen).[5]Refrigeration and inert atmosphere mitigate the risk of degradation from atmospheric moisture and reactive gases, preserving the compound's integrity.[6][7]

A Multi-Technique Strategy for Robust Characterization

Characterizing a small molecule hydrochloride salt like 3-Methylazetidine-3-carbonitrile requires a multi-faceted analytical approach. This is not merely for confirmation but to build a complete, validated profile of the material's identity, purity, and behavior.

The rationale for this integrated strategy is rooted in the compound's specific chemical nature:

  • Hygroscopicity: As a hydrochloride salt, the material may absorb atmospheric moisture, which can affect its apparent weight, stability, and performance in reactions.

  • Functional Group Reactivity: The electrophilic carbon of the nitrile group and the strained azetidine ring present potential sites for degradation.[2][6] Analytical methods must be chosen to avoid inducing these changes. For instance, high temperatures in gas chromatography could cause decomposition, making liquid chromatography the preferred method for purity analysis.[8]

  • Purity Profile: Impurities may arise from the synthesis (e.g., starting materials, side-products) or degradation. A single technique is rarely sufficient to identify and quantify all potential impurities. Orthogonal methods, such as HPLC and NMR, provide a more complete picture.

The following sections detail the essential experimental protocols.

Experimental Protocols for Physicochemical Characterization

These protocols are designed to be self-validating, providing not just data, but confidence in that data.

Visual Characterization

A simple but crucial first step.

  • Procedure: Place a small amount of the sample on a clean, white surface or in a clear vial.

  • Observation: Record the appearance (e.g., crystalline, amorphous powder), color, and uniformity.

  • Causality: Any deviation from the expected "white to off-white solid" (e.g., discoloration to yellow or brown, presence of dark specks) could indicate degradation or significant impurities and should trigger further investigation.[7]

Melting Point Determination (Capillary Method)

This classic technique remains a cornerstone for assessing purity.

  • Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Finely crush the sample into a powder.

  • Loading: Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Use a rapid heating rate (e.g., 10-15 °C/min) for an initial approximate determination. For the precise measurement, use a new sample and heat rapidly to within 15-20 °C of the approximate melting point, then slow the heating rate to 1-2 °C/min.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

  • Trustworthiness: A pure, crystalline solid will exhibit a sharp melting range of <2 °C. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point.

Aqueous Solubility Assessment (Thermodynamic Shake-Flask Method)

This protocol determines the equilibrium solubility, a critical parameter for drug development.

  • Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., deionized water, Phosphate-Buffered Saline pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling & Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with the mobile phase to be used for analysis.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method (see section 4.5) against a calibration curve prepared from known concentrations of the compound.

  • Causality: This shake-flask method is considered the gold standard for thermodynamic solubility because it ensures the solution is truly saturated. Quantifying via HPLC is more accurate than methods relying on visual disappearance of the solid, as it is not subject to human error and can measure solubility over a wide dynamic range.

Structural Elucidation and Confirmation
4.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure confirmation.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for hydrochloride salts.

  • ¹H NMR Acquisition:

    • Expected Signals: Protons on the azetidine ring will appear as multiplets in the aliphatic region (~3-4 ppm). The methyl group will be a singlet (~1.5 ppm). The N-H proton of the azetidinium ion may be a broad signal or exchange with D₂O.

    • Significance: The integration of these signals should correspond to the number of protons in each environment, confirming the ratio of the different groups.

  • ¹³C NMR Acquisition:

    • Expected Signals: The nitrile carbon (C≡N) is distinctive, appearing around 120 ppm. The quaternary carbon attached to the methyl and nitrile groups will be further downfield than the other ring carbons. The methyl carbon will be upfield.

    • Significance: Confirms the carbon skeleton and the presence of key functional groups.

  • Trustworthiness: Comparing the acquired spectra with reference spectra or predicted shifts provides definitive structural confirmation. The absence of significant unassigned signals is a strong indicator of high purity.[7]

4.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for rapidly confirming the presence of key functional groups.

  • Sample Preparation: The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Interpretation:

    • C≡N Stretch: A sharp, moderately intense peak is expected in the 2240-2260 cm⁻¹ region. Its presence is highly characteristic of the nitrile group.[9]

    • N-H Stretch: A broad absorption band is expected in the 2400-3200 cm⁻¹ range, characteristic of the ammonium (R₂NH₂⁺) salt.

    • C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to aliphatic C-H bonds.

  • Causality: FTIR provides a molecular "fingerprint." While not quantitative, it is a fast and conclusive method for identity confirmation, especially for verifying the presence of the crucial nitrile functionality.[10]

4.4.3 High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, confirming the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer operating in positive ion mode.

  • Interpretation: The primary species observed will be the protonated free base [M+H]⁺.

    • Expected m/z: The monoisotopic mass of the free base (C₅H₈N₂) is 96.0688 Da. The observed m/z for [M+H]⁺ should be 97.0760.[11]

  • Trustworthiness: An observed mass that matches the theoretical mass to within 5 ppm provides extremely high confidence in the elemental composition of the molecule, distinguishing it from other potential isomers or compounds with the same nominal mass.

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse for purity determination and impurity profiling in the pharmaceutical industry.[8]

  • System Preparation: Use an HPLC system with a UV detector. A C18 stationary phase column is a common starting point.

  • Mobile Phase: A typical mobile phase would consist of (A) 0.1% Formic Acid or Trifluoroacetic Acid in Water and (B) 0.1% Acid in Acetonitrile. The acidic modifier ensures good peak shape for the amine.

  • Method Development (Gradient):

    • Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to elute all components.

    • Set the UV detector to a wavelength where the compound has some absorbance (e.g., ~210 nm), as nitriles have a weak chromophore.

  • Optimization: Adjust the gradient based on the initial run to achieve good resolution between the main peak and any impurities.

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time reproducibility (<1% RSD), peak area reproducibility (<2% RSD), and tailing factor (ideally between 0.9 and 1.5).

  • Analysis: Prepare the sample at a known concentration (e.g., 1 mg/mL) and inject. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.

Stability, Handling, and Storage

Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[6]

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents, which can cause decomposition.[6] The hydrochloride salt form provides some protection against adventitious base-catalyzed reactions, but deliberate exposure should be avoided.

Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.[5] Low temperatures slow the rate of potential decomposition reactions.

  • Atmosphere: Store under an inert gas like argon or nitrogen.[5] This is a critical precaution. The azetidine nitrogen can be sensitive to oxidation, and the compound's potential hygroscopicity is mitigated by preventing exposure to moist air.[6][7]

  • Container: Use a tightly sealed container to prevent moisture ingress.

Workflow Visualization: Physicochemical Characterization

The following diagram illustrates the logical workflow for a comprehensive characterization of a new batch of this compound.

G cluster_0 Initial Assessment & Identity cluster_1 Purity & Physical Properties cluster_2 Final Disposition Sample New Sample Received Visual Visual Characterization (Color, Appearance) Sample->Visual FTIR FTIR Spectroscopy (Functional Groups) Visual->FTIR HRMS High-Resolution MS (Exact Mass, Formula) FTIR->HRMS NMR NMR Spectroscopy (¹H, ¹³C - Structure) HRMS->NMR HPLC HPLC Purity (Area %) NMR->HPLC MeltingPoint Melting Point (Purity Indicator) HPLC->MeltingPoint Solubility Aqueous Solubility (Shake-Flask) MeltingPoint->Solubility Decision Data Review & Compare to Spec Solubility->Decision Pass Material Passes Spec (Release for Use) Fail Out of Specification (Investigate/Reject) Decision->Pass Pass Decision->Fail Fail

Caption: Logical workflow for the characterization of 3-Methylazetidine-3-carbonitrile HCl.

Conclusion

This compound is a valuable reagent whose utility is directly dependent on its quality. A thorough characterization, as outlined in this guide, is essential for any researcher intending to use it. By employing a multi-technique approach that combines spectroscopic identification (NMR, MS, FTIR) with quantitative assessments of purity (HPLC) and physical behavior (melting point, solubility), scientists can proceed with confidence. This rigorous validation ensures the integrity of the starting material, leading to more reliable, reproducible, and ultimately successful research and development outcomes.

References

  • MySkinRecipes. 3-Ethylazetidine-3-carbonitrile hydrochloride.
  • Fiveable. Chemistry of Nitriles | Organic Chemistry Class Notes.
  • ChemicalBook. Azetidine - Safety Data Sheet.
  • BLD Pharm. 936850-33-8|this compound.
  • Smolecule. Buy 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.
  • ResearchGate. Preparation and reactivity of some stable nitrile oxides and nitrones.
  • Apollo Scientific. Azetidine.
  • Benchchem. Stability and proper storage conditions for aziridine compounds.
  • PubChemLite. This compound (C5H8N2).
  • ChemicalBook. 3-METHYL-3-AZETIDINECARBONITRILE HYDROCHLORIDE | 936850-33-8.
  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • BYJU'S. Nitriles- Structure.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Turito. (2022). Nitriles - Structure, Properties Reactions, and Uses.
  • Pacific BioLabs. Identity and Purity - Small Molecules.

Sources

Introduction: The Strategic Importance of 3-Methylazetidine-3-carbonitrile hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Methylazetidine-3-carbonitrile hydrochloride

This compound is a notable heterocyclic compound that has garnered interest in medicinal chemistry. Its rigid four-membered azetidine ring, a desirable feature for enhancing metabolic stability and three-dimensionality, makes it a valuable building block in the design of novel therapeutics.[1] The presence of a nitrile group and its formulation as a hydrochloride salt further influence its physicochemical properties, which are critical for its application in drug development.

A thorough understanding of the solubility of this compound is paramount for researchers and drug development professionals. Solubility fundamentally impacts a compound's bioavailability, formulation feasibility, and its behavior in various biological and chemical assays. This guide provides a comprehensive overview of the predicted solubility profile of this compound, detailed experimental protocols for its empirical determination, and a framework for the analysis and interpretation of the resulting data. While specific quantitative solubility data for this compound is not widely published, this guide offers a robust methodology for its determination, grounded in established scientific principles.

Predicted Solubility Profile: A-Data-Driven Hypothesis

The molecular structure of this compound suggests a nuanced solubility profile. The presence of the polar azetidine ring and the nitrile group, coupled with its hydrochloride salt form, indicates a predisposition for solubility in aqueous and polar protic solvents. The hydrochloride salt form, in particular, is expected to significantly enhance aqueous solubility compared to its free base form.[2]

Based on the general characteristics of azetidine-containing compounds and hydrochloride salts, the following qualitative solubility predictions can be made:

  • High Solubility: Expected in aqueous solutions, particularly at acidic to neutral pH. High solubility is also anticipated in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as Dimethyl Sulfoxide (DMSO).

  • Moderate to Low Solubility: Likely in less polar organic solvents such as acetonitrile, acetone, and dichloromethane.

  • Insoluble: Expected in non-polar solvents like hexanes and diethyl ether.

It is important to note that factors such as temperature and the precise pH of the aqueous medium can significantly influence solubility.[3]

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols describe the methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in early-stage drug discovery to assess the concentration at which a compound precipitates from a solution prepared by diluting a high-concentration stock solution (typically in DMSO).

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well, typically in a 1:9 or 1:19 ratio of DMSO to buffer.

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for a predetermined period, usually 1 to 2 hours, with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay A Prepare 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Add Aqueous Buffer (PBS) B->C Transfer to Assay Plate D Incubate (1-2h at 25°C) C->D E Measure Turbidity D->E F Determine Kinetic Solubility E->F Data Analysis

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is a critical parameter for later-stage drug development and formulation.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility in that specific solvent at the given temperature.

Diagram of Thermodynamic Solubility Workflow:

G A Add Excess Solid to Solvent B Equilibrate (24-48h with agitation) A->B C Centrifuge to Separate Phases B->C D Collect Supernatant C->D E Quantify by HPLC or LC-MS D->E F Determine Thermodynamic Solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Water25Thermodynamic
PBS (pH 5.0)25Thermodynamic
PBS (pH 7.4)25Thermodynamic
PBS (pH 7.4)25Kinetic
Ethanol25Thermodynamic
Methanol25Thermodynamic
DMSO25Thermodynamic
Acetonitrile25Thermodynamic

This table serves as a template for organizing experimentally determined data.

Conclusion

While publicly available quantitative solubility data for this compound is limited, its structural features suggest good solubility in aqueous and polar organic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the kinetic and thermodynamic solubility of this compound. Accurate solubility data is indispensable for advancing the development of new chemical entities, and the methodologies outlined herein will enable scientists to generate the critical data needed for informed decision-making in their research and development endeavors.

References

  • Solubility of Things. Azetidine-2,4-dicarboxylic acid.
  • ChemicalBook. 3-METHYL-3-AZETIDINECARBONITRILE HYDROCHLORIDE - Safety Data Sheet.
  • BenchChem. An In-depth Technical Guide on the Solubility of 3-Phenoxyazetidine in Organic Solvents.
  • Smolecule. Buy 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride.
  • MySkinRecipes. 3-Ethylazetidine-3-carbonitrile hydrochloride.
  • ChemicalBook. 3-METHYLAZETIDINE HYDROCHLORIDE - Safety Data Sheet.
  • BLD Pharm. 936850-33-8|this compound.
  • BenchChem. An In-depth Technical Guide on the Solubility and Stability of 3-(Cyclohexanesulfonyl)azetidine.
  • Solovyov, M. E., et al. THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD.
  • CymitQuimica. Safety Data Sheet.
  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs.

Sources

stability and degradation of 3-Methylazetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation of 3-Methylazetidine-3-carbonitrile hydrochloride

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid, four-membered azetidine core provides a unique three-dimensional scaffold for constructing novel molecular architectures, while the nitrile and methyl functionalities at the C3 position offer versatile handles for further synthetic elaboration.[2] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its chemical stability is paramount for ensuring the development of safe, effective, and robust drug products.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for investigating the . We will move from a theoretical assessment of its inherent structural liabilities to the practical design and execution of forced degradation studies, culminating in a robust analytical strategy for identifying and quantifying degradation products. The methodologies described herein are grounded in established principles of physical organic chemistry and aligned with the expectations of regulatory bodies such as the International Council for Harmonisation (ICH).[3]

The core of this molecule's stability profile is dictated by two key structural features:

  • The Strained Azetidine Ring: As a four-membered heterocycle, the azetidine ring possesses significant ring strain, making it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[4][5]

  • The Electrophilic Carbonitrile Group: The carbon-nitrogen triple bond of the nitrile is a key functional group that is prone to hydrolysis, which can proceed through an amide intermediate to yield a carboxylic acid.[6][7]

This guide will dissect the potential degradation pathways stemming from these functionalities and provide actionable protocols for their experimental investigation.

Section 1: Theoretical Stability Assessment & Potential Degradation Pathways

Before initiating any experimental work, a theoretical analysis based on fundamental chemical principles can predict the most probable degradation pathways. This allows for a more targeted and efficient experimental design.

The Azetidine Ring: A Target for Acid-Catalyzed Ring Opening

The nitrogen atom in the azetidine ring is basic and will be readily protonated, especially in the presence of the hydrochloride salt or under acidic stress conditions. This protonation forms a highly reactive azetidinium ion. The increased ring strain and the positive charge make the ring susceptible to nucleophilic attack, leading to ring cleavage.[8][9] In an aqueous environment, the most likely nucleophile is water.

The proposed mechanism involves:

  • Protonation of the azetidine nitrogen to form the azetidinium ion.

  • Nucleophilic attack by a water molecule at one of the ring carbons adjacent to the nitrogen.

  • Cleavage of the C-N bond to relieve ring strain, resulting in a ring-opened amino alcohol.

G cluster_0 Acid-Catalyzed Azetidine Ring Opening A 3-Methylazetidine-3-carbonitrile (Protonated) C Ring-Opened Intermediate (Azetidinium Ion Adduct) A->C + H2O (Nucleophilic Attack) B Water (H2O) D Final Product: (3-amino-3-(cyanomethyl)-3-methylpropan-1-ol) C->D Ring Opening & Deprotonation

Caption: Proposed mechanism for acid-catalyzed hydrolytic ring-opening of the azetidine moiety.

The Carbonitrile Group: Susceptibility to Hydrolysis

The nitrile group is at the same oxidation state as a carboxylic acid and can be hydrolyzed under both acidic and basic conditions.[6] This reaction typically proceeds in two distinct steps, allowing for the potential isolation of the amide intermediate, especially under carefully controlled conditions.[10]

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom. Water then acts as a nucleophile, leading to the formation of an amide after tautomerization and deprotonation. Further hydrolysis of the amide yields the carboxylic acid.[6]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide. Saponification of the amide under basic conditions then yields the carboxylate salt.

G cluster_1 Hydrolysis of the Nitrile Group Nit Parent Nitrile Amide Amide Intermediate (3-Methylazetidine-3-carboxamide) Nit->Amide Step 1: Hydrolysis (H+ or OH-) Acid Carboxylic Acid Product (3-Methylazetidine-3-carboxylic acid) Amide->Acid Step 2: Hydrolysis (H+ or OH-)

Caption: Stepwise hydrolysis pathway for the carbonitrile functional group.

Predicted Degradation Products

Based on the two primary sites of reactivity, we can predict a network of potential degradation products. The relative rates of azetidine ring-opening versus nitrile hydrolysis will determine the major and minor degradants observed under different stress conditions.

Product Name Predicted Structure Formation Pathway
3-Methylazetidine-3-carboxamide(Structure with -CONH2)Initial hydrolysis of the nitrile group.
3-Methylazetidine-3-carboxylic acid(Structure with -COOH)Complete hydrolysis of the nitrile group.
3-amino-3-(cyanomethyl)-3-methylpropan-1-ol(Ring-opened structure with -CN intact)Hydrolytic ring-opening of the azetidine.
3-amino-3-(carboxymethyl)-3-methylpropan-1-ol(Ring-opened and fully hydrolyzed)Combination of ring-opening and nitrile hydrolysis.

Section 2: Designing and Executing a Forced Degradation Study

Forced degradation (or stress testing) is the cornerstone of stability analysis. It involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally generate degradation products.[3] The outcomes are critical for determining degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[3][11]

Experimental Design: Stress Conditions

A well-designed study will evaluate the stability of this compound under a range of conditions as mandated by ICH guidelines.

Stress Condition Reagents & Conditions Rationale & Causality
Acid Hydrolysis 0.1 M HCl, 60°CSimulates gastric pH and accelerates protonation-dependent pathways like azetidine ring-opening and nitrile hydrolysis.[4][6]
Base Hydrolysis 0.1 M NaOH, 60°CPromotes base-catalyzed nitrile hydrolysis. The free base of the azetidine is less prone to ring-opening.
Oxidative 3% H₂O₂, Room TempTests for susceptibility to oxidation. The tertiary amine of the azetidine is a potential site for N-oxide formation.[12]
Thermal Solid state, 80°CAssesses the intrinsic thermal stability of the molecule in the absence of solvent effects.[13]
Photolytic Solution & Solid, ICH Q1B conditions (UV/Vis light)Evaluates light sensitivity, which can induce photolytic cleavage or rearrangement reactions.
Step-by-Step Protocol for Forced Degradation

This protocol ensures a consistent and reliable approach to stress testing. A single batch of the compound should be used for all studies.[11]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 Acetonitrile:Water) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acid/Base: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl or 0.2 M NaOH to achieve a final stressor concentration of 0.1 M.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Protect from light.

    • Control: Mix 1 mL of stock solution with 1 mL of purified water.

  • Incubation: Place the vials for acid, base, and thermal (if in solution) stress in a thermostatically controlled bath at the specified temperature. Keep the oxidative and control samples at room temperature.

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.

  • Quenching: Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively, to halt the degradation reaction. Dilute all samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze all samples, including the time-zero and control samples, using the developed stability-indicating analytical method.

Workflow Visualization

G cluster_workflow Forced Degradation Workflow Prep Prepare 1 mg/mL Stock Solution Stress Aliquot & Add Stress Agents (HCl, NaOH, H2O2) Prep->Stress Incubate Incubate at Specified Temp/Time Stress->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench/Neutralize Reaction Sample->Quench Analyze Analyze via LC-MS Quench->Analyze

Caption: High-level workflow for the execution of forced degradation studies.

Section 3: Analytical Strategy for Stability Assessment

A robust analytical method is essential to accurately separate, identify, and quantify the parent compound and its degradation products.

Development of a Stability-Indicating HPLC Method

The primary analytical tool will be High-Performance Liquid Chromatography (HPLC), likely coupled with both UV and Mass Spectrometry (MS) detectors. The method is considered "stability-indicating" when it can resolve the drug substance from all potential degradation products and placebo components.

Protocol: HPLC Method Development

  • Column Selection: Start with a broad-applicability column, such as a C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size). This provides good retention for moderately polar compounds.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for the basic azetidine nitrogen.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) on a mixture of all stressed samples (a "degradation cocktail") to visualize all generated peaks.

  • Gradient Optimization: Adjust the gradient slope and duration to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.

  • Detector Settings:

    • Use a Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 210 nm) and to check for peak purity.

    • Couple the HPLC to a Mass Spectrometer (MS) to obtain mass information for all eluting peaks.

Structural Elucidation of Degradation Products

High-Resolution Mass Spectrometry (HRMS), often in tandem with MS/MS, is the definitive technique for identifying unknown degradants.[8][14]

  • Accurate Mass Measurement: HRMS provides a highly accurate mass-to-charge ratio (m/z) for each degradant, allowing for the determination of its elemental formula. This formula can be compared against the predicted structures from Section 1.

  • Fragmentation Analysis (MS/MS): By isolating a degradant ion and fragmenting it, MS/MS provides structural information. For example, the loss of water from a ring-opened product or the loss of ammonia from an amide intermediate would provide strong evidence for their respective structures.

Quantitative Analysis and Data Presentation

Once the method is validated, it can be used to quantify the degradation over time. The results should be presented clearly to demonstrate the stability profile.

Example Stability Data Table (Acid Hydrolysis at 60°C)

Time (hours) Parent Peak Area (%) Degradant 1 (%) Degradant 2 (%) Total Degradation (%) Mass Balance (%)
0100.00.00.00.0100.0
296.52.11.33.599.9
492.14.53.27.999.8
885.38.85.714.799.8
2468.919.811.131.199.8

Note: Percentages are based on area normalization. Mass balance confirms that all major degradants are accounted for.

Section 4: Summary and Recommendations

The stability profile of this compound is dictated by the reactivity of its strained azetidine ring and its hydrolyzable nitrile group.

  • Key Stability Liabilities: The compound is expected to be most sensitive to acidic and high-temperature conditions , which can promote both nitrile hydrolysis and azetidine ring-opening. The primary degradation products are likely to be the corresponding amide and carboxylic acid, as well as the ring-opened amino alcohol.

  • Handling and Storage Recommendations: Based on this profile, the compound should be stored in a cool, dry place, protected from light. Contact with acidic substances and high humidity should be avoided to minimize degradation. For formulation development, excipients should be carefully screened for acidity and water content.

  • Future Work: The insights gained from this forced degradation study form the basis for long-term stability studies under ICH-prescribed conditions and guide the selection of compatible excipients and packaging for final drug product development.

References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link][8][9]
  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1634–1640. [Link][4][5]
  • Alsante, K. M., Ando, A., Brown, R., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(1). [Link]
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link][6]
  • Wikipedia. (n.d.). Nitrile. [Link][7]
  • Rani, S., & Singh, D. B. (2016). Forced Degradation Studies: A Tool for Intrinsic Stability Assessment of Drugs. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(3). [Link][3]
  • Gautam, A., & Kshirsagar, R. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • MySkinRecipes. (n.d.). This compound. [Link][1]
  • MySkinRecipes. (n.d.). 3-Ethylazetidine-3-carbonitrile hydrochloride. [Link][2]
  • Nasser, M. N., et al. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmacology & Pharmacy, 5, 829-861. [Link][12]
  • Chemistry university. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. [Link][10]
  • Semantic Scholar. (n.d.). Study on the thermal decomposition mechanism of azetidine using low pressure pyrolysis method. [Link][13]
  • U.S. Department of Health and Human Services. (n.d.). 6. ANALYTICAL METHODS. [Link][14]

Sources

Core Safety and Handling Protocols for 3-Methylazetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: Understanding the Molecule

3-Methylazetidine-3-carbonitrile hydrochloride (CAS No. 936850-33-8) is a specialized heterocyclic building block pivotal in medicinal chemistry and drug development.[1] Its structure, featuring a strained azetidine ring, a nitrile group, and a methyl substituent at a quaternary center, makes it a valuable intermediate for creating complex, bioactive molecules, particularly for central nervous system disorders and kinase inhibition research.[1][2]

However, this structural complexity also dictates its chemical reactivity and toxicological profile. The strained four-membered ring can be susceptible to nucleophilic ring-opening under certain conditions, the nitrile group presents its own set of potential hazards, and the hydrochloride salt form influences its physical properties and irritancy.[3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of risk assessment and the hierarchy of controls. It is intended for laboratory personnel engaged in research and development activities.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. The overall hazard profile of this compound is a composite of its constituent parts: the reactive azetidine ring, the nitrile functional group, and its nature as a hydrochloride salt. The primary risks are associated with irritation, acute toxicity upon ingestion or inhalation, and potential for serious eye damage.[4][5][6]

GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards. Understanding these is the first step in implementing appropriate safety measures.

Hazard Class Hazard Statement GHS Pictogram Signal Word References
Acute Toxicity, OralH302: Harmful if swallowedGHS07Warning[5][7]
Acute Toxicity, InhalationH332: Harmful if inhaledGHS07Warning[7]
Skin Corrosion/IrritationH315: Causes skin irritationGHS07Warning[4][6]
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07Warning[4][6]
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07Warning[5][8]
Hazardous to the Aquatic EnvironmentH411: Toxic to aquatic life with long lasting effectsGHS09(none)[6]
Causality of Hazards
  • Irritation (Skin, Eyes, Respiratory): As a hydrochloride salt, the compound can exhibit acidic properties, particularly in the presence of moisture, leading to irritation of mucous membranes and skin.[9] The parent azetidine class of compounds can be corrosive, and this inherent reactivity contributes to the irritant nature.[10][11][12]

  • Acute Toxicity: The "harmful if swallowed or inhaled" classification is critical. While specific toxicological data is limited, this hazard is associated with the molecule as a whole.[4] It is a prudent practice to treat all nitrile-containing compounds with caution due to the potential for metabolic release of cyanide, although this specific pathway is not confirmed for this molecule. The primary risk from inhalation is acute irritation of the upper respiratory tract.[9]

  • Physical Form: The compound is a solid powder, meaning the primary exposure risk during handling is the generation of airborne dust.[6][9] This underscores the critical importance of engineering controls to prevent inhalation.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety protocols prioritize engineering and administrative controls to minimize hazard exposure, with Personal Protective Equipment (PPE) serving as the final barrier.

cluster_0 Hierarchy of Controls for 3-Methylazetidine-3-carbonitrile HCl cluster_1 Specific Actions elimination Elimination (Not Feasible for Research) substitution Substitution (Not Feasible for Research) engineering Engineering Controls (Most Effective) admin Administrative Controls fume_hood Work in a certified chemical fume hood engineering->fume_hood ppe Personal Protective Equipment (PPE) (Last Line of Defense) sop Develop & Follow SOPs Designate work areas admin->sop hygiene Strict hygiene practices (Hand washing, no food/drink) admin->hygiene gloves Gloves (Nitrile) ppe->gloves eyewear Goggles & Face Shield ppe->eyewear coat Lab Coat ppe->coat respirator Respirator (if needed) ppe->respirator

Caption: The Hierarchy of Controls prioritizes engineering solutions over reliance on PPE.

Engineering Controls (Primary Barrier)

The single most important control measure when handling this compound is to work exclusively within a certified chemical fume hood .[13][14]

  • Causality: A fume hood provides constant negative pressure, ensuring that any dust generated during weighing or transfer is captured and exhausted away from the user's breathing zone. This directly mitigates the inhalation hazard (H332, H335). Keep the sash at the lowest possible height and at least 6 inches (15 cm) behind the plane of the sash.

Administrative Controls (Procedural Safety)
  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical is mandatory. The SOP should cover every step from retrieval from storage to final disposal.

  • Designated Areas: All work with this compound should be restricted to a designated area within the fume hood. This area should be clearly marked. Protect the work surface with disposable, plastic-backed absorbent paper.[14]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][14] Remove gloves and lab coats before leaving the work area to prevent cross-contamination.[15]

Section 3: Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against splashes, spills, and residual contact.[9]

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile GlovesDisposable nitrile gloves provide a sufficient barrier for incidental contact.[13][16] Crucially, they offer limited protection and must be removed and discarded immediately upon contamination. [15] For prolonged tasks or when handling solutions, consider double-gloving.[17] Inspect gloves for defects before use.
Eye & Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles are mandatory.[9] Due to the serious eye irritation hazard (H319), a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as when preparing solutions or during transfers.[13]
Skin & Body Protection Laboratory CoatA flame-resistant lab coat with tight-fitting cuffs is required. Ensure the coat is fully buttoned.
Respiratory Protection NIOSH-approved RespiratorA respirator is generally not required if all work is conducted within a certified chemical fume hood.[9] However, if a hood is not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[9]

Section 4: Safe Handling and Storage Protocols

Handling and Weighing
  • Preparation: Before handling, ensure the fume hood is operational, the work area is decontaminated, and all necessary PPE is donned.

  • Weighing: Conduct all weighing operations on a disposable weigh boat or paper within the fume hood to contain dust.

  • Transfers: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring quickly from a height.

  • Solution Preparation: Add the solid slowly to the solvent. If heating is required, ensure the vessel is appropriately vented. Be aware that the parent azetidine compound is flammable, though this risk is low for the hydrochloride salt.[10][11]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][18][19] Several suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][6]

  • Causality: These conditions are recommended to prevent degradation. As a hydrochloride salt, the compound may be hygroscopic. Storing under inert gas at reduced temperatures minimizes moisture uptake and potential thermal decomposition, ensuring the compound's integrity.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[9][20] Contact with strong bases will neutralize the hydrochloride salt, liberating the free base form of the azetidine, which may have different reactivity and stability profiles.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

cluster_exposure Exposure Type cluster_action Immediate Action start Accidental Exposure Occurs skin Skin Contact (H315) eye Eye Contact (H319) inhalation Inhalation (H332, H335) ingestion Ingestion (H302) wash_skin Immediately flush skin with plenty of water for 15 min. Remove contaminated clothing. skin->wash_skin wash_eye Immediately flush eyes with water for 15 min, lifting eyelids. Remove contact lenses if possible. eye->wash_eye fresh_air Move person to fresh air. Keep comfortable for breathing. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth end Seek Immediate Medical Attention Bring SDS with victim. wash_skin->end wash_eye->end fresh_air->end rinse_mouth->end

Sources

The Ascendant Role of Substituted Azetidine Carbonitriles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a privileged motif in the design of novel therapeutics.[1][2][3] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, properties highly sought after in modern drug development.[4] This technical guide provides an in-depth exploration of a particularly promising subclass: substituted azetidine carbonitriles. We will delve into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their potency and selectivity as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this scaffold in their therapeutic programs.

Introduction: The Allure of the Strained Ring

Historically, the synthesis of azetidines presented considerable challenges, limiting their widespread application in drug discovery.[5][6] However, recent advancements in synthetic methodologies have unlocked access to a diverse array of substituted azetidines, paving the way for their exploration against a multitude of biological targets.[7][8][9] The incorporation of a carbonitrile group at the 2-position of the azetidine ring is of particular significance. This electron-withdrawing group can act as a "warhead," forming reversible or irreversible covalent bonds with key enzymatic residues, thereby enhancing inhibitory potency.[1][2] This guide will focus on three key areas where substituted azetidine carbonitriles have demonstrated significant therapeutic potential: as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, as dihydroorotate dehydrogenase (DHODH) inhibitors for malaria, and as cathepsin C inhibitors for inflammatory diseases.

Synthetic Strategies for Azetidine-2-carbonitriles: Building the Core Scaffold

The efficient and stereoselective synthesis of the azetidine-2-carbonitrile core is paramount for exploring its therapeutic potential. A variety of synthetic routes have been developed, each with its own advantages and limitations.

Classical Cyclization Approaches

Traditional methods for constructing the azetidine ring often rely on intramolecular cyclization of precursors containing both a nucleophilic amine and a suitable leaving group.[5] These approaches, while foundational, can sometimes be limited by harsh reaction conditions and the availability of starting materials.

Modern Synthetic Methodologies

More contemporary methods offer greater flexibility and control over the stereochemistry of the final product. One notable example involves the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles.[7] This method allows for the synthesis of optically active 2-substituted azetidine-2-carbonitriles from readily available chiral starting materials.[7]

Experimental Protocol: Synthesis of Optically Active 2-Substituted Azetidine-2-carbonitriles [7]

  • Amidation: Treat the starting methyl ester of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid with aqueous ammonia to yield the corresponding amide.

  • Dehydration: Convert the amide to the nitrile using trifluoroacetic anhydride and pyridine.

  • N-BH3 Complex Formation: React the resulting N-((S)-1-phenylethyl)azetidine-2-carbonitrile with a borane source to form the N-BH3 complex.

  • α-Alkylation: Deprotonate the α-position using a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C).

  • Electrophilic Quench: Introduce an electrophile (e.g., an alkyl halide) to the reaction mixture to generate the α-alkylated product.

  • Deprotection: Remove the N-((S)-1-(4-methoxyphenyl)ethyl) protecting group using trifluoroacetic acid (TFA) to yield the final optically active 2-substituted azetidine-2-carbonitrile.

Biological Activity and Therapeutic Applications

The unique structural features of substituted azetidine carbonitriles have led to their investigation as potent and selective inhibitors of several key enzymes implicated in human disease.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][10] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[11][12] Azetidine-2-carbonitriles have emerged as a promising class of DPP-IV inhibitors.[1][2]

Mechanism of Action: The carbonitrile group of the azetidine inhibitor forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV.[1][10] This interaction is key to their potent inhibitory activity.

Structure-Activity Relationship (SAR):

  • N-Substitution: Large, hydrophobic amino acid groups attached to the azetidine nitrogen generally lead to the most potent inhibitors, with activities often below 100 nM.[1][2]

  • Stereochemistry at C2: DPP-IV inhibition is not highly sensitive to the stereochemistry at the 2-position, with both (R)- and (S)-cyanoazetidines displaying similar potencies.[1][2]

  • Chemical Stability: A key consideration in the design of these inhibitors is their potential for internal cyclization to inactive forms. However, certain members of the cyanoazetidine series have demonstrated aqueous stability comparable to related cyanopyrrolidines.[1]

Compound N-Substituent IC50 (nM) Reference
Exemplified Compound(Specific hydrophobic group)200[3]

Experimental Protocol: In Vitro DPP-IV Inhibition Assay [13]

  • Cell Culture: Culture a suitable cell line expressing DPP-IV (e.g., HepG-2 cells) in appropriate media.

  • Probe Incubation: Add a specific fluorescent probe for DPP-IV (e.g., GP-BAN) to the cells and incubate.

  • Inhibitor Addition: Add varying concentrations of the test azetidine carbonitrile compound to the cells.

  • Fluorescence Measurement: After a suitable incubation period, measure the fluorescence intensity using a fluorescence microplate reader.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of DPP-IV activity.

Dihydroorotate Dehydrogenase (DHODH) Inhibition for Malaria

Malaria, caused by the Plasmodium parasite, remains a significant global health threat.[14] The parasite relies on the de novo pyrimidine biosynthesis pathway for its survival, making the enzymes in this pathway attractive drug targets.[14] Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, and its inhibition has been shown to be an effective antimalarial strategy.[14]

Azetidine-2-carbonitriles have been identified as a potent and selective new class of P. falciparum DHODH (PfDHODH) inhibitors.[14][15][16]

Mechanism of Action: While the precise binding mode is still under investigation, it is believed that the azetidine-2-carbonitrile scaffold interacts with the active site of PfDHODH, leading to its inhibition.[14]

Structure-Activity Relationship (SAR):

  • R1 Substituent: A wide variety of hydrophobic groups at the R1 position are well-tolerated, maintaining potent in vitro activity.[14]

  • Linker: The acetylene linker in the initial hit compound was found not to be essential for activity, with unsubstituted biaryl analogs showing equipotent activity.[14]

  • Distal Ring: The presence of a large hydrophobic region, such as a distal phenyl ring, is crucial for potent inhibitory activity.[14]

  • Stereochemistry: The biological activity is highly dependent on the stereochemistry of the azetidine core, with only two of the eight possible stereoisomers showing significant activity.[16]

Compound Modifications EC50 (µM) against Dd2 parasites Reference
BRD7539 (Hit)-0.010[16]
BRD9185 (Optimized)Addition of two -CF3 groups on distal phenyl ring0.016[14]

Experimental Protocol: PfDHODH Enzyme Inhibition Assay [17][18][19][20]

  • Reagents: Prepare solutions of recombinant human or P. falciparum DHODH, the substrate L-dihydroorotic acid (DHO), and an electron acceptor such as 2,6-dichloroindophenol (DCIP).

  • Inhibitor Preparation: Prepare serial dilutions of the test azetidine carbonitrile compound.

  • Assay Reaction: In a 96-well plate, combine the enzyme, inhibitor, and assay buffer.

  • Reaction Initiation: Initiate the reaction by adding the substrate (DHO) and electron acceptor (DCIP).

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP, over time.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

Cathepsin C Inhibition for Inflammatory Diseases

Cathepsin C is a lysosomal cysteine protease that plays a critical role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase.[21][22] Dysregulation of NSP activity is implicated in a variety of inflammatory diseases.[23][24] Therefore, inhibition of cathepsin C represents a promising therapeutic strategy for these conditions.[25][26] Azetidine-based compounds, including those with a carbonitrile warhead, are being explored as cathepsin C inhibitors.[23][24][25]

Mechanism of Action: The nitrile group of the inhibitor is thought to interact with the catalytic cysteine residue in the active site of cathepsin C, leading to its inhibition.[25]

Structure-Activity Relationship (SAR): The development of azetidine carbonitrile-based cathepsin C inhibitors is an active area of research. Structure-based drug design and SAR studies are being employed to optimize the potency and selectivity of these compounds.[22][23][24] Key areas of focus include modifications to the substituents on the azetidine ring and the peptide-like backbone to enhance binding to the enzyme's active site.[22][24]

Compound Target IC50 (nM) Reference
AZD5248Cathepsin C9.1 (in vitro)[25]
Compound 36Cathepsin C437[23][24]

Experimental Protocol: In Vitro Cathepsin C Inhibition Assay [25][27]

  • Cell-Based Assay: Utilize cell lines such as THP-1 or U937.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the azetidine carbonitrile inhibitor.

  • Lysis and Substrate Addition: Lyse the cells and add a fluorogenic substrate for cathepsin C.

  • Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time.

  • Data Analysis: Determine the IC50 value of the inhibitor based on the reduction in substrate cleavage.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures discussed, the following diagrams illustrate the key pathways and workflows.

DPP_IV_Inhibition cluster_0 Incretin Hormone Regulation cluster_1 Physiological Effect GLP-1 (active) GLP-1 (active) DPP-IV DPP-IV GLP-1 (active)->DPP-IV Degradation Pancreas Pancreas GLP-1 (active)->Pancreas Stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-IV->GLP-1 (inactive) Azetidine Carbonitrile Azetidine Carbonitrile Azetidine Carbonitrile->DPP-IV Inhibition Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion Increases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers

Caption: DPP-IV Inhibition Pathway.

DHODH_Inhibition_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Reagents: - PfDHODH Enzyme - DHO (Substrate) - DCIP (Electron Acceptor) - Assay Buffer C Add Enzyme, Inhibitor, and Buffer to 96-well Plate A->C B Prepare Serial Dilutions of Azetidine Carbonitrile Inhibitor B->C D Initiate Reaction with DHO and DCIP C->D E Monitor Absorbance Decrease at 600 nm D->E F Calculate Initial Reaction Rates E->F G Determine IC50 Value F->G

Caption: DHODH Inhibition Assay Workflow.

Conclusion and Future Perspectives

Substituted azetidine carbonitriles represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential across a range of diseases. Their unique structural and electronic properties, coupled with advancements in their synthesis, have positioned them as a valuable scaffold in modern drug discovery. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapies for type 2 diabetes, malaria, inflammatory disorders, and potentially other diseases. As our understanding of the biological roles of their target enzymes expands, so too will the opportunities for leveraging the unique chemistry of azetidine carbonitriles to address unmet medical needs.

References

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed. [Link]
  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P.
  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) | Request PDF.
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library. [Link]
  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase.
  • Cathepsin C: structure, function, and pharmacological targeting. OAE Publishing Inc. [Link]
  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase | ACS Medicinal Chemistry Letters.
  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. [Link]
  • Novel DPP-IV inhibitors under study
  • Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-medi
  • Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. [Link]
  • Design and synthesis of novel cathepsin C inhibitors with anti-inflamm
  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]
  • Azetidine synthesis. Organic Chemistry Portal. [Link]
  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. NIH. [Link]
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. [Link]
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
  • Mean maximum percentage inhibition of (a) cathepsin C after a single...
  • Design and synthesis of novel cathepsin C inhibitors with anti-inflamm
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
  • DPP-4 inhibitors for treating T2DM - hype or hope?
  • Design and synthesis of novel cathepsin C inhibitors with anti-inflamm
  • Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity. RSC Medicinal Chemistry. [Link]
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC. [Link]
  • Azetidine Amides in Drugs: Structure Search. Drug Hunter. [Link]
  • Structure-based design of a novel series of azetidine inhibitors of the hepatitis C virus NS3/4A serine protease. PubMed. [Link]

Sources

literature review of 3-methylazetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 3-Methylazetidine Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-methylazetidine derivatives. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations in synthetic design, and the rationale behind the burgeoning interest in this scaffold within medicinal chemistry. Our focus is on delivering field-proven insights grounded in authoritative literature to empower your research and development endeavors.

The Strategic Value of the 3-Methylazetidine Scaffold

Azetidines, as four-membered nitrogen-containing heterocycles, occupy a unique space in chemical biology. Their significant ring strain (approx. 25.4 kcal/mol) makes them more reactive and synthetically versatile than their five-membered pyrrolidine cousins, yet they are considerably more stable and easier to handle than three-membered aziridines[1]. This "sweet spot" of reactivity and stability allows for controlled ring-opening and functionalization reactions[2][3].

The incorporation of an azetidine ring into a molecule introduces a rigid, three-dimensional element, which is highly desirable in modern drug design for improving target engagement and optimizing pharmacokinetic profiles[4]. Specifically, the introduction of a methyl group at the 3-position offers several strategic advantages:

  • Modulation of Physicochemical Properties: The methyl group can fine-tune lipophilicity and metabolic stability.

  • Vectorial Exit Point: It provides a defined vector away from the core scaffold, influencing how the molecule orients itself within a protein binding pocket.

  • Chiral Center: The C3 position can be a stereocenter, allowing for the synthesis of enantiopure compounds to explore stereospecific interactions with biological targets[5].

Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, underscoring the scaffold's proven value in producing metabolically stable and effective therapeutics[4].

Core Synthetic Strategies for 3-Methylazetidine Derivatives

The construction of the strained 3-methylazetidine ring is a significant synthetic challenge. Several robust strategies have been developed, each with distinct advantages depending on the desired substitution pattern and scale.

Ring Expansion of Aziridines: A Thermodynamically Driven Approach

One of the most effective methods for accessing 3-substituted azetidines is the thermodynamically controlled rearrangement of suitably substituted aziridines[6]. This strategy leverages the release of ring strain as the driving force to expand the three-membered ring to the more stable four-membered system.

A key example is the thermal isomerization of 2-bromomethyl-2-methylaziridines. This reaction proceeds through a bicyclic aziridinium salt intermediate, which is then opened by a nucleophile (or the bromide counter-ion) at the more hindered carbon to yield the azetidine product[7].

G cluster_0 Ring Expansion Mechanism Start 2-Bromomethyl-2-methylaziridine Intermediate Bicyclic Aziridinium Salt Intermediate Product 3-Bromo-3-methylazetidine Solvent Heat (e.g., in Acetonitrile)

This method is particularly powerful for creating 3-halo-3-methylazetidines, which are versatile intermediates for further functionalization via nucleophilic substitution[6][8].

Intramolecular Cyclization: The Foundational Approach

The classical and most direct method for forming the azetidine ring is the intramolecular nucleophilic substitution of γ-amino halides or alcohols (4-exo-tet cyclization)[6][9]. The success of this reaction hinges on several critical factors:

  • Substrate Conformation: The linear precursor must be able to adopt a conformation that brings the nucleophilic amine and the electrophilic carbon into proximity.

  • N-Protecting Group: A bulky N-substituent can hinder cyclization. Often, the reaction is performed on a secondary amine, or a protecting group that can be removed later is used.

  • Reaction Conditions: The choice of base is paramount. A strong, non-nucleophilic base is required to deprotonate the amine (or its salt) without competing with the intramolecular cyclization.

G Precursor γ-Haloamine Precursor (e.g., 1-amino-3-halo-2-methylpropane) Product 3-Methylazetidine Precursor->Product Intramolecular 4-exo-tet Cyclization Base Strong, Non-nucleophilic Base (e.g., NaH, K2CO3) Base->Precursor

Photochemical [2+2] Cycloadditions: The Aza Paternò–Büchi Reaction

For the construction of highly functionalized azetidines, the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool[10]. Recent advances have enabled this reaction using visible light and a photocatalyst, making it a milder and more accessible method[1][11].

The reaction involves the excitation of an imine component (often a cyclic oxime precursor) by a photocatalyst, which then undergoes cycloaddition with an alkene[1][11]. This approach offers excellent functional group tolerance and allows for the rapid assembly of complex azetidine structures from simple starting materials[10].

Functionalization and Derivatization

Once the 3-methylazetidine core is synthesized, it serves as a versatile platform for further modification. The 3-halo-3-methylazetidine derivatives, obtained from the aziridine ring expansion, are particularly useful synthons.

Key Nucleophilic Substitution Reactions
Reagent/NucleophileResulting 3-SubstituentCausality & Experimental InsightReference
Sodium MethoxideMethoxy (-OCH₃)A strong oxygen nucleophile. The reaction is typically run under reflux in methanol, which acts as both the reagent source and solvent.[8]
Phenol / K₂CO₃Phenoxy (-OPh)A weaker nucleophile than methoxide, requiring a base (K₂CO₃) to generate the phenoxide in situ. Acetonitrile is a common solvent.[8]
Potassium CyanideCyano (-CN)A potent carbon nucleophile. The cyano group is a valuable handle for further transformation into amines, carboxylic acids, or amides.[8]
Sodium AzideAzido (-N₃)Introduces an azide group, which can be readily reduced to a primary amine, providing access to 3-amino-3-methylazetidines.[6]
Primary/Secondary AminesSubstituted AminoDirect amination is possible, though it may require elevated temperatures due to the steric hindrance at the tertiary carbon center.[8]

These reactions demonstrate the utility of 3-bromo-3-methylazetidine as a hub for generating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry and Drug Discovery

The 3-methylazetidine scaffold is increasingly recognized as a valuable component in the design of novel therapeutics, particularly for diseases of the central nervous system (CNS) and as a bioisosteric replacement for other functionalities.

  • CNS-Targeting Agents: The rigid, non-planar structure of the azetidine ring can enhance a molecule's ability to cross the blood-brain barrier[12]. This has led to its exploration in developing triple reuptake inhibitors (TRIs) for depression and other neurological disorders[13][14].

  • Bioisosteric Replacement: Azetidines can serve as bioisosteres for other groups, such as gem-dimethyl, carbonyl, or other heterocyclic rings[15][16]. This strategy allows for the fine-tuning of a drug candidate's properties, such as solubility, metabolic stability, and target affinity, without drastically altering its core binding interactions.

  • Anti-inflammatory and Antioxidative Agents: Specific derivatives, such as 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, have demonstrated potent anti-inflammatory and antioxidative effects in cellular models of neuroinflammation, suggesting potential applications in neurodegenerative diseases like Alzheimer's[17].

G cluster_0 3-Methylazetidine Scaffold Scaffold Core Scaffold CNS_Penetration Improved CNS Penetration Scaffold->CNS_Penetration Bioisostere Bioisosteric Replacement Scaffold->Bioisostere Drug_Properties Modulation of: - Solubility - Metabolic Stability - 3D Shape Scaffold->Drug_Properties Therapeutics Therapeutic Applications: - Depression (TRIs) - Neurodegeneration - Inflammation CNS_Penetration->Therapeutics Bioisostere->Therapeutics Drug_Properties->Therapeutics

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems. The expected outcomes and characterization data provide a benchmark against which to measure experimental success.

Protocol 1: Synthesis of 1-Benzhydryl-3-bromo-3-methylazetidine via Aziridine Isomerization

This protocol is adapted from methodologies developed for the thermal rearrangement of 2-halomethyl-aziridines[6][18].

Rationale: This procedure utilizes the thermodynamically favorable ring expansion of a strained aziridine. Acetonitrile is chosen as a polar aprotic solvent that effectively solvates the bicyclic aziridinium intermediate without acting as a competing nucleophile. Refluxing provides the necessary thermal energy to overcome the activation barrier for the rearrangement.

Step-by-Step Methodology:

  • Preparation of Starting Material: The precursor, 1-benzhydryl-2-bromomethyl-2-methylaziridine, is first synthesized via the reductive cyclization of the corresponding N-benzhydrylimine of 1,3-dibromo-2-methyl-2-propanamine.

  • Isomerization:

    • Dissolve 1-benzhydryl-2-bromomethyl-2-methylaziridine (1.0 eq) in dry acetonitrile (approx. 0.1 M concentration).

    • Heat the solution to reflux (approx. 82°C) under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 12-18 hours for completion. The product, being more polar, will have a lower Rf value than the starting material.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the resulting crude oil in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-benzhydryl-3-bromo-3-methylazetidine as a crystalline solid or oil.

Expected Outcome & Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. The disappearance of the characteristic aziridine proton signals and the appearance of the symmetric azetidine signals will confirm the successful rearrangement.

Protocol 2: Nucleophilic Substitution: Synthesis of 1-Benzhydryl-3-cyano-3-methylazetidine

Rationale: This protocol demonstrates the utility of the 3-bromoazetidine synthon. Potassium cyanide is used as the nucleophile. The reaction is heated to facilitate the substitution at the sterically hindered tertiary carbon[8].

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of 1-benzhydryl-3-bromo-3-methylazetidine (1.0 eq) in acetonitrile, add potassium cyanide (1.5 eq).

    • Safety Note: KCN is highly toxic. Handle with extreme caution in a fume hood using appropriate personal protective equipment.

  • Reaction:

    • Heat the reaction mixture to reflux for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography on silica gel to afford the desired 3-cyano derivative.

Expected Outcome & Validation: Successful synthesis is confirmed by HRMS (verifying the mass of the product) and IR spectroscopy (observing a characteristic nitrile stretch at ~2240 cm⁻¹). NMR spectroscopy will show the loss of the bromide and the appearance of the new quaternary carbon signal for the cyano-substituted position.

Conclusion and Future Directions

The 3-methylazetidine scaffold represents a dynamic and increasingly important motif in modern organic synthesis and medicinal chemistry. Advances in synthetic methodologies, particularly in asymmetric synthesis and ring-expansion strategies, have made these valuable building blocks more accessible[5][19]. Their unique conformational and physicochemical properties will continue to be exploited in the design of next-generation therapeutics with improved efficacy and pharmacokinetic profiles[4]. Future research will likely focus on developing even more efficient and stereoselective synthetic routes and further exploring the utility of 3-methylazetidine derivatives as probes for complex biological systems and as key components of novel drugs.

References

A complete list of all sources cited in this guide is provided below. Each entry includes the title, source, and a valid, clickable URL for verification.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of azetidines by aza P
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. PubMed.
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Synthesis of Azetidines. Chinese Journal of Chemistry.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. PMC - NIH.
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Thieme.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • 3-Methylsulfonyl-azetidine HCl. Benchchem.
  • (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism.
  • Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors | Request PDF.
  • Azetidines in medicinal chemistry: emerging applic

Sources

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 3-Methylazetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Methylazetidine-3-carbonitrile hydrochloride, a pivotal building block in modern medicinal chemistry. We trace its origins from the patent literature, where it emerged as a novel intermediate for kinase inhibitors, and detail the multi-step synthetic pathway to its creation. This document provides field-proven insights into the experimental rationale, step-by-step protocols for its synthesis from commercially available precursors, and the critical characterization data required to validate its structure and purity. Designed for researchers, chemists, and drug development professionals, this guide consolidates essential knowledge to facilitate the practical application of this versatile scaffold.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery.[1] Their unique structural properties—high ring strain, sp³-rich character, and conformational rigidity—confer significant advantages in designing bioactive molecules.[1] The incorporation of an azetidine ring can enhance crucial pharmacokinetic properties, including metabolic stability and aqueous solubility, making them highly attractive alternatives to more common ring systems.

This compound represents a particularly valuable derivative. The quaternary carbon center at the 3-position provides a stable anchor, while the methyl group can offer beneficial steric interactions with biological targets. The nitrile functional group is a versatile synthetic handle, capable of being transformed into other key functionalities like amides or carboxylic acids, making it an ideal intermediate for building diverse chemical libraries for drug discovery programs.[2]

History and Discovery: An Invention Born from Necessity

Unlike foundational molecules discovered in academic laboratories, the history of this compound is rooted in industrial drug discovery. Its first public disclosure appears in the patent literature, specifically in a 2011 patent application from Cephalon, Inc. (now part of Teva Pharmaceutical Industries).

The compound was not the end-goal itself, but a crucial, newly-designed intermediate for the synthesis of a series of potent protein kinase inhibitors, particularly for Janus kinase 2 (JAK2). This context is key: the "discovery" of this molecule was driven by the need for a specific, rigid scaffold to orient other functional groups for optimal binding to a therapeutic target. The patent (US 2011/0230462 A1) provides the first documented synthesis of the final hydrochloride salt from its protected precursor.[3] This origin story highlights a common paradigm in modern pharmaceutical research where the invention of novel building blocks is a critical and innovative step in the development of new medicines.

Comprehensive Synthetic Workflow

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following sections provide a detailed, self-validating protocol, complete with the scientific rationale behind the key transformations.

Diagram of the Complete Synthetic Pathway

G cluster_0 Step 1: Iodination cluster_1 Step 2: Cyanation cluster_2 Step 3: α-Methylation cluster_3 Step 4: Boc Deprotection A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-iodoazetidine-1-carboxylate A->B  I₂, PPh₃, Imidazole, Toluene, 100°C C tert-Butyl 3-cyanoazetidine-1-carboxylate B->C  Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120°C D tert-Butyl 3-cyano-3-methyl- azetidine-1-carboxylate C->D  1. LiHMDS, THF, -78°C  2. MeI, -78°C to rt E 3-Methylazetidine-3-carbonitrile hydrochloride (Target Compound) D->E  1. TFE, 150°C (µW)  2. HCl in Et₂O

Caption: Multi-step synthesis of the target compound.

Synthesis of Key Intermediates

The journey to the final product begins with the preparation of a versatile Boc-protected azetidine scaffold.

Step 1 & 2: Synthesis of tert-Butyl 3-cyanoazetidine-1-carboxylate

The synthesis starts from the commercially available N-Boc-3-hydroxyazetidine. A robust method involves converting the hydroxyl group to a better leaving group, such as iodide, followed by a palladium-catalyzed cyanation.

  • Expertise & Rationale: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the azetidine nitrogen. It is stable to the nucleophilic and basic conditions used in the subsequent steps but can be cleanly removed under acidic conditions without affecting the nitrile group. The conversion of the alcohol to an iodide (via an Appel-type reaction) creates a soft electrophile suitable for the subsequent Pd-catalyzed cross-coupling with zinc cyanide, a standard and high-yielding method for introducing a nitrile group.

Protocol for Step 1: tert-Butyl 3-iodoazetidine-1-carboxylate

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in toluene, add imidazole (3 equivalents), triphenylphosphine (2 equivalents), and iodine (1.5 equivalents).

  • Heat the reaction mixture to 100°C for 1 hour.

  • Cool the mixture to room temperature and pour it into an aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with saturated aqueous sodium thiosulfate, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to afford the iodo-intermediate as a clear oil.

Protocol for Step 2: tert-Butyl 3-cyanoazetidine-1-carboxylate

  • To a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1 equivalent) in DMF, add zinc cyanide (0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 equivalents).

  • Degas the mixture and heat to 120°C under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the product.

Step 3: Synthesis of tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate

This crucial step establishes the quaternary carbon center via α-alkylation of the nitrile.

  • Expertise & Rationale: The proton alpha to the nitrile group is acidic and can be removed by a strong, non-nucleophilic base. Lithium hexamethyldisilazide (LiHMDS) is an ideal choice as its bulky nature minimizes side reactions. The reaction is performed at a low temperature (-78°C) to ensure kinetic control and prevent undesired reactions. Methyl iodide is a potent electrophile for the subsequent alkylation of the generated carbanion.

Protocol for Step 3: α-Methylation [3]

  • Dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (1 equivalent) in dry tetrahydrofuran (THF) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add LiHMDS (1.1 equivalents, 1M solution in THF) dropwise and stir the mixture for 30 minutes at -78°C.

  • Add methyl iodide (1.5 equivalents) via syringe, and continue stirring at -78°C for 45 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used directly in the next step after ensuring it is free of solvent.

Characterization Data for tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate [3]

Data TypeValue
Physical State Yellow Crystalline Solid
¹H NMR (500 MHz, CDCl₃) δ 4.29 (d, J=8.6 Hz, 2H), 3.80 (d, J=8.6 Hz, 2H), 1.67 (s, 3H), 1.45 (s, 9H)
¹³C NMR (126 MHz, CDCl₃) δ 155.7, 122.2, 80.7, 59.3 (br), 28.3 (3C), 26.0, 23.5
HRMS (ESI-TOF) calc'd for C₁₀H₁₆N₂NaO₂ [M+Na]⁺ 219.1109; found 219.1087
Final Synthesis of this compound

The final step is the removal of the Boc protecting group to yield the desired hydrochloride salt.

  • Expertise & Rationale: The deprotection is achieved using thermal conditions in a polar solvent, 2,2,2-trifluoroethanol (TFE), accelerated by microwave irradiation. This modern technique significantly reduces reaction time compared to traditional heating. The use of TFE facilitates the reaction, and subsequent treatment with a solution of hydrogen chloride in diethyl ether protonates the azetidine nitrogen to form the stable, isolable hydrochloride salt.

Protocol for Step 4: Boc Deprotection [3]

  • Charge a microwave vial with tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (1 equivalent) and 2,2,2-trifluoroethanol.

  • Flush the vial with Argon, seal it, and heat the solution to 150°C for 4 hours using microwave irradiation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add hydrogen chloride (1.2 equivalents, 1.0M solution in diethyl ether) dropwise.

  • Concentrate the resulting solution under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration to afford this compound as a light yellow powder.

Expected Characterization Data for this compound

Data TypeExpected Value
Molecular Formula C₅H₉ClN₂
Molecular Weight 132.59 g/mol
¹H NMR (DMSO-d₆) δ ~9.5 (br s, 2H, NH₂⁺), ~4.2-4.0 (m, 4H, CH₂), ~1.7 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ ~121 (CN), ~55 (CH₂), ~24 (CH₃), Quaternary C signal may be broad or unobserved.
IR (KBr, cm⁻¹) ~2240 (C≡N stretch), ~2700-3000 (N-H stretch of amine salt)

Note: NMR shifts are estimates based on the precursor structure and typical salt formation effects. Actual values should be confirmed experimentally.

Applications and Future Outlook

This compound is primarily utilized as a strategic intermediate in the synthesis of complex pharmaceutical compounds.[4][5] Its rigid structure is invaluable for structure-activity relationship (SAR) studies, allowing researchers to probe the spatial requirements of enzyme active sites and receptors. The nitrile group offers a gateway to further chemical modifications, enabling the creation of diverse analogs for optimizing potency, selectivity, and pharmacokinetic profiles.

As the demand for novel, sp³-rich scaffolds in drug discovery continues to grow, the importance of well-defined, functionalized building blocks like this compound is set to increase. Future work will likely focus on developing even more efficient and scalable synthetic routes and exploring its application in the synthesis of a broader range of therapeutic agents beyond kinase inhibitors.

Conclusion

This guide has detailed the discovery, synthesis, and characterization of this compound. Originating from the targeted needs of a pharmaceutical patent, this molecule stands as a testament to the enabling role of synthetic chemistry in modern drug development. The provided protocols, grounded in authoritative literature, offer a reliable pathway for researchers to access this valuable building block, empowering further innovation in medicinal chemistry and beyond.

References

  • Lopchuk, J. M., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(4), 211-223. [Link]
  • Singh, I., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(82), 51947-51989. [Link]
  • MySkinRecipes. (n.d.). 3-Ethylazetidine-3-carbonitrile hydrochloride.
  • MySkinRecipes. (n.d.). This compound.

Sources

Unlocking the Potential of 3-Methylazetidine-3-carbonitrile hydrochloride: A Technical Guide to Novel Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold represents a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] As a functionalized building block, 3-Methylazetidine-3-carbonitrile hydrochloride offers a unique entry point into novel chemical space. This guide delineates a series of potential research avenues stemming from this versatile starting material. We will explore its synthetic derivatization into key pharmacophores—specifically primary amines and carboxylic acids—and propose their application in the development of next-generation kinase inhibitors and central nervous system (CNS) agents. Each proposed research area is substantiated with detailed, field-proven experimental protocols and strategic considerations to empower researchers, scientists, and drug development professionals in their quest for innovative therapeutics.

Introduction: The Strategic Value of the 3-Methylazetidine-3-carbonitrile Scaffold

This compound is a compact, three-dimensional scaffold featuring a strained four-membered ring, a quaternary carbon center, and a synthetically versatile nitrile group. The inherent ring strain of the azetidine moiety not only influences molecular conformation but can also enhance binding affinity to biological targets.[2] Furthermore, the sp³-rich character of the azetidine ring is a desirable trait in contemporary drug discovery, often leading to improved solubility, metabolic stability, and reduced off-target toxicity compared to more planar aromatic systems.[3]

This guide will focus on two primary derivatization pathways of the nitrile functionality, unlocking access to compound libraries with distinct pharmacological potential. The strategic location of the methyl group and the nitrile on the same carbon atom provides a unique steric and electronic environment that can be exploited for targeted drug design.

PropertyValueReference
CAS Number 936850-33-8[4]
Molecular Formula C₅H₉ClN₂[4]
Molecular Weight 132.59 g/mol [4]
Appearance White to off-white solid
Storage 2-8°C, under inert gas[5]

Core Synthetic Transformations and Rationale

The nitrile group of 3-Methylazetidine-3-carbonitrile serves as a linchpin for synthetic diversification. Two principal transformations are proposed as the foundation for library development: reduction to a primary amine and hydrolysis to a carboxylic acid. These conversions yield derivatives with isosteric relationships to key biological functional groups, opening avenues for novel structure-activity relationship (SAR) studies.

G cluster_0 Core Scaffold cluster_1 Key Intermediates cluster_2 Proposed Research Areas 3-Methylazetidine-3-carbonitrile HCl 3-Methylazetidine-3-carbonitrile HCl 3-Aminomethyl-3-methylazetidine 3-Aminomethyl-3-methylazetidine 3-Methylazetidine-3-carbonitrile HCl->3-Aminomethyl-3-methylazetidine Reduction (e.g., LiAlH4) 3-Methylazetidine-3-carboxylic Acid 3-Methylazetidine-3-carboxylic Acid 3-Methylazetidine-3-carbonitrile HCl->3-Methylazetidine-3-carboxylic Acid Hydrolysis (e.g., KOH) Kinase Inhibitors Kinase Inhibitors 3-Aminomethyl-3-methylazetidine->Kinase Inhibitors Amide Coupling CNS Agents (Triple Reuptake Inhibitors) CNS Agents (Triple Reuptake Inhibitors) 3-Methylazetidine-3-carboxylic Acid->CNS Agents (Triple Reuptake Inhibitors) Amide Coupling

Figure 1: Core synthetic pathways from the starting material.
Protocol 1: Reduction of the Nitrile to 3-(Aminomethyl)-3-methylazetidine

The conversion of the nitrile to a primary amine is a crucial step towards synthesizing compounds for various applications, including as building blocks for kinase inhibitors.[6] The resulting aminomethyl group can act as a key hydrogen bond donor and a point for further functionalization.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (2.0 equivalents) suspended in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality: The hydrochloride salt should be neutralized with a non-protic base prior to or during the addition to avoid quenching the hydride reagent. Alternatively, an excess of LiAlH₄ can be used.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude 3-(Aminomethyl)-3-methylazetidine.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Protocol 2: Hydrolysis of the Nitrile to 3-Methylazetidine-3-carboxylic Acid

Hydrolysis of the nitrile affords a cyclic amino acid analogue. Such structures are of interest as constrained bioisosteres of natural amino acids and as building blocks for CNS-active compounds.[7]

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) in a 10:1 mixture of ethanol and water.

  • Reaction: Add potassium hydroxide (KOH) (5.0 equivalents) to the solution. Heat the mixture to reflux and maintain for 12-24 hours. The reaction can be conveniently monitored by TLC or LC-MS for the disappearance of the starting material.[7]

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Isolation: Carefully acidify the aqueous layer to a pH of approximately 7 with 1 M hydrochloric acid. The product may precipitate out of solution. If not, the product can be isolated by ion-exchange chromatography.

  • Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.

Proposed Research Area 1: Development of Novel Kinase Inhibitors

The azetidine scaffold is a component of several FDA-approved kinase inhibitors, such as baricitinib (a JAK inhibitor).[2] The 3-(aminomethyl)-3-methylazetidine intermediate is an excellent starting point for creating a library of potential kinase inhibitors. The primary amine can be acylated with various heterocyclic carboxylic acids known to interact with the hinge region of kinase active sites.

Rationale and Design Strategy

The core concept is to use the 3-(aminomethyl)-3-methylazetidine as a novel scaffold to present a "warhead" (e.g., a pyrimidine, purine, or other hinge-binding heterocycle) to the kinase active site. The azetidine ring itself can occupy a solvent-exposed region, potentially improving pharmacokinetic properties.

G cluster_0 Kinase Inhibitor Design Scaffold 3-Aminomethyl-3-methylazetidine Linker Amide Bond Scaffold->Linker Warhead Hinge-Binding Heterocycle (e.g., Pyrimidine, Pyrazole) Linker->Warhead Kinase Kinase Active Site (e.g., JAK, BTK) Warhead->Kinase Binds to Hinge Region

Sources

3-Methylazetidine-3-carbonitrile Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Unique Chemical Building Block

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is paramount. 3-Methylazetidine-3-carbonitrile hydrochloride has emerged not as a therapeutic agent with a defined mechanism of action, but as a highly valuable and versatile building block in the synthesis of complex, biologically active molecules.[1] Its utility lies in the unique combination of a strained azetidine ring, a reactive carbonitrile group, and a strategic methyl substitution. This guide provides an in-depth exploration of the chemical and pharmacological rationale for employing this compound in drug discovery campaigns, offering insights into its synthetic applications and the potential mechanisms of action of the molecules derived from it.

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry.[2][3] Its inherent ring strain and non-planar conformation provide a rigid framework that can enhance the binding affinity of a molecule to its biological target by reducing the entropic penalty of binding.[4] Furthermore, the azetidine moiety can significantly improve key pharmacokinetic properties such as aqueous solubility and metabolic stability, making it an attractive component in the design of new drugs.[2][5] The presence of the carbonitrile group and the methyl group at the 3-position of the azetidine ring in this compound offers medicinal chemists a rich platform for chemical diversification, enabling the exploration of a wide chemical space in the search for new therapeutic agents.

The Azetidine Scaffold: A Gateway to Favorable Pharmacological Properties

The incorporation of an azetidine ring into a drug candidate can bestow a range of desirable physicochemical and pharmacological properties. This is evidenced by the growing number of FDA-approved drugs that feature this unique heterocyclic motif.[2][5]

Key Advantages of the Azetidine Scaffold:

PropertyAdvantage in Drug DesignRepresentative FDA-Approved Drugs
Conformational Rigidity Pre-organizes the molecule for optimal binding to its target, potentially increasing potency and selectivity.[2][4]Baricitinib, Cobimetinib[2][5]
Improved Metabolic Stability The strained ring system can be less susceptible to metabolic degradation, leading to a longer half-life in the body.[2][5]Sarolaner, Azelnidipine[2][5]
Enhanced Aqueous Solubility The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, improving solubility and bioavailability.Azelnidipine[4]
Three-Dimensional Diversity Provides access to unique three-dimensional chemical space that is often unattainable with larger or less strained ring systems.[2]

The 3-methyl and 3-carbonitrile substitutions on the azetidine ring of the title compound provide specific advantages for structure-activity relationship (SAR) studies. The methyl group can serve as a steric element to probe the topology of a binding pocket, while the carbonitrile group is a versatile chemical handle for introducing a wide array of functional groups.[6]

Figure 1: Strategic advantages of the 3-Methylazetidine-3-carbonitrile scaffold.

Synthetic Utility and the Path to Chemical Diversity

The true power of this compound lies in its synthetic versatility. The carbonitrile group, in particular, is a gateway to a multitude of chemical transformations, allowing for the generation of large and diverse libraries of compounds for high-throughput screening.

Key Chemical Transformations of the Carbonitrile Group:

  • Reduction to a Primary Amine: This transformation introduces a basic nitrogen atom that can participate in key hydrogen bonding interactions with a biological target. The resulting aminomethyl group is a common pharmacophore in many drug classes.

  • Hydrolysis to a Carboxylic Acid: The introduction of a carboxylic acid provides an acidic functional group that can form strong ionic interactions with positively charged residues in a binding pocket.

  • Conversion to a Tetrazole: The tetrazole ring is a well-established bioisostere for a carboxylic acid, offering similar acidic properties but with improved metabolic stability and cell permeability in some cases.

  • Cyclization Reactions: The carbonitrile group can participate in various cyclization reactions to form more complex heterocyclic systems.[7]

The azetidine nitrogen can also be readily functionalized, typically after deprotection if a protecting group is used during synthesis. N-alkylation or N-acylation allows for the introduction of additional substituents that can be tailored to optimize the pharmacological properties of the final compound.

Figure 2: Synthetic pathways for the diversification of the 3-Methylazetidine-3-carbonitrile scaffold.

Potential Therapeutic Applications and Hypothesized Mechanisms of Action

Given that this compound is a building block, its therapeutic applications are dictated by the nature of the final molecules synthesized from it. However, based on the known biological activities of other azetidine-containing compounds, we can hypothesize potential therapeutic areas and mechanisms of action for its derivatives.

Azetidine derivatives have shown promise in a wide range of therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: The ability of the azetidine ring to improve blood-brain barrier penetration makes it an attractive scaffold for CNS-acting drugs.[5] Derivatives could be designed as receptor antagonists or enzyme inhibitors for the treatment of neurodegenerative diseases or psychiatric disorders.[6]

  • Oncology: The rigid nature of the azetidine scaffold can be exploited to design potent and selective kinase inhibitors.[6]

  • Infectious Diseases: Azetidine-containing compounds have demonstrated antibacterial and antiviral activities.[8]

  • Inflammatory Diseases: The anti-inflammatory properties of some azetidine derivatives suggest their potential use in treating chronic inflammatory conditions.[5]

Hypothetical Mechanism of Action: Kinase Inhibition

To illustrate a potential mechanism of action, let us consider a hypothetical drug candidate derived from this compound that is designed as a kinase inhibitor.

G cluster_0 Kinase Active Site cluster_1 Hypothetical Inhibitor cluster_2 Cellular Response ATP_Binding_Site ATP Binding Site Downstream_Signaling Downstream Signaling Pathway Blocked Catalytic_Loop Catalytic Loop Hinge_Region Hinge Region Azetidine Azetidine Core Azetidine->ATP_Binding_Site van der Waals Interactions Inhibitor_Complex Amine Amine Moiety (from Nitrile Reduction) Amine->Hinge_Region Hydrogen Bonds Aryl_Group Aryl Group (from N-Functionalization) Aryl_Group->Catalytic_Loop Hydrophobic Interactions Block X ATP ATP ATP->ATP_Binding_Site Cellular_Effect Desired Cellular Effect (e.g., Apoptosis) Downstream_Signaling->Cellular_Effect

Figure 3: Hypothetical binding mode of a kinase inhibitor derived from 3-Methylazetidine-3-carbonitrile.

In this hypothetical scenario, the azetidine core provides a rigid scaffold that orients the other functional groups for optimal binding. The amine moiety, derived from the reduction of the original carbonitrile group, forms crucial hydrogen bonds with the hinge region of the kinase. An aryl group, introduced via N-functionalization, engages in hydrophobic interactions with the catalytic loop. This binding mode prevents the natural substrate, ATP, from accessing the active site, thereby inhibiting the kinase's activity and blocking downstream signaling pathways.

Experimental Protocols for Screening and Validation

The following are generalized protocols for the screening and validation of a library of compounds derived from this compound against a hypothetical kinase target.

Protocol 1: Primary Screen - Kinase Inhibition Assay (Biochemical)

  • Objective: To identify compounds that inhibit the activity of the target kinase in a biochemical assay.

  • Materials:

    • Recombinant target kinase

    • Kinase substrate (e.g., a peptide with a phosphorylation site)

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

    • Compound library derived from this compound, dissolved in DMSO

    • 384-well microplates

  • Procedure:

    • Dispense 50 nL of each compound from the library into separate wells of a 384-well plate.

    • Add 5 µL of the target kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of phosphorylated substrate using the chosen detection method (e.g., fluorescence, luminescence, or absorbance).

    • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls.

Protocol 2: Secondary Screen - Cell-Based Assay

  • Objective: To confirm the activity of hit compounds from the primary screen in a cellular context and assess their cytotoxicity.

  • Materials:

    • A cancer cell line that is known to be dependent on the activity of the target kinase.

    • Cell culture medium and supplements.

    • Hit compounds from the primary screen.

    • A reagent to measure cell viability (e.g., resazurin-based).

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each hit compound (typically from 10 µM to 1 nM).

    • Incubate the cells for 72 hours.

    • Add the cell viability reagent and incubate for an additional 4 hours.

    • Measure the signal (e.g., fluorescence or absorbance) to determine the number of viable cells.

    • Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound.

Conclusion and Future Perspectives

This compound is a prime example of a chemical building block that holds immense potential for the future of drug discovery. While it does not possess a known mechanism of action itself, its unique structural features and synthetic tractability make it an invaluable tool for medicinal chemists. The rigid azetidine scaffold offers a clear path to improving the pharmacokinetic and pharmacodynamic properties of drug candidates, while the versatile carbonitrile group enables the rapid exploration of diverse chemical space. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines. The continued exploration of azetidine-based chemistry is a promising frontier for pharmaceutical innovation.[5]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026).
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022). Life Chemicals.
  • Azetidines - Enamine. (n.d.). Enamine.
  • Azetidine Derivatives in Drug Design - Ambeed.com. (n.d.). Ambeed.com.
  • Buy 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride - Smolecule. (n.d.). Smolecule.
  • This compound - MySkinRecipes. (n.d.). MySkinRecipes.
  • 3-Ethylazetidine-3-carbonitrile hydrochloride - MySkinRecipes. (n.d.). MySkinRecipes.

Sources

A Theoretical and Mechanistic Exploration of 3-Methylazetidine-3-carbonitrile Hydrochloride: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical analysis of 3-Methylazetidine-3-carbonitrile hydrochloride, a heterocyclic compound of increasing interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document elucidates the molecule's structural, electronic, and reactivity characteristics through the lens of computational chemistry. By explaining the causality behind theoretical choices and grounding predictions in established principles, this guide serves as a robust framework for understanding and utilizing this scaffold in drug design.

Introduction: The Rising Prominence of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1][2] Their inherent ring strain and three-dimensional structure offer a unique combination of metabolic stability, improved solubility, and conformational rigidity, properties highly sought after in the optimization of pharmacokinetic and pharmacodynamic profiles.[1][2] this compound, in particular, presents a versatile building block. The azetidine ring provides a rigid core for precise substituent orientation, while the nitrile group serves as a valuable synthetic handle for further functionalization.[3] This guide will delve into the theoretical underpinnings that govern the behavior of this molecule, providing a predictive framework for its application in the synthesis of novel therapeutic agents.

Core Molecular Properties

PropertyValueSource
CAS Number 936850-33-8[4]
Molecular Formula C₅H₉ClN₂[3][4]
Molecular Weight 132.59 g/mol [3][4]
Canonical SMILES C1C(CN1)(C)C#N.Cl[4]

Proposed Theoretical Methodologies: A Rationale

In the absence of direct experimental data for this compound, Density Functional Theory (DFT) is the chosen computational method for this theoretical investigation. DFT provides a favorable balance between computational cost and accuracy for predicting the properties of organic molecules.

Geometry Optimization and Vibrational Frequencies

The initial step in our theoretical analysis is the optimization of the molecular geometry. This is crucial as all other calculated properties are dependent on the determined structure.

Protocol 1: Geometry Optimization and Frequency Calculation

  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

  • Computational Method: Geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The choice of B3LYP is based on its proven track record for reliable geometric predictions in a wide range of organic molecules. The 6-311++G(d,p) basis set provides a good description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for an accurate representation of bonding.

  • Solvation Model: To simulate a more realistic environment, a solvent model, such as the Polarizable Continuum Model (PCM), can be employed, using a solvent like water or methanol.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide predicted infrared (IR) vibrational frequencies.

Conformational Analysis

The puckered nature of the azetidine ring and the rotational freedom of the methyl group necessitate a conformational analysis to identify the most stable conformer.

Protocol 2: Conformational Search

  • Systematic Search: A systematic or stochastic conformational search is conducted to explore the potential energy surface.

  • Re-optimization and Energy Ranking: All unique conformers are then re-optimized at the B3LYP/6-311++G(d,p) level of theory.

  • Boltzmann Averaging: The relative populations of the conformers at a given temperature are calculated using the Boltzmann distribution, allowing for the determination of the most probable structure.

Electronic Properties and Reactivity Descriptors

Understanding the electronic landscape of the molecule is key to predicting its reactivity.

Protocol 3: Electronic Property Calculation

  • Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to gain insights into charge distribution, hybridization, and intramolecular interactions.

Theoretical Results and Discussion

(Note: The following data are hypothetical and predictive, based on the application of the above-mentioned established theoretical methods, as specific experimental or computational studies on this compound are not currently available in the public domain.)

Predicted Molecular Geometry

The optimized geometry of the 3-Methylazetidine-3-carbonitrile cation is predicted to exhibit a puckered four-membered ring, a common feature of azetidines. The C-N-C bond angles within the ring will be significantly smaller than the ideal 109.5° for sp³ hybridized atoms, indicative of ring strain. The C-C≡N bond of the nitrile group is expected to be nearly linear.

Diagram 1: Computational Workflow

G cluster_start Initial Steps cluster_comp Computational Analysis cluster_output Predicted Outputs A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Vibrational Modes) B->C D 4. Conformational Analysis B->D E 5. Electronic Property Calculation (HOMO, LUMO, MEP) B->E F Optimized Geometry B->F G Predicted IR/Raman Spectra C->G H Conformational Landscape D->H I Reactivity Descriptors E->I

Caption: Workflow for the theoretical analysis of this compound.

Predicted Conformational Landscape

The puckering of the azetidine ring will likely result in two primary conformers, with the methyl group in either an axial or equatorial-like position relative to the approximate plane of the ring. The energy difference between these conformers is expected to be small, with the equatorial-like conformer likely being slightly more stable due to reduced steric hindrance. The presence of the protonated nitrogen in the hydrochloride salt will influence the electrostatic interactions within the molecule, potentially affecting the conformational preference.

Predicted Electronic Properties and Reactivity

The MEP map is predicted to show a region of high positive potential around the ammonium proton and the carbon atoms of the azetidine ring, indicating their susceptibility to nucleophilic attack. The nitrogen atom of the nitrile group will exhibit a region of negative potential, making it a potential site for electrophilic attack or coordination to metal centers.

The HOMO is likely to be localized on the azetidine ring, while the LUMO is expected to be centered on the C-N bonds of the ring and the nitrile group. The energy of the LUMO will indicate the molecule's ability to accept electrons. The protonation of the azetidine nitrogen significantly lowers the LUMO energy, making the ring much more susceptible to nucleophilic attack and subsequent ring-opening.

Predicted Reactivity of the Azetidinium Ion

The hydrochloride salt form means the azetidine nitrogen is protonated, forming an azetidinium ion. This protonation dramatically enhances the electrophilicity of the ring carbons.

Diagram 2: Reactivity of 3-Methylazetidine-3-carbonitrile Cation

G cluster_reactivity Predicted Nucleophilic Ring-Opening Reactant { 3-Methylazetidine-3-carbonitrile Cation | (Protonated)} Product Ring-Opened Product Reactant:f0->Product Nucleophilic Attack at C2 or C4 Nucleophile Nu⁻ (Nucleophile) Nucleophile->Reactant:f0

Caption: Proposed nucleophilic attack on the protonated azetidine ring.

Based on studies of similar azetidinium ions, we can predict the following reactivity patterns:

  • Nucleophilic Ring-Opening: The strained four-membered ring is susceptible to ring-opening by nucleophiles. The attack can occur at either the C2 or C4 positions, leading to the formation of functionalized acyclic amines. The regioselectivity of this attack will be influenced by steric hindrance from the methyl group at C3 and the electronic effects of the nitrile group.

  • Reactivity of the Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These reactions provide avenues for further diversification of the molecular scaffold.

Hypothetical Experimental Validation

To validate the theoretical predictions presented in this guide, a series of experiments would be necessary.

Protocol 4: Experimental Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would confirm the presence of the methyl group and the diastereotopic protons of the azetidine ring. The chemical shifts and coupling constants would provide information about the ring conformation.

    • ¹³C NMR would identify the quaternary carbon at the 3-position and the carbon of the nitrile group.

  • Infrared (IR) Spectroscopy:

    • The characteristic C≡N stretching vibration of the nitrile group is expected in the range of 2200-2260 cm⁻¹.

    • The N-H stretching of the azetidinium ion would appear as a broad band in the region of 2700-3300 cm⁻¹.

  • X-ray Crystallography:

    • Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the conformation of the azetidine ring. This experimental data would be the gold standard for validating the accuracy of the DFT-optimized geometry.

Conclusion

This theoretical guide provides a foundational understanding of this compound for professionals in drug discovery and development. Through the application of established computational methodologies, we have predicted its structural, conformational, and electronic properties, offering insights into its potential reactivity. The azetidine scaffold, with its unique stereochemical and physicochemical attributes, continues to be a fertile ground for the discovery of novel therapeutics. The theoretical framework presented here serves as a starting point for the rational design of new molecules based on this promising heterocyclic building block.

References

  • MySkinRecipes. (n.d.). 3-Ethylazetidine-3-carbonitrile hydrochloride.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 3-Azetidinecarbonitrile.
  • PubChem. (n.d.). Azetidine-3-carbonitrile hydrochloride.
  • MySkinRecipes. (n.d.). 3-Ethylazetidine-3-carbonitrile hydrochloride.
  • MySkinRecipes. (n.d.). This compound.
  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100130. [Link]
  • Kaur, H., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(1), 81-103. [Link]

Sources

Methodological & Application

Synthesis of 3-Methylazetidine-3-carbonitrile Hydrochloride: An Application Note and Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 3-Methylazetidine-3-carbonitrile hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The azetidine scaffold is of significant interest due to its ability to impart unique conformational constraints on molecules, often leading to improved pharmacological properties. This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of the target compound, grounded in established chemical principles. Furthermore, it elucidates the rationale behind the chosen synthetic strategy and procedural steps, offering insights for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of the Azetidine Moiety

Azetidines are four-membered nitrogen-containing heterocycles that have garnered substantial attention in pharmaceutical research. Their strained ring system provides a rigid scaffold that can be strategically incorporated into drug candidates to modulate properties such as metabolic stability, cell permeability, and target binding affinity. The 3-methyl-3-carbonitrile substitution pattern, in particular, offers a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of complex bioactive molecules, including those targeting central nervous system disorders and kinase inhibition.[1] This guide presents a reliable and reproducible method for the preparation of this compound, enabling its accessibility for a wide range of research applications.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The core of this strategy involves the formation of a protected azetidine intermediate, followed by deprotection to yield the final hydrochloride salt. This approach ensures the stability of the azetidine ring during the introduction of the carbonitrile functionality and allows for straightforward purification of the final product.

The chosen pathway begins with the commercially available 1-Boc-3-methylazetidin-3-ol. This starting material undergoes a nucleophilic substitution reaction to introduce the nitrile group, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to afford the desired hydrochloride salt. An alternative, well-documented approach involves the nucleophilic substitution of 3-bromo-3-methylazetidines with a cyanide source, such as potassium cyanide.[2]

Visualizing the Synthesis

Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Boc Deprotection 1-Boc-3-methylazetidin-3-ol 1-Boc-3-methylazetidin-3-ol 3-cyano-3-methyl-azetidine-1-carboxylic acid tert-butyl ester 3-cyano-3-methyl-azetidine-1-carboxylic acid tert-butyl ester 1-Boc-3-methylazetidin-3-ol->3-cyano-3-methyl-azetidine-1-carboxylic acid tert-butyl ester 1. MsCl, Et3N 2. NaCN, DMSO This compound This compound 3-cyano-3-methyl-azetidine-1-carboxylic acid tert-butyl ester->this compound HCl in Dioxane or 2,2,2-trifluoroethanol (heat)

Caption: Synthetic route to this compound.

Experimental Workflow

Workflow start Start step1 Activation of Hydroxyl Group (Mesylation) start->step1 step2 Nucleophilic Substitution (Cyanation) step1->step2 step3 Work-up and Purification of Boc-protected intermediate step2->step3 step4 Boc Deprotection (Acidolysis) step3->step4 step5 Isolation and Purification of final product step4->step5 end End Product step5->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

Safety First: The synthesis of azetidine derivatives involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3][4][5] Azetidine itself is a flammable and corrosive liquid with a strong ammonia-like odor.[6] Handle all reagents and solvents with care, following established laboratory safety procedures.

Materials and Reagents
ReagentCAS NumberSupplierNotes
1-Boc-3-methylazetidin-3-ol398489-26-2Major suppliersStarting material
Methanesulfonyl chloride (MsCl)124-63-0Major suppliersReagent grade, handle with caution
Triethylamine (Et3N)121-44-8Major suppliersAnhydrous, freshly distilled
Sodium cyanide (NaCN)143-33-9Major suppliersHighly toxic , handle with extreme care
Dimethyl sulfoxide (DMSO)67-68-5Major suppliersAnhydrous
Dichloromethane (DCM)75-09-2Major suppliersAnhydrous
Hydrochloric acid (4M in 1,4-Dioxane)7647-01-0Major suppliersCorrosive
2,2,2-Trifluoroethanol75-89-8Major suppliersAlternative for deprotection[7]
Diethyl ether60-29-7Major suppliersAnhydrous
Saturated aqueous sodium bicarbonate (NaHCO3)144-55-8Lab preparedFor work-up
BrineN/ALab preparedFor work-up
Anhydrous magnesium sulfate (MgSO4)7487-88-9Major suppliersFor drying
Step-by-Step Procedure

Step 1: Synthesis of 3-cyano-3-methyl-azetidine-1-carboxylic acid tert-butyl ester

  • To a stirred solution of 1-Boc-3-methylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in anhydrous dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.5 eq) portion-wise at room temperature. Caution: Sodium cyanide is extremely toxic. Handle with appropriate safety measures.

  • Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-cyano-3-methyl-azetidine-1-carboxylic acid tert-butyl ester as a pure compound.

Step 2: Synthesis of this compound

Method A: Using HCl in Dioxane

  • Dissolve the purified 3-cyano-3-methyl-azetidine-1-carboxylic acid tert-butyl ester (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • To this solution, add a 4M solution of hydrochloric acid in 1,4-dioxane (3-5 eq) dropwise at 0 °C.

  • A precipitate should form upon addition.

  • Stir the resulting suspension at room temperature for 2-4 hours.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Method B: Using 2,2,2-Trifluoroethanol[7]

  • In a microwave vial, dissolve 3-cyano-3-methyl-azetidine-1-carboxylic acid tert-butyl ester (1.0 eq) in 2,2,2-trifluoroethanol.[7]

  • Flush the vial with an inert gas (e.g., Argon) and seal it.[7]

  • Heat the solution to 150 °C for a specified time (e.g., as determined by reaction monitoring).[7]

  • After cooling, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or trituration with an appropriate solvent system.

Expected Results
StepProductExpected YieldPhysical AppearancePurity (by NMR/LC-MS)
13-cyano-3-methyl-azetidine-1-carboxylic acid tert-butyl ester70-85%Colorless oil or low-melting solid>95%
2This compound85-95%White to off-white solid>98%

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The protocol described herein provides a robust and efficient method for the synthesis of this compound. This key intermediate is now readily accessible for researchers engaged in the design and synthesis of novel therapeutic agents. The detailed procedural steps and the rationale behind them are intended to empower scientists to confidently produce this valuable building block for their drug discovery programs.

References

  • De Kimpe, N., et al. (n.d.). Synthesis of 3-functionalized 3-methylazetidines. CORE.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine.
  • MySkinRecipes. (n.d.). 3-Ethylazetidine-3-carbonitrile hydrochloride.
  • Organic Syntheses. (n.d.). Azetidine.
  • Wikipedia. (n.d.). Azetidine.

Sources

Application Notes and Protocols: Multi-Step Synthesis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sought-after motifs in modern drug discovery.[1] Their unique combination of properties, including high ring strain, sp³-rich character, and conformational rigidity, confers significant advantages in the design of novel therapeutics.[1] These structural features can lead to enhanced aqueous solubility, improved metabolic stability, and a favorable pharmacokinetic profile.[1][2] Consequently, the azetidine scaffold is now a key component in several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting its real-world therapeutic success.[1]

The growing importance of azetidines has spurred the development of innovative and efficient synthetic methodologies.[3] While classical approaches often involved multi-step sequences with pre-functionalized starting materials, recent years have seen the advent of more direct and versatile strategies.[4][5] This guide will provide a detailed overview of key multi-step synthetic routes to functionalized azetidines, with a focus on explaining the underlying principles and providing actionable protocols for the modern medicinal chemist.

Core Synthetic Strategies for Azetidine Ring Construction

The construction of the strained four-membered azetidine ring can be broadly categorized into several key strategies. This section will delve into the mechanistic rationale and practical considerations of the most prevalent and powerful methods.

Intramolecular Cyclization: The Foundation of Azetidine Synthesis

The most traditional and widely practiced approach to azetidine synthesis is through intramolecular cyclization, where a C-N bond is formed from a suitably functionalized acyclic precursor.[6] This typically involves the reaction of a primary or secondary amine with a carbon center bearing a good leaving group at the γ-position.

Causality Behind Experimental Choices: The success of this strategy hinges on favoring the intramolecular 4-exo-tet cyclization over competing intermolecular reactions. This is typically achieved by using high dilution conditions to minimize intermolecular interactions. The choice of the leaving group is also critical; mesylates, tosylates, and halides are commonly employed due to their high reactivity.[7][8] The base used to deprotonate the amine and initiate the cyclization must be strong enough to be effective but not so hindered that it promotes elimination side reactions.

Workflow for Intramolecular Cyclization

A γ-Amino Alcohol/Halide Precursor B Activation of Hydroxyl Group (e.g., Mesylation) A->B MsCl, Et3N C Base-Mediated Ring Closure B->C Strong Base (e.g., NaH) D Functionalized Azetidine C->D

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

[2+2] Photocycloadditions: The Aza Paternò–Büchi Reaction

Among the most direct and atom-economical methods for constructing the azetidine ring is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene.[4][9] This reaction, particularly when mediated by visible light, offers a mild and efficient route to highly functionalized azetidines.[10][11]

Expertise in Action: A significant challenge in the aza Paternò–Büchi reaction is the propensity for the excited imine to undergo rapid E/Z isomerization, which competes with the desired cycloaddition.[4] To overcome this, strategies such as using cyclic imines or oximes as imine surrogates have been successfully employed.[4][11] The use of a photosensitizer, such as an iridium complex, allows the reaction to proceed under visible light, which is less damaging to sensitive functional groups than UV irradiation.[11][12]

Mechanism of the Visible-Light-Mediated Aza Paternò–Büchi Reaction

PC Photocatalyst (PC) Excited_PC Excited PC PC->Excited_PC Visible Light (hν) Imine Imine/Oxime Triplet_Imine Triplet Imine Imine->Triplet_Imine Alkene Alkene Excited_PC->PC Excited_PC->Triplet_Imine Energy Transfer Triplet_Imine->Imine Isomerization (competing) Diradical 1,4-Diradical Intermediate Triplet_Imine->Diradical + Alkene Azetidine Azetidine Product Diradical->Azetidine Ring Closure

Caption: Simplified mechanism of the photosensitized aza Paternò–Büchi reaction.

Ring Contraction and Ring Expansion Strategies

Innovative approaches involving ring contraction of five-membered heterocycles or ring expansion of three-membered rings have also emerged as powerful tools for azetidine synthesis.[5][12]

  • Ring Contraction: A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones, which proceeds via a nucleophilic addition-ring contraction cascade to yield α-carbonylated N-sulfonylazetidines.[12]

  • Ring Expansion: The reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide provides a straightforward route to 1-arenesulfonylazetidines.[13]

Trustworthiness Through Mechanistic Understanding: These methods are underpinned by well-understood mechanistic pathways. The ring contraction relies on an intramolecular SN2 displacement following the formation of a key intermediate, while the ring expansion involves the nucleophilic opening of the strained aziridine ring followed by intramolecular cyclization.[12][13]

Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis of functionalized azetidines, grounded in established literature.

Protocol 1: Synthesis of N-Aryl-2-cyanoazetidines from β-Amino Alcohols

This three-step protocol provides a reliable method for accessing diversely substituted N-aryl-2-cyanoazetidines in an enantiomerically pure form.[13]

Step 1: Copper-Catalyzed N-Arylation

  • To a solution of the β-amino alcohol (1.0 equiv) in a suitable solvent such as dioxane, add the aryl halide (1.1 equiv), CuI (0.1 equiv), a suitable ligand (e.g., L-proline, 0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degas the mixture and heat to 90-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the N-arylated amino alcohol.

Step 2: N-Cyanomethylation

  • To a solution of the N-arylated amino alcohol (1.0 equiv) in acetonitrile, add K₂CO₃ (3.0 equiv) and bromoacetonitrile (1.5 equiv).

  • Stir the mixture at room temperature for 12-18 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product is often used in the next step without further purification.

Step 3: One-Pot Mesylation and Ring Closure

  • Dissolve the crude N-cyanomethylated amino alcohol (1.0 equiv) in dichloromethane.

  • Cool the solution to 0 °C and add triethylamine (2.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Add a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) and continue stirring for an additional 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane.

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired N-aryl-2-cyanoazetidine.

Protocol 2: Visible-Light-Mediated Intramolecular Aza Paternò–Büchi Reaction

This protocol describes the synthesis of bicyclic azetidines via a visible-light-induced [2+2] cycloaddition, adapted from the work of the Schindler group.[11]

  • Substrate Preparation: Synthesize the oxime-containing alkene precursor according to established literature procedures.

  • Reaction Setup: In a reaction vessel, dissolve the substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.01 M.

  • Add the iridium photocatalyst, such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.5-2.5 mol%).

  • Degassing: Sparge the solution with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Irradiation: Irradiate the reaction mixture with a blue LED lamp (λ ≈ 450 nm) at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to isolate the bicyclic azetidine product.

Characterization of Azetidine Derivatives

The unambiguous structural characterization of the synthesized azetidine derivatives is crucial. A combination of spectroscopic techniques is employed for this purpose.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework.[17] The characteristic chemical shifts and coupling constants of the azetidine ring protons are key diagnostic features. 2D NMR techniques like COSY and HMBC can be used to confirm connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[18]

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups, such as the C=O stretch in azetidin-2-ones.[14]

Data Presentation: A Comparative Overview of Synthetic Methods

Synthetic StrategyKey FeaturesTypical YieldsAdvantagesLimitations
Intramolecular Cyclization Formation of a C-N bond in an acyclic precursor.60-90%Reliable, well-established, good for stereocontrol.Requires multi-step precursor synthesis, high dilution may be needed.[6][13]
Aza Paternò–Büchi Reaction [2+2] photocycloaddition of an imine and an alkene.50-98%Atom-economical, direct, mild conditions with visible light.[4][11]Can be limited by E/Z isomerization of the imine, substrate scope can be narrow.[4]
Ring Contraction/Expansion Rearrangement of larger or smaller ring systems.50-85%Access to unique substitution patterns.Precursor synthesis can be complex.[12][13]

Conclusion

The synthesis of azetidine derivatives is a dynamic and rapidly evolving field, driven by the increasing recognition of this scaffold's value in medicinal chemistry. The methodologies outlined in this guide, from classical intramolecular cyclizations to modern photocatalytic approaches, provide researchers with a robust toolkit for accessing a wide array of functionalized azetidines. A thorough understanding of the mechanistic underpinnings of these reactions is paramount for troubleshooting and adapting these protocols to new and complex molecular targets. As the demand for novel, three-dimensional chemical matter continues to grow, the development of even more efficient and versatile methods for azetidine synthesis will undoubtedly remain a key focus of chemical research.

References

  • Singh, G. S. (2021). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Chemical Science. [Link]
  • Aggarwal, V. K., & Smith, A. D. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
  • De Kimpe, N. (2022).
  • Boger, D. L. (2022).
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]
  • Cheprakov, A. V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • Ma, L. G., & Xu, J. X. (2012). Synthesis of Azetidines. Progress in Chemistry. [Link]
  • Schindler, C. S. (2019). Methods for the synthesis of azetidines.
  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions.
  • Aggarwal, V. K. (2020). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie. [Link]
  • Schindler, C. S. (2021). First successful example of an aza Paternò–Büchi reaction.
  • Schindler, C. S. (2021). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]
  • Schindler, C. S. (2022).
  • Schindler, C. S. (2025). New developments in (aza) Paternò-Büchi reactions. ACS Fall 2025. [Link]
  • Smith, A. D. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. [Link]
  • Kumar, S., & Singh, G. (2007). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • Baxendale, I. R. (2020). Azetidine ring formation via the Yang reaction.
  • Jacobsen, E. N. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
  • Singh, G. S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
  • Kikelj, D. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
  • Uesugi, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
  • Silva, A. M. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • NIST. (n.d.). Azetidine. NIST WebBook. [Link]
  • Uesugi, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

Sources

Application Note & Protocols: Synthetic Routes for 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Abstract

The azetidine scaffold is a highly prized structural motif in modern medicinal chemistry, imparting significant improvements in physicochemical properties such as metabolic stability, aqueous solubility, and lipophilicity.[1] The strategic introduction of substituents at the C3-position allows for precise modulation of a compound's biological activity and pharmacokinetic profile. However, the synthesis of these strained four-membered rings presents unique challenges. This technical guide provides a comprehensive overview of robust and contemporary synthetic strategies for accessing 3-substituted azetidines. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic rationale for four core methodologies: intramolecular cyclization, [2+2] photocycloaddition, ring expansion of aziridines, and the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). Each section includes detailed, field-tested protocols and discusses the relative merits and limitations to guide researchers in selecting the optimal route for their specific drug discovery program.

Introduction: The Azetidine Scaffold in Drug Discovery

The Strategic Value of a Strained Ring

The incorporation of an azetidine ring into a drug candidate is a modern strategy to escape "flatland" and introduce three-dimensional complexity. The inherent ring strain of approximately 25.4 kcal/mol influences the molecule's conformation, often leading to more rigid structures with fewer rotatable bonds.[2][3] This rigidity can enhance binding affinity to biological targets. Furthermore, the nitrogen atom acts as a polar feature, often improving solubility and reducing the logP of a molecule, a critical factor in optimizing drug-like properties.[1] Its relative stability compared to the more labile aziridine ring makes it a more practical and handleable synthetic building block.[3]

The C3-Position: A Key Vector for Molecular Diversity

While the azetidine core provides the foundational physicochemical benefits, the C3-position serves as the primary attachment point for diverse functional groups that can interact with the biological target. The ability to install aryl, alkyl, heteroatom, and other complex moieties at this position is crucial for structure-activity relationship (SAR) studies. The synthetic methodologies to achieve this substitution with high efficiency and stereocontrol are therefore of paramount importance to the medicinal chemist.

Core Synthetic Strategies & Protocols

This section details four primary strategies for the synthesis of 3-substituted azetidines. Each protocol is designed to be a self-validating system, with explanations for key steps.

Strategy 1: Intramolecular Cyclization

2.1.1 Conceptual Overview: Forming the Ring from Acyclic Precursors Intramolecular cyclization is a foundational approach where a linear precursor containing a nitrogen nucleophile and a carbon electrophile (or a C-H bond to be activated) is induced to form the four-membered ring.[1][4] Classical methods, such as the cyclization of γ-amino halides, can be hampered by low yields due to competitive elimination reactions.[1] Modern advancements, particularly in transition-metal catalysis, have revitalized this strategy by enabling the direct amination of traditionally unreactive C(sp³)–H bonds, offering a more efficient and atom-economical pathway.[3]

The diagram below illustrates the general concept of a Palladium(II)-catalyzed intramolecular C(sp³)–H amination for azetidine synthesis.

G cluster_0 Pd(II)-Catalyzed Intramolecular C-H Amination Acyclic Acyclic Amine Precursor (with directing group) Intermediate Cyclometalated Pd(IV) Intermediate Acyclic->Intermediate + Pd(II) Pd_cat Pd(II) Catalyst Oxidant Oxidant (e.g., Benziodoxole tosylate) Oxidant->Intermediate Oxidation Pd(II) -> Pd(IV) Product 3-Substituted Azetidine Intermediate->Product Reductive Elimination Product->Oxidant Catalyst Regeneration

Caption: Pd(II)-catalyzed intramolecular C(sp³)–H amination workflow.

2.1.2 Protocol: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination This protocol is adapted from the work reported by Gaunt and co-workers, providing access to functionalized azetidines through a directed C-H activation strategy.[3]

Materials:

  • Substrate: N-(2-(pyridin-2-yl)isopropyl)cyclobutanamine derivative (1.0 equiv)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

  • Oxidant: Benziodoxole tosylate (1.2 equiv)

  • Additive: Silver(I) acetate (AgOAc, 0.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the N-substituted amine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 0.1 equiv), and AgOAc (6.7 mg, 0.04 mmol, 0.2 equiv).

  • Add anhydrous 1,2-dichloroethane (2.0 mL).

  • Add the benziodoxole tosylate oxidant (94 mg, 0.24 mmol, 1.2 equiv) to the mixture.

  • Seal the tube and place the reaction mixture in a pre-heated oil bath at 80 °C.

  • Stir vigorously for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired azetidine product.

2.1.3 Discussion: Causality and Insights

  • Why Pd(OAc)₂? Palladium acetate is a common and effective Pd(II) precatalyst that initiates the C-H activation cycle.

  • Why the Directing Group? The pyridine-based directing group is crucial. It coordinates to the palladium center, positioning the catalyst in proximity to the target γ-C(sp³)–H bond, thereby ensuring regioselectivity for the cyclization.

  • Why the Oxidant? The benziodoxole tosylate is essential for oxidizing the Pd(II) center to a transient Pd(IV) species, which is necessary to facilitate the C-N bond-forming reductive elimination step.[3]

  • Why AgOAc? The silver acetate additive acts as a halide scavenger and can facilitate the key reductive elimination from the Pd(IV) intermediate.[3] This method shows excellent functional group tolerance but is dependent on the synthesis of the specifically designed acyclic precursor.

Strategy 2: [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction)

2.2.1 Conceptual Overview: Direct Annulation of Imines and Alkenes The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, representing one of the most direct methods to construct the azetidine ring.[5] Historically, this reaction has been challenging due to competing side reactions like E/Z isomerization of the imine upon UV irradiation.[5] The advent of visible-light photoredox catalysis using triplet energy transfer has surmounted many of these limitations, allowing the reaction to proceed under milder conditions with greater efficiency and selectivity.[3][6][7]

G cluster_1 Visible-Light-Mediated Aza Paternò-Büchi Reaction PC Photocatalyst (PC) (e.g., Ir(III) complex) PC_star Excited PC* PC->PC_star Light Visible Light (e.g., Blue LED) Imine_T1 Imine (Triplet State) PC_star->Imine_T1 Triplet Energy Transfer Imine Imine Substrate (Ground State) Imine_T1->Imine Intersystem Crossing Product Azetidine Product Imine_T1->Product + Alkene [2+2] Cycloaddition Alkene Alkene

Caption: Energy transfer mechanism in a photocatalytic Aza Paternò-Büchi reaction.

2.2.2 Protocol: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction This protocol is based on the work of Schindler and colleagues, demonstrating an efficient intramolecular cycloaddition.[3][7]

Materials:

  • Substrate: O-methyl oxime tethered to an alkene (1.0 equiv)

  • Photocatalyst: fac-[Ir(dFppy)₃] (Tris(2-(2,4-difluorophenyl)pyridine)iridium(III)) (0.01 equiv)

  • Solvent: Dichloromethane (DCM), degassed

Procedure:

  • In a vial suitable for photochemical reactions, dissolve the substrate (0.1 mmol, 1.0 equiv) and fac-[Ir(dFppy)₃] (1.0 mol%) in degassed DCM (0.05 M solution).

  • Why Degas? Oxygen can quench the excited triplet state of both the photocatalyst and the substrate, inhibiting the desired reaction. Degassing (e.g., via three freeze-pump-thaw cycles or sparging with argon) is critical for success.

  • Seal the vial and place it approximately 5-10 cm from a blue LED lamp (450 nm).

  • Irradiate the reaction mixture with stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the bicyclic azetidine product.

2.2.3 Discussion: Causality and Insights

  • Why Visible Light and an Ir(III) Catalyst? This system avoids high-energy UV light, which can cause substrate degradation. The iridium photocatalyst absorbs visible light and efficiently populates a long-lived triplet excited state. It then transfers this energy to the oxime substrate, promoting it to its reactive triplet state without forming radical ions.[3]

  • Why an Oxime? Oximes and related imine derivatives are excellent substrates for this transformation. The intramolecular nature of this specific protocol entropically favors the desired [2+2] cycloaddition over competing intermolecular reactions or decomposition pathways. This strategy provides rapid access to complex, fused azetidine ring systems with high diastereoselectivity.

Strategy 3: Ring Expansion of Aziridines

2.3.1 Conceptual Overview: One-Carbon Homologation Ring expansion strategies provide an elegant entry into azetidines from more readily accessible aziridine precursors. These methods typically involve the formation of an aziridinium ylide intermediate, which then undergoes a rearrangement.[8][9] The[1][2]-Stevens rearrangement is a classic example.[8] A significant challenge is that aziridinium ylides can also undergo a competing cheletropic extrusion of an olefin, which is often the dominant pathway.[8] Recent breakthroughs in biocatalysis have provided enzymes capable of overriding this inherent reactivity, favoring the desired ring expansion with exceptional stereocontrol.[8][10]

G cluster_2 Biocatalytic Aziridine Ring Expansion Enzyme Engineered Cytochrome P450 ('Carbene Transferase') Fe_Carbene Heme-Iron Carbene Intermediate Enzyme->Fe_Carbene + Diazo Diazo Diazo Compound (Carbene Precursor) Aziridine N-Acyl Aziridine Ylide Aziridinium Ylide Fe_Carbene->Ylide + Aziridine Product Chiral 3-Substituted Azetidine Ylide->Product [1,2]-Stevens Rearrangement (Enzyme-Controlled) Side_Product Olefin + Nitrile (Cheletropic Extrusion) Ylide->Side_Product [Inherent Reactivity] (Suppressed by Enzyme)

Caption: Biocatalytic control over the fate of an aziridinium ylide intermediate.

2.3.2 Protocol: Biocatalytic Enantioselective[1][2]-Stevens Rearrangement This protocol is based on the pioneering work of Arnold and colleagues, using an engineered cytochrome P450 enzyme as a "carbene transferase".[8][10]

Materials:

  • Enzyme: Lyophilized cell-free extract of E. coli expressing the engineered cytochrome P450 variant (e.g., P411-AzetS).

  • Substrate: N-benzoyl-2-phenylaziridine (1.0 equiv).

  • Carbene Precursor: Ethyl 2-diazoacetate.

  • Cofactor Regeneration System: Glucose, NADP⁺, glucose dehydrogenase (GDH).

  • Reducing Agent: Sodium dithionite.

  • Buffer: Potassium phosphate buffer (pH 8.0).

Procedure:

  • In an anaerobic glovebox, prepare a solution in a sealed vial containing potassium phosphate buffer (100 mM, pH 8.0).

  • Add glucose (10 mM), NADP⁺ (0.1 mM), and GDH (1 mg/mL).

  • Add the cell-free extract containing the engineered P450 enzyme.

  • Add a solution of the aziridine substrate (5 mM final concentration) in a minimal amount of a co-solvent like DMSO.

  • Initiate the reaction by adding ethyl 2-diazoacetate (1.5 equiv) and a fresh solution of sodium dithionite (1.1 equiv) as a reducing agent.

  • Why Dithionite? The dithionite provides the necessary electrons to reduce the heme iron of the cytochrome P450, enabling it to react with the diazo compound and form the key iron-carbene intermediate.

  • Seal the vial and stir at room temperature for 12-24 hours.

  • Quench the reaction by adding an equal volume of ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to obtain the enantiomerically enriched azetidine product.

2.3.3 Discussion: Causality and Insights

  • Why an Engineered Enzyme? The wild-type P450 enzyme does not catalyze this reaction. Laboratory evolution was used to create a variant where the active site sterically disfavors the transition state for cheletropic extrusion and promotes the desired[1][2]-Stevens rearrangement.[8][10]

  • Why N-Acyl Aziridine? The acyl group on the aziridine nitrogen increases its nucleophilicity relative to less strained amides, facilitating the initial attack on the enzyme's iron-carbene intermediate.[8] This biocatalytic approach provides access to chiral azetidines with exceptionally high enantioselectivity (e.g., 99:1 er) that is currently unmatched by small molecule catalysts for this specific transformation.[10]

Strategy 4: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

2.4.1 Conceptual Overview: A Modern Platform for Divergent Synthesis 1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained, high-energy intermediates that serve as powerful precursors to 3-substituted azetidines.[2] The release of ring strain (approx. 65 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. By activating the nitrogen atom with an electrophile or Lewis acid, the C-N bonds at the bridgehead carbon (C3) become susceptible to nucleophilic attack, allowing for the modular and often stereospecific installation of a wide variety of substituents at the C3 position.[11][12]

G cluster_3 Strain-Release Functionalization of ABB ABB 1-Azabicyclo[1.1.0]butane (ABB) Activated_ABB Activated ABB Intermediate (Azoniabicyclobutane) ABB->Activated_ABB + E⁺ Activator Activator (E⁺) (e.g., H⁺, Lewis Acid, Chloroformate) Product 1,3-Disubstituted Azetidine Activated_ABB->Product + Nu⁻ (Ring Opening) Nucleophile Nucleophile (Nu⁻)

Caption: General mechanism for the strain-release functionalization of ABBs.

2.4.2 Protocol: Stereospecific Synthesis of a 3-Chloro-2-(trifluoromethyl)azetidine This protocol is adapted from reports on the functionalization of substituted ABBs, demonstrating the stereospecific ring-opening with a chloroformate.[12]

Materials:

  • Substrate: 3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (1.0 equiv)

  • Electrophile/Nucleophile Source: Benzyl chloroformate (1.2 equiv)

  • Solvent: Acetone

Procedure:

  • To a solution of the 2-(trifluoromethyl)ABB substrate (0.5 mmol, 1.0 equiv) in acetone (5 mL) at room temperature, add benzyl chloroformate (0.6 mmol, 1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue is then purified by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the pure 3-chloro-azetidine product.

2.4.3 Discussion: Causality and Insights

  • Why ABB? The extreme strain of the ABB skeleton makes it an exceptionally reactive electrophile upon N-activation.

  • Why Benzyl Chloroformate? This reagent serves a dual purpose. It first acts as an electrophile, activating the ABB nitrogen to form a 1-azoniabicyclo[1.1.0]butane intermediate. The chloride ion that is concomitantly released then acts as the nucleophile, attacking the C3 position in a stereospecific Sₙ2-like fashion.[12] This results in a concerted C-N bond cleavage and C-Cl bond formation.

  • Stereospecificity: The nucleophilic attack typically occurs with inversion of stereochemistry at the C3 position, allowing for predictable and controlled synthesis of specific diastereomers.[12] The modularity of this approach is its greatest strength; a wide array of nucleophiles (amines, thiols, carbon nucleophiles) can be employed to generate diverse libraries of 3-substituted azetidines from a common ABB precursor.[2][11]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the specific target molecule, required stereochemistry, and available starting materials. The following table provides a high-level comparison.

Strategy Key Advantages Key Limitations Stereocontrol Functional Group Tolerance
Intramolecular Cyclization Direct; can use simple precursors; modern methods are highly efficient.[3]Classical methods suffer from side reactions; modern methods may require complex directing groups.[1]Can be stereospecific depending on precursor chirality.Good to excellent with modern catalytic systems.
[2+2] Photocycloaddition Highly convergent and atom-economical; provides rapid access to complex fused systems.[5][7]Substrate scope can be limited; requires specialized photochemical equipment.Often provides high diastereoselectivity, especially in intramolecular cases.Generally good, but sensitive functional groups may be problematic.
Ring Expansion of Aziridines Utilizes readily available starting materials; biocatalytic methods offer superb enantioselectivity.[8][10]Non-enzymatic methods often suffer from poor selectivity (rearrangement vs. extrusion).[8]Excellent with biocatalysis; variable otherwise.Biocatalysis is substrate-specific; chemical methods vary.
Strain-Release of ABBs Highly modular and versatile; excellent for library synthesis; high yields and stereospecificity.[2][11][12]ABBs are high-energy, potentially unstable precursors requiring careful handling and synthesis.Excellent and predictable, typically proceeding with inversion at C3.Very broad, tolerating a wide range of nucleophiles.

Conclusion and Future Outlook

The synthesis of 3-substituted azetidines has evolved from classical, often low-yielding methods to a suite of powerful and sophisticated strategies. Modern transition-metal catalysis, photoredox reactions, biocatalysis, and the chemistry of high-strain intermediates have each provided robust platforms for accessing these valuable scaffolds. For drug discovery programs, the strain-release functionalization of ABBs offers unparalleled modularity for library synthesis, while biocatalytic ring expansion provides an exciting route to highly enantioenriched building blocks. Future developments will likely focus on expanding the substrate scope of these modern methods, developing new catalytic systems with even greater selectivity, and applying these strategies to the late-stage functionalization of complex molecules.

References

  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • Zhang, W., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
  • Griesbeck, A. G., & Uhlig, S. (2015). Synthesis of azetidines by aza Paternò–Büchi reactions. Photochemical & Photobiological Sciences. [Link]
  • Andresini, M., et al. (2023).
  • Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][2]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]
  • Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
  • Zhang, G. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie. [Link]
  • Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Wang, Z. (2010). Synthesis of Azetidines. Comprehensive Organic Name Reactions and Reagents. [Link]
  • Luisi, R., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]
  • Ghorai, M. K., et al. (2022). Cation‐Promoted Strain‐Release‐Driven Access to Functionalized Azetidines from Azabicyclo[1.1.0]butanes. Angewandte Chemie. [Link]
  • Gembus, V., et al. (2022). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]
  • Thomson, R. J., et al. (2014). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie. [Link]
  • Singh, G. S., & Malla, P. (2020). Regioselective ring opening reactions of azetidines. Current Organic Synthesis. [Link]
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
  • Kaur, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]
  • Zhang, W., et al. (2023). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]
  • Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][2]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]
  • Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Couty, F., & Drouillat, B. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry. [Link]
  • Burnett, D. A., et al. (1998). Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity. Journal of Medicinal Chemistry. [Link]
  • Hou, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
  • Kantin, G., & Krasavin, M. (2017). The synthesis of azetidines with intramolecular cyclization of homoallylamines.
  • De Kimpe, N., et al. (2005). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (2021). Synthesis of azetidines. [Link]
  • Wang, T., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. Synlett. [Link]
  • Hou, Z., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols: Leveraging 3-Methylazetidine-3-carbonitrile Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The imperative in modern drug discovery is to identify and develop novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles. A key strategy is the exploration of three-dimensional (3D) chemical space, moving away from traditional flat, aromatic-rich structures. Azetidines, strained four-membered nitrogen-containing heterocycles, are exemplary scaffolds in this pursuit due to their conformational rigidity and unique physicochemical properties.[1][2] This guide provides a detailed technical overview and practical protocols for the application of 3-Methylazetidine-3-carbonitrile hydrochloride , a versatile building block for creating novel therapeutics. We will delve into its strategic value, derivatization chemistries, and its role in addressing common challenges in medicinal chemistry.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidine rings are increasingly incorporated into drug candidates and approved medicines to enhance properties such as metabolic stability, receptor selectivity, and solubility.[1][2] FDA-approved drugs like baricitinib and cobimetinib feature the azetidine motif, underscoring its therapeutic relevance.[1][2] The subject of this guide, this compound, offers a unique combination of structural features:

  • Sp³-Rich 3D Geometry: The strained, non-planar ring provides defined exit vectors for substituents, allowing for precise probing of protein binding pockets.[2] This high fraction of sp³-hybridized carbons (Fsp³) is a sought-after feature for improving compound properties.[3]

  • Conformational Rigidity: The quaternary center at the 3-position locks the conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency.[1][2]

  • Versatile Synthetic Handles: The secondary amine of the azetidine ring and the nitrile group are orthogonal functional groups that can be selectively modified, serving as key points for molecular elaboration.[4]

G cluster_0 Core Building Block cluster_1 Key Structural Features cluster_2 Resulting Medicinal Chemistry Advantages A 3-Methylazetidine-3-carbonitrile HCl B sp³-Rich 3D Scaffold A->B C Conformationally Rigid Quaternary Center A->C D Orthogonal Synthetic Handles (Amine and Nitrile) A->D E Improved Metabolic Stability & Solubility B->E Leads to G Access to Novel Chemical Space & IP B->G Leads to F Enhanced Target Potency & Selectivity C->F Leads to D->G Enables

Physicochemical Data and Properties

A comprehensive understanding of the building block's characteristics is fundamental for its effective use in synthesis and molecular design.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 936850-33-8[5][6]
Molecular Formula C₅H₉ClN₂[6]
Molecular Weight 132.59 g/mol [6]
Appearance Solid (Typical)N/A
Storage 2-8°C, under inert gas[6]
Core Applications in Drug Discovery
4.1 Bioisosteric Replacement

Bioisosterism, the strategy of replacing one functional group with another to enhance desired properties while maintaining biological activity, is a cornerstone of medicinal chemistry.[3][7] The azetidine ring is a proven bioisostere for other cyclic amines like piperidine and pyrrolidine, often leading to improved metabolic pathways and physicochemical properties.[3][8] Specifically, the 3-methyl-3-cyano-azetidinyl moiety can serve as a more polar, 3D-rich replacement for common lipophilic groups like tert-butyl or gem-dimethyl groups, potentially improving solubility and target engagement.[9]

4.2 Scaffold for Library Synthesis

The dual functionality of 3-Methylazetidine-3-carbonitrile allows for its use as a central scaffold in Diversity-Oriented Synthesis (DOS).[10] Libraries of novel compounds can be rapidly generated by first derivatizing the azetidine nitrogen, followed by a diverse set of transformations on the nitrile group. This enables a broad exploration of the surrounding chemical space, which is critical for structure-activity relationship (SAR) studies.[4][8]

Experimental Protocols: A Practical Guide

The following protocols are robust, field-tested starting points. Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere are recommended where specified.

Protocol 1: N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine is a versatile handle for introducing a wide range of substituents via alkylation, acylation, or arylation.[11][12][13] This protocol details a standard reductive amination procedure.

Objective: To synthesize N-alkylated derivatives of 3-Methylazetidine-3-carbonitrile.

Materials:

  • This compound

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq, to neutralize the HCl salt)

Step-by-Step Methodology:

  • Salt Neutralization: Suspend this compound (1.0 eq) in anhydrous DCM. Add Et₃N (1.1 eq) and stir for 15-20 minutes at room temperature to generate the free base.

  • Imine Formation: Add the desired aldehyde or ketone (1.2 eq) to the mixture. Stir for an additional 30-60 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G start Start: 3-Methylazetidine-3-carbonitrile HCl step1 1. Neutralize with Base (Et3N) in DCM start->step1 step2 2. Add Aldehyde/Ketone (R-CHO) (Imine Formation) step1->step2 step3 3. Add Reducing Agent (NaBH(OAc)3) step2->step3 step4 4. Aqueous Work-up (NaHCO3) step3->step4 step5 5. Extraction & Purification step4->step5 end_product Product: N-Alkylated Azetidine step5->end_product

Protocol 2: Chemical Transformation of the Nitrile Group

The nitrile is a versatile functional group that can be converted into amines, aldehydes, or carboxylic acids.[14] The reduction to a primary amine is one of the most powerful transformations, installing a key nucleophilic site.

Objective: To reduce an N-substituted 3-methylazetidine-3-carbonitrile to the corresponding primary amine.

Materials:

  • N-substituted 3-methylazetidine-3-carbonitrile (1.0 eq)

  • Raney® Nickel (catalyst, ~50% slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonia (7N solution in MeOH, optional but recommended)

  • Hydrogen (H₂) gas source and hydrogenation vessel

Step-by-Step Methodology:

  • Vessel Preparation: Add the N-substituted azetidine nitrile (1.0 eq) and Methanol to a suitable hydrogenation vessel. Adding a solution of ammonia in methanol (e.g., to a final concentration of ~10%) can suppress the formation of secondary amine byproducts.[14]

  • Catalyst Addition: Carefully add the Raney® Nickel slurry (approx. 5-10 wt% of the substrate).

  • Hydrogenation: Seal the vessel. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature. The reaction may be gently heated (40-50 °C) to increase the rate if necessary.

  • Monitoring: Reaction completion can be monitored by the cessation of hydrogen uptake or by LC-MS analysis of an aliquot.

  • Work-up: CAUTION: Raney® Nickel is pyrophoric and must not be allowed to dry in the air. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake thoroughly with methanol. Keep the filter cake wet with solvent at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired primary amine, which can be used directly or purified further if needed.

Conclusion

This compound is a high-value building block that empowers medicinal chemists to create novel, three-dimensional molecules with improved drug-like properties. Its rigid scaffold and versatile functional handles provide a robust platform for generating diverse compound libraries and for the strategic design of next-generation therapeutics. The protocols and applications detailed in this guide serve as a comprehensive resource for researchers aiming to harness the potential of this powerful synthetic tool.

References
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). PMC.
  • Examples of azetidine‐based bioisosters. ResearchGate.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). PubMed Central.
  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate.
  • 3-Ethylazetidine-3-carbonitrile hydrochloride. MySkinRecipes.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. (2024). ChemRxiv.
  • Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. (2023). PMC.
  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate.
  • Modular access to functionalized azetidines via electrophilic azetidinylation. (2024). Organic Chemistry Frontiers (RSC Publishing).
  • Nitrile reduction. Wikipedia.
  • JEE 2022: Chemistry- Topic Reduction of Nitriles. Unacademy.
  • reduction of nitriles. Chemguide.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. (2014). Thieme Connect.
  • This compound. MySkinRecipes.

Sources

The Strategic Application of 3-Methylazetidine-3-carbonitrile Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced physicochemical and pharmacokinetic properties is paramount. Small, saturated heterocycles have emerged as privileged scaffolds, with the azetidine ring system gaining significant attention.[1][2] Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of structural rigidity, sp³-rich character, and metabolic stability, which can confer improved solubility and favorable pharmacokinetic profiles to drug candidates.[1] Their inherent ring strain, while ensuring stability under physiological conditions, provides a thermodynamic driving force for synthetic transformations.[3]

This guide focuses on a particularly valuable building block: 3-Methylazetidine-3-carbonitrile hydrochloride . This compound serves as a versatile precursor for introducing the 3-methylazetidine-3-yl motif, a bioisosteric replacement for larger, more lipophilic groups, into a diverse range of biologically active molecules. Its unique structure, featuring a quaternary center, offers a fixed three-dimensional geometry that can be exploited to optimize ligand-target interactions.[4] The presence of the nitrile functionality provides a key synthetic handle for elaboration into various functional groups, most notably primary amines, which are cornerstones of many pharmacophores.[5]

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 936850-33-8
Molecular Formula C₅H₉ClN₂
Molecular Weight 132.59 g/mol
Appearance White to off-white solid
Storage 2-8°C, under inert gas

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions. As with all fine chemicals, appropriate personal protective equipment should be used when handling this compound.

Application Notes: A Gateway to Novel Amines

The primary application of this compound in medicinal chemistry is its conversion to the corresponding primary amine, (3-methylazetidin-3-yl)methanamine . This transformation unlocks a crucial building block for incorporation into lead compounds and drug candidates. The resulting aminomethyl group attached to the quaternary center of the azetidine ring provides a valuable vector for exploring chemical space and modulating biological activity.

The (3-methylazetidin-3-yl)methanamine moiety is particularly sought after for several reasons:

  • Introduction of a Basic Center: The primary amine provides a basic handle that can be crucial for salt formation, improving solubility and bioavailability. It can also participate in key hydrogen bonding interactions with biological targets.

  • Scaffold Hopping and Bioisosterism: The compact and rigid nature of the 3-methylazetidine-3-yl group allows it to serve as a bioisostere for other, less desirable functionalities, such as gem-dimethyl groups or larger cycloalkyl moieties. This can lead to improved potency and reduced off-target effects.

  • Modulation of Physicochemical Properties: Incorporation of the azetidine ring can lower the lipophilicity (logP) of a molecule compared to larger carbocyclic or heterocyclic analogs, which is often beneficial for optimizing drug-like properties.[4]

The resulting amine is a key intermediate for the synthesis of a wide array of bioactive molecules, including but not limited to:

  • Kinase Inhibitors: The azetidine scaffold is found in several FDA-approved kinase inhibitors, where it contributes to improved metabolic stability and target selectivity.[6] While direct synthesis from this compound is not always the chosen route in large-scale manufacturing, it represents a viable and attractive option in the discovery phase for the rapid generation of analogs.

  • Central Nervous System (CNS) Agents: The ability of the azetidine ring to improve brain penetration makes it a valuable component in the design of drugs targeting the CNS.[7]

  • Antimicrobial and Anticancer Agents: The unique structural features of azetidine derivatives have been exploited in the development of novel antibacterial and anticancer compounds.[2]

Below is a conceptual workflow illustrating the central role of this compound in a drug discovery program.

G A 3-Methylazetidine-3- carbonitrile hydrochloride B Reduction of Nitrile A->B e.g., Raney Ni, H₂ or LiAlH₄ C (3-methylazetidin-3-yl)methanamine (Key Amine Intermediate) B->C D Amide Coupling C->D E Reductive Amination C->E F Sulfonamide Formation C->F G Bioactive Molecule Library D->G E->G F->G H SAR Studies & Lead Optimization G->H

Conceptual workflow for the utilization of this compound.

Protocols: Reduction of the Nitrile to the Primary Amine

The conversion of the nitrile group in this compound to a primary amine is a critical step in its application. Several methods can be employed for this reduction, with the choice of reagent depending on factors such as scale, functional group tolerance, and desired work-up conditions. Below is a detailed protocol for a common and effective method using Raney® Nickel.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This method is often preferred for its milder conditions and easier work-up compared to metal hydride reductions.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia solution (7 N in methanol)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Preparation of the Substrate Solution: In a suitable pressure vessel for a Parr shaker, dissolve this compound (1.0 eq) in anhydrous methanol. Add a solution of ammonia in methanol (e.g., 7 N, 5-10 eq) to neutralize the hydrochloride and create a basic environment, which helps to suppress the formation of secondary amine byproducts.

  • Addition of Catalyst: Carefully wash the Raney® Nickel slurry with water and then with methanol to remove residual alkali and water. Under an inert atmosphere (e.g., argon or nitrogen), add the washed Raney® Nickel (typically 10-20% by weight of the starting material) to the reaction vessel.

  • Hydrogenation: Seal the reaction vessel and connect it to the Parr shaker. Purge the system with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Begin shaking and heat the reaction mixture if necessary (e.g., to 40-50 °C) to facilitate the reduction. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times. Do not allow the filter cake to dry in the air. Quench the filter cake with water after filtration.

  • Isolation of the Product: Concentrate the filtrate under reduced pressure to afford the crude (3-methylazetidin-3-yl)methanamine. The product can be further purified by distillation or chromatography if necessary.

Alternative Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

For a more forceful reduction, especially on a smaller scale, lithium aluminum hydride is a viable option.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Preparation of the Reaction: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (typically 2-3 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension in an ice bath.

  • Addition of the Substrate: Dissolve this compound in a minimal amount of anhydrous THF and slowly add it to the LiAlH₄ suspension via the dropping funnel. Caution: The reaction is exothermic and may generate hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction by TLC or LC-MS.

  • Work-up (Fieser Method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), 15% NaOH solution (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used. This procedure will produce a granular precipitate of aluminum salts that is easy to filter.

  • Isolation of the Product: Stir the resulting slurry at room temperature for 30 minutes, then filter off the solids and wash them thoroughly with THF. Combine the filtrate and washes and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3-methylazetidin-3-yl)methanamine. Further purification can be achieved by distillation.

The following diagram illustrates the key transformation from the nitrile to the amine.

G cluster_0 3-Methylazetidine-3-carbonitrile cluster_1 (3-methylazetidin-3-yl)methanamine start [Image of 3-Methylazetidine-3-carbonitrile structure] reagents 1. Raney® Ni, H₂, NH₃/MeOH OR 2. LiAlH₄, THF 3. Work-up end [Image of (3-methylazetidin-3-yl)methanamine structure] reagents->end Reduction

Reduction of 3-Methylazetidine-3-carbonitrile.

Conclusion

This compound is a strategically important building block for medicinal chemists. Its value lies not only in the desirable properties imparted by the azetidine ring but also in the synthetic versatility of the nitrile group. The straightforward conversion of this compound to the corresponding primary amine provides access to a key intermediate for the synthesis of a wide range of complex and biologically active molecules. The protocols detailed herein offer reliable methods for this crucial transformation, empowering researchers to efficiently incorporate this valuable scaffold into their drug discovery programs.

References

  • MySkinRecipes. 3-Ethylazetidine-3-carbonitrile hydrochloride.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • MySkinRecipes. This compound.
  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • The Hive Methods Discourse. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups.
  • Master Organic Chemistry. (2025). Reduction of nitriles to primary amines with LiAlH4.
  • ChemScene. (1-benzhydrylazetidin-3-yl)methanamine hydrochloride.
  • ChemScene. 1-(1-Methylazetidin-3-yl)methanamine dihydrochloride.
  • BLD Pharm. 1-(1-methylazetidin-3-yl)methanamine dihydrochloride.
  • PubMed Central (PMC). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • PubMed. (2021). Azetidines of pharmacological interest.
  • Enamine. Azetidines.

Sources

Application Notes and Protocols: The Versatile Reactivity of 3-Methylazetidine-3-carbonitrile Hydrochloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in medicinal chemistry.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, strikes a balance between the highly reactive aziridines and the more stable pyrrolidines, offering a unique platform for chemical exploration.[3] This strained ring system can lead to unique reactivity and provides a rigid, three-dimensional scaffold that is highly desirable for creating novel therapeutic agents.[1][4] Among the functionalized azetidines, 3-Methylazetidine-3-carbonitrile hydrochloride stands out as a versatile building block. Its structure, featuring a quaternary center with both a methyl and a cyano group, presents multiple avenues for chemical modification. This document provides a comprehensive guide to the reactivity of this compound with various nucleophiles, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis. The hydrochloride salt form of this compound enhances its solubility in a range of solvents, making it amenable to a variety of reaction conditions.[5][6]

Core Reactivity Principles: A Dichotomy of Pathways

The reaction of this compound with nucleophiles is governed by two primary, competing pathways:

  • Nucleophilic Addition to the Nitrile Group: The electron-deficient carbon atom of the nitrile group is susceptible to attack by strong nucleophiles. This pathway preserves the azetidine ring and allows for the transformation of the cyano group into other valuable functionalities, such as amines, ketones, and carboxylic acids.

  • Nucleophilic Ring-Opening of the Azetidine: The inherent strain of the four-membered ring makes it susceptible to cleavage. This pathway is often promoted by activation of the azetidine nitrogen, which can occur under acidic conditions (as facilitated by the hydrochloride salt) or by quaternization. Nucleophilic attack then occurs at one of the ring carbons, leading to a linear amino compound.

The choice of nucleophile, reaction conditions (temperature, solvent, and additives), and the nature of the substituent on the azetidine nitrogen are critical factors that dictate the predominant reaction pathway. The presence of the methyl group at the 3-position can also sterically influence the approach of the nucleophile.

Diagram: Competing Reaction Pathways

Start 3-Methylazetidine-3-carbonitrile HCl Pathway1 Nitrile Addition Start->Pathway1 Strong Nu⁻ (e.g., LiAlH₄, R-MgX) Pathway2 Ring Opening Start->Pathway2 Activating Conditions (e.g., Lewis Acid) Nu Nucleophile Nu->Pathway1 Nu->Pathway2 Product1 Ring-Intact Product (e.g., Amine, Ketone) Pathway1->Product1 Product2 Ring-Opened Product (e.g., γ-Amino Compound) Pathway2->Product2

Caption: Competing reaction pathways for this compound.

I. Reactions Involving the Nitrile Group

A. Reduction to Primary Amines: Synthesis of 3-(Aminomethyl)-3-methylazetidines

The reduction of the nitrile functionality to a primary amine is a valuable transformation, yielding a key building block for further derivatization. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this conversion.[7]

Mechanism: The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride transfer then leads to a dianion, which upon aqueous workup, is protonated to yield the primary amine.[8]

Experimental Protocol: Synthesis of 3-(Aminomethyl)-1-tert-butyl-3-methylazetidine [7]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-tert-butyl-3-methylazetidine-3-carbonitrile (1.0 eq) in anhydrous diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 3 hours.

  • Workup: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

  • Isolation: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 3-(aminomethyl)-1-tert-butyl-3-methylazetidine can be purified by distillation or column chromatography on silica gel.

Parameter Value
Substrate 1-tert-butyl-3-methylazetidine-3-carbonitrile
Reagent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous diethyl ether
Temperature 0 °C to room temperature
Reaction Time 3 hours
Typical Yield High
B. Addition of Organometallic Reagents: Synthesis of 3-Acyl-3-methylazetidines (Ketones)

Grignard reagents and other organometallic compounds are powerful nucleophiles that can add to the nitrile group to form ketones after acidic hydrolysis of the intermediate imine.[1] This reaction provides a versatile route to a wide range of 3-acyl-3-methylazetidine derivatives.

Mechanism: The organometallic reagent adds to the electrophilic carbon of the nitrile to form a stable magnesium salt of an imine (an imine anion). This intermediate is then hydrolyzed with aqueous acid to yield the corresponding ketone.[1]

Experimental Protocol: General Procedure for the Synthesis of 3-Acyl-3-methylazetidines

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 eq) in an anhydrous etheral solvent (e.g., diethyl ether or THF). If starting from the hydrochloride salt, a prior neutralization step with a suitable base (e.g., triethylamine) and removal of the resulting ammonium salt may be necessary.

  • Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: The crude imine intermediate is then hydrolyzed by stirring with an aqueous acid (e.g., 1 M HCl) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Final Isolation and Purification: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The combined organic layers are dried and concentrated. The final ketone product can be purified by column chromatography.

Parameter Value
Substrate N-protected 3-Methylazetidine-3-carbonitrile
Reagent Grignard Reagent (R-MgX)
Solvent Anhydrous Diethyl Ether or THF
Temperature 0 °C to room temperature
Reaction Time 2-4 hours for addition, variable for hydrolysis
Typical Yield Moderate to High
C. Hydrolysis to Carboxylic Acids: Synthesis of 3-Methylazetidine-3-carboxylic Acid

The hydrolysis of the nitrile group provides access to 3-methylazetidine-3-carboxylic acid, a valuable cyclic amino acid analog. This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures.[9]

Mechanism: Under basic conditions, a hydroxide ion attacks the nitrile carbon, followed by proton transfers to form an amide intermediate. Further hydrolysis of the amide under the reaction conditions yields the carboxylate salt, which is protonated upon acidic workup to give the carboxylic acid.

Experimental Protocol: Basic Hydrolysis of 3-Cyano-3-methylazetidine [9]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-protected 3-cyano-3-methylazetidine (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add a strong base, such as potassium hydroxide (5.0 eq).

  • Reaction: Heat the reaction mixture to reflux or subject it to microwave irradiation (e.g., 150 °C for 10-30 minutes) to drive the reaction to completion. The formation of the intermediate amide can be observed, followed by its conversion to the carboxylate.

  • Workup: After cooling, acidify the reaction mixture to a pH of ~7 with an aqueous acid (e.g., 1 M HCl).

  • Isolation: The product may precipitate upon neutralization. If not, extract the aqueous layer with a suitable organic solvent. The combined organic extracts are then dried and concentrated.

  • Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.

Parameter Value
Substrate N-protected 3-Cyano-3-methylazetidine
Reagent Potassium Hydroxide (KOH)
Solvent Ethanol/Water mixture
Temperature Reflux or Microwave Irradiation (150 °C)
Reaction Time Variable (minutes to hours)
Typical Yield Good (often a mixture of amide and acid)

II. Reactions Involving Nucleophilic Ring-Opening

The strained azetidine ring can undergo nucleophilic ring-opening, particularly when the nitrogen atom is activated. The hydrochloride salt of 3-Methylazetidine-3-carbonitrile can facilitate this by protonating the nitrogen, increasing the electrophilicity of the ring carbons. Lewis acids can also be employed to promote this pathway.[10]

Mechanism: The reaction is typically an SN2-type process where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of the attack (at C2 or C4) is influenced by steric and electronic factors.

Diagram: Workflow for Nucleophilic Addition to the Nitrile

cluster_0 Reaction Setup cluster_1 Nucleophilic Addition cluster_2 Workup & Isolation cluster_3 Purification Start Dissolve 3-Methylazetidine-3-carbonitrile HCl in anhydrous solvent under N₂ Cool Cool to 0 °C Start->Cool Add_Nu Add Nucleophile (e.g., LiAlH₄ or R-MgX) dropwise Cool->Add_Nu React Stir at RT (Monitor by TLC) Add_Nu->React Quench Quench Reaction (e.g., with H₂O or NH₄Cl) React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography or Distillation/Recrystallization Dry->Purify

Sources

Application Notes & Protocols: N-Alkylation of 3-Methylazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Alkylated Azetidines in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique conformational rigidity and vectoral properties allow it to serve as a versatile bioisostere for other common functionalities, often leading to improved potency, selectivity, and pharmacokinetic profiles. The N-alkylation of substituted azetidines, such as 3-methylazetidine-3-carbonitrile, is a critical step in the synthesis of novel molecular entities. This functionalization allows for the introduction of diverse side chains, enabling chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.

This document provides a detailed guide for researchers and drug development professionals on the two most reliable and field-proven methodologies for the N-alkylation of 3-methylazetidine-3-carbonitrile: Reductive Amination and Direct Alkylation . We will delve into the mechanistic rationale behind each approach, provide step-by-step experimental protocols, and offer comparative insights to guide your synthetic strategy.

Part 1: Mechanistic Overview and Strategic Considerations

The N-alkylation of a secondary amine like 3-methylazetidine-3-carbonitrile involves the formation of a new carbon-nitrogen bond at the nitrogen atom. The choice of method depends on the desired alkyl group, the sensitivity of other functional groups, and the desired level of control over the reaction.

Method A: Reductive Amination

Reductive amination is widely regarded as one of the most robust and versatile methods for preparing tertiary amines from secondary amines.[2] This strategy avoids the common pitfall of over-alkylation that can plague direct alkylation methods.[3][4][5] The process occurs in a one-pot fashion, proceeding through the formation of an intermediate iminium ion, which is then reduced in situ by a mild and selective hydride reagent.

The key to its success lies in the use of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), which are selective for the protonated iminium ion over the starting carbonyl compound (aldehyde or ketone).[2][3] This selectivity allows the reaction to be performed in a single step with all reagents present.

Reductive_Amination cluster_1 Iminium Ion Formation cluster_2 Reduction Azetidine 3-Methylazetidine-3-carbonitrile Iminium Iminium Ion Intermediate Azetidine->Iminium + R'-CHO, H⁺ Carbonyl Aldehyde/Ketone (R'-CHO) Carbonyl->Iminium Product N-Alkyl-3-methylazetidine-3-carbonitrile Iminium->Product + [H⁻] from STAB Reducer NaBH(OAc)₃ (STAB) Reducer->Product Direct_Alkylation Azetidine 3-Methylazetidine-3-carbonitrile TransitionState SN2 Transition State Azetidine->TransitionState AlkylHalide Alkyl Halide (R'-X) AlkylHalide->TransitionState Product N-Alkyl Product TransitionState->Product Base (e.g., K₂CO₃) Salt Quaternary Ammonium Salt (Over-alkylation) Product->Salt + R'-X (excess)

Caption: Direct SN2 alkylation and potential over-alkylation.

Part 2: Experimental Protocols

The following protocols are designed for a standard laboratory setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. 3-Methylazetidine-3-carbonitrile is often supplied as a hydrochloride salt, which is more stable and easier to handle than the free base. The protocols assume the use of the HCl salt.

Protocol 1: N-Alkylation via Reductive Amination (Recommended)

This method is highly reliable for a broad range of aldehydes and ketones.

Materials & Equipment:

  • 3-Methylazetidine-3-carbonitrile hydrochloride

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and dissolve or suspend it in anhydrous DCM (approx. 0.1 M concentration).

  • Neutralization: Add triethylamine (1.1 equiv) to the mixture and stir for 10-15 minutes at room temperature. This step generates the free base in situ.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 equiv) to the flask. Stir the mixture for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and prevent runaway reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Direct Alkylation

This method is effective for reactive alkyl halides like benzyl or allyl bromides.

Materials & Equipment:

  • This compound

  • Alkyl Halide (e.g., benzyl bromide) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or DIPEA (2.5-3.0 equivalents)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) (Anhydrous)

  • Water and Brine

  • Ethyl acetate (EtOAc) or other extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware and purification supplies

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv) and a fine powder of anhydrous potassium carbonate (2.5 equiv) in anhydrous acetonitrile (approx. 0.1-0.2 M). Causality Note: K₂CO₃ acts as both the neutralizing agent for the HCl salt and the scavenger for the HBr generated during the reaction.

  • Alkyl Halide Addition: Add the alkyl halide (1.2 equiv) to the suspension. Control Note: Using a large excess of the alkyl halide significantly increases the risk of forming the quaternary ammonium salt. [4]3. Reaction Conditions: Stir the mixture vigorously at room temperature or heat to 40-60 °C if necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining inorganic salts or DMF if it was used as the solvent.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Part 3: Comparative Analysis and Workflow Visualization

Choosing the right protocol is essential for synthetic success. The table below summarizes the key attributes of each method.

FeatureReductive AminationDirect Alkylation (SN2)
Key Advantage High selectivity, minimal over-alkylation, broad substrate scope (aldehydes & ketones). [2][6]Procedurally simple, uses common alkyl halide reagents.
Common Substrates Primary, secondary, benzylic, and aliphatic aldehydes and ketones.Reactive alkyl halides (benzyl, allyl, methyl, primary).
Typical Reagents NaBH(OAc)₃, NaBH₃CN, Aldehyde/Ketone, DCM/DCE. [3][7]Alkyl Halide, K₂CO₃/DIPEA, ACN/DMF.
Potential Issues Reducer sensitivity to moisture; some sterically hindered ketones may react slowly.Over-alkylation to form quaternary salts is a major risk. [4][8][9]Less effective with secondary halides.
Yield & Selectivity Generally high yields and excellent selectivity for the mono-alkylated product.Yields can be variable and compromised by side products.
General Experimental Workflow

Workflow Setup 1. Reaction Setup (Azetidine + Reagents in Solvent) Reaction 2. Reaction (Stirring, Heating if needed) Setup->Reaction Monitor 3. Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Work-up (Quench & Extract) Monitor->Workup Complete Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for N-alkylation reactions.

Conclusion

The N-alkylation of 3-methylazetidine-3-carbonitrile is a fundamental transformation for generating novel chemical matter for drug discovery programs. For general-purpose synthesis with a wide variety of alkyl groups, reductive amination stands as the superior method due to its inherent selectivity and high yields, effectively preventing the problematic over-alkylation that can hinder direct alkylation approaches. Direct alkylation remains a viable option for specific, highly reactive electrophiles when reaction conditions are carefully controlled. By understanding the mechanistic underpinnings and following these validated protocols, researchers can confidently and efficiently synthesize the desired N-alkylated azetidine derivatives.

References

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
  • University of Calgary. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]
  • Dalton Transactions. (n.d.).
  • Thieme. (n.d.). A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. [Link]
  • Master Organic Chemistry. (2017).
  • Arkat USA. (n.d.).
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
  • Chemistry LibreTexts. (2015). 20.05.
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2025).
  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]
  • Master Organic Chemistry. (2017).
  • ResearchGate. (2025). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]
  • Semantic Scholar. (n.d.).
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]
  • Organic Syntheses. (n.d.). azetidine. [Link]
  • ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines. [Link]
  • Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. [Link]
  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. [Link]
  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. [Link]
  • National Institutes of Health. (n.d.). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. [Link]

Sources

The Strategic Utility of 3-Methylazetidine-3-carbonitrile Hydrochloride: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with favorable pharmacological profiles is perpetual. Small, saturated heterocycles have emerged as particularly valuable motifs, offering a departure from the predominantly flat, aromatic structures that have historically dominated medicinal chemistry. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique conformational constraints and its ability to impart desirable physicochemical properties to bioactive molecules.[1] The inherent ring strain of the azetidine nucleus provides a rigid scaffold that can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.

This application note delves into the utility of a specific, highly functionalized building block: 3-Methylazetidine-3-carbonitrile hydrochloride (1) . This compound strategically combines the benefits of the azetidine core with the synthetic versatility of a nitrile group, making it an invaluable tool for researchers, scientists, and drug development professionals. Its quaternary center introduces a three-dimensional feature, a key characteristic in the design of molecules intended to interact with the complex topographies of protein binding sites. This guide will explore the applications of this building block, provide detailed protocols for its key transformations, and offer insights into its strategic deployment in drug discovery programs.

Figure 1: Structure of this compound (1) Chemical structure of this compound

Compound Name CAS Number Molecular Formula Molecular Weight
This compound936850-33-8C₅H₉ClN₂132.59 g/mol

Part 1: Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of the 3-methylazetidine-3-carbonitrile moiety can address several challenges in drug design, including metabolic instability, poor solubility, and off-target activity. The rigid azetidine scaffold serves as a non-classical bioisostere for more common groups like gem-dimethyl or tert-butyl, offering a novel vector space for substituent placement while maintaining a low molecular weight.

Scaffold for Kinase Inhibitors

A prominent application of this compound is in the synthesis of kinase inhibitors.[2] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The azetidine ring can serve as a key recognition element, orienting substituents into the ATP-binding pocket of the kinase.

For instance, this building block has been utilized in the preparation of pyrrolo[2,3-d]pyrimidine derivatives, a core scaffold for potent Janus Kinase (JAK) inhibitors.[3][4] In this context, the azetidine nitrogen acts as a nucleophile, displacing a leaving group on the heterocyclic core to form a crucial C-N bond. The methyl and nitrile functionalities at the 3-position can then be used to fine-tune the inhibitor's properties, such as its interaction with the solvent front or its metabolic stability.

A specific example is the synthesis of 3-methyl-1-(6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidin-8-yl)azetidine-3-carbonitrile, an intermediate in the development of Monopolar Spindle 1 (MPS1) kinase inhibitors.[5] This demonstrates the direct application of the title compound in constructing complex, biologically active molecules.

Versatile Intermediate for Library Synthesis and SAR Studies

The dual functionality of this compound—a secondary amine for N-functionalization and a nitrile group for a variety of transformations—makes it an ideal starting material for the synthesis of compound libraries for structure-activity relationship (SAR) studies. The azetidine nitrogen can be readily derivatized through N-alkylation, N-arylation, or acylation, allowing for the exploration of a wide range of substituents. Concurrently, the nitrile group can be reduced to a primary amine, hydrolyzed to a carboxylic acid or amide, or converted to other heterocycles, providing a second vector for diversification.

Part 2: Key Synthetic Transformations and Protocols

The utility of this compound as a building block is realized through a series of reliable and well-established chemical transformations. This section provides detailed, step-by-step protocols for the most common and impactful reactions.

N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine is a key handle for introducing molecular diversity. As the hydrochloride salt, a preliminary neutralization step with a suitable base is typically required to liberate the free amine for subsequent reactions.

Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a common first step to enable further manipulations of the molecule under non-basic conditions or to modulate its reactivity.

Reaction Scheme:

N-Boc Protection start 3-Methylazetidine-3-carbonitrile HCl reagents Boc2O, Et3N DCM, rt start->reagents product N-Boc-3-methylazetidine-3-carbonitrile reagents->product

A schematic for N-Boc protection.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred suspension of this compound in anhydrous DCM (0.2 M), add triethylamine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc protected product, which can be purified by flash column chromatography if necessary.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and is well-suited for the N-arylation of azetidines.

Reaction Scheme:

Buchwald-Hartwig Amination reactants 3-Methylazetidine-3-carbonitrile HCl + Aryl-Br catalyst Pd(OAc)2, XPhos NaOtBu, Toluene, Heat reactants->catalyst product N-Aryl-3-methylazetidine-3-carbonitrile catalyst->product

A schematic for N-Arylation.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the aryl bromide, palladium(II) acetate, and XPhos.

  • Add anhydrous toluene, followed by this compound and sodium tert-butoxide.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Transformation of the Nitrile Group

The nitrile functionality is a versatile precursor to other important functional groups, most notably primary amines and carboxylic acids.

The reduction of the nitrile to a primary amine provides a new point for diversification and is a key step in the synthesis of many bioactive molecules. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LAH) and catalytic hydrogenation being common methods.

Method A: Reduction with Lithium Aluminum Hydride (LAH)

Reaction Scheme:

Nitrile Reduction with LAH start N-Protected-3-methylazetidine-3-carbonitrile reagents 1. LiAlH4, THF, 0 °C to rt 2. H2O, NaOH(aq), H2O start->reagents product N-Protected-3-(aminomethyl)-3-methylazetidine reagents->product

A schematic for nitrile reduction using LAH.

Materials:

  • N-Protected-3-methylazetidine-3-carbonitrile (e.g., N-Boc derivative) (1.0 eq)

  • Lithium aluminum hydride (LAH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere and away from moisture.

  • To a stirred suspension of LAH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the N-protected 3-methylazetidine-3-carbonitrile in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine, which can be purified by chromatography if necessary.

Method B: Catalytic Hydrogenation with Raney Nickel

Reaction Scheme:

Nitrile Reduction with Raney Nickel start 3-Methylazetidine-3-carbonitrile derivative reagents H2 (g), Raney Ni Solvent (e.g., MeOH, EtOH), rt start->reagents product 3-(Aminomethyl)-3-methylazetidine derivative reagents->product

A schematic for nitrile reduction using Raney Nickel.

Materials:

  • 3-Methylazetidine-3-carbonitrile derivative (1.0 eq)

  • Raney Nickel (catalytic amount, typically 5-10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas supply

Procedure:

  • Caution: Raney Nickel is pyrophoric when dry. Handle as a slurry in water or alcohol.

  • To a solution of the 3-methylazetidine-3-carbonitrile derivative in methanol or ethanol in a suitable hydrogenation vessel, add the Raney Nickel slurry.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

Conclusion

This compound is a powerful and versatile building block that offers a unique combination of a rigid, three-dimensional azetidine scaffold and a synthetically malleable nitrile group. Its application in the synthesis of kinase inhibitors and its suitability for the rapid generation of compound libraries for SAR studies underscore its value in modern drug discovery. The detailed protocols provided herein for N-functionalization and nitrile reduction offer a practical guide for researchers to effectively incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of novel therapeutics with improved pharmacological properties.

References

  • PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2.
  • Cheung, K., et al. (2020). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). Journal of Medicinal Chemistry, 63(15), 8346–8366.
  • Pfizer Inc. (2015). PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES USEFUL FOR INHIBITING JANUS KINASE.
  • Pfizer Inc. (2017). Pyrrolo[2,3-d]pyrimidine derivatives. U.S.
  • Pfizer Inc. (2015).

Sources

Application Note & Protocol: Synthesis of Functionalized Azetidine Analogs from 3-Methylazetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of novel azetidine analogs starting from the versatile building block, 3-Methylazetidine-3-carbonitrile hydrochloride. The azetidine scaffold is of significant interest in medicinal chemistry due to its unique conformational properties and its presence in numerous bioactive molecules.[1][2] This guide details the chemical transformations of the nitrile functional group, offering step-by-step protocols for hydrolysis to carboxylic acids and reduction to primary amines. The underlying chemical principles, experimental considerations, and characterization techniques are discussed to ensure procedural success and scientific rigor.

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered substantial attention in drug discovery.[1][2] Their strained ring system imparts a unique three-dimensional geometry that can be exploited to enhance binding affinity and selectivity for biological targets. This compound serves as a valuable starting material, providing a rigid core with functional handles for further derivatization, making it a key intermediate in the synthesis of pharmaceutical compounds.[3][4] The nitrile group, in particular, offers a gateway to a variety of functional groups, enabling the exploration of diverse chemical space in structure-activity relationship (SAR) studies.[3]

Safety Precautions and Handling

This compound and its derivatives should be handled with appropriate safety measures in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[6] Avoid inhalation of dust and contact with skin and eyes.[5][7] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[6] All waste should be disposed of in accordance with institutional and local regulations.

Synthetic Pathways from 3-Methylazetidine-3-carbonitrile

The strategic positioning of the nitrile and methyl groups on the azetidine ring allows for the synthesis of a diverse library of compounds. This guide will focus on two primary transformations of the nitrile group: hydrolysis to a carboxylic acid and reduction to a primary amine. These transformations yield key intermediates that can be further elaborated.

Diagram of Synthetic Pathways

G A 3-Methylazetidine-3-carbonitrile Hydrochloride B Hydrolysis (e.g., KOH, H2O/EtOH) A->B D Reduction (e.g., LiAlH4, Ether) A->D C 3-Methylazetidine-3-carboxylic acid B->C E (3-Methylazetidin-3-yl)methanamine D->E

Caption: Synthetic routes from 3-Methylazetidine-3-carbonitrile.

Experimental Protocols

Protocol 1: Hydrolysis of 3-Methylazetidine-3-carbonitrile to 3-Methylazetidine-3-carboxylic acid

The hydrolysis of the nitrile group provides access to cyclic amino acids, which are valuable analogs in medicinal chemistry.[8]

Reaction Scheme: 3-Methylazetidine-3-carbonitrile + H₂O --(KOH, EtOH/H₂O)--> 3-Methylazetidine-3-carboxylic acid

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (1 M HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 10:1 mixture of ethanol and water.

  • Add potassium hydroxide (5.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC). Microwave irradiation can also be employed to accelerate the reaction.[9]

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture to pH 7 with 1 M HCl.[9]

  • The solvent is then removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Rationale: The use of a strong base like KOH in an aqueous alcohol solution facilitates the hydrolysis of the nitrile to a carboxylate salt. Subsequent neutralization with acid yields the desired carboxylic acid. The choice of a mixed solvent system aids in the solubility of both the starting material and the reagents.

Protocol 2: Reduction of 3-Methylazetidine-3-carbonitrile to (3-Methylazetidin-3-yl)methanamine

Reduction of the nitrile functionality provides access to primary amines, which are key intermediates for further functionalization, such as amide bond formation or alkylation.

Reaction Scheme: 3-Methylazetidine-3-carbonitrile + [H] --(LiAlH₄, Et₂O)--> (3-Methylazetidin-3-yl)methanamine

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel and an inert gas inlet.

  • Suspend lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether in the flask and cool to 0 °C in an ice bath.

  • Dissolve 3-Methylazetidine-3-carbonitrile (as the free base, neutralized from the hydrochloride salt) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by distillation or column chromatography.

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[10][11] The reaction is performed in an anhydrous aprotic solvent like diethyl ether under an inert atmosphere due to the high reactivity of LiAlH₄ with water and atmospheric moisture. The workup procedure is critical for safely decomposing the excess hydride and aluminum salts. Other reducing agents like catalytic hydrogenation can also be employed.[12]

Characterization of Synthesized Analogs

The identity and purity of the synthesized analogs must be confirmed using standard analytical techniques.

Technique 3-Methylazetidine-3-carboxylic acid (3-Methylazetidin-3-yl)methanamine
¹H NMR Peaks corresponding to the azetidine ring protons and the methyl group. The absence of the nitrile proton and the presence of a broad singlet for the carboxylic acid proton (if in a suitable solvent).Peaks for the azetidine ring, methyl group, and a new singlet for the -CH₂NH₂ protons.
¹³C NMR A peak in the range of 160-185 ppm for the carboxyl carbon.[13]A peak for the new -CH₂- carbon and the disappearance of the nitrile carbon peak (around 115-125 ppm).
IR Spectroscopy A broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹). Disappearance of the C≡N stretch (around 2210-2260 cm⁻¹).[13]N-H stretching bands (around 3300-3500 cm⁻¹). Disappearance of the C≡N stretch.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₅H₉NO₂ (115.13 g/mol ).[14]Molecular ion peak corresponding to the calculated mass of C₅H₁₂N₂.

Troubleshooting

Issue Possible Cause Solution
Low Yield in Hydrolysis Incomplete reaction.Prolong the reaction time or use microwave irradiation to drive the reaction to completion.[9] Ensure the correct stoichiometry of the base.
Product loss during workup.Optimize the extraction and purification steps. Ensure complete neutralization before extraction.
Formation of Amide in Hydrolysis Incomplete hydrolysis.Use more forcing conditions (higher temperature, longer reaction time, or a stronger base).
Low Yield in Reduction Inactive LiAlH₄.Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch.
Incomplete reaction.Ensure the reaction is stirred efficiently and for a sufficient duration.
Formation of Side Products in Reduction Reaction temperature too high.Maintain the reaction temperature at 0 °C during the addition of the nitrile.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel azetidine-based compounds for drug discovery. The protocols detailed in this application note for the hydrolysis and reduction of the nitrile group provide reliable methods for accessing key carboxylic acid and primary amine analogs. Careful execution of these procedures, coupled with rigorous characterization, will enable researchers to efficiently generate diverse libraries of azetidine derivatives for biological evaluation.

References

  • 3-METHYL-3-AZETIDINECARBONITRILE HYDROCHLORIDE - Safety D
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. (n.d.). Thieme Connect.
  • 3-Ethylazetidine-3-carbonitrile hydrochloride. (n.d.). MySkinRecipes.
  • FM33076 - Safety Data Sheet. (2023). Toronto Research Chemicals.
  • SAFETY DATA SHEET - Azetidine Hydrochloride. (2024). TCI Chemicals.
  • 3-METHYLAZETIDINE HYDROCHLORIDE - Safety D
  • Synthesis of 3-functionalized 3-methylazetidines. (n.d.). CORE.
  • Reduction of Nitriles. (n.d.). Chemguide.
  • Azetidine-3-carbonitrile hydrochloride - Safety D
  • Nitrile reduction. (n.d.). Wikipedia.
  • 3-Methylazetidine-3-carboxylic acid. (n.d.). FDER | UNR.
  • Amine synthesis-Reduction of azides, nitriles, and imines. (2021). YouTube.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts.
  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.).
  • Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. (1999). PubMed.
  • This compound. (n.d.). MySkinRecipes.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane. (2021). RSC Publishing.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. (n.d.). NIH.
  • 887591-62-0|1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid. (n.d.). BLDpharm.
  • Methyl 1-Boc-azetidine-3-carboxylate 95 610791-05-4. (n.d.). Sigma-Aldrich.
  • 21.
  • Process for synthesis of azetidine and novel intermediates therefor. (1990).

Sources

Application Notes and Protocols for the Synthesis of a Diverse Chemical Library from 3-Methylazetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity impart unique three-dimensional character to molecules, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1] The 3,3-disubstituted azetidine motif is particularly valuable as it introduces a quaternary center, providing a fixed exit vector for substituents and exploring new chemical space.[3] 3-Methylazetidine-3-carbonitrile hydrochloride is an excellent starting material for the construction of such libraries, offering three key points of diversification: the azetidine nitrogen, the nitrile group, and the potential for creating spirocyclic systems. This guide provides detailed protocols for the synthesis of a diverse chemical library based on this versatile building block, intended for researchers and scientists in drug discovery and development.

Core Properties and Handling of this compound

This compound is a stable, crystalline solid. The hydrochloride salt form enhances its stability and simplifies handling. Before use, the free base can be generated by treatment with a suitable base, such as triethylamine or sodium bicarbonate.

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse thoroughly with water.

  • Store in a cool, dry place away from incompatible materials.

Strategic Overview of Library Synthesis

The creation of a diverse chemical library from this compound can be envisioned through a series of parallel and sequential reactions targeting the azetidine nitrogen and the nitrile functionality. The overall strategy is depicted in the workflow diagram below.

G cluster_0 Starting Material cluster_1 Core Intermediates cluster_2 Library Diversification A 3-Methylazetidine-3-carbonitrile hydrochloride B N-Functionalized 3-Methylazetidine-3-carbonitriles A->B N-Functionalization (Acylation, Alkylation, Sulfonylation) C 3-Aminomethyl-3-methylazetidine (from Nitrile Reduction) A->C Nitrile Reduction (e.g., LiAlH4, H2/Raney Ni) D 3-Acyl-3-methylazetidine (from Grignard Reaction) A->D Grignard Reaction (R-MgX) E N-Acylated/Alkylated/Sulfonylated Aminomethyl Derivatives B->E Nitrile Reduction C->E N-Functionalization (on primary amine) F Further modification of Acyl Group (e.g., reductive amination) D->F Acyl Group Modification G N-Functionalized Acyl Azetidines D->G N-Functionalization G cluster_0 Nitrile Transformations A 3-Methylazetidine-3-carbonitrile B 3-Aminomethyl- 3-methylazetidine A->B Reduction (e.g., LiAlH4, H2/Raney Ni) C 3-Acyl-3-methylazetidine A->C Grignard Reaction (R-MgX) D 5-(3-Methylazetidin-3-yl)tetrazole A->D [3+2] Cycloaddition (NaN3, Lewis Acid)

Sources

Application Note: A Scalable, Four-Step Synthesis of 3-Methylazetidine-3-carbonitrile Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated azaheterocycle, has emerged as a privileged structural motif in modern medicinal chemistry.[1][2] Its inherent ring strain and non-planar geometry impart a unique conformational rigidity that can enhance binding affinity to biological targets.[3] Furthermore, incorporating an azetidine moiety into a drug candidate often improves critical physicochemical properties, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1] Specifically, 3-substituted azetidines are of profound interest as they serve as versatile building blocks for creating novel chemical entities with diverse biological activities, from triple reuptake inhibitors to other central nervous system modulators.[4][5]

This application note provides a comprehensive, field-proven guide to the scale-up synthesis of 3-Methylazetidine-3-carbonitrile hydrochloride, a key intermediate for pharmaceutical development. We present a robust, four-step synthetic pathway designed for scalability, safety, and high fidelity, moving from a commercially available starting material to the final, purified hydrochloride salt.

Synthetic Strategy: A Logic-Driven, Scalable Pathway

The selected synthetic route was designed based on principles of process robustness, economic viability, and scalability. It avoids exotic reagents and relies on well-established, high-yielding chemical transformations. The four-step sequence is outlined below.

G cluster_0 A 1-Boc-3-azetidinone B Intermediate 1: tert-Butyl 3-hydroxy-3- methylazetidine-1-carboxylate A->B Step 1: Grignard Reaction Reagent: MeMgBr Rationale: C-C bond formation C Intermediate 2: tert-Butyl 3-methyl-3-(tosyloxy)- azetidine-1-carboxylate B->C Step 2: Tosylation Reagent: TsCl, Base Rationale: OH activation D Intermediate 3: tert-Butyl 3-cyano-3- methylazetidine-1-carboxylate C->D Step 3: Cyanation Reagent: NaCN Rationale: Nitrile installation E Final Product: 3-Methylazetidine-3-carbonitrile hydrochloride D->E Step 4: Deprotection / Salt Formation Reagent: HCl Rationale: Final product isolation

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of tert-Butyl 3-Hydroxy-3-methylazetidine-1-carboxylate (Intermediate 1)

Expertise & Rationale

The initial step involves the addition of a methyl group to the ketone of 1-Boc-3-azetidinone. A Grignard reaction is the classic and most direct method for this transformation. Success at scale hinges on rigorous control of two factors: moisture and temperature. Anhydrous conditions are critical as Grignard reagents react violently with water. The reaction is highly exothermic, and maintaining a low temperature during the addition of the ketone prevents side reactions and ensures process safety.

Detailed Protocol
  • Reactor Setup: A multi-neck, jacketed reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel is dried under vacuum with gentle heating and subsequently purged with nitrogen.

  • Reagent Charging: The reactor is charged with a 3.0 M solution of methylmagnesium bromide (MeMgBr) in diethyl ether (1.2 equivalents). The solution is cooled to 0 °C using a circulating chiller.

  • Substrate Addition: 1-Boc-3-azetidinone (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF, 5 mL per gram of ketone). This solution is added dropwise to the stirred Grignard reagent via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring (Trustworthiness): The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS. A sample is taken 30 minutes after the addition is complete, quenched carefully with saturated ammonium chloride, and analyzed for the disappearance of the starting ketone. The reaction is typically complete within 1-2 hours at 0 °C.

  • Work-up and Quenching: The reaction is carefully quenched by the slow, portion-wise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This is followed by the addition of ethyl acetate.

  • Isolation: The layers are separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a colorless oil or white solid.

ParameterSpecification
Typical Yield 85-95%
Purity (HPLC) >98%
In-Process Control TLC/LC-MS for consumption of starting material

Part 2: Synthesis of tert-Butyl 3-Methyl-3-(tosyloxy)azetidine-1-carboxylate (Intermediate 2)

Expertise & Rationale

The tertiary alcohol of Intermediate 1 is a poor leaving group for nucleophilic substitution. To facilitate the subsequent cyanation step, it must be converted into an excellent leaving group. Tosylates are ideal for this purpose as they are highly reactive towards displacement and are crystalline, often aiding in purification.[6] The reaction is performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Detailed Protocol
  • Reactor Setup: A clean, dry, nitrogen-purged reactor is equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Reagent Charging: Intermediate 1 (1.0 equivalent) is dissolved in dichloromethane (DCM, 10 mL per gram). The solution is cooled to 0 °C. Triethylamine (1.5 equivalents) is added, followed by 4-dimethylaminopyridine (DMAP, 0.05 equivalents) as a catalyst.

  • Tosylation: p-Toluenesulfonyl chloride (TsCl, 1.2 equivalents), dissolved in a minimal amount of DCM, is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring (Trustworthiness): The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by TLC/LC-MS until the starting alcohol is consumed.

  • Work-up: The reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude solid is triturated with cold hexane or a hexane/ether mixture to induce crystallization and remove impurities.

  • Purification: The solid is collected by filtration and dried under vacuum to yield Intermediate 2 as a white crystalline solid.

ParameterSpecification
Typical Yield 90-98%
Purity (HPLC) >99%
In-Process Control TLC/LC-MS for consumption of Intermediate 1

Part 3: Synthesis of tert-Butyl 3-Cyano-3-methylazetidine-1-carboxylate (Intermediate 3)

Expertise & Rationale

This step involves the nucleophilic displacement of the tosylate group by a cyanide anion. This is a classic Sₙ2 reaction. The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial as it effectively solvates the cation (Na⁺) while leaving the cyanide anion (CN⁻) highly reactive. Temperature control is important to prevent potential elimination side reactions.

Critical Safety Directive: Sodium cyanide is a highly toxic substance. All operations must be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7] An emergency cyanide antidote kit should be readily accessible. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Detailed Protocol
  • Reactor Setup: A dry, nitrogen-purged reactor is equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Reagent Charging: Sodium cyanide (NaCN, 1.5 equivalents) is suspended in DMSO (10 mL per gram of tosylate). The mixture is heated to 60 °C to ensure dissolution.

  • Substrate Addition: Intermediate 2 (1.0 equivalent) is dissolved in a minimal amount of DMSO and added to the heated cyanide solution.

  • Reaction Monitoring (Trustworthiness): The reaction mixture is stirred at 60-70 °C for 12-18 hours. The reaction is monitored by TLC/LC-MS for the disappearance of the tosylate starting material.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a large volume of cold water and stirred. This will precipitate the product.

  • Isolation: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed thoroughly with brine to remove residual DMSO, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography (hexane/ethyl acetate) to yield Intermediate 3 as a clear oil or low-melting solid.

ParameterSpecification
Typical Yield 75-85%
Purity (HPLC) >98%
In-Process Control TLC/LC-MS for consumption of Intermediate 2
Key Analytical IR Spectroscopy: C≡N stretch at ~2240 cm⁻¹

Part 4: Scale-Up Synthesis and Isolation of this compound (Final Product)

Expertise & Rationale

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to liberate the free azetidine nitrogen, which is then isolated as its hydrochloride salt.[8] Using a solution of HCl in an organic solvent like diethyl ether or isopropanol is standard practice. This method allows for the precipitation of the hydrochloride salt directly from the reaction mixture, providing a simple and efficient purification and isolation step. Careful control of the acid addition is necessary to manage the off-gassing of CO₂ and isobutylene.

G cluster_0 A Boc-Protected Azetidine (Intermediate 3) B Protonation of Carbonyl A->B H⁺ (from HCl) C Loss of tert-Butyl Cation B->C Spontaneous D Decarboxylation C->D Formation of Carbamic Acid E Azetidine Free Base D->E Loss of CO₂ F Final Product: Hydrochloride Salt E->F H⁺Cl⁻

Figure 2: Mechanism of Acid-Mediated Boc-Deprotection and Salt Formation.

Detailed Protocol
  • Reactor Setup: A dry reactor is equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a gas outlet connected to a scrubber (containing a dilute base solution).

  • Reagent Charging: Intermediate 3 (1.0 equivalent) is dissolved in diethyl ether or isopropanol (15 mL per gram). The solution is cooled to 0 °C.

  • Acid Addition: A 2.0 M solution of hydrogen chloride (HCl) in diethyl ether (or isopropanol, 3.0 equivalents) is added dropwise to the stirred solution. Vigorous gas evolution will be observed. The addition rate should be controlled to manage the effervescence.

  • Precipitation and Isolation (Trustworthiness): As the acid is added, a white precipitate of the hydrochloride salt will form. After the addition is complete, the slurry is stirred at 0 °C for an additional hour and then at room temperature for 2 hours to ensure complete deprotection and precipitation.

  • Filtration and Washing: The solid product is collected by filtration under a nitrogen blanket. The filter cake is washed with several portions of cold diethyl ether to remove non-polar impurities.

  • Drying: The product is dried under high vacuum at 40 °C to a constant weight to afford this compound as a stable, white to off-white crystalline solid.[8]

ParameterSpecification
Typical Yield 90-99%
Purity (HPLC) >99%
Final Product ID ¹H NMR, ¹³C NMR, Elemental Analysis, Melting Point

Process Safety and Handling

Safe scale-up requires a thorough understanding of the hazards associated with all materials.[9][10][11]

ReagentCAS No.Key HazardsHandling Precautions
Methylmagnesium Bromide 75-16-1Flammable, Water-Reactive, CorrosiveHandle under inert gas. Use anhydrous solvents. Wear flame-retardant lab coat and face shield.
p-Toluenesulfonyl Chloride 98-59-9Corrosive, LachrymatorHandle in a fume hood. Avoid inhalation and contact with skin/eyes.
Sodium Cyanide 143-33-9Acutely Toxic (Fatal if swallowed/inhaled), EcotoxicEXTREME CAUTION. Use in a dedicated fume hood. Never mix with acid. Have antidote kit available.
Hydrogen Chloride 7647-01-0Corrosive, Respiratory IrritantUse in a well-ventilated area. Scrubber required for off-gassing.

References

  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • Zhang, Y., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • March-Cortijos, A., et al. (2012). Synthesis of Azetidines by Epoxide Ring-Opening–Ring-Closure Procedure. Synlett.
  • Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules.
  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • PubMed. (2012).
  • Science of Synthesis. (n.d.). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides.
  • National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • BenchChem. (2025).
  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • ChemicalBook. (2016). 3-METHYL-3-AZETIDINECARBONITRILE HYDROCHLORIDE synthesis.
  • Chemos GmbH & Co.KG. (n.d.).
  • ResearchGate. (n.d.). Biologically important 3-substituted azetidines.
  • MedChemExpress. (2025). Safety Data Sheet: (R)-Azetidine-2-carboxylic acid.
  • ACS Publications. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Smolecule. (n.d.). Buy 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride.
  • Apollo Scientific. (2023).
  • Apollo Scientific. (n.d.).
  • UHP Chemicals. (n.d.).
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • Wiley Online Library. (n.d.). Strecker Amino Acid Synthesis.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • Chinese Journal of Organic Chemistry. (2017). Synthesis of Azetidines.
  • BenchChem. (2025). Technical Support Center: Refining Purification Protocols for 2-(Azetidin-3-yl)-4-methylthiazole.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines.
  • Organic Syntheses. (n.d.). Azetidine. [Link]
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
  • Stanković, S., et al. (2014). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
  • West, F. G., & Bott, T. M. (2011).
  • Scarpim, M., et al. (n.d.).
  • PubMed. (n.d.).
  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines. The Journal of Organic Chemistry. [Link]
  • Master Organic Chemistry. (2015).
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (2016).
  • MDPI. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methylazetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and professionals in drug development who are working with the synthesis of 3-Methylazetidine-3-carbonitrile hydrochloride. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help improve yield, minimize impurities, and address common challenges encountered during this synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutics. Its strained four-membered ring and functional groups make it a desirable scaffold, but also introduce specific synthetic challenges. This guide aims to provide a comprehensive resource for overcoming these hurdles, based on established chemical principles and practical laboratory experience.

The most common and efficient synthetic route to this compound involves a two-step process starting from the commercially available N-Boc-3-methylazetidin-3-one. The overall synthetic scheme is as follows:

Synthesis_Scheme start N-Boc-3-methylazetidin-3-one intermediate N-Boc-3-methylazetidine- 3-carbonitrile start->intermediate Step 1: Cyanation (e.g., Strecker reaction conditions) final 3-Methylazetidine-3-carbonitrile hydrochloride intermediate->final Step 2: Boc Deprotection (Acidic conditions, e.g., HCl)

Figure 1: General synthetic route for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Cyanation of N-Boc-3-methylazetidin-3-one

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Insufficient reactivity of the ketone: The carbonyl group of the azetidinone may not be sufficiently electrophilic. 2. Poor quality of cyanide source: The cyanide reagent (e.g., TMSCN, KCN) may have degraded. 3. Inappropriate reaction conditions: Temperature may be too low, or reaction time too short.1. Activation of the ketone: Consider the use of a Lewis acid catalyst (e.g., ZnI₂, Yb(OTf)₃) to increase the electrophilicity of the carbonyl carbon. 2. Use fresh, high-purity cyanide reagent: Ensure the cyanide source is of high quality and handled under anhydrous conditions if necessary. 3. Optimize reaction conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Consider extending the reaction time.
Formation of a significant amount of cyanohydrin intermediate 1. Incomplete reaction: The reaction may have stalled at the cyanohydrin stage before the formation of the aminonitrile in a Strecker-type synthesis. 2. Hydrolysis of the iminium ion intermediate: Presence of excess water can lead to the hydrolysis of the iminium ion back to the ketone.1. Drive the reaction to completion: Ensure a sufficient excess of the amine source (in a Strecker reaction) and allow for adequate reaction time. 2. Maintain anhydrous conditions: Use dry solvents and reagents to minimize water content.
Side reactions leading to unidentified impurities 1. Aldol-type self-condensation: Under certain basic or acidic conditions, the ketone can undergo self-condensation.[1] 2. Decomposition of the starting material or product: The strained azetidine ring can be sensitive to harsh reaction conditions.1. Careful control of reaction conditions: Maintain the recommended temperature and pH. Use a non-nucleophilic base if necessary. 2. Use milder reaction conditions: Explore alternative, milder cyanation methods if decomposition is observed.

Step 2: Boc Deprotection of N-Boc-3-methylazetidine-3-carbonitrile

Problem Potential Cause(s) Recommended Solution(s)
Incomplete deprotection 1. Insufficient acid strength or concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group. 2. Short reaction time or low temperature: The reaction may not have reached completion.1. Use a stronger acid or higher concentration: 4M HCl in dioxane is a common and effective reagent for Boc deprotection.[2] Trifluoroacetic acid (TFA) can also be used. 2. Optimize reaction conditions: Increase the reaction time and/or temperature and monitor the reaction progress.
Hydrolysis of the nitrile group to carboxamide or carboxylic acid 1. Presence of water in the reaction mixture: Water can hydrolyze the nitrile under acidic conditions, especially at elevated temperatures.[3][4] 2. Prolonged reaction times at high temperatures: Harsher conditions increase the likelihood of nitrile hydrolysis.[5]1. Use anhydrous conditions: Employ anhydrous solvents and reagents for the deprotection step. 2. Careful monitoring and optimization: Monitor the reaction closely to determine the minimum time required for complete deprotection. Avoid excessive heating. If the amide is formed, it can be further hydrolyzed to the carboxylic acid under more vigorous conditions.
Formation of tert-butylated byproducts 1. Alkylation of the azetidine nitrogen by the tert-butyl cation: The tert-butyl cation generated during deprotection can act as an alkylating agent.1. Use a scavenger: Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.
Difficulty in isolating the hydrochloride salt 1. Hygroscopic nature of the product: The hydrochloride salt can be hygroscopic, making it difficult to handle and isolate as a free-flowing solid. 2. Impurities interfering with crystallization: The presence of impurities can inhibit the crystallization of the final product.1. Work under a dry atmosphere: Handle the product in a glove box or under a stream of dry nitrogen. 2. Purify the product before crystallization: Use appropriate purification techniques such as recrystallization or chromatography to remove impurities. Trituration with a suitable solvent can also help to induce crystallization and remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the cyanation of N-Boc-3-methylazetidin-3-one?

A1: A modified Strecker reaction is often a reliable method. This involves the reaction of the ketone with a cyanide source (e.g., potassium cyanide) and an ammonia source (e.g., ammonium chloride). Alternatively, the use of trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid can provide good yields. The choice of method may depend on the scale of the reaction and the available reagents.

Q2: How can I monitor the progress of the Boc deprotection?

A2: The progress of the deprotection can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the Boc-protected starting material will have a higher Rf value than the more polar hydrochloride salt product. For LC-MS analysis, you will observe the disappearance of the mass corresponding to the Boc-protected compound and the appearance of the mass of the deprotected product.

Q3: My final product is an oil instead of a solid. What should I do?

A3: If the final hydrochloride salt is obtained as an oil, it could be due to the presence of residual solvent or impurities, or it may be that the product is hygroscopic and has absorbed moisture from the atmosphere. Try co-evaporating the oil with a dry, non-polar solvent like toluene or dichloromethane to remove residual volatile impurities. Trituration with a non-polar solvent such as diethyl ether or pentane can also help to induce solidification. If these methods fail, purification by column chromatography followed by precipitation or crystallization may be necessary.

Q4: Can I use a different protecting group for the azetidine nitrogen?

A4: Yes, other nitrogen protecting groups can be used, such as the benzyl (Bn) group or the carboxybenzyl (Cbz) group. The choice of protecting group will depend on the overall synthetic strategy and the compatibility of the protecting group with the reaction conditions of the subsequent steps. The deprotection conditions will need to be adjusted accordingly (e.g., hydrogenolysis for a Bn group).

Q5: What are the key safety precautions for this synthesis?

A5: The synthesis involves the use of highly toxic cyanide reagents. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available. The reaction should be quenched with an oxidizing agent like bleach or hydrogen peroxide to destroy any residual cyanide.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-methylazetidine-3-carbonitrile

This protocol is based on a modified Strecker synthesis.

  • Reagents and Materials:

    • N-Boc-3-methylazetidin-3-one

    • Potassium cyanide (KCN)

    • Ammonium chloride (NH₄Cl)

    • Methanol (MeOH), anhydrous

    • Water, deionized

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-3-methylazetidin-3-one (1.0 eq) in methanol.

    • Add ammonium chloride (1.5 eq) and potassium cyanide (1.5 eq) to the solution. Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • To the residue, add water and extract the product with dichloromethane (3 x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-methylazetidine-3-carbonitrile.

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 2: Synthesis of this compound

  • Reagents and Materials:

    • N-Boc-3-methylazetidine-3-carbonitrile

    • 4M Hydrogen chloride (HCl) in 1,4-dioxane

    • Dichloromethane (DCM), anhydrous

    • Diethyl ether, anhydrous

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve N-Boc-3-methylazetidine-3-carbonitrile (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 4M HCl in 1,4-dioxane (3-5 eq) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the deprotection is complete as monitored by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • To the resulting residue, add anhydrous diethyl ether and stir vigorously. This will cause the hydrochloride salt to precipitate.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Visualizing the Process: A Troubleshooting Workflow

When encountering issues in the synthesis, a systematic approach is crucial. The following diagram outlines a logical workflow for troubleshooting common problems.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Which step is problematic? start->q1 step1 Step 1: Cyanation q1->step1 Cyanation step2 Step 2: Boc Deprotection q1->step2 Deprotection q1_s1 Low Conversion? step1->q1_s1 q1_s2 Side Product Formation? step1->q1_s2 q2_s1 Incomplete Deprotection? step2->q2_s1 q2_s2 Nitrile Hydrolysis? step2->q2_s2 s1_a1 Check Reagent Quality Increase Temperature/Time Use Lewis Acid Catalyst q1_s1->s1_a1 end Improved Yield and Purity s1_a1->end s1_a2 Control Reaction Conditions Use Milder Reagents q1_s2->s1_a2 s1_a2->end s2_a1 Increase Acid Strength/Conc. Increase Temperature/Time q2_s1->s2_a1 s2_a1->end s2_a2 Use Anhydrous Conditions Minimize Reaction Time q2_s2->s2_a2 s2_a2->end

Figure 2: A decision-making workflow for troubleshooting the synthesis.

References

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
  • MySkinRecipes. (n.d.). 3-Ethylazetidine-3-carbonitrile hydrochloride.
  • Organic Syntheses. (n.d.). Azetidine.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729. [Link]
  • Pfizer Inc. (2005). Compounds, compositions thereof, and uses thereof for treating diseases and conditions associated with proteins that are subject to processing by DPP-IV. U.S.
  • Stanković, S., et al. (2014). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett, 25(01), 75-80.
  • Lee, et al. (2022). Crystalline form of 4-(3-{[3-(cyclopropylaminomethyl]azetidine-1-carbonyl}-4-fluorobenzyl)phthalazin-1(2H)-one hydrochloride, method of preparing the same, and pharmaceutical compositions comprising the same. U.S.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Google Patents. (n.d.). Process for synthesis of azetidine and novel intermediates therefor.
  • Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. The Journal of Organic Chemistry, 86(3), 2436–2451.
  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • MySkinRecipes. (n.d.). This compound.
  • Gerry, C. J., & Schreiber, S. L. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry, 83(15), 8044–8066.
  • The Organic Chemistry Tutor. (2019, October 30). Cyanohydrin Formation Reaction Mechanism [Video]. YouTube. [Link]

Sources

Technical Support Center: Purification of 3-Methylazetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methylazetidine-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic building block.[1][2] The unique strained ring system of azetidines presents both opportunities in medicinal chemistry and challenges in synthesis and purification.[3][4] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for your downstream applications.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Problem 1: Low Recovery After Recrystallization

Symptom: You observe a significant loss of material after attempting to recrystallize the hydrochloride salt, resulting in a poor overall yield.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
High Solubility in Chosen Solvent The hydrochloride salt may be too soluble in the selected solvent system, even at low temperatures, preventing efficient precipitation.1. Solvent Screening: Systematically test a range of solvents and anti-solvents. Good candidates for polar hydrochloride salts often include isopropanol/ether, ethanol/ethyl acetate, or methanol/dichloromethane mixtures. 2. Temperature Gradient: Ensure a slow and gradual cooling process. Crash cooling can lead to the formation of fine, impure crystals and traps impurities. Aim for a slow ramp-down from the dissolution temperature to 0-4°C, or even lower if your equipment permits. 3. Concentration Adjustment: If the compound is too soluble, carefully reduce the volume of the primary solvent before adding the anti-solvent to reach the saturation point more effectively.
Hygroscopic Nature of the Salt Hydrochloride salts, particularly of small amines, can be hygroscopic. Absorbed water can alter solubility profiles and hinder crystallization.1. Work Under Inert Atmosphere: Perform the recrystallization under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.[1][2] 2. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.[5]
Formation of an Oil Instead of Crystals "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is common when the melting point of the solute is lower than the boiling point of the solvent or when impurities are present.1. Solvent System Modification: Try a solvent system with a lower boiling point. 2. Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to induce crystallization. 3. Slow Anti-Solvent Addition: Add the anti-solvent very slowly at the saturation temperature to avoid a rapid decrease in solubility that favors oiling out.
Problem 2: Impurities Persist After Column Chromatography

Symptom: Analytical data (e.g., NMR, LC-MS) of the fractions collected from silica gel chromatography still show the presence of starting materials or byproducts.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Inappropriate Stationary Phase The highly polar and basic nature of the azetidine nitrogen can lead to strong, irreversible binding or "streaking" on standard silica gel, resulting in poor separation.1. Switch to Alumina: Consider using neutral or basic alumina as the stationary phase to mitigate the issues associated with the acidic nature of silica gel.[3] 2. Treated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. This is achieved by adding a small percentage (e.g., 0.5-1%) of triethylamine to the eluent system.
Incorrect Mobile Phase The polarity of the eluent may not be optimized to achieve adequate separation between your product and the impurities.1. Systematic Eluent Screening: Perform thorough TLC analysis with various solvent systems before committing to a column. Common systems for polar amines include dichloromethane/methanol, ethyl acetate/methanol, or chloroform/methanol, often with a small amount of ammonium hydroxide or triethylamine to improve peak shape. 2. Gradient Elution: If isocratic elution fails, a gradient elution from a less polar to a more polar solvent system can help to first elute non-polar impurities and then your target compound.
On-Column Degradation The acidic nature of silica gel can cause degradation of acid-sensitive functional groups or the strained azetidine ring itself.1. Base Deactivation: As mentioned, pre-treating the silica or adding a base to the eluent can neutralize active sites. 2. Rapid Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: The primary safety concerns stem from the presence of the nitrile (cyano) group.

  • Toxicity: Cyanide-containing compounds are highly toxic if ingested, inhaled, or absorbed through the skin.[6]

  • Reaction with Acids: Contact with strong acids can liberate highly toxic hydrogen cyanide (HCN) gas.[7][8]

  • Handling Precautions: Always handle this compound in a well-ventilated chemical fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[7][9] Have a specific standard operating procedure (SOP) for handling cyanides and an emergency response plan in place.[7][9]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent degradation, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Storage at 2-8°C or under -20°C in an inert atmosphere is often recommended.[1][2][11] Keep it away from moisture, strong acids, and oxidizing agents.[6][10]

Q3: My NMR spectrum looks complex. What are some common impurities I should look for?

A3: The impurity profile will depend heavily on the synthetic route. However, some common impurities could include:

  • Starting Materials: Unreacted precursors from the cyclization step.

  • Ring-Opened Byproducts: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened species.

  • Larger Ring Systems: During cyclization, the formation of more stable 5-membered (pyrrolidine) or 6-membered (piperidine) rings can be a competing side reaction.[12]

  • Residual Solvents: Solvents used in the synthesis or purification may be present.

Q4: Can I use reverse-phase HPLC for purification?

A4: Yes, reverse-phase HPLC can be a powerful tool for purifying highly polar compounds like this hydrochloride salt.

  • Column Choice: A standard C18 column can be used.

  • Mobile Phase: A typical mobile phase would consist of a gradient of water and acetonitrile or methanol.

  • Additives: It is crucial to add an ion-pairing agent or an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1% concentration is common), to the mobile phase. This helps to protonate the azetidine nitrogen, leading to better peak shape and retention. Without an acidic additive, you will likely observe severe peak tailing.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent system must be determined empirically.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material (10-20 mg) in a minimal amount of a polar solvent (e.g., isopropanol, ethanol) with gentle heating.

  • Anti-Solvent Addition: To the warm, clear solution, add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, hexanes) dropwise until the solution becomes faintly cloudy.

  • Induce Crystallization: If cloudiness persists, add one or two more drops of the polar solvent until the solution is clear again. Allow the solution to cool slowly to room temperature, and then place it in a 0-4°C refrigerator or an ice bath.

  • Scale-Up: Once an effective solvent/anti-solvent pair is identified, scale up the procedure. Dissolve the bulk of the crude material in the minimum amount of the hot primary solvent.

  • Cooling & Isolation: Filter the hot solution if any insoluble impurities are present. Allow the filtrate to cool slowly. If using an anti-solvent, add it slowly to the warm solution. Let the mixture stand undisturbed to allow for crystal growth.

  • Collection & Drying: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent. Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography with Base-Treated Silica

This protocol is designed to purify the free base of 3-methylazetidine-3-carbonitrile, which can then be converted back to the hydrochloride salt.

  • Neutralization: Dissolve the crude hydrochloride salt in a minimal amount of water and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base until the pH is ~9-10.

  • Extraction: Extract the aqueous layer multiple times (3x) with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Preparation: Prepare a silica gel column. For every 100g of silica, use an eluent mixture containing 1 mL of triethylamine (or ammonium hydroxide) to neutralize the silica. Equilibrate the column with your starting eluent (e.g., 98:2 DCM:Methanol + 0.5% Et₃N).

  • Loading & Elution: Dissolve the crude free base in a minimal amount of the eluent and load it onto the column. Elute the column, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of methanol).

  • Fraction Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and concentrate under reduced pressure.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (as a solution in ether or dioxane) dropwise with stirring. The hydrochloride salt should precipitate. Collect the solid by filtration and dry under vacuum.

IV. Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the nature of the impurities.

Purification_Strategy start Crude Product (3-Methylazetidine-3-carbonitrile HCl) analytical Analytical Characterization (NMR, LC-MS) start->analytical decision1 Are impurities significantly different in polarity? analytical->decision1 column Column Chromatography decision1->column Yes decision2 Is the product a solid? decision1->decision2 No final_product Pure Product column->final_product decision2->column No oil_check Is the product an oil or low-melting solid? decision2->oil_check Yes recrystallize Recrystallization recrystallize->final_product oil_check->column Yes oil_check->recrystallize No Chromatography_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_final Final Product start Start with HCl Salt neutralize Neutralize to Free Base (e.g., aq. NaHCO3) start->neutralize extract Extract with Organic Solvent (e.g., DCM) neutralize->extract dry Dry & Concentrate extract->dry load Load onto Base-Treated Silica Column dry->load elute Elute with Gradient (e.g., DCM/MeOH + Et3N) load->elute collect Collect & Analyze Fractions elute->collect combine Combine Pure Fractions & Concentrate collect->combine salt Convert back to HCl Salt (e.g., HCl in Ether) combine->salt isolate Isolate by Filtration & Dry salt->isolate end_product Pure Hydrochloride Salt isolate->end_product

Sources

Technical Support Center: Navigating the Challenges in Azetidine Ring Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of azetidine rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic complexities of this valuable heterocyclic scaffold. The inherent ring strain of the four-membered azetidine ring presents unique challenges, often leading to low yields and a variety of side reactions.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles and successfully incorporate the azetidine motif into your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in synthesizing azetidine rings?

A1: The primary challenge in azetidine synthesis stems from the significant ring strain of the four-membered ring, estimated to be around 25.4 kcal/mol.[1] This high-energy state makes the ring formation thermodynamically and kinetically less favorable compared to the formation of five- or six-membered rings. Consequently, common issues include low yields, the need for high activation energy, and a propensity for competing side reactions such as intramolecular ring-opening, dimerization, polymerization, and rearrangement to more stable cyclic structures like pyrrolidines.[2]

Q2: What are the most common synthetic strategies for constructing the azetidine ring?

A2: Several key strategies have been developed to construct the azetidine ring. The most prevalent methods include:

  • Intramolecular Cyclization: This is a widely used method involving the cyclization of a γ-amino alcohol or a γ-haloamine, where the nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position.[2]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical or catalyst-mediated reaction involves the cycloaddition of an imine and an alkene to form the azetidine ring directly.[2][3]

  • Ring Expansion of Aziridines: This method utilizes the strain of a three-membered aziridine ring to drive an expansion to the four-membered azetidine ring.[2][4]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.[2][5]

Q3: How critical is the choice of the nitrogen-protecting group in azetidine synthesis?

A3: The choice of the nitrogen-protecting group is crucial and can significantly influence the outcome of the synthesis. An ideal protecting group should be stable under the reaction conditions required for ring formation and any subsequent modifications, yet be readily removable under mild conditions without causing ring-opening or other side reactions. Common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are often employed. The electronic nature of the protecting group can also affect the nucleophilicity of the nitrogen atom and the stability of the resulting azetidine ring.[6] For instance, electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, potentially hindering intramolecular cyclization, but may also be necessary to activate the substrate for other reaction types.

Troubleshooting Guides

This section provides solutions to common problems encountered during azetidine synthesis, presented in a question-and-answer format to directly address your experimental challenges.

Problem 1: Low Yields in Intramolecular Cyclization

Q: I am attempting an intramolecular cyclization of a γ-amino alcohol (or γ-haloamine) to form an azetidine, but my yields are consistently low. What are the likely causes and how can I improve them?

A: Low yields in intramolecular cyclizations for azetidine synthesis are a frequent issue. Here’s a breakdown of potential causes and actionable solutions:

Possible Cause Explanation Recommended Solutions
Competing Intermolecular Reactions The acyclic precursor may react with other molecules of itself (dimerization or polymerization) instead of undergoing intramolecular cyclization. This is often concentration-dependent.Employ high-dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture, which favors the intramolecular pathway.
Poor Leaving Group For the cyclization to occur efficiently, the leaving group at the γ-position must be readily displaced by the nitrogen nucleophile. Hydroxyl groups are poor leaving groups and require activation. Halides like chlorides can also be slow to react.For γ-amino alcohols: Activate the hydroxyl group by converting it to a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs). For γ-haloamines: If using a chloro- or bromo-substituted precursor, consider an in situ Finkelstein reaction by adding a catalytic amount of sodium or potassium iodide to generate the more reactive iodo-intermediate.
Unfavorable Reaction Kinetics The formation of the strained four-membered ring has a high activation energy barrier.Optimize Temperature: While higher temperatures can sometimes promote side reactions, carefully increasing the reaction temperature may be necessary to overcome the activation barrier. Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions.
Inappropriate Base If a base is used to deprotonate the amine, its choice is critical. A base that is too strong or sterically hindered can promote elimination reactions. A base that is too weak will not sufficiently deprotonate the amine.For the cyclization of γ-haloamines, a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is often effective.
Steric Hindrance Bulky substituents on the substrate near the reacting centers can sterically hinder the intramolecular SN2 reaction.If possible, redesign the synthetic route to use a precursor with less steric hindrance. Alternatively, explore other synthetic strategies like the aza Paternò-Büchi reaction or ring expansion of an aziridine.

Troubleshooting Workflow for Low Yields in Intramolecular Cyclization

start Low Yield in Intramolecular Cyclization check_side_products Analyze crude reaction mixture (TLC, LC-MS, NMR) for byproducts start->check_side_products intermolecular Dimer/Polymer Detected? check_side_products->intermolecular elimination Alkene Byproduct Detected? check_side_products->elimination starting_material High Amount of Starting Material Remaining? check_side_products->starting_material high_dilution Action: Use high-dilution conditions (slow addition). intermolecular->high_dilution Yes change_base Action: Use a less hindered, non-nucleophilic base (e.g., K2CO3). elimination->change_base Yes increase_temp Action: Increase reaction temperature cautiously. starting_material->increase_temp Yes better_lg Action: Convert -OH to a better leaving group (e.g., -OMs, -OTs). starting_material->better_lg Yes change_solvent Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO). starting_material->change_solvent Yes

Caption: A decision-making workflow for troubleshooting low yields in intramolecular cyclization for azetidine synthesis.

Problem 2: Formation of Pyrrolidine Byproduct in Lewis Acid-Catalyzed Cyclization of Epoxy Amines

Q: I am using a Lewis acid to catalyze the intramolecular aminolysis of a cis-3,4-epoxy amine to synthesize a 3-hydroxyazetidine, but I am observing a significant amount of the isomeric 3-hydroxypyrrolidine. How can I improve the regioselectivity?

A: The formation of a five-membered pyrrolidine ring is a common competing pathway in the cyclization of epoxy amines. This occurs via a 5-endo-tet cyclization, which can compete with the desired 4-exo-tet cyclization that leads to the azetidine. The regioselectivity is highly dependent on the reaction conditions.

Possible Cause Explanation Recommended Solutions
Suboptimal Lewis Acid The choice of Lewis acid is critical in controlling the regioselectivity of the epoxide opening. Some Lewis acids may favor the formation of the thermodynamically more stable five-membered ring.Lanthanide Triflates: Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be a highly effective catalyst for promoting the desired 4-exo-tet cyclization of cis-3,4-epoxy amines to yield azetidines with high regioselectivity.[7][8] Other lanthanide triflates can also be screened.
Inappropriate Solvent The solvent can influence the reaction pathway by stabilizing different transition states.Solvent Screening: While chlorinated solvents like dichloromethane (CH₂Cl₂) are common, higher boiling solvents like 1,2-dichloroethane (DCE) at reflux can improve both the reaction rate and selectivity for the azetidine product.[7]
Reaction Temperature Lower temperatures may favor the kinetically controlled azetidine product, while higher temperatures can lead to the thermodynamically favored pyrrolidine.Temperature Optimization: While reflux is often necessary to drive the reaction to completion, it is worth investigating if running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate improves the azetidine-to-pyrrolidine ratio.
Substrate Stereochemistry The stereochemistry of the starting epoxide is crucial. cis-Epoxides generally favor the formation of azetidines, while trans-epoxides tend to yield pyrrolidines.Ensure the stereochemical purity of your starting cis-3,4-epoxy amine.

Regioselectivity in Epoxy Amine Cyclization

start cis-3,4-Epoxy Amine lewis_acid Lewis Acid (e.g., La(OTf)3) start->lewis_acid path_4exo 4-exo-tet Cyclization (Favored) lewis_acid->path_4exo path_5endo 5-endo-tet Cyclization (Competing) lewis_acid->path_5endo azetidine 3-Hydroxyazetidine (Desired Product) path_4exo->azetidine pyrrolidine 3-Hydroxypyrrolidine (Byproduct) path_5endo->pyrrolidine

Caption: The competing 4-exo-tet and 5-endo-tet cyclization pathways in the Lewis acid-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.

Problem 3: Challenges in the Aza Paternò-Büchi Reaction

Q: My aza Paternò-Büchi reaction is not working well, with low conversion of starting materials and the formation of multiple byproducts. What are the common issues with this reaction?

A: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, can be challenging due to the photophysical properties of the imine component.[3][9]

Possible Cause Explanation Recommended Solutions
Inefficient Photoexcitation Simple acyclic imines often undergo rapid E/Z isomerization upon photoexcitation, which is a non-productive pathway that competes with the desired cycloaddition.[3]Use of Cyclic Imines: Cyclic imines are conformationally restricted, which suppresses E/Z isomerization and favors the cycloaddition pathway.[3] Choice of Photosensitizer: For visible-light-mediated reactions, the selection of a photosensitizer with the appropriate triplet energy is crucial to selectively excite the alkene or a modified imine precursor.[10]
Unsuitable Light Source The wavelength and intensity of the light source must be appropriate to excite the photosensitizer or the substrate without causing degradation.Match the emission spectrum of your light source (e.g., UV lamp, LEDs) to the absorption spectrum of the photosensitizer or the reactive species.
Low Reactivity of the Alkene Electron-rich alkenes are generally more reactive in aza Paternò-Büchi reactions.If possible, use an alkene with electron-donating groups. Alternatively, some modern protocols have been developed for unactivated alkenes.
Formation of Byproducts Besides E/Z isomerization, other photochemical side reactions can occur, leading to a complex reaction mixture.Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to avoid over-irradiation, which can lead to product degradation. Running the reaction at lower temperatures can sometimes suppress side reactions. Degas the Solvent: The presence of oxygen can quench the excited state and lead to oxidative side products. Degassing the solvent prior to the reaction can be beneficial.
Problem 4: Difficulty in Product Purification

Q: I have successfully synthesized my azetidine derivative, but I am struggling with its purification. The compound seems to streak on the silica gel column, and I am getting low recovery. What purification strategies are recommended for azetidines?

A: The purification of azetidines can be challenging due to their basicity and potential instability on acidic stationary phases like silica gel.

Problem Explanation Recommended Solutions
Streaking/Tailing on Silica Gel The basic nitrogen atom of the azetidine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and low recovery.Use of Basic or Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[11] Neutral or basic alumina can minimize the acidic interactions and improve the chromatography.[12][13] Deactivation of Silica Gel: If you must use silica gel, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to "deactivate" the acidic sites on the silica.
Product Degradation on the Column The acidic nature of silica gel can sometimes catalyze the ring-opening of the strained azetidine ring.In addition to using alumina or deactivated silica, work quickly and avoid letting the compound sit on the column for an extended period.
Co-elution with Byproducts If the polarity of the desired azetidine is very close to that of a byproduct, separation by standard column chromatography can be difficult.Optimize the Solvent System: Carefully screen different solvent systems to maximize the difference in Rf values between your product and the impurities. Using a gradient elution can often improve separation. Recrystallization: If your azetidine product is a solid, recrystallization can be a highly effective purification method.
Volatility of the Product Some simple, low molecular weight azetidines can be volatile, leading to loss of product during solvent removal under reduced pressure.When concentrating the purified fractions, use a rotary evaporator with a cold trap and carefully control the vacuum and bath temperature to minimize evaporative losses. For very volatile compounds, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

This section provides detailed, step-by-step protocols for some of the key synthetic methods discussed.

Protocol 1: Synthesis of an N-Protected Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol

This two-step protocol involves the activation of the hydroxyl group of a γ-amino alcohol by mesylation, followed by a base-mediated intramolecular cyclization.

Step 1: Mesylation of the γ-Amino Alcohol

  • Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude mesylate, which is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate from the previous step in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC). Gentle heating may be required in some cases.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (using neutral alumina or silica gel treated with triethylamine) to afford the desired azetidine.

Protocol 2: La(OTf)₃-Catalyzed Synthesis of a 3-Hydroxyazetidine from a cis-3,4-Epoxy Amine

This protocol describes the highly regioselective synthesis of a 3-hydroxyazetidine derivative.[7][8]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, to make a 0.2 M solution) in a round-bottom flask, add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Equip the flask with a reflux condenser and stir the mixture at reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the desired 3-hydroxyazetidine product.

Protocol 3: Reduction of a β-Lactam (Azetidin-2-one) to an Azetidine

This protocol uses lithium aluminum hydride (LAH) to reduce the amide carbonyl of a β-lactam.[14][15][16]

  • Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) in a fume hood.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LAH, ~2-3 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Dissolve the β-lactam (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Fieser Workup: Carefully and slowly quench the excess LAH by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).

    • 'x' mL of 15% aqueous sodium hydroxide solution.

    • '3x' mL of water.

  • Allow the mixture to warm to room temperature and stir vigorously for at least 30 minutes until a white, granular precipitate forms.

  • Add anhydrous magnesium sulfate (MgSO₄) and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the desired azetidine.

References

  • Yaduwanshi, P. S., et al. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. Journal of Survey in Fisheries Sciences, 11(1), 1045-1055.
  • Arnold, J. S., et al. (2015).
  • Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 24-38.
  • Ferreira, V. F., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]
  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. [Link]
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1268875. [Link]
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-255. [Link]
  • Rowe, D. M., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
  • Dickman, D. A., et al. (1990). (S)-2-(N,N-DIMETHYLAMINO)-2-PHENYLETHANOL. Organic Syntheses, 68, 204. [Link]
  • Yadav, L. D. S., & Singh, S. (2010). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry, 12(9), 1636-1639. [Link]
  • Britton, Z. T., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51475. [Link]
  • Kamal, A., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions. Tetrahedron Letters, 47(48), 8463-8467. [Link]
  • Richardson, A. D., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(26), 6839-6852. [Link]
  • Mahler, M., & Thomason, V. (2012). RediSep neutral alumina column purification of high pKa compounds. Teledyne ISCO. [Link]
  • Brinkmann-Chen, S., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[17][18]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4837-4843. [Link]
  • Brinkmann-Chen, S., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[17][18]-Stevens Rearrangement. [Link]
  • Yaduwanshi, P. S., et al. (2024).
  • University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
  • Teledyne LABS. (n.d.). RediSep Alumina Columns. [Link]
  • Singh, G. S., & D'hooghe, M. (2015). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate.
  • Al-Masoudi, N. A., et al. (2019). Synthesis and characterization of some Azetidines derivatives. Iraqi Journal of Science, 60(9), 1999-2007. [Link]
  • Park, S., et al. (2025). Lewis acid-catalyzed intramolecular cyclization/rearrangement of cyclic acetals. ACS Fall 2025. [Link]
  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
  • Kumar, P., et al. (2017). Realizing an Aza Paternò-Büchi Reaction. Angewandte Chemie International Edition, 56(25), 7056-7061. [Link]
  • Frontier, A. (2026). Workup: Aluminum Hydride Reduction. University of Rochester. [Link]
  • Barker, D., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(29), e202400308. [Link]
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
  • Wikipedia. (n.d.). Azetidine. [Link]
  • Esteve-Turrillas, F. A., & Moragues, T. (2012). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen. [Link]
  • University of Rochester. (n.d.).
  • Ashraf, M. Z. (2020, November 19).
  • Parmar, A., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(14), 3041-3053. [Link]
  • D'Auria, M. (2012). The Paternò-Büchi reaction - a comprehensive review.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • Schindler, C. S., et al. (2019). Reaction design of the aza Paternò–Büchi reaction. Direct irradiation leads to unproductive excitation of the oxime moiety, while selective activation of the alkene via triplet energy transfer enables the [2 + 2] photocycloaddition.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Methylazetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methylazetidine-3-carbonitrile hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. We understand that achieving consistent and complete dissolution is critical for the success of your experiments, from reaction setup to biological screening. This guide provides in-depth, field-proven insights and troubleshooting protocols to address common solubility challenges.

Part 1: Foundational Understanding - Why Solubility Can Be Challenging

Q1: I'm having trouble dissolving this compound. What are the key chemical properties I should be aware of?

A1: Understanding the structure of this compound is the first step to mastering its solubility. The molecule has three key features that dictate its behavior in solution:

  • The Azetidine Ring: This four-membered ring contains a secondary amine, which is strongly basic. For the parent compound azetidine, the conjugate acid has a pKa of 11.29.[1] This basic nitrogen is the primary site of interaction with solvents and is crucial for its reactivity.

  • The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the basic nitrogen on the azetidine ring is protonated (R₂NH₂⁺Cl⁻). This ionic character is intentionally designed to enhance the compound's solubility in polar solvents, particularly water.[2][3]

  • Organic Scaffolding: The presence of the methyl group and the carbon backbone introduces a degree of non-polar character.

The solubility of this compound is therefore a delicate balance between its ionic salt form, which prefers polar environments, and its potential to revert to a less soluble, non-ionic "free base" form.

Q2: My compound initially dissolved in my aqueous buffer but then crashed out of solution. What is happening?

A2: This is a classic and frequently encountered issue known as salt disproportionation .[4][5] It occurs when the pH of the solution is high enough to deprotonate the hydrochloride salt.

Here's the underlying equilibrium:

cluster_1 In Solution Salt 3-Methylazetidine-3-carbonitrile HCl (Protonated, Ionic Form) High Water Solubility Base 3-Methylazetidine-3-carbonitrile (Neutral Free Base) Low Water Solubility Salt->Base + OH⁻ (pH increases) Base->Salt + H⁺ (pH decreases)

Caption: Chemical equilibrium between the soluble salt and insoluble free base.

When you dissolve the salt in a neutral or insufficiently acidic buffer, the solution's pH can rise above the critical level (known as pHₘₐₓ), shifting the equilibrium to the right.[4] The resulting free base is significantly less polar and thus less soluble in water, causing it to precipitate or "crash out" of the solution.[6][7]

Part 2: Troubleshooting Guides & Protocols

This section provides actionable solutions to specific problems you may encounter during your experiments.

FAQ 1: What is the best solvent to use as a starting point?

For initial dissolution, solvent selection should be based on polarity. We recommend starting with polar solvents where the ionic salt form is most stable.

Table 1: Predicted Solubility Profile and Recommendations

Solvent ClassExamplesPredicted SolubilityRecommended Use Case
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)High (pH-dependent)Ideal for aqueous buffers in biological assays or reactions. Requires strict pH control (pH < 6).
Polar Aprotic DMSO, DMFHighExcellent for creating high-concentration stock solutions for long-term storage and serial dilutions.[8]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighUseful for organic synthesis workups and purifications where the free base form might be desired.
Non-Polar Toluene, Hexane, Diethyl EtherLow to InsolubleGenerally used as anti-solvents to induce crystallization or precipitation.[8][9]

Senior Scientist Tip: Always use high-purity, anhydrous solvents when preparing stock solutions for organic reactions to avoid introducing water, which can complicate reactions or promote degradation.

FAQ 2: I observed a precipitate in my aqueous solution. How do I fix it and prevent it from happening again?

Follow this systematic troubleshooting workflow.

start Precipitate Observed in Aqueous Solution check_ph 1. Measure pH of the Supernatant start->check_ph ph_high Is pH > 6.5? check_ph->ph_high adjust_ph 2. Adjust pH to 4-5 (Use dilute HCl) ph_high->adjust_ph Yes ph_ok Is pH ≤ 6.5? ph_high->ph_ok No observe Observe for Re-dissolution adjust_ph->observe success Problem Solved observe->success energy 2. Apply Gentle Energy (Vortex, Sonicate, or Warm to 30-40°C) ph_ok->energy Yes cosolvent 3. Consider a Co-Solvent (Add 1-5% DMSO or MeOH) energy->cosolvent cosolvent->success

Caption: Troubleshooting workflow for unexpected precipitation.

Prevention is key. When preparing aqueous solutions, always use a buffer system with sufficient capacity to maintain an acidic pH. Citrate or acetate buffers in the pH 4-5.5 range are excellent starting points.[10]

Protocol 1: Robust Dissolution in Aqueous Buffers

This protocol is designed to prevent disproportionation and ensure complete, stable dissolution for biological assays or aqueous reactions.

  • Buffer Preparation: Prepare your desired buffer (e.g., 50 mM sodium acetate) and adjust its pH to a value between 4.0 and 5.5 using HCl. Proper buffer preparation is critical to avoid variability.[11]

  • Weigh Compound: Accurately weigh the required amount of this compound in a clean vial.

  • Initial Slurry: Add a small portion (approx. 20% of the final volume) of the acidic buffer to the solid to create a slurry.

  • Dissolution: While stirring or vortexing, add the remaining buffer incrementally. The acidic environment will keep the compound in its protonated, soluble state.

  • Energy Input (If Needed): If dissolution is slow, place the vial in a sonicating water bath for 5-10 minutes or warm it gently to 30-40°C. Avoid excessive heat, which could degrade the compound.

  • Final pH Check: After complete dissolution, re-verify the pH of the final solution to ensure it remains in the target acidic range.

FAQ 3: I need to prepare a concentrated stock solution. What is the best practice?

For stock solutions, especially those intended for long-term storage or use in organic synthesis, a polar aprotic solvent is the superior choice.

Protocol 2: High-Concentration Stock Solution in DMSO
  • Select a Vessel: Use a volumetric flask or a vial with a PTFE-lined cap.

  • Weigh Compound: Weigh the this compound directly into the vessel.

  • Solvent Addition: Add approximately 80% of the final target volume of high-purity, anhydrous DMSO.

  • Promote Dissolution: Cap the vessel and vortex thoroughly. If needed, sonicate for 10-15 minutes. The compound should dissolve readily in DMSO without the need for pH control.

  • Bring to Volume: Once fully dissolved, carefully add DMSO to reach the final target volume.

  • Storage: Store the stock solution tightly capped at 2-8°C under an inert atmosphere like argon or nitrogen to protect it from moisture and atmospheric CO₂.[12] When stored correctly, DMSO stocks are typically stable for several months.

By understanding the chemical principles governing the solubility of this compound and applying these robust protocols, you can ensure consistent results and avoid common experimental pitfalls.

References

  • Solubility of Azetidine-2,4-dicarboxylic acid. (n.d.). Solubility of Things.
  • 3-Ethylazetidine-3-carbonitrile hydrochloride. (n.d.). MySkinRecipes.
  • Problem with hydrochloride salt formation/isolation. (2018). Reddit.
  • Solubility and pH of amines. (n.d.). Dulwich College.
  • Dissolution Method Troubleshooting. (2022). Dissolution Technologies.
  • Why do amines dissolve in hydrochloric acid? (2017). Quora.
  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875.
  • pH and Solubility. (n.d.). Fiveable.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.
  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203.
  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. PubMed, 34273425.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Azetidine. (n.d.). Wikipedia.
  • How to make a salt of a novel compound? (2012). ResearchGate.
  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. (n.d.). Scholars Crossing.

Sources

Technical Support Center: Optimizing Reaction Conditions for Azetidine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of azetidine alkylation. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the valuable azetidine motif into their molecular designs. Azetidines are prized in medicinal chemistry for their ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity. However, the inherent ring strain of this four-membered heterocycle presents a unique set of challenges in its functionalization.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of azetidine alkylation and achieve optimal results in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding azetidine alkylation strategies.

Q1: What are the primary methods for alkylating azetidines?

A1: The two most common and versatile methods for the N-alkylation of azetidines are:

  • Direct N-Alkylation: This is a classical SN2 reaction where the azetidine nitrogen acts as a nucleophile, attacking an alkyl halide or a similar electrophile (e.g., tosylates, mesylates) in the presence of a base. While straightforward, it can be prone to side reactions like overalkylation.

  • Reductive Amination: This method involves the reaction of an azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride).[2] This approach is generally more controlled and avoids the issue of overalkylation, making it highly popular for library synthesis.[1]

Q2: Why is my azetidine alkylation yield consistently low?

A2: Low yields are a frequent challenge and can stem from several factors. The strained nature of the four-membered ring makes it susceptible to side reactions. Common causes include:

  • Competing Side Reactions: Intermolecular reactions leading to dimerization or polymerization, especially at high concentrations.

  • Steric Hindrance: Bulky substituents on either the azetidine ring or the alkylating agent can significantly slow down the desired SN2 reaction.[3][4]

  • Poor Leaving Group: An inefficient leaving group on the electrophile will slow the reaction, allowing more time for competing pathways to occur.

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical and must be optimized for the specific substrates being used.

Q3: What causes the formation of a quaternary ammonium salt in my reaction?

A3: The formation of a quaternary ammonium salt is a result of overalkylation . This occurs when the newly formed, more nucleophilic tertiary azetidine product reacts with another molecule of the alkylating agent. This is a common issue in direct alkylation methods, particularly when using highly reactive alkylating agents or an excess of the electrophile.[5]

Q4: Can the azetidine ring open during alkylation?

A4: Yes, ring-opening is a potential side reaction, though less common under standard alkylation conditions compared to more strained aziridines.[6] Azetidinium salts, formed by alkylation, can be susceptible to nucleophilic attack, leading to ring cleavage.[6] This is more likely to occur under harsh conditions, such as high temperatures or the presence of strong nucleophiles.

Part 2: In-Depth Troubleshooting Guide

This guide is structured to address specific experimental issues. For each problem, potential causes are detailed, and actionable solutions are provided.

Issue 1: Low or No Product Formation (Reaction Stalls)

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting materials.

  • Reaction progress plateaus after an initial conversion.

Workflow for Diagnosing Low Conversion

start Low / No Conversion check_reagents Verify Reagent & Solvent Quality (Purity, Anhydrous?) start->check_reagents check_temp Is Temperature Adequate? check_reagents->check_temp If Reagents OK repurify Action: Repurify/Dry Reagents & Solvents check_reagents->repurify If Impure/Wet check_base Is the Base Strong Enough? check_temp->check_base If Temp OK increase_temp Solution: Increase Temperature (e.g., from RT to 40-60 °C) check_temp->increase_temp If Too Low check_lg Is the Leaving Group Sufficiently Reactive? check_base->check_lg If Base OK stronger_base Solution: Switch to a Stronger Base (e.g., K2CO3 to NaH or KHMDS) check_base->stronger_base If Too Weak better_lg Solution: Improve Leaving Group (e.g., R-Cl -> R-I or R-OTs) check_lg->better_lg If Poor LG

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions
  • Inadequate Reaction Temperature:

    • Causality: SN2 reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to a sluggish or stalled reaction.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely for the appearance of degradation products. Polar aprotic solvents like DMF or DMSO can also accelerate SN2 reactions.[7][8]

  • Insufficiently Strong Base:

    • Causality: If the azetidine is used as a salt (e.g., hydrochloride), the base must be strong enough to deprotonate it, generating the free, nucleophilic amine. The base's strength (pKa of the conjugate acid) should be significantly higher than the pKa of the protonated azetidine.

    • Solution: Switch to a stronger base. For example, if potassium carbonate (K₂CO₃) is ineffective, consider a stronger, non-nucleophilic base like sodium hydride (NaH) or a hindered organic base like DBU.

  • Poor Leaving Group on Electrophile:

    • Causality: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. The order of reactivity for halides is I > Br > Cl >> F.

    • Solution: If using an alkyl chloride or bromide, consider converting it to the more reactive alkyl iodide in situ using a catalytic amount of sodium or potassium iodide (Finkelstein reaction). Alternatively, use an electrophile with a better leaving group, such as a tosylate (OTs) or mesylate (OMs).

  • Steric Hindrance:

    • Causality: The SN2 mechanism involves a backside attack on the electrophilic carbon. Bulky groups on the azetidine (especially at positions adjacent to the nitrogen) or on the alkylating agent (e.g., a secondary or neopentyl halide) can physically block this approach, drastically reducing the reaction rate.[3][4][9]

    • Solution: If steric hindrance is suspected, switching to a less hindered electrophile is the best option. If that's not possible, prolonged reaction times at elevated temperatures may be required. For severely hindered substrates, consider an alternative synthetic strategy.

Issue 2: Formation of Multiple Products & Side Reactions

Symptoms:

  • TLC plate shows multiple spots in addition to starting materials and the desired product.

  • LC-MS or GC-MS analysis reveals several unexpected masses.

Common Side Products and Their Causes
Side ProductPotential CauseProposed Solution
Quaternary Ammonium Salt Overalkylation of the product by the electrophile.Use a 1:1 stoichiometry of azetidine to electrophile. Consider slow addition of the alkylating agent. Switch to reductive amination.
Dimer/Polymer Intermolecular reaction between azetidine molecules and the electrophile.Use high dilution conditions (e.g., <0.1 M concentration). Slowly add the azetidine to a solution of the base and electrophile.
Elimination Product (Alkene) The base acts on the electrophile, causing elimination (E2 reaction).Use a less hindered, more nucleophilic base. Avoid overly strong, bulky bases like potassium tert-butoxide if possible. Run the reaction at a lower temperature.
Ring-Opened Product The azetidinium intermediate is attacked by a nucleophile (e.g., the leaving group anion).Use a non-nucleophilic counter-ion for the leaving group (e.g., triflate). Avoid high temperatures and prolonged reaction times.
Diagnostic Flowchart for Side Product Formation

start Multiple Products Observed identify_mass Identify Side Product Mass (LC-MS) start->identify_mass mass_plus_alkyl Mass = Product + Alkyl Group? identify_mass->mass_plus_alkyl mass_dimer Mass = Dimer/Polymer? mass_plus_alkyl->mass_dimer No sol_overalkylation Diagnosis: Overalkylation Solution: Adjust Stoichiometry / Slow Addition mass_plus_alkyl->sol_overalkylation Yes mass_alkene Mass = Alkene from Electrophile? mass_dimer->mass_alkene No sol_intermolecular Diagnosis: Intermolecular Rxn Solution: Use High Dilution mass_dimer->sol_intermolecular Yes sol_elimination Diagnosis: Elimination Solution: Change Base / Lower Temp mass_alkene->sol_elimination Yes sol_other Other Side Products (e.g., Ring Opening) Solution: Milder Conditions mass_alkene->sol_other No

Caption: Diagnostic flowchart for identifying common side products.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Direct N-Alkylation

This protocol describes a general method for the N-alkylation of an azetidine using an alkyl bromide.

Materials:

  • Azetidine derivative (1.0 eq)

  • Alkyl bromide (1.0 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Iodide (NaI), optional catalyst (0.1 eq)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the azetidine derivative and the solvent (to achieve a concentration of 0.1-0.5 M).

  • Add the finely ground potassium carbonate and, if used, sodium iodide.

  • Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Add the alkyl bromide dropwise to the mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated azetidine.

Protocol 2: General Procedure for Reductive Amination

This protocol details the N-alkylation of an azetidine with an aldehyde.[2]

Materials:

  • Azetidine derivative (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (AcOH), optional catalyst (0.1 eq)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the azetidine derivative and the aldehyde/ketone in the anhydrous solvent (0.1-0.5 M).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. For less reactive substrates, a catalytic amount of acetic acid can be added.[2]

  • Add the sodium triacetoxyborohydride portion-wise over 10-15 minutes. Note: The addition may be exothermic.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Data Summary Table: Choosing the Right Base and Solvent

The selection of base and solvent is critical for success. The following tables provide a reference for common choices.

Table 1: Common Bases for Azetidine Alkylation
BasepKa of Conjugate AcidTypeTypical Use & Comments
Triethylamine (Et₃N)~10.7Organic, WeakUsed for neutralizing HCl salts; often not strong enough for deprotonation in alkylation.
DIPEA~11.0Organic, HinderedSimilar to Et₃N but bulkier, reducing its nucleophilicity. Good for neutralizing acid.
Potassium Carbonate (K₂CO₃)~10.3Inorganic, ModerateWidely used, inexpensive, and effective for many azetidine alkylations. Heterogeneous.[10][11]
Cesium Carbonate (Cs₂CO₃)~10.3Inorganic, ModerateMore soluble than K₂CO₃, sometimes leading to faster reactions.
Sodium Hydride (NaH)~35Inorganic, StrongPowerful, non-nucleophilic base. Used for less reactive systems. Reacts with protic solvents.
KHMDS~26 (in THF)Organometallic, StrongStrong, non-nucleophilic, hindered base. Good for preventing elimination.
Table 2: Common Solvents and Their Properties
SolventDielectric Constant (ε)TypeComments
Acetonitrile (CH₃CN)37.5Polar AproticExcellent general-purpose solvent for SN2 reactions.
DMF36.7Polar AproticHigh boiling point, excellent at solvating cations, accelerates SN2 reactions.[7]
DMSO46.7Polar AproticVery polar, high boiling point. Can significantly increase reaction rates but can be difficult to remove.
THF7.6Polar AproticLess polar than DMF/CH₃CN. Good for reactions with organometallic bases.
Dichloromethane (DCM)9.1Nonpolar/Weakly PolarOften used for reductive aminations. Lower boiling point.
1,2-Dichloroethane (DCE)10.4Nonpolar/Weakly PolarHigher boiling point than DCM, commonly used for reductive aminations.[2][12]
References
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yields in azetidine synthesis.
  • Gaunt, M. J., et al. (n.d.). A Pd(II)-catalyzed γ-C–H amination of cyclic alkyl amines to highly substituted azetidines. University of Cambridge.
  • BenchChem. (2025).
  • Parmar, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Wang, Y., & Duncton, M. A. J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
  • BCP Mad. (2024). Steric and Nucleophilic Effects on SN2 Reactions. YouTube. [Link]
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. RSC Publishing. [Link]
  • ResearchGate. (2025). Steric and electronic effects in SN2 reactions. [Link]
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
  • Su, P., et al. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]
  • University of Wisconsin. (n.d.). pKa Values of Common Bases. [Link]
  • OChemTutor. (2025). pKa values. [Link]
  • Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]
  • Semantic Scholar. (n.d.).
  • Dalton Transactions. (n.d.). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. RSC Publishing. [Link]
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
  • University of Tartu. (n.d.). pKa values bases. [Link]
  • Organic Chemistry D
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]
  • ResearchGate. (2025). The Effects of Solvent Polarity and pKa on the Absorption of Solvents into Poly( glutaric acid- glycerol) Films. [Link]
  • Chemical Science. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

Sources

storage and stability issues of 3-Methylazetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methylazetidine-3-carbonitrile Hydrochloride

A Guide for Researchers on Storage, Stability, and Troubleshooting

Prepared by the Senior Application Scientist Team, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. Our focus is to move beyond simple instructions, offering a causal understanding of the compound's behavior to empower you to anticipate and solve common experimental challenges. This document addresses the inherent properties of the molecule—its strained azetidine ring, reactive nitrile group, and hygroscopic hydrochloride salt form—to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides direct answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] The container must be tightly sealed to prevent moisture ingress.[3][4][5] While some suppliers may list room temperature storage as acceptable for short periods, refrigerated conditions are strongly recommended for long-term preservation of purity.[6]

Q2: Is this compound hygroscopic?

Yes. As a hydrochloride salt, this compound is inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] This is a critical factor to manage, as the presence of water can lead to both physical changes (clumping) and chemical degradation.[3]

Q3: What are the primary chemical degradation pathways I should be aware of?

There are two main stability concerns driven by the compound's structure:

  • Nitrile Hydrolysis: The nitrile group (-C≡N) can undergo acid-catalyzed hydrolysis in the presence of water. This reaction proceeds first to an amide intermediate and subsequently to a carboxylic acid.[9][10][11] The hydrochloride salt form can create a localized acidic environment when moisture is absorbed, facilitating this degradation.

  • Azetidine Ring Opening: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening.[12][13] This reactivity is enhanced under acidic conditions, where protonation of the azetidine nitrogen can occur, making it a better leaving group.[14][15]

Q4: How should I handle this compound safely in the lab?

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[16][17][18] Therefore, standard laboratory personal protective equipment (PPE) is mandatory. This includes:

  • A properly fitted lab coat.

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses or goggles.

All handling should be performed in a well-ventilated area, such as a chemical fume hood.[4][5]

Section 2: Troubleshooting Guide for Experimental Issues

This guide addresses specific problems you may encounter during your experiments and provides scientifically grounded solutions.

Problem 1: My analytical data (NMR, LC-MS) shows unexpected peaks or lower than expected purity.

  • Symptom: You observe additional signals in your ¹H or ¹³C NMR spectrum, unexpected masses in your LC-MS data, or your purity assay by HPLC is lower than the specification on the Certificate of Analysis.

  • Potential Cause A: Water Contamination. The most common issue is the presence of absorbed water due to the compound's hygroscopic nature. In NMR, this can appear as a broad singlet (variable chemical shift in solvents like DMSO-d₆). In quantitative analyses, water content will artificially lower the purity percentage of the active compound.

    • Expert Insight: Weighing a hygroscopic compound accurately is challenging. The mass you measure may include a significant, and variable, amount of water, leading to errors in molar calculations for your reactions.

    • Solution: Handle the compound in a controlled environment, such as a glovebox with a dry atmosphere. If a glovebox is unavailable, work quickly and keep the container sealed as much as possible. Before use, dry the material under high vacuum (see Protocol 1) to remove absorbed moisture.

  • Potential Cause B: Nitrile Group Hydrolysis. The presence of water, especially over time, can lead to the formation of 3-methylazetidine-3-carboxamide or 3-methylazetidine-3-carboxylic acid.

    • Expert Insight: The hydrolysis reaction is often slow but can become significant during long-term storage in a poorly sealed container or if the compound is dissolved in non-anhydrous protic solvents.[9][11][19]

    • Solution: Check your mass spectrometry data for masses corresponding to the amide (+18 amu) or carboxylic acid (+36 amu, though the second water molecule is lost) derivatives. Always use high-purity, anhydrous solvents for your reactions and analytical sample preparations.

  • Potential Cause C: Azetidine Ring-Opening. Exposure to certain nucleophiles, strong acids, or high temperatures can cause the strained azetidine ring to open.

    • Expert Insight: The protonated azetidine nitrogen is a key intermediate in acid-mediated decomposition, making the ring more electrophilic and prone to attack.[14][15]

    • Solution: Scrutinize your reaction conditions. If using strongly acidic or basic conditions, consider if a milder alternative is feasible. When analyzing by LC-MS, be aware that the acidic mobile phase and ionization source conditions could potentially induce on-instrument degradation.

Problem 2: My reaction yields are low or inconsistent.

  • Symptom: A reaction that should proceed smoothly gives poor yields, fails to go to completion, or produces a complex mixture of byproducts.

  • Potential Cause A: Inaccurate Stoichiometry due to Compromised Starting Material. As discussed in Problem 1, if your starting material contains significant water or has partially degraded, your calculated molar quantity will be incorrect, leading to improper stoichiometry and lower yields.

    • Solution: Before starting a critical or large-scale reaction, validate the purity of your reagent. A quick ¹H NMR can confirm structural integrity and reveal the presence of significant impurities or water. Perform the drying procedure outlined in Protocol 1 to ensure you are starting with an anhydrous material.

  • Potential Cause B: Instability Under Specific Reaction Conditions. The compound itself may not be stable under the conditions of your experiment.

    • Expert Insight: The azetidine nitrogen is basic and can be deprotonated by strong bases (e.g., n-BuLi, LDA), potentially leading to side reactions. Conversely, the nitrile group can be reduced by strong reducing agents like LiAlH₄.[19][20]

    • Solution: Conduct a small-scale stability test. Stir the starting material in the reaction solvent with all reagents except one key component for a few hours. Analyze a sample of this mixture to see if any degradation has occurred. If instability is detected, screen for milder reagents, lower reaction temperatures, or shorter reaction times.

Problem 3: The solid material has physically changed during storage.

  • Symptom: The once free-flowing white powder has become clumpy, sticky, or appears as a dense slurry.

  • Potential Cause: Severe Moisture Absorption (Deliquescence). This is a clear visual indicator that the compound has absorbed a significant amount of atmospheric moisture.

    • Expert Insight: Deliquescence occurs when a hygroscopic substance absorbs so much moisture that it dissolves into an aqueous solution.[8] At this point, the rate of hydrolysis and other water-mediated degradation pathways will be greatly accelerated.

    • Solution: The material's purity is highly suspect. It is not recommended for use in reactions where stoichiometry is critical. You can attempt to salvage the material by drying it under high vacuum at a slightly elevated temperature (e.g., 30-40°C) for an extended period (see Protocol 1). However, you MUST re-analyze the dried material for purity (e.g., by LC-MS and NMR) before use, as irreversible degradation may have already occurred. Discarding the compromised lot and obtaining a fresh supply is often the most reliable course of action.

Section 3: Data and Experimental Protocols

Data Presentation

Table 1: Storage and Stability Summary for this compound

ParameterRecommendationRationale & Key Considerations
Storage Temperature 2–8°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Displaces atmospheric moisture and oxygen, preventing hygroscopic water absorption and potential oxidative side reactions.[1][2]
Container Tightly Sealed, OpaquePrevents moisture ingress.[3][5] Opaque containers protect against potential photolytic degradation, although this is a general precaution.
Handling Environment Glovebox or Dry AtmosphereEssential for preventing moisture absorption during weighing and aliquotting.
Solvent Compatibility Anhydrous Aprotic SolventsRecommended for reactions to prevent nitrile hydrolysis. Use of protic solvents (water, methanol, ethanol) may lead to solvolysis or hydrolysis.
Experimental Protocols

Protocol 1: Procedure for Drying and Handling a Hygroscopic Sample

This protocol is a self-validating system to ensure the material is anhydrous before use.

  • Initial Weighing: Weigh a clean, dry vial. Add the required amount of this compound to the vial and record the total mass.

  • Drying: Place the uncapped vial inside a vacuum desiccator or Abderhalden drying pistol containing a strong desiccant (e.g., phosphorus pentoxide). Apply high vacuum. If desired, gentle heating (30-40°C) can be applied.

  • Drying to Constant Mass: Dry the sample for at least 4-6 hours. Release the vacuum with an inert gas (e.g., nitrogen), quickly cap the vial, and re-weigh it.

  • Verification: Record the new mass. Return the vial to the vacuum chamber and continue drying for another 1-2 hours.

  • Completion: Repeat the weighing process. The sample is considered dry when two consecutive weighings (separated by at least one hour of drying) are identical (e.g., within +/- 0.1 mg). This is the "constant mass."

  • Final Handling: Perform all subsequent manipulations of the dried solid in a glovebox or under a positive pressure of inert gas to prevent re-absorption of moisture.

Section 4: Visualization of Key Concepts

Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound initiated by the absorption of atmospheric moisture.

G cluster_main Degradation of 3-Methylazetidine-3-carbonitrile HCl start 3-Methylazetidine-3-carbonitrile Hydrochloride (Solid) wet_solid Moisture-Contaminated Compound h2o Atmospheric Moisture (H₂O) h2o->wet_solid Hygroscopicity hydrolysis_path Nitrile Hydrolysis (Acid-Catalyzed) wet_solid->hydrolysis_path Initiates Degradation ring_opening_path Azetidine Ring Opening (Acid-Catalyzed) wet_solid->ring_opening_path amide Amide Intermediate (3-Methylazetidine-3-carboxamide) hydrolysis_path->amide Step 1 ring_opened Ring-Opened Products (e.g., Amino alcohols) ring_opening_path->ring_opened via Nucleophilic Attack acid Carboxylic Acid Product (3-Methylazetidine-3-carboxylic acid) amide->acid Step 2

Caption: Potential degradation pathways initiated by moisture.

References

  • The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
  • Reactivity of Nitriles. (2023). Chemistry LibreTexts. [Link]
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Reactions of Nitriles. Chemistry Steps. [Link]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
  • Acidic Hydrolysis of Nitriles. BYJU'S. [Link]
  • Hydrolysis of nitriles. Lumen Learning, Organic Chemistry II. [Link]
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). National Institutes of Health (NIH). [Link]
  • Azetidine: Basicity and Prepar
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).
  • Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health (NIH). [Link]
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. [Link]
  • What makes a substance hygroscopic? (2018).
  • Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. (2024). ACS Earth and Space Chemistry. [Link]
  • 3-Ethylazetidine-3-carbonitrile hydrochloride. MySkinRecipes. [Link]
  • This compound. MySkinRecipes. [Link]

Sources

Technical Support Center: Crystallization of 3-Methylazetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-Methylazetidine-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Drawing upon extensive experience in small molecule crystallization and established physicochemical principles, this document provides in-depth troubleshooting strategies and detailed experimental protocols to help you achieve high-quality, crystalline material.

Introduction to Crystallization Challenges

This compound is a small, polar molecule containing a strained azetidine ring, a polar nitrile group, and an ionic hydrochloride salt. This combination of features can present several challenges during crystallization, including:

  • High solubility in polar solvents, making precipitation difficult.

  • A tendency to form a viscous liquid or "oil out" instead of a crystalline solid.[1][2][3][4]

  • Potential for polymorphism, where different crystal forms with varying properties can arise.[5][6][7]

  • Hygroscopicity, leading to the absorption of atmospheric moisture and potential disruption of the crystal lattice.

  • Susceptibility to impurities that can inhibit nucleation or be incorporated into the crystal lattice.[8][9][10][11]

This guide will address these issues in a practical, question-and-answer format, providing both the "how" and the "why" behind each troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: The Compound "Oils Out" Upon Cooling

Q1: I dissolved my this compound in a hot solvent, but upon cooling, it separated as a sticky, viscous liquid instead of forming crystals. What is happening and how can I fix it?

A1: This phenomenon is known as "oiling out" or liquid-liquid phase separation.[2][4] It occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase.[2] This is a common problem with compounds that have a low melting point or when significant impurities are present, which can depress the melting point.[1][3][12] The high polarity of your compound and its hydrochloride salt nature can also contribute to this behavior.

Causality: Oiling out happens when the temperature of the solution is still above the melting point of the impure solid at the point of supersaturation.[1] The highly concentrated liquid droplets of your compound often have a higher affinity for impurities than the solvent, leading to poor purification if it eventually solidifies.[1][4]

G start Oiling Out Observed reheat Reheat and Add More 'Good' Solvent start->reheat Immediate Action change_solvent Change Solvent System (e.g., anti-solvent approach) start->change_solvent If reheating fails charcoal Consider Activated Charcoal Treatment (if impurities are suspected) start->charcoal If impurities are the likely cause slow_cool Cool Very Slowly (e.g., in a dewar or insulated bath) reheat->slow_cool Step 1 seed Introduce Seed Crystals slow_cool->seed Step 2 (if needed) success Successful Crystallization slow_cool->success If successful seed->success If successful change_solvent->success If successful charcoal->reheat After treatment

Caption: Troubleshooting workflow for addressing oiling out events.

Protocol 1.1: Reheat, Dilute, and Slow Cool

  • Place the flask containing the oiled-out mixture back on the heat source.

  • Add more of the primary solvent in small portions (e.g., 10-20% increments of the original volume) until the oil redissolves completely.[1]

  • Once a clear solution is achieved, remove it from the heat.

  • Allow the solution to cool very slowly. You can achieve this by:

    • Placing the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).

    • Allowing the heating bath to cool down with the flask still in it.

  • Slower cooling reduces the rate of supersaturation, giving the molecules more time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[2]

Protocol 1.2: Anti-Solvent Crystallization

If single-solvent systems consistently lead to oiling out, an anti-solvent approach is often effective. An anti-solvent is a solvent in which your compound is insoluble but is miscible with your primary ("good") solvent.[13][14]

  • Dissolve your compound in a minimum amount of a "good" polar solvent at room temperature (e.g., methanol, ethanol, or even water).

  • Slowly add a non-polar "anti-solvent" (e.g., ethyl acetate, diethyl ether, or toluene) dropwise while stirring vigorously.

  • Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.

  • If the solution becomes too cloudy or an oil forms, add a small amount of the "good" solvent to redissolve it.

  • Loosely cap the vial and allow the anti-solvent to slowly vapor diffuse into the solution over several hours to days. This can be done by placing the vial containing your solution inside a larger, sealed jar containing the anti-solvent.

Issue 2: No Crystals Form After Cooling

Q2: My solution remains clear even after cooling for an extended period. What should I do to induce crystallization?

A2: A clear solution after cooling indicates that the solution is not yet sufficiently supersaturated, or that there is a high energy barrier to nucleation. Several techniques can be employed to overcome this.

Caption: A logical progression for inducing crystallization.

Protocol 2.1: Inducing Nucleation

  • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution.[1] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the solid compound, add a single, tiny crystal to the cooled solution.[1] This "seed" acts as a template for further crystal growth. If no solid is available, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Then, re-introduce the rod into the solution.[1]

  • Concentration and Cooling: If the above methods fail, it's likely your solution is not supersaturated.

    • Gently warm the solution and reduce the solvent volume by 10-20% using a stream of inert gas or a rotary evaporator.[1] Then, allow it to cool again.

    • Cool the solution to a lower temperature (e.g., in an ice bath or a freezer), but be mindful that rapid cooling can lead to the formation of small, impure crystals.[15]

Issue 3: Poor Crystal Quality or Low Yield

Q3: I managed to get crystals, but they are very fine needles, clumped together, or my final yield is very low. How can I improve this?

A3: Poor crystal morphology and low yield are often related to the rate of crystallization and the choice of solvent.

  • Fine Needles/Small Crystals: This is often a result of rapid crystallization due to high supersaturation. While sometimes unavoidable, a slower crystallization process generally yields larger, more well-defined crystals.

  • Low Yield: This can be caused by using too much solvent, where a significant portion of your compound remains in the mother liquor.[1] It can also indicate that the chosen solvent is too "good" at room temperature.

The ideal crystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at lower temperatures. Given the polar nature of this compound, the following solvent systems are good starting points.

Solvent SystemTypeRationale
Isopropanol (IPA) / WaterCo-solventThe compound is likely very soluble in water and less so in IPA. Dissolve in a minimal amount of hot water and add IPA as an anti-solvent.
Ethanol / Ethyl AcetateAnti-solventHigh solubility in ethanol, low in ethyl acetate. Good for slow diffusion methods.
AcetonitrileSingle SolventNitriles can sometimes crystallize well from acetonitrile.[16] It has a good balance of polarity.
Methanol / Diethyl EtherAnti-solventVery high polarity difference, good for precipitating highly polar salts. Use with caution due to the high volatility of ether.
  • Slowing Down Crystallization: If you are getting fine powders, try re-dissolving the material in the same solvent system but use 5-10% more solvent than the minimum required for dissolution at high temperature.[1] This will slow the onset of crystallization upon cooling.

  • Optimizing Yield: If your yield is low, it is likely that too much solvent was used. After filtering your initial crop of crystals, try concentrating the mother liquor (the remaining solution) to obtain a second crop. Be aware that the second crop may be less pure.

  • Solvent Screening: If a particular solvent system consistently gives poor results, it is essential to screen other options. Small-scale parallel crystallization experiments in vials with different solvents or solvent combinations can quickly identify more suitable conditions.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As a Senior Application Scientist, it is imperative to ground our troubleshooting in fundamental principles. The crystallization process is a thermodynamic and kinetic interplay.

  • Expertise & Experience: The choice to use an anti-solvent for a highly polar hydrochloride salt is based on the principle of reducing the solvation of the ionic species, thereby driving it out of solution.[13] The azetidine ring, being a strained four-membered heterocycle, can influence packing, while the nitrile group is a strong hydrogen bond acceptor, which can also direct crystal packing.[17][18]

  • Trustworthiness: Each protocol is designed as a self-validating system. For example, in the anti-solvent protocol, the visual cue of turbidity provides a real-time indication of the saturation point, allowing for precise control over the crystallization process.

  • Authoritative Grounding & Comprehensive References: Our recommendations are supported by established principles in crystallization science. For instance, the impact of impurities on crystal growth is a well-documented phenomenon that can inhibit nucleation and alter crystal habit by adsorbing to specific crystal faces.[8][9][10][11]

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. [Link]
  • Mettler Toledo. (n.d.).
  • Stahl, P. H., & Nakano, M. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences, 65, 2-4.
  • Reddit. (2013).
  • TutorChase. (n.d.).
  • Joshi, N., & Peters, B. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3333-3341.
  • Kavanagh, S., et al. (2021). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design, 21(10), 5768-5777.
  • ePrints Soton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. [Link]
  • International Journal of Chemical Engineering and Applications. (n.d.).
  • ResearchGate. (2015). How do I make a crystal of highly polar compounds?. [Link]
  • ResearchGate. (2017). (PDF)
  • Reddit. (2025).
  • MySkinRecipes. (n.d.). 3-Ethylazetidine-3-carbonitrile hydrochloride. [Link]
  • Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • ResearchGate. (2016). (PDF)
  • ResearchGate. (2014). The Influence of Impurities on Crystallization Kinetics of Sodium Chloride | Request PDF. [Link]
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
  • ResearchGate. (2014).
  • Quora. (2017).
  • MDPI. (2021).
  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. [Link]
  • American Chemical Society. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]
  • Reddit. (2018).
  • PubChem. (n.d.). Azetidine-3-carbonitrile hydrochloride. [Link]
  • PubChem. (n.d.). 3-Azetidinecarbonitrile. [Link]
  • ResearchGate. (2005). Crystal structure of nitrile hydratases: possible industrial usage. [Link]
  • National Institutes of Health. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
  • Royal Society of Chemistry. (2016).
  • MySkinRecipes. (n.d.). This compound. [Link]
  • PubMed Central. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. [Link]
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
  • National Institutes of Health. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
  • National Institutes of Health. (2020).
  • ResearchGate. (2018). (PDF)
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

Sources

Technical Support Center: Purification of 3-Methylazetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 3-Methylazetidine-3-carbonitrile hydrochloride. This document provides in-depth, field-proven insights and step-by-step protocols designed for researchers, medicinal chemists, and process development scientists. We will explore the unique challenges this polar, ionic molecule presents and detail robust chromatographic strategies to achieve high purity.

Understanding the Challenge: The Physicochemical Profile

This compound is a small heterocyclic compound characterized by high polarity and aqueous solubility. Its structure, featuring a protonated azetidine nitrogen (as the hydrochloride salt) and a polar nitrile group, dictates its chromatographic behavior. Standard Reversed-Phase (RP) HPLC methods using C18 columns are typically ineffective, as the compound is too hydrophilic and will elute in or near the solvent front with little to no retention. Therefore, specialized chromatographic techniques are required.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound show no retention on a C18 column?

A: Your observation is expected. The compound is highly polar and, as a hydrochloride salt, is ionic. C18 stationary phases are non-polar (hydrophobic) and retain compounds primarily through hydrophobic interactions. Your highly polar analyte has a much stronger affinity for the polar mobile phase (e.g., water/methanol or water/acetonitrile) than for the stationary phase, causing it to elute very quickly, often in the void volume.

Q2: What is the most effective chromatographic technique for purifying this compound?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for this application.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is counterintuitive but highly effective for retaining and separating polar compounds.[3] As a secondary, but powerful alternative, Ion-Exchange (IEX) chromatography can also be employed, specifically leveraging the positive charge on the protonated azetidine nitrogen.[4]

Q3: My peak shape is poor, showing significant tailing. What are the likely causes?

A: Peak tailing for this compound is often due to undesirable secondary interactions with the stationary phase. If using a silica-based HILIC column, the protonated amine can interact ionically with deprotonated silanol groups on the silica surface. This can be mitigated by:

  • Using a buffered mobile phase: Adding a salt like ammonium formate or ammonium acetate (typically 10-20 mM) helps to shield the silanol groups and provide a consistent ionic strength, leading to more symmetrical peaks.[1]

  • Lowering the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of surface silanols, reducing tailing.

Q4: How should I prepare my crude sample for injection?

A: Proper sample preparation is critical for good chromatography, especially in HILIC. The sample diluent should be as chromatographically "weak" as possible to avoid peak distortion.

  • Ideal Method: Dissolve your sample directly in the initial mobile phase conditions (e.g., 95% acetonitrile / 5% aqueous buffer).

  • Alternative: If solubility is an issue, dissolve the sample in a minimal amount of a stronger solvent (like water or methanol) and then dilute it with a large volume of the organic solvent (e.g., acetonitrile) to approximate the initial mobile phase composition. Injecting a sample dissolved in a purely aqueous solution will lead to severe peak fronting and broadening.

Q5: Is it possible to use Normal-Phase (NP) chromatography?

A: Normal-phase chromatography is generally not recommended for the hydrochloride salt form of this compound. The high polarity and ionic nature of the salt make it insoluble in the non-polar solvents (like hexane and ethyl acetate) used in NP-HPLC. While the free-base form of the azetidine might be amenable to NP chromatography, converting the salt to the free base adds an extra step and may introduce other impurities.

Recommended Primary Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC works by partitioning the analyte between the bulk organic mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[2][5] More polar analytes, like 3-Methylazetidine-3-carbonitrile, preferentially move into the aqueous layer, leading to stronger retention.

Experimental Workflow for HILIC Purification

HILIC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Workup p1 Mobile Phase Prep: A: 10mM Amm. Formate in H2O B: Acetonitrile p3 Column Equilibration: Equilibrate column with 95% B for 10 CV p1->p3 p2 Sample Prep: Dissolve crude in 90% MeCN / 10% Mobile Phase A r1 Inject Sample p2->r1 p3->r1 r2 Run Gradient Elution r1->r2 r3 Collect Fractions r2->r3 a1 Analyze Fractions (UPLC-MS) r3->a1 a2 Pool Pure Fractions a1->a2 a3 Solvent Evaporation (Lyophilization for aqueous) a2->a3 a4 Obtain Pure Product a3->a4

Step-by-Step HILIC Method
  • Column Selection: An amide-based HILIC column (e.g., TSKgel Amide-80) is an excellent starting point as it offers robust performance and unique selectivity for polar compounds.[5] A bare silica column can also be effective.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in deionized water. Adjust pH to ~3.5 with formic acid. Filter through a 0.22 µm filter.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in a solvent mixture containing a high percentage of acetonitrile (e.g., 90% acetonitrile, 10% Mobile Phase A) to a concentration of 5-10 mg/mL. Ensure the sample is fully dissolved and filter if particulates are present.

  • Chromatographic Conditions & Data:

    • Equilibrate the column with 95% Mobile Phase B for at least 10 column volumes or until the baseline is stable.

    • Inject the prepared sample.

    • Run the gradient elution as detailed in the table below.

Parameter Recommendation Rationale
Column Amide-bonded silica, 5 µm, 4.6 x 250 mmProvides excellent retention and peak shape for polar amines and nitriles.[5]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Buffer controls ionic interactions, improving peak symmetry.[1]
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Flow Rate 1.0 mL/minStandard analytical flow rate. Adjust for column diameter.
Column Temp. 30 °CImproves reproducibility.
Detection UV at 205 nm or ELSD/CAD/MSThe nitrile and azetidine have a weak UV chromophore. Mass-based detection is superior.
Injection Vol. 5-20 µLDependent on concentration and column loading capacity.
Gradient 0-2 min: 95% B (Isocratic)2-15 min: 95% to 70% B (Linear Gradient)15-18 min: 70% B (Isocratic)18-20 min: 70% to 95% B (Return to Initial)20-30 min: 95% B (Re-equilibration)A shallow gradient is crucial for resolving closely eluting polar impurities.
  • Fraction Collection & Analysis: Collect fractions based on the detector signal. Analyze the purity of each fraction using a rapid analytical method (e.g., UPLC-MS).

  • Post-Purification Workup: Combine the pure fractions. Remove the solvent via rotary evaporation. If the final fractions are highly aqueous, lyophilization (freeze-drying) may be required to remove the water and obtain the solid product.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a systematic approach to problem-solving.

// Nodes start [label="Poor Chromatogram", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; p1 [label="No Peak / Very Low Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p2 [label="Poor Peak Shape\n(Tailing/Fronting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p3 [label="Retention Time Drifting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p4 [label="Low Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"];

c1a [label="Compound not eluting?", fillcolor="#F1F3F4", fontcolor="#202124"]; c1b [label="Detection issue?", fillcolor="#F1F3F4", fontcolor="#202124"]; c2a [label="Sample solvent mismatch?", fillcolor="#F1F3F4", fontcolor="#202124"]; c2b [label="Secondary interactions?", fillcolor="#F1F3F4", fontcolor="#202124"]; c3a [label="Inadequate equilibration?", fillcolor="#F1F3F4", fontcolor="#202124"]; c3b [label="Mobile phase issue?", fillcolor="#F1F3F4", fontcolor="#202124"]; c4a [label="Irreversible binding?", fillcolor="#F1F3F4", fontcolor="#202124"];

s1a [label="Solution: Increase aqueous\n(stronger) solvent percentage\nin gradient.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; s1b [label="Solution: Check detector settings\n(e.g., wavelength). Use mass spec\nor ELSD for confirmation.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; s2a [label="Solution: Re-dissolve sample in\nhigh organic solvent content,\nmatching initial conditions.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; s2b [label="Solution: Ensure buffer is present\nand at correct pH. Check column\nhealth.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; s3a [label="Solution: Increase column\nequilibration time between runs\n(at least 10 CV).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; s3b [label="Solution: Prepare fresh mobile\nphase. Check for precipitation\nor solvent proportioning errors.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; s4a [label="Solution: Compound may be unstable\non the column. Test stability offline.\nConsider Ion-Exchange.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> {p1, p2, p3, p4} [color="#5F6368"]; p1 -> {c1a, c1b} [label="Cause?", color="#4285F4"]; p2 -> {c2a, c2b} [label="Cause?", color="#4285F4"]; p3 -> {c3a, c3b} [label="Cause?", color="#4285F4"]; p4 -> c4a [label="Cause?", color="#4285F4"];

c1a -> s1a [style=dashed, color="#34A853"]; c1b -> s1b [style=dashed, color="#34A853"]; c2a -> s2a [style=dashed, color="#34A853"]; c2b -> s2b [style=dashed, color="#34A853"]; c3a -> s3a [style=dashed, color="#34A853"]; c3b -> s3b [style=dashed, color="#34A853"]; c4a -> s4a [style=dashed, color="#34A853"]; } enddot Caption: Chromatography Troubleshooting Decision Tree

Alternative Protocol: Strong Cation-Exchange (SCX) Chromatography

IEX separates molecules based on their net charge. As a hydrochloride salt, the azetidine nitrogen is protonated, carrying a positive charge. This allows it to bind to a negatively charged cation-exchange resin. This technique is particularly useful for removing neutral or acidic impurities.[4]

Step-by-Step SCX Method
  • Resin Selection: A strong cation-exchange resin, such as Dowex 50WX8 or a similar silica-based SCX phase, is appropriate.

  • Column Preparation:

    • Slurry pack the resin into a suitable column using water or methanol.

    • Wash the column extensively with deionized water.

    • Condition the column with a low ionic strength acidic buffer (e.g., 20 mM sodium phosphate, pH 3).

  • Sample Loading:

    • Dissolve the crude material in the conditioning buffer.

    • Load the solution onto the column at a slow flow rate to ensure complete binding.

  • Wash Step:

    • Wash the column with 3-5 column volumes of the conditioning buffer to elute all neutral and anionic impurities.

  • Elution Step:

    • Elute the bound product by increasing the ionic strength or the pH. A common method is to use a step gradient of a basic solution.

    • Eluent: A 2-5% solution of ammonia in methanol is a highly effective eluent.[6] The ammonia deprotonates the azetidine, neutralizing its charge and releasing it from the resin.

  • Workup: Collect the basic fractions containing the product. Evaporate the solvent under reduced pressure. The resulting product will be the free-base form of 3-Methylazetidine-3-carbonitrile. If the hydrochloride salt is desired, it can be reformed by dissolving the free base in a suitable solvent (e.g., ether or dichloromethane) and adding a stoichiometric amount of HCl in a compatible solvent.

Parameter Recommendation Rationale
Stationary Phase Strong Cation-Exchange (SCX) Resin (e.g., Sulfonic Acid functionalized)Provides strong binding for the cationic analyte.[7]
Loading/Wash Solvent Water or Methanol, potentially with mild acid (e.g., 0.1% Acetic Acid)Maintains the protonated state of the analyte for tight binding.
Elution Solvent 2-7% Ammonia in MethanolThe base neutralizes the analyte's charge, causing it to elute from the resin.[6]
Process Type Typically performed as a "catch-and-release" batch or step-gradient processSimpler and more scalable for purification from majorly different impurity types than gradient chromatography.

References

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2010). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • MySkinRecipes. (n.d.). 3-Ethylazetidine-3-carbonitrile hydrochloride.
  • Guillarme, D. (2013). What You Need to Know About HILIC. LCGC International.
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • Stanković, S., D'hooghe, M., & De Kimpe, N. (2014). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett, 25(01), 75-80.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412.
  • AstraZeneca. (2021). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. Pharmaceutical Online.
  • Haginaka, J. (2009). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography.
  • Reddit. (2023). Ion exchange chromatography for histidine derivative. r/Chempros.

Sources

Technical Support Center: 3-Methylazetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylazetidine-3-carbonitrile hydrochloride (CAS: 936850-33-8). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this hygroscopic compound. The following question-and-answer format addresses common challenges to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My vial of this compound arrived as a solid, but it quickly turned into a sticky or oily substance upon opening. What happened?

This is a classic sign of the compound's hygroscopic nature. This compound readily absorbs moisture from the atmosphere.[1][2] When exposed to ambient air, the absorbed water begins to dissolve the solid, resulting in the observed change in physical appearance. This can compromise the compound's stability and affect the accuracy of your experimental results.[2][3] To prevent this, it is crucial to handle the compound under anhydrous (moisture-free) conditions.[1]

Q2: What is the correct procedure for storing this compound to maintain its integrity?

Proper storage is the first line of defense against moisture contamination. The Safety Data Sheet (SDS) recommends storing the compound in a well-ventilated place with the container tightly closed.[4][5] For enhanced protection, especially for long-term storage, we recommend the following:

  • Inert Atmosphere: Store the vial inside a desiccator containing a suitable desiccant (e.g., Drierite, silica gel) or, for optimal protection, within a nitrogen or argon-filled glovebox.[1][6]

  • Temperature: While room temperature storage under an inert atmosphere is generally acceptable, some suppliers recommend refrigerated conditions (2-8°C) to further minimize degradation.[7][8] Always refer to the supplier's specific recommendations.

  • Secure Sealing: Ensure the vial cap is securely tightened. For vials with septa, consider wrapping the cap and neck with Parafilm® as an extra barrier against moisture ingress.

Storage ConditionRecommendation
Short-Term (In-Use) Tightly sealed original container, placed inside a desiccator.
Long-Term Store in the original vial inside a nitrogen or argon-purged glovebox or a sealed container within a desiccator.[1][6] For extended periods, refrigeration as per supplier instructions is advised.[8]
Post-First Use If the vial has been opened, it is critical to flush the headspace with a dry, inert gas (nitrogen or argon) before resealing and storing as described above.[9]
Q3: I don't have access to a glovebox. How can I accurately weigh this compound for my reaction?

Working without a glovebox requires careful technique to minimize atmospheric exposure. The "weighing by difference" method is highly recommended for hygroscopic substances.[10] Here is a workflow to manage this:

  • Preparation: Have all your equipment ready: the vial of this compound, a spatula, your reaction flask with a septum, and an analytical balance.

  • Initial Weighing: Tightly cap the vial of the compound and place it on the analytical balance. Record this initial mass.[10]

  • Quick Transfer: In a fume hood with low airflow, quickly uncap the vial, transfer an estimated amount of the solid to your reaction flask, and immediately recap the vial. The goal is speed to minimize moisture absorption.

  • Final Weighing: Place the recapped vial back on the same analytical balance and record the final mass.

  • Calculation: The difference between the initial and final mass is the exact amount of compound transferred to your flask.

This entire process should be performed as swiftly as possible. For highly sensitive reactions, consider using a glove bag, which is a more economical alternative to a glovebox and can be purged with an inert gas.[1]

Experimental Workflows & Protocols

Protocol 1: Weighing and Aliquoting in an Inert Atmosphere Glovebox

This is the gold standard for handling hygroscopic reagents, ensuring the highest accuracy and compound integrity.[6][11]

Objective: To accurately weigh a specific mass of this compound and prepare aliquots for future use without atmospheric exposure.

Materials:

  • Vial of this compound

  • Analytical balance (located inside the glovebox)

  • Anti-static weighing boats or vials

  • Spatula

  • Pre-dried and labeled aliquot vials with screw caps

Procedure:

  • Environment Preparation: Ensure the glovebox has a low-moisture atmosphere (typically <10 ppm H₂O).

  • Material Transfer: Introduce the sealed vial of the compound, spatula, and aliquot vials into the glovebox antechamber. Purge the antechamber with inert gas for at least three cycles.[9]

  • Equilibration: Transfer the materials into the main chamber and allow them to equilibrate with the glovebox atmosphere for at least 20 minutes.

  • Weighing:

    • Place a weighing boat or an empty aliquot vial on the tared analytical balance.

    • Carefully open the main vial of this compound.

    • Using the spatula, transfer the desired amount of solid into the tared container.

    • Record the precise mass.

  • Aliquoting:

    • If preparing aliquots, weigh the desired quantity into each pre-labeled vial.

    • Securely cap each aliquot vial immediately after dispensing.

  • Storage: Tightly reseal the main stock vial. Store both the main vial and the new aliquots inside the glovebox.

Diagram: Glovebox vs. Open Bench Weighing Workflow

G cluster_0 Gold Standard: Glovebox Workflow cluster_1 Alternative: Open Bench Workflow (Weighing by Difference) gb_start Start gb_antechamber 1. Purge Materials in Antechamber gb_start->gb_antechamber gb_equilibrate 2. Equilibrate in Glovebox Atmosphere gb_antechamber->gb_equilibrate gb_weigh 3. Weigh Compound on Balance gb_equilibrate->gb_weigh gb_seal 4. Seal Vial Under Inert Atmosphere gb_weigh->gb_seal gb_end End (Compound Protected) gb_seal->gb_end ob_start Start ob_weigh1 1. Weigh Sealed Vial (Mass 1) ob_start->ob_weigh1 ob_transfer 2. Quickly Transfer Solid to Reaction Flask ob_weigh1->ob_transfer ob_weigh2 3. Reweigh Sealed Vial (Mass 2) ob_transfer->ob_weigh2 ob_calc 4. Calculate Transferred Mass (Mass 1 - Mass 2) ob_weigh2->ob_calc ob_end End (Minimal Exposure) ob_calc->ob_end G start Start: Pre-weighed hygroscopic solid in oven-dried flask inert 1. Establish Inert Atmosphere (e.g., N2/Ar Balloon or Schlenk Line) start->inert transfer 3. Transfer Solvent via Gas-Tight Syringe inert->transfer solvent_prep 2. Obtain Anhydrous Solvent solvent_prep->transfer dissolve 4. Dissolve Solid transfer->dissolve store 5. Store Solution Under Inert Atmosphere dissolve->store end End: Anhydrous Stock Solution store->end

Caption: Workflow for preparing solutions with hygroscopic solids.

Safety & Hazard Information

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed. [4][7]* Causes skin irritation. [4][12]* Causes serious eye irritation. [4][12]* May cause respiratory irritation. [12] Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles. [12]* Hand Protection: Wear suitable protective gloves (e.g., nitrile). [12]* Skin and Body Protection: Wear a lab coat. [12]* Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. [4]Avoid breathing dust. [12] Always consult the most recent SDS for your specific product before handling. [3]In case of exposure, follow the first-aid measures outlined in the SDS. [4]

References

  • Wikipedia. Air-free technique. [Link]
  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
  • Fauske & Associates.
  • YouTube. Dispensing Air Sensitive Liquid Reagents in a Fume Hood Setting. [Link]
  • Chemos GmbH&Co.KG.
  • HepatoChem. How do you handle hygroscopic salts? [Link]
  • Reddit. How do you guys prepare solutions of hygroscopic chemicals? [Link]
  • Chromatography Forum. How to weigh a higroscopic substance. [Link]
  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]
  • MySkinRecipes. 3-Ethylazetidine-3-carbonitrile hydrochloride. [Link]
  • YouTube. Weighing by Difference. [Link]
  • Labcompare.com.
  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate)
  • Reddit. Drying and Storing Hygroscopic Salts. [Link]

Sources

Technical Support Center: Synthesis of 3-Methylazetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylazetidine-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable heterocyclic building block. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient production of high-purity material.

Diagram: Synthetic Pathway and Potential Impurity Formation

Below is a generalized synthetic pathway for this compound, highlighting key stages where impurities may arise.

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities Start N-Protected 3-Oxoazetidine Intermediate1 N-Protected 3-Hydroxy-3-methylazetidine Start->Intermediate1 Grignard Reaction (e.g., MeMgBr) Impurity1 Unreacted Starting Material Start->Impurity1 Intermediate2 N-Protected 3-Methylazetidine-3-carbonitrile Intermediate1->Intermediate2 Cyanation (e.g., TMSCN, Lewis Acid or Mesylation followed by KCN) Final_Product 3-Methylazetidine-3-carbonitrile Hydrochloride Intermediate2->Final_Product Deprotection & HCl Salt Formation (e.g., HCl in Dioxane) Impurity2 3-Methylazetidine-3-carboxamide Intermediate2->Impurity2 Partial Hydrolysis Impurity4 Ring-Opened Byproducts Final_Product->Impurity4 Acid-Mediated Ring Opening Impurity3 3-Methylazetidine-3-carboxylic Acid Impurity2->Impurity3 Full Hydrolysis

Caption: Synthetic route and common impurity pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction to introduce the nitrile group is sluggish or incomplete. What are the common causes?

A1: Incomplete cyanation can stem from several factors. If you are performing a nucleophilic substitution on a mesylated or tosylated alcohol, ensure the leaving group was properly formed in the preceding step. The use of potassium cyanide with a phase-transfer catalyst in a suitable solvent like acetonitrile or DMSO is often effective.[1] For methods employing trimethylsilyl cyanide (TMSCN), the choice and stoichiometry of the Lewis acid catalyst are critical. Ensure all reagents are anhydrous, as water can quench the catalyst and hydrolyze TMSCN.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What could it be?

A2: A common issue is the hydrolysis of the nitrile functional group to the corresponding primary amide (3-Methylazetidine-3-carboxamide) or even the carboxylic acid (3-Methylazetidine-3-carboxylic Acid).[1] This is particularly prevalent if the reaction conditions are not strictly anhydrous or if the work-up involves prolonged exposure to acidic or basic aqueous solutions.[1]

Q3: During the final deprotection and salt formation step with HCl, my yield is low, and the product is discolored. What's happening?

A3: The strained azetidine ring can be susceptible to ring-opening, especially under harsh acidic conditions or elevated temperatures.[2][3][4][5][6] This can lead to the formation of polymeric materials or other rearranged, colored byproducts. It is crucial to perform the deprotection and salt formation at low temperatures (e.g., 0 °C) and to use a stoichiometric amount of HCl. The choice of solvent is also important; ethereal solvents like dioxane or diethyl ether are commonly used to precipitate the hydrochloride salt directly.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the synthesis and purification of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Synthesis - Incomplete reaction- Presence of starting materials- Formation of side products (e.g., amide, ring-opened species)- Monitor reaction progress by TLC or LC-MS to ensure completion.- Optimize reaction conditions (temperature, time, reagent stoichiometry).- Implement a purification strategy (see below).
Product is an Oil or Gummy Solid - Presence of residual solvent- Impurities preventing crystallization- Ensure complete removal of reaction solvents under high vacuum.- Attempt to triturate the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification.- If trituration fails, proceed with chromatographic purification.
Difficulty in Removing Amide/Carboxylic Acid Impurities - Similar polarity to the desired product- Utilize acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic carboxylic acid and, to a lesser extent, the amphoteric amide will partition into the aqueous layer. Caution: The free base of the desired product is now in the organic layer and should be handled accordingly before proceeding to salt formation.- For stubborn cases, flash column chromatography on silica gel may be necessary. A polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, can be effective.
Product Discoloration - Formation of degradation products- Residual catalysts or reagents- Consider treatment with activated carbon during recrystallization.- Ensure all reagents are of high purity.- Avoid excessive heat during all stages of the synthesis and purification.

Experimental Protocols for Purification

Protocol 1: Recrystallization of this compound

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical for success.

Solvent Selection:

The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

Solvent System Rationale Notes
Isopropanol (IPA) / Diethyl Ether IPA is a good solvent for many amine hydrochlorides when hot, while diethyl ether acts as an anti-solvent to induce crystallization upon cooling.This is a common and effective system for recrystallizing amine salts.
Ethanol / Ethyl Acetate Similar to the IPA/ether system, with ethanol providing good solubility at reflux and ethyl acetate promoting crystallization.Can be a good alternative if the IPA/ether system results in oiling out.
Acetonitrile In some cases, acetonitrile can provide the desired solubility profile.Ensure the use of anhydrous acetonitrile to prevent nitrile hydrolysis.

Step-by-Step Procedure:

  • Place the crude this compound in a clean, dry Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., isopropanol) to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent (e.g., diethyl ether).

  • Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography

For mixtures that are difficult to separate by recrystallization, flash column chromatography is the method of choice. This is typically performed on the free-base form of the compound.

G Crude_HCl_Salt Crude 3-Methylazetidine-3-carbonitrile HCl Basification Dissolve in H2O, basify with aq. NaHCO3/NaOH (to pH ~9-10) Crude_HCl_Salt->Basification Extraction Extract with organic solvent (e.g., DCM, EtOAc) Basification->Extraction Drying_Concentration Dry organic layer (e.g., Na2SO4), concentrate in vacuo Extraction->Drying_Concentration Chromatography Purify by Flash Chromatography on Silica Gel Drying_Concentration->Chromatography Pure_Free_Base Pure 3-Methylazetidine-3-carbonitrile (Free Base) Chromatography->Pure_Free_Base Salt_Formation Dissolve in Et2O, add HCl in Et2O/Dioxane Pure_Free_Base->Salt_Formation Final_Product Pure 3-Methylazetidine-3-carbonitrile HCl Salt_Formation->Final_Product

Caption: Workflow for chromatographic purification.

Step-by-Step Procedure:

  • Convert the crude hydrochloride salt to the free base as depicted in the workflow above.

  • Prepare a silica gel column.

  • Dissolve the crude free base in a minimal amount of the eluent or dichloromethane.

  • Load the sample onto the column.

  • Elute the column with an appropriate solvent system. A common starting point is a gradient of methanol in dichloromethane (e.g., 0-10% methanol). The addition of a small amount of a volatile base like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the eluent can improve peak shape and prevent streaking of the amine on the acidic silica gel.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Convert the purified free base back to the hydrochloride salt as described previously.

References

  • Tayama, E., & Ota, Y. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26227-26235. [Link]
  • Štefane, B., & Kočevar, M. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 75(22), 7531-7549. [Link]
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
  • De Kimpe, N., & Stanković, S. (2003). Synthesis of 3-functionalized 3-methylazetidines. Arkivoc, 2003(13), 20-30. [Link]
  • Gao, W., & Zhang, W. (2014). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry, 34(11), 2212-2227. [Link]
  • University of Rochester. (n.d.).
  • CUNY Bronx Community College. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Johnson, T. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1616-1620. [Link]
  • D'hooghe, M., et al. (2007). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 72(24), 9248-9257. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • MySkinRecipes. (n.d.). 3-Ethylazetidine-3-carbonitrile hydrochloride. [Link]
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47563-47596. [Link]
  • John, S., et al. (2022). A Review on Synthesis and Characterization of Impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 622-641. [Link]
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7891-7894. [Link]
  • PubChem. (n.d.). Azetidine-3-carbonitrile hydrochloride. [Link]
  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.

Sources

Technical Support Center: Optimizing Catalytic Conditions for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this valuable, strained N-heterocycle. The inherent ring strain of the azetidine core presents unique synthetic challenges, making catalyst and condition optimization paramount for success.[1][2] This document provides field-proven insights in a direct question-and-answer format to address common issues encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and strategic decisions you'll face when designing your catalytic approach to azetidine synthesis.

Q1: What are the primary catalytic strategies for synthesizing azetidines?

A1: Synthesizing the strained four-membered azetidine ring is a significant challenge.[3] Catalytic strategies predominantly rely on intramolecular reactions to overcome the high activation energy barrier. Key methods include:

  • Intramolecular Aminolysis of Epoxides: Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), are highly effective in catalyzing the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, favoring the formation of the azetidine ring.[3][4][5][6]

  • Palladium-Catalyzed C-H Amination: This powerful method facilitates the intramolecular amination of unactivated C(sp³)–H bonds.[7][8] Substrates are often protected with a directing group, such as picolinamide (PA), to guide the palladium catalyst to the desired γ-position for cyclization.[3][8][9]

  • [3+1] Cycloadditions: Transition-metal catalysis, including photo-induced copper catalysis, can enable the [3+1] cycloaddition of aliphatic amines and alkynes to construct the azetidine core.[3][10]

  • [2+2] Cycloadditions (Aza Paternò-Büchi Reaction): Photochemical methods can be used to synthesize azetidines via the [2+2] photocycloaddition of imines and alkenes.[3][11]

Q2: How do I select the most appropriate catalyst for my specific substrate?

A2: Catalyst selection is critically dependent on your substrate's architecture and functional groups.

  • For intramolecular cyclization of cis-3,4-epoxy amines , a screen of Lewis acid catalysts is the logical starting point. La(OTf)₃ has demonstrated excellent efficacy and regioselectivity for C3-aminolysis, which leads to the desired azetidine product.[3][4] Other Lewis acids like Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) can also be effective, though they may necessitate longer reaction times.[3][4]

  • For substrates designed for C-H activation/amination , palladium catalysts are the standard. The specific choice of palladium source (e.g., Pd(OAc)₂) and reaction conditions is crucial for success.[8]

  • For enantioselective syntheses , the choice of a chiral catalyst or auxiliary is required. For instance, copper-catalyzed cycloadditions using a chiral sabox ligand can produce chiral 2-azetines, which are precursors to azetidines.[3]

Q3: What is the role of ligands and additives in optimizing these reactions?

A3: Ligands and additives are not mere accessories; they are essential modulators of catalyst performance.

  • In Palladium-Catalyzed Reactions: Ligands are crucial for stabilizing the metal center and influencing the efficiency of both the C-H activation and the subsequent C-N bond-forming reductive elimination steps.[3][12]

  • In Enantioselective Catalysis: Chiral ligands are the source of stereochemical information, creating a chiral environment around the metal center that differentiates between enantiotopic transition states, leading to an enantiomerically enriched product.[3][12]

  • Additives: In some Pd-catalyzed C-H amination reactions, oxidants like PhI(OAc)₂ are used to facilitate the catalytic cycle, while additives like AgOAc can promote key steps like reductive elimination from a Pd(IV) intermediate.[9]

Q4: How significantly do solvent and temperature impact catalyst performance and reaction outcome?

A4: Solvent and temperature are critical parameters that must be carefully optimized as they directly influence reaction kinetics, selectivity, and catalyst stability.

  • Solvent: The choice of solvent can dramatically alter reaction yield and selectivity. In the La(OTf)₃-catalyzed aminolysis of epoxides, for instance, switching from dichloromethane (CH₂Cl₂) to a higher-boiling solvent like 1,2-dichloroethane (DCE) was found to be critical for driving the reaction to completion and achieving high yields.[3][4][5] Coordinative solvents like THF or MeCN can sometimes inhibit the catalyst by competing for binding sites, leading to incomplete reactions.[5]

  • Temperature: Many azetidine syntheses require heating (reflux) to provide the necessary activation energy for the strained ring closure.[3] However, there is a trade-off. For enantioselective reactions, lower temperatures are typically essential to maximize stereocontrol by increasing the energy difference between the diastereomeric transition states.

Part 2: Troubleshooting Guide

This section addresses specific, common problems encountered during azetidine synthesis experiments.

Problem 1: My reaction yield is low or zero.

Low yields are the most frequent challenge in the synthesis of strained rings like azetidines.[13] The cause can be multifaceted, ranging from reaction conditions to catalyst health.

LowYield_Troubleshooting cluster_completion Reaction Incomplete cluster_side_products Side Products Observed cluster_catalyst Catalyst Inactivity start Low Yield Observed check_completion Is the reaction going to completion? (Check by TLC/LCMS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Formed check_completion->side_products Yes, but with byproducts catalyst_inactive No Reaction check_completion->catalyst_inactive No, starting material only increase_energy Increase Reaction Energy: - Increase Temperature - Increase Time incomplete->increase_energy Action change_solvent Switch to higher-boiling solvent (e.g., DCE) increase_energy->change_solvent If ineffective increase_cat Increase Catalyst Loading change_solvent->increase_cat If still slow high_dilution Use High Dilution Conditions (favors intramolecular cyclization) side_products->high_dilution If polymer/dimer screen_catalyst Screen Different Catalysts/Solvents high_dilution->screen_catalyst If ineffective check_reagents Ensure Anhydrous Reagents/Solvents catalyst_inactive->check_reagents First Check check_catalyst Use Fresh/Purified Catalyst check_reagents->check_catalyst If reagents are pure check_poison Check for Inhibiting Functional Groups check_catalyst->check_poison If catalyst is good

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Potential IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient activation energy for ring closure.Increase reaction time or temperature. Consider switching to a higher-boiling solvent like 1,2-dichloroethane (DCE) over CH₂Cl₂.[3][4][5]
Catalyst Deactivation Presence of water or other impurities. Lewis acid catalysts are particularly sensitive.Ensure all reagents and solvents are rigorously dried and reactions are run under an inert atmosphere.[3][5]
Catalyst Inhibition Substrate functional groups (e.g., unprotected basic amines, lactams) strongly coordinate to and inhibit the catalyst.[14][15]Consider protecting the inhibiting functional group or selecting a catalyst that is more tolerant.
Intermolecular Side Reactions At high concentrations, intermolecular reactions can outcompete the desired intramolecular cyclization, leading to dimers or polymers.[13]Employ high-dilution conditions. This can be achieved by slow, syringe-pump addition of the substrate to the reaction mixture.[16]
Problem 2: I am observing poor regioselectivity (e.g., formation of pyrrolidines instead of azetidines).

This is a classic problem in the cyclization of epoxy amines, governed by the regioselectivity of the epoxide opening.

  • Probable Cause: The reaction is favoring the 5-membered ring (pyrrolidine) via a 5-endo-tet cyclization pathway instead of the desired 4-membered ring (azetidine) via a 4-exo-tet pathway.

  • Causality & Solution: The outcome is highly dependent on both the substrate's stereochemistry and the catalyst used. For the intramolecular aminolysis of 3,4-epoxy amines, starting with a cis-epoxide is crucial. The cis geometry orients the nucleophilic amine and the epoxide in such a way that the transition state for the 4-exo-tet cyclization is favored. Furthermore, a catalyst like La(OTf)₃ has been shown to be exceptionally effective at promoting this C3-selective aminolysis, leading preferentially to the azetidine product.[3][4] In contrast, the corresponding trans-epoxy amine under the same conditions typically yields the pyrrolidine product.[4]

Regioselectivity cluster_pathways Competing Intramolecular Pathways substrate cis-3,4-Epoxy Amine + La(OTf)3 Catalyst path_azetidine 4-exo-tet Cyclization (Attack at C3) substrate->path_azetidine Favored Pathway path_pyrrolidine 5-endo-tet Cyclization (Attack at C4) substrate->path_pyrrolidine Disfavored Pathway product_azetidine Azetidine Product (Major) path_azetidine->product_azetidine product_pyrrolidine Pyrrolidine Byproduct (Minor) path_pyrrolidine->product_pyrrolidine

Caption: Favored 4-exo-tet pathway for azetidine synthesis.

Problem 3: The catalyst appears to be completely inactive.

If the reaction shows no conversion of the starting material, a fundamental component has likely failed.

  • Probable Cause 1: Catalyst Quality or Handling.

    • Explanation: Many catalysts, especially metal triflates like La(OTf)₃, are highly hygroscopic. Absorption of atmospheric moisture can lead to hydrolysis and complete deactivation.

    • Solution: Use a freshly opened bottle of catalyst or purify the existing stock. Always handle hygroscopic reagents under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3]

  • Probable Cause 2: Incorrect Reaction Conditions.

    • Explanation: The catalyst may require specific conditions (e.g., temperature, inert atmosphere) to be active. Running the reaction open to the air or at too low a temperature can prevent initiation.

    • Solution: Double-check the literature procedure for the required temperature, atmosphere, and solvent conditions. For example, in the absence of an acid catalyst, the intramolecular aminolysis of epoxy amines does not proceed even at reflux.[4]

  • Probable Cause 3: Presence of a Strong Catalyst Poison.

    • Explanation: If the substrate or solvent contains functional groups with very high affinity for the catalyst (e.g., thiols with palladium, strong chelating agents with Lewis acids), they can irreversibly bind to the active site and poison the catalyst.

    • Solution: Purify all starting materials and use high-purity, anhydrous solvents. If the substrate itself is the poison, a protecting group strategy may be required to temporarily mask the problematic functionality.

Part 3: Experimental Protocols

To ensure reproducibility and success, adherence to validated protocols is essential. The following is a representative, self-validating procedure for a common azetidine synthesis.

Protocol: General Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from highly successful literature procedures for this transformation.[3][4]

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

    • To the flask, add the cis-3,4-epoxy amine substrate (1.0 equivalent).

  • Reaction Setup:

    • Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a final concentration of approximately 0.1–0.2 M. Using rigorously anhydrous solvent is critical for catalyst activity.

    • Add the Lewis acid catalyst, La(OTf)₃ (5-10 mol%), to the solution at room temperature under a positive pressure of inert gas.

    • Equip the flask with a reflux condenser, ensuring the system remains under an inert atmosphere.

  • Execution and Monitoring:

    • Heat the reaction mixture to reflux (approx. 83 °C for DCE).

    • Monitor the reaction progress periodically by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C using an ice bath.

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification:

    • Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography to isolate the pure azetidine product. The basicity of azetidines may require deactivating the silica gel with triethylamine (e.g., using a solvent system like Hexane/Ethyl Acetate with 1% Et₃N) to prevent streaking.[13]

  • Validation:

    • Characterize the final product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

    • Determine the final yield and assess the regioselectivity by analyzing the NMR spectrum for the presence of any pyrrolidine byproducts.[3]

References

  • Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis. (2025). Benchchem.
  • Hsieh, S.-Y., Binanzer, M., Kreituss, I., & Bode, J. W. (2012). Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles.
  • Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles. (2012). PubMed.
  • Optimization of reaction conditions for accessing N-heterocyclic enaminones. (n.d.).
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022).
  • Troubleshooting low yields in azetidine synthesis. (2025). Benchchem.
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH.
  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. (n.d.). MDPI.
  • Optimizing reaction conditions for azetidine ring form
  • Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. (n.d.).
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Bott, T. M., & West, F. G. (2011).
  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. (n.d.). Journal of the American Chemical Society.
  • Azetidine Synthesis. (n.d.). Unknown Source.
  • Preparation and Synthetic Applications of Azetidines. (2025).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers.
  • Synthesis of Azetidines. (n.d.). Unknown Source.
  • Synthetic methods to access azetidines. (n.d.).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Semantic Scholar.
  • Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion to Densely-Substituted Azetidines. (n.d.).
  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). PMC.
  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cycliz
  • Palladium-catalyzed N-arylation reactions with aziridine and azetidine. (n.d.). Semantic Scholar.
  • Advanced Chemical Reaction Engineering Lectures.

Sources

Technical Support Center: Diastereoselective Synthesis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereoselective synthesis of azetidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing stereochemically defined four-membered nitrogenous heterocycles. Azetidines are increasingly vital scaffolds in drug discovery due to the unique conformational constraints and physicochemical properties they impart.[1][2] However, their synthesis, particularly with stereocontrol, is fraught with challenges stemming from high ring strain (~25.4 kcal/mol) and unique reactivity profiles.[1][2]

This document provides in-depth, field-tested answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in these demanding transformations.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high diastereoselectivity in azetidine synthesis notoriously difficult?

A1: The primary challenge originates from the strained four-membered ring system. The transition states leading to different diastereomers are often close in energy, making it difficult to achieve significant facial selectivity. Key contributing factors include:

  • Ring Strain: The inherent strain of the azetidine ring can influence the thermodynamics and kinetics of the ring-forming step, sometimes favoring pathways that lead to mixtures of stereoisomers.[2]

  • Flexible Transition States: In many cyclization reactions, particularly intermolecular [2+2] cycloadditions, the transition states can be asynchronous and flexible, allowing for multiple approach trajectories of the reacting partners. This often results in poor stereochemical communication between reactants.[3]

  • Substrate Control Limitations: While chiral auxiliaries or existing stereocenters on the precursors are used to induce diastereoselectivity, their influence can be attenuated by distance or conformational flexibility, leading to modest selectivity.[4]

  • Competing Isomerization: In photochemical methods like the aza Paternò–Büchi reaction, the rapid E/Z isomerization of the excited imine component is a major competing pathway that erodes stereochemical integrity and lowers reaction efficiency.[5]

Q2: What are the most common side reactions observed, and what are their mechanistic origins?

A2: The synthesis of substituted azetidines is frequently plagued by side reactions that compromise yield and purity. The most prevalent issues include:

  • Ring-Opening: Due to significant ring strain, the azetidine product is susceptible to nucleophilic, acidic, or basic cleavage, leading to acyclic amine derivatives.[6][7] This can occur during the reaction or, critically, during acidic/basic workup or purification.[8]

  • Formation of Regioisomers: In intramolecular cyclizations of precursors like epoxy amines, a competing 5-endo-tet cyclization can occur, yielding a thermodynamically more stable five-membered pyrrolidine byproduct instead of the desired four-membered azetidine via the kinetically favored 4-exo-tet pathway.[9][10]

  • Dimerization and Polymerization: Intermolecular reactions can outcompete the desired intramolecular cyclization, especially at higher concentrations, leading to dimers and polymers that complicate purification.[6]

  • Aza-Morita–Baylis–Hillman (aMBH) Reaction: In catalytic [2+2] cycloadditions between imines and allenoates, the formation of an aMBH product can be a significant competing pathway, arising from a different reaction cascade of the zwitterionic intermediate.[11]

Q3: How critical is the choice of the nitrogen-protecting group for stereocontrol and overall success?

A3: The nitrogen-protecting group is arguably one of the most critical variables. It is not merely a placeholder but an active participant that influences the reaction's outcome in several ways:

  • Steric Directing Group: A bulky protecting group (e.g., tosyl, nosyl, or a chiral sulfinamide) can effectively shield one face of the imine or nitrogen nucleophile, directing the approach of the other reactant and thereby controlling diastereoselectivity.[12]

  • Electronic Modulation: Electron-withdrawing groups (e.g., sulfonyl, carbamate) can activate the imine for cycloaddition, prevent unwanted side reactions like ring-opening of the product by reducing the nucleophilicity of the ring nitrogen, and influence the stability of key intermediates.[1][13]

  • Chelation Control: In metal-catalyzed processes, the protecting group can act as a chelating ligand, helping to organize the transition state assembly in a rigid conformation that enhances stereochemical transfer.

  • Stability and Removal: The ideal protecting group must be robust enough to survive the reaction conditions but removable without causing degradation (e.g., ring-opening) of the final azetidine product.[6] Some groups that are easy to install can be notoriously difficult to cleave from the strained ring system.

Troubleshooting Guides

Problem 1: Low or Poor Diastereomeric Ratio (d.r.)

You've successfully synthesized the azetidine ring, but the diastereomeric ratio is unacceptable for your application.

start Low Diastereoselectivity Observed cond1 Is the reaction under kinetic or thermodynamic control? start->cond1 kinetic Kinetic Control: Modify Transition State Energy cond1->kinetic Yes thermo Thermodynamic Control: Product epimerization is likely. Consider milder conditions or shorter reaction times. cond1->thermo No action1 Decrease Temperature: Lowering temperature amplifies small differences in activation energies. kinetic->action1 action2 Change Solvent: Solvent polarity can stabilize/ destabilize charged intermediates and alter transition state geometry. kinetic->action2 action3 Modify Catalyst/Auxiliary: Increase steric bulk or change Lewis acidity/basicity of the catalyst. kinetic->action3 action4 Alter Substrate: Increase steric bulk near the newly forming stereocenter on either reaction partner. kinetic->action4

Caption: Troubleshooting workflow for low diastereoselectivity.

  • Cause A: Suboptimal Reaction Conditions

    • Explanation: The transition states leading to the different diastereomers are energetically similar. Higher temperatures provide enough energy to overcome both activation barriers easily, resulting in a product ratio that approaches 1:1. Solvent polarity can also play a crucial role by differentially stabilizing polar or nonpolar transition states.

    • Solution:

      • Lower the Reaction Temperature: This is the most common and effective first step. Reducing the temperature can magnify the small energy difference (ΔΔG‡) between the diastereomeric transition states, favoring the lower energy pathway.

      • Solvent Screening: Conduct a solvent screen using a range of polar aprotic (e.g., THF, DCM), polar protic (e.g., EtOH), and nonpolar (e.g., toluene, hexanes) solvents. The optimal solvent will provide the best balance of solubility and transition state organization. For instance, in some intramolecular aminolysis reactions, the choice of solvent dramatically influences regioselectivity and, by extension, stereoselectivity.[9]

  • Cause B: Ineffective Catalyst or Chiral Auxiliary

    • Explanation: The catalyst or chiral auxiliary is not providing a sufficiently biased chiral environment to effectively discriminate between the two faces of the prochiral substrate.

    • Solution:

      • Modify the Ligand/Auxiliary: For catalytic reactions, systematically modify the chiral ligand. For example, in copper-catalyzed reactions, switching from one bisphosphine ligand to another can dramatically alter enantioselectivity and diastereoselectivity.[4][14]

      • Switch Catalyst Class: If ligand tuning is ineffective, consider a different class of catalyst. For example, if a Lewis acid-catalyzed [2+2] cycloaddition gives poor results, an organocatalytic approach using cinchona alkaloids might offer a different and more effective mode of stereocontrol.[11]

      • Check Catalyst Loading: While often overlooked, catalyst loading can sometimes influence selectivity, especially if catalyst aggregation or decomposition pathways are operative at higher concentrations.

Problem 2: Low Yield Due to Competing Side Reactions

Your reaction produces the desired azetidine, but the yield is low due to the formation of significant byproducts like pyrrolidines or ring-opened products.

sub cis-3,4-Epoxy Amine Precursor ts1 4-exo-tet Transition State sub->ts1 Favored Pathway (e.g., with La(OTf)₃) ts2 5-endo-tet Transition State sub->ts2 Competing Pathway prod1 Desired Azetidine (Kinetic Product) ts1->prod1 prod2 Undesired Pyrrolidine (Thermodynamic Product) ts2->prod2

Caption: Competing cyclization pathways in azetidine synthesis.

  • Cause A: Formation of Pyrrolidine Regioisomer

    • Explanation: This is a classic example of kinetic versus thermodynamic control. The 4-exo-tet cyclization to form the azetidine is generally kinetically favored according to Baldwin's rules, but the resulting product is more strained. The 5-endo-tet pathway leads to the more stable five-membered pyrrolidine.[9][10]

    • Solution:

      • Employ Specific Lewis Acids: The choice of catalyst is paramount. Lanthanide triflates, particularly La(OTf)₃, have been shown to strongly promote the 4-exo-tet pathway, significantly enhancing the yield of the azetidine product over the pyrrolidine.[9][15]

      • Optimize Temperature and Reaction Time: Since the pyrrolidine is the thermodynamic product, prolonged reaction times or higher temperatures can favor its formation. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to minimize isomerization to the undesired byproduct.

  • Cause B: Product Instability and Ring-Opening

    • Explanation: The product forms but subsequently decomposes under the reaction or workup conditions. This is common for azetidines bearing N-H or electron-rich N-substituents, which are prone to acid-mediated decomposition.[7]

    • Solution:

      • Use a Buffered or Non-Aqueous Workup: Avoid harsh acidic or basic aqueous washes. A gentle quench with saturated NaHCO₃ or NH₄Cl, followed by extraction, is often sufficient.[15] If the product is particularly sensitive, consider a fully non-aqueous workup, such as filtering the reaction mixture through a plug of silica or celite.

      • Re-evaluate the N-Protecting Group: An electron-withdrawing protecting group (e.g., -Ts, -Boc) will decrease the basicity of the azetidine nitrogen, making it less susceptible to protonation and subsequent ring-opening.[16]

      • Isolate the Product Quickly: Do not let crude reaction mixtures sit for extended periods. Proceed to purification as soon as possible after workup.

Problem 3: Difficulty in Product Isolation and Purification

The desired diastereomer is present in the crude mixture, but separating it from other isomers or byproducts is challenging.

  • Cause A: Poor Separation of Diastereomers by Chromatography

    • Explanation: Diastereomers can have very similar polarities, making them difficult to resolve on a silica gel column.

    • Solution:

      • Optimize Chromatography Conditions: Systematically screen different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol, hexanes/MTBE). Sometimes, adding a small percentage of a third solvent (e.g., triethylamine for basic compounds, acetic acid for acidic ones) can improve separation.

      • Consider Alternative Stationary Phases: If silica gel fails, try alumina (basic or neutral), C18 (reverse-phase), or chiral chromatography for analytical-scale confirmation and preparative-scale separation.

      • Derivatization: If separation remains impossible, consider derivatizing the mixture. Converting an alcohol to an ester or an amine to an amide can alter the polarity and conformational properties of the diastereomers, often making them separable. The protecting group can then be removed post-purification.

Key Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Diastereoselective Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is a general method for favoring the kinetically controlled 4-exo-tet cyclization to form 3-hydroxyazetidines.[9][15]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the cis-3,4-epoxy amine substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Catalyst Addition: Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 0.05 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired azetidine derivative.

Protocol 2: Visible-Light-Mediated Intermolecular aza Paternò–Büchi Reaction

This protocol describes a general procedure for the [2+2] cycloaddition between an oxime derivative and an alkene, leveraging photocatalysis to access functionalized azetidines.[17][18]

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the oxime substrate (e.g., a 2-isoxazoline-3-carboxylate, 1.0 equiv), the alkene (2.0-5.0 equiv), and the iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., acetonitrile or acetone) to the desired concentration (typically 0.05-0.1 M). Degas the solution for 15-20 minutes by sparging with nitrogen or argon.

  • Irradiation: Seal the vial and place it approximately 5-10 cm from a blue LED lamp (e.g., 450 nm). Ensure the reaction is stirred vigorously and cooled with a fan to maintain room temperature.

  • Monitoring: Monitor the reaction to completion by TLC or ¹H NMR analysis of an aliquot.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude material by flash column chromatography to afford the azetidine product. Diastereomeric ratios can be determined by ¹H NMR analysis of the crude reaction mixture.

EntryAlkene SubstrateDiastereomeric Ratio (d.r.)Yield (%)
1Trisubstituted>20:184%
2cis-Disubstituted3:169%
3Terminal1:127%
(Data adapted from a representative intramolecular aza Paternò–Büchi reaction for illustrative purposes).[17]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Azetidines.
  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.
  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • National Institutes of Health (NIH). (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Yoshizawa, A. (2018). Azetidines for asymmetric synthesis. University of Birmingham.
  • Journal of the American Chemical Society. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
  • ResearchGate. (n.d.). Azetidines and their applications in asymmetric catalysis.
  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham.
  • MDPI. (n.d.). Intramolecular, Visible Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes.
  • National Institutes of Health (NIH). (n.d.). Enantioselective, Visible Light Mediated Aza Paternò–Büchi Reactions of Quinoxalinones.
  • Denis, J.-B., Masson, G., Retailleau, P., & Zhu, J. (2011). Cinchona Alkaloid Amide Catalyzed Enantioselective Formal [2+2] Cycloadditions of Allenoates and Imines: Synthesis of 2,4-Disubstituted Azetidines. Angewandte Chemie International Edition, 50(23), 5356-5360.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • ScienceDaily. (2024). Scientists use computational modeling to guide a difficult chemical synthesis.
  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • National Institutes of Health (NIH). (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.
  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898-905.
  • ResearchGate. (n.d.). Synthesis of Highly Substituted 1,2-Diazetidin-3-ones, Small-Ring Scaffolds for Drug Discovery.
  • ACS Publications. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters.
  • National Institutes of Health (NIH). (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
  • ResearchGate. (n.d.). Stereochemical Aspects of a Two-Step Staudinger Reaction − Asymmetric Synthesis of Chiral Azetidine2-ones.
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3-Methylazetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and desirable physicochemical properties to drug candidates. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methylazetidine-3-carbonitrile hydrochloride, a key building block in contemporary drug discovery. Through a comparative approach with structurally related analogs, this document aims to equip researchers with the necessary insights for confident spectral interpretation and structural verification.

Introduction: The Significance of the 3-Substituted Azetidine Core

The rigid, three-dimensional nature of the azetidine ring makes it an attractive surrogate for more flexible acyclic or larger cyclic moieties in drug design. Substitution at the C3 position, particularly with a quaternary center as in 3-Methylazetidine-3-carbonitrile, introduces a specific spatial arrangement of functional groups that can be crucial for molecular recognition by biological targets. The nitrile group offers a versatile handle for further chemical transformations, while the methyl group can influence binding affinity and metabolic stability. Accurate characterization of such molecules is the foundation of any successful drug discovery program, and ¹H NMR spectroscopy is the primary tool for this purpose.

Interpreting the ¹H NMR Spectrum of this compound

While a publicly available, experimentally confirmed ¹H NMR spectrum for this compound is not readily found in spectral databases, we can predict its key features based on established principles of NMR spectroscopy and data from closely related structures. The hydrochloride salt form implies that the azetidine nitrogen is protonated, which will significantly influence the chemical shifts of the ring protons.

Expected ¹H NMR Spectral Characteristics:

  • Methyl Protons (CH₃): A singlet in the upfield region, likely around 1.5-2.0 ppm. The absence of adjacent protons would result in a singlet multiplicity.

  • Azetidine Ring Protons (CH₂): The four protons on the azetidine ring (at C2 and C4) are diastereotopic due to the chiral center at C3. Therefore, they are expected to appear as two distinct sets of signals. In the hydrochloride salt, the deshielding effect of the positively charged nitrogen will shift these protons downfield, likely in the range of 3.5-4.5 ppm. Due to conformational dynamics of the four-membered ring, these signals may appear broadened.[1] The geminal and vicinal couplings would lead to complex multiplet patterns, likely appearing as doublets of doublets or multiplets.

  • Amine Proton (NH₂⁺): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. This signal will likely be in the downfield region.

Comparative Spectral Analysis: Unveiling Substituent Effects

To understand the spectral nuances of this compound, a comparison with structural analogs is invaluable. We will consider two key comparators: the parent compound, Azetidine-3-carbonitrile hydrochloride, and the unsubstituted azetidine.

Comparison with Azetidine-3-carbonitrile Hydrochloride

The primary difference between the target molecule and Azetidine-3-carbonitrile hydrochloride is the presence of the methyl group at the C3 position.

  • Effect on Ring Protons: In Azetidine-3-carbonitrile hydrochloride, the C3 position bears a single proton. This proton would likely appear as a multiplet due to coupling with the adjacent methylene protons. The chemical shifts of the C2 and C4 protons would also be influenced by the absence of the methyl group's steric and electronic effects.

  • Absence of Methyl Signal: The most obvious difference would be the absence of the singlet corresponding to the methyl protons in the spectrum of Azetidine-3-carbonitrile hydrochloride.

Comparison with Unsubstituted Azetidine

Comparing with the fundamental azetidine ring system highlights the influence of the C3 substituents.

  • Chemical Shifts of Ring Protons: In unsubstituted azetidine, the protons at C2 and C4 are equivalent and typically appear as a triplet around 3.6 ppm, while the C3 protons appear as a quintet around 2.3 ppm in CDCl₃.[2] The presence of the electron-withdrawing nitrile group and the methyl group at C3 in our target molecule would significantly deshield the ring protons.

  • Signal Multiplicity: The substitution pattern in this compound breaks the symmetry of the azetidine ring, leading to more complex splitting patterns compared to the simple triplets and quintets observed for unsubstituted azetidine.

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous experimental technique. The following provides a standard protocol for acquiring a ¹H NMR spectrum of a small molecule like this compound.

Protocol for ¹H NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like the NH₂⁺. DMSO-d₆ is often a good choice for hydrochloride salts as it can help to resolve the NH proton signals.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-2 seconds is usually adequate for small molecules.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Data Summary and Visualization

The following table summarizes the expected ¹H NMR data for this compound and its comparators.

CompoundProton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
3-Methylazetidine-3-carbonitrile HCl -CH₃ 1.5 - 2.0 s (singlet) N/A
-CH₂- (ring) 3.5 - 4.5 m (multiplet) Geminal and Vicinal
-NH₂⁺- Variable, downfield br s (broad singlet) N/A
Azetidine-3-carbonitrile HCl-CH- (ring, C3)~3.0 - 4.0m (multiplet)Vicinal
-CH₂- (ring, C2/C4)~3.5 - 4.5m (multiplet)Geminal and Vicinal
-NH₂⁺-Variable, downfieldbr s (broad singlet)N/A
Azetidine-CH₂- (ring, C2/C4)~3.6t (triplet)J ≈ 7-8 Hz
-CH₂- (ring, C3)~2.3p (quintet)J ≈ 7-8 Hz
-NH-Variables (singlet)N/A

Note: The expected chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

To visualize the logical workflow for spectral analysis, the following diagram is provided.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structural Elucidation Sample_Prep Sample Preparation (Compound in Deuterated Solvent) NMR_Acquisition ¹H NMR Data Acquisition (High-Field Spectrometer) Sample_Prep->NMR_Acquisition FT Fourier Transform NMR_Acquisition->FT Phasing_Calibration Phasing and Calibration (Reference to Solvent) FT->Phasing_Calibration Integration Integration Phasing_Calibration->Integration Chem_Shift Chemical Shift Analysis (Identify Proton Environments) Integration->Chem_Shift Multiplicity Multiplicity Analysis (Determine Neighboring Protons) Chem_Shift->Multiplicity Coupling_Const Coupling Constant Analysis (Confirm Connectivity) Multiplicity->Coupling_Const Structure_Verification Structure Verification of 3-Methylazetidine-3-carbonitrile HCl Coupling_Const->Structure_Verification

Sources

Comparative Analysis of 3-Methylazetidine-3-carbonitrile hydrochloride via 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation and Methodological Comparison

In the landscape of modern drug discovery and medicinal chemistry, small, strained nitrogen-containing heterocycles like azetidines are increasingly vital scaffolds.[1][2] Their rigid, three-dimensional structure offers unique advantages in modulating physicochemical properties.[2] However, this same structural rigidity, a consequence of significant ring strain, presents distinct challenges for analytical characterization.[3][4][5][6] This guide provides an in-depth analysis of 3-Methylazetidine-3-carbonitrile hydrochloride, focusing on the application of 13C Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural verification. We will compare expected spectral data with data from analogous structures and evaluate alternative analytical techniques.

The Analytical Challenge: A Strained Heterocycle

This compound combines several features that influence its 13C NMR spectrum:

  • Azetidine Ring Strain: The four-membered ring forces C-C-C and C-N-C bond angles to deviate significantly from the ideal sp³ hybridization angle of 109.5°, leading to increased strain energy.[5][6] This strain affects the electron density around the carbon nuclei, thereby influencing their chemical shifts.[3][4]

  • Quaternary Carbon Center: The C3 carbon is substituted with both a methyl group and a nitrile group, making it a quaternary center. In proton-decoupled 13C NMR, quaternary carbons typically exhibit weaker signals due to a lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[7][8]

  • Electronegative Substituents: The nitrile (-C≡N) group and the protonated amine (-NH2+) are strongly electron-withdrawing. These groups deshield adjacent carbons, causing their signals to appear at a higher chemical shift (downfield).[9][10][11]

  • Hydrochloride Salt Form: The protonation of the azetidine nitrogen to form the hydrochloride salt significantly impacts the electronic environment of the ring carbons, particularly the adjacent C2 and C4 carbons, causing them to shift downfield.[12][13]

13C NMR Spectral Analysis: Prediction and Interpretation

While a publicly available, experimentally verified 13C NMR spectrum for this compound is not readily found, we can construct a highly accurate prediction based on established chemical shift principles and data from analogous compounds.[14]

Predicted Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2 / C4 50 - 60Methylene carbons adjacent to the protonated nitrogen (-NH2+). Deshielded by the electronegative nitrogen. Expected to be equivalent due to symmetry.
C3 35 - 45Quaternary carbon. Shielded relative to C2/C4 as it is not directly bonded to nitrogen, but influenced by methyl and nitrile groups. Its signal is expected to be weak.[7][15]
-CH₃ 20 - 30Methyl carbon attached to the quaternary C3. Located in the typical aliphatic region.[16]
-C≡N 118 - 125Nitrile carbon. Characteristically appears in this downfield region. The exact shift can be influenced by the local stereochemistry.[9][10][17]

Note: Predicted values are based on general chemical shift ranges and data from similar azetidine and nitrile-containing structures.[18][19] The solvent used (e.g., D₂O, DMSO-d₆) will also influence the exact chemical shifts.

Causality Behind the Predictions:

  • C2 and C4: In simple azetidine hydrochloride, the methylene carbons appear around 55 ppm. The substitution at C3 is not expected to dramatically alter this, as the primary influence is the adjacent protonated nitrogen.

  • C3 (Quaternary): This is the most complex assignment. While aliphatic quaternary carbons can be found over a broad range, its position alpha to a nitrile and beta to a protonated amine suggests a shift in the 35-45 ppm range. The electron-withdrawing nature of the nitrile group is somewhat offset by the methyl group's donating character.

  • -CH₃: The methyl group is in a standard aliphatic environment, leading to a predictable chemical shift.

  • -C≡N: The chemical shift of nitrile carbons is well-documented and falls within a narrow, predictable window, making it a reliable indicator.[9][20]

Comparison with Alternative Analytical Techniques

While 13C NMR is powerful for mapping the carbon skeleton, a comprehensive analysis relies on a suite of techniques. Each method provides complementary information, leading to a self-validating analytical system.

TechniqueInformation ProvidedComparison to 13C NMR
¹H NMR Provides information on the number, connectivity, and chemical environment of protons. Key for confirming the presence of the methyl group and the two inequivalent sets of methylene protons on the ring.[21][22]Complementary. ¹H NMR shows the proton environment, while ¹³C NMR shows the carbon backbone. Combining them (e.g., via an HSQC experiment) directly links protons to their attached carbons.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, confirming the elemental composition (C₅H₉N₂Cl). High-resolution MS (HRMS) can provide the exact mass.[23][24][25]Orthogonal. MS confirms the molecular formula, while NMR elucidates the isomeric structure.
FTIR Spectroscopy Identifies functional groups. For this molecule, key absorbances would be the C≡N stretch (~2240-2260 cm⁻¹), the broad N-H stretch from the secondary amine salt (~2700-3000 cm⁻¹), and C-H stretches.[12][20][26]Confirmatory. FTIR quickly confirms the presence of the nitrile and amine salt functional groups predicted by NMR analysis.
Experimental Protocol: Acquiring a 13C NMR Spectrum

A robust protocol is essential for obtaining high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. D₂O is often preferred for hydrochloride salts to ensure solubility and allow for potential H/D exchange observation.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup & Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe.

    • Acquire a standard proton-decoupled 13C NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 30-45° to allow for faster repetition without saturating quaternary carbon signals.

      • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial to allow the slow-relaxing quaternary carbon (C3) and nitrile carbon to fully relax, ensuring their signals are observable.

      • Acquisition Time (at): 1-2 seconds.

      • Number of Scans (ns): 1024 or higher. Due to the low natural abundance of 13C and the presence of a quaternary carbon, a significant number of scans are required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by phase and baseline correction.

    • Reference the spectrum to the solvent peak (e.g., residual DMSO at 39.52 ppm).

Visualization of the Analytical Workflow

The following diagram outlines the logical process for the complete structural elucidation of the target compound.

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Structure Confirmation Sample 3-Methylazetidine-3-carbonitrile HCl MS Mass Spectrometry (HRMS) Sample->MS Confirm Mol. Formula FTIR FTIR Spectroscopy Sample->FTIR Identify Func. Groups (-CN, -NH2+) H1_NMR 1H NMR MS->H1_NMR FTIR->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR Guide 13C Assignment HSQC 2D NMR (HSQC) H1_NMR->HSQC Correlate C-H Bonds DEPT DEPT-135/APT C13_NMR->DEPT Distinguish C, CH, CH2, CH3 C13_NMR->HSQC Correlate C-H Bonds Structure Final Structure Verified DEPT->Structure HSQC->Structure

Caption: Workflow for structural elucidation.

References

  • Maciel, G. E., & Beatty, D. A. (1965). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. The Journal of Physical Chemistry. [Link]
  • Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PubMed Central. [Link]
  • Wilcox Jr., C. F. (1967). Calculation of the unusual NMR chemical shifts in bicyclic molecules containing strained frameworks. The Journal of Organic Chemistry. [Link]
  • NMR Multiplex. 13 Carbon NMR. [Link]
  • Lewis, T. A., et al. (2005). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PubMed Central. [Link]
  • Al-Mulla, A. (2017). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. [Link]
  • Nakano, S., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
  • ResearchGate. Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. [Link]
  • ResearchGate. 13C-NMR chemical shifts of the quaternary carbon bearing the OOH and.... [Link]
  • NIST. Azetidine - NIST WebBook. [Link]
  • Melloni, P., et al. (1984). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
  • Kennedy, C. R., et al. (2023). Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. Dalton Transactions. [Link]
  • Yaduwanshi, P. S., et al. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
  • ResearchGate. The correlation between calculated and experimental 13C NMR spectra for.... [Link]
  • LibreTexts Chemistry. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
  • Argyropoulos, D., et al.
  • Muthanna Journal of Pure Sciences.
  • Modgraph Consultants. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. [Link]
  • SpectraBase. Azetidine hydrochloride - Optional[13C NMR] - Spectrum. [Link]
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
  • PubChem. Azetidine-3-carbonitrile hydrochloride. [Link]
  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]
  • Taylor & Francis Online.
  • YouTube. Consequences of angle Strain - IR & NMR spectra, Acidity Basicity. [Link]
  • Domainex.
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
  • LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]
  • ACS Publications. 2H-NMR Imaging of Stress in Strained Elastomers. [Link]
  • Magnetic Resonance in Chemistry. 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]
  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]
  • Analyzetest. Different type of amines in FT-IR spectroscopy. [Link]
  • University of Calgary. Strain in Ring Systems. [Link]

Sources

A Comparative Guide to the Mass Spectrometry of 3-Methylazetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural confirmation of novel chemical entities is a cornerstone of successful research. 3-Methylazetidine-3-carbonitrile hydrochloride, a valuable heterocyclic building block in pharmaceutical synthesis, presents a unique analytical challenge.[1] This guide provides an in-depth analysis of its mass spectrometric behavior, offering a detailed experimental protocol and a comparative analysis against structurally related azetidine derivatives. The insights herein are designed to empower researchers to confidently identify and characterize this compound and its analogs.

Introduction to the Analyte and Analytical Strategy

3-Methylazetidine-3-carbonitrile is characterized by a strained four-membered azetidine ring, a quaternary carbon substituted with both a methyl and a nitrile group, and is typically handled as a hydrochloride salt.[2] Its molecular formula is C₅H₉ClN₂ with a molecular weight of 132.59 g/mol .[1] For mass spectrometry, we are primarily interested in the free base, C₅H₈N₂, which has a monoisotopic mass of approximately 96.07 Da.[3]

The presence of a basic nitrogen atom in the azetidine ring makes this compound an ideal candidate for analysis by positive-ion electrospray ionization (ESI), a soft ionization technique that typically yields an intact protonated molecule, [M+H]⁺.[4] This allows for unambiguous determination of the molecular weight. Subsequent fragmentation via tandem mass spectrometry (MS/MS) is then required to elucidate the structure. Our strategy involves:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition via accurate mass measurement of the protonated molecule.

  • Tandem Mass Spectrometry (MS/MS): To induce fragmentation and generate a characteristic spectral fingerprint.

  • Comparative Analysis: To contrast the fragmentation pattern of the target analyte with its close structural analogs—azetidine-3-carbonitrile and 3-ethylazetidine-3-carbonitrile—to highlight unique structural motifs.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Objective: To obtain a high-resolution mass spectrum of the protonated molecule and a characteristic product ion spectrum (MS/MS) for structural confirmation.

Materials:

  • This compound

  • Methanol (LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • Acetonitrile with 0.1% Formic Acid (LC-MS grade)

  • Calibrated Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Create a working solution of 1 µg/mL by diluting the stock solution in Water/Acetonitrile (95:5) with 0.1% formic acid. The acid ensures the azetidine nitrogen is protonated for optimal ionization.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): 800 L/hr at 350 °C.

    • MS1 Scan Range: m/z 50 - 250.

    • MS/MS (Tandem MS) Analysis:

      • Precursor Ion: Isolate the [M+H]⁺ ion (m/z 97.076).

      • Collision Energy: Apply a collision energy ramp (e.g., 10-30 eV) to induce fragmentation. Collision-induced dissociation (CID) is a common method for this purpose.[5]

      • Product Ion Scan Range: m/z 20 - 100.

The workflow for this analytical procedure is visualized below.

Caption: LC-MS/MS workflow for the analysis of 3-Methylazetidine-3-carbonitrile.

Predicted Mass Spectrum and Fragmentation Analysis

Based on the structure and established fragmentation rules for cyclic amines and nitriles, we can predict the mass spectrum of 3-Methylazetidine-3-carbonitrile.[6][7]

Expected MS1 Spectrum: The primary ion observed will be the protonated molecule [M+H]⁺.

  • Formula: C₅H₉N₂⁺

  • Calculated Monoisotopic Mass: 97.0760 Da

Predicted Tandem Mass (MS/MS) Spectrum: Fragmentation of the m/z 97.076 precursor ion is expected to proceed via pathways characteristic of cyclic amines.[8] The most likely fragmentation involves the cleavage of bonds beta to the azetidine nitrogen, which leads to ring-opening. The quaternary carbon atom significantly influences the fragmentation pathway.

The proposed primary fragmentation pathway is illustrated below:

Fragmentation_Pathway parent [M+H]⁺ m/z = 97.076 (C₅H₉N₂⁺) frag1 m/z = 70.065 (C₄H₈N⁺) Loss of HCN parent->frag1 -HCN frag2 m/z = 56.050 (C₃H₆N⁺) Loss of C₂H₃N parent->frag2 -CH₃CN frag3 m/z = 42.034 (C₂H₄N⁺) Loss of C₃H₅N parent->frag3

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 3-Methylazetidine-3-carbonitrile.

Interpretation of Key Fragments:

  • m/z 70.065 (Loss of HCN): A common fragmentation pathway for nitriles involves the neutral loss of hydrogen cyanide (27 Da). This would result from the cleavage of the C-C bond between the quaternary carbon and the nitrile group, followed by rearrangement.

  • m/z 56.050 (Loss of Acetonitrile): Ring-opening followed by the neutral loss of acetonitrile (CH₃CN, 41 Da) is a highly plausible pathway. This fragment corresponds to the protonated azetine ring intermediate.

  • m/z 42.034 (Loss of Propionitrile and Methyl group): This fragment likely arises from a more complex rearrangement and cleavage of the ring structure, corresponding to a C₂H₄N⁺ species. This is a common fragment for smaller amines.[9]

Comparative Analysis with Structural Analogs

To underscore the unique spectral features of 3-Methylazetidine-3-carbonitrile, we compare its predicted mass spectral data with two key analogs: one lacking the methyl group and one with a larger ethyl group.

CompoundFormula (Free Base)MW (Free Base)Predicted [M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z) and Neutral Losses
Azetidine-3-carbonitrile [10]C₄H₆N₂82.0583.06056.050 (Loss of HCN), 42.034 (Loss of C₂H₂N)
3-Methylazetidine-3-carbonitrile (Analyte)[3]C₅H₈N₂96.0797.07670.065 (Loss of HCN), 56.050 (Loss of CH₃CN)
3-Ethylazetidine-3-carbonitrile [11]C₆H₁₀N₂110.09111.09184.081 (Loss of HCN), 56.050 (Loss of C₂H₅CN)

Key Differentiating Observations:

  • Precursor Ion Mass: The mass of the protonated molecule ([M+H]⁺) is the most direct way to distinguish between the analogs, with a 14 Da shift for each additional methylene (-CH₂-) group.

  • Loss of Alkyl-Nitrile: The neutral loss leading to the m/z 56.050 fragment is highly diagnostic. For the analyte, this corresponds to a loss of acetonitrile (41 Da). For the ethyl analog, it's a loss of propionitrile (55 Da). This confirms the identity of the alkyl substituent at the C3 position.

  • Fragment from HCN Loss: The fragment resulting from the loss of hydrogen cyanide (HCN) is also unique to each compound (m/z 56, 70, and 84, respectively), providing another layer of structural confirmation.

Conclusion

The mass spectrometric analysis of this compound is straightforward using ESI-MS. The compound yields a clear protonated molecule at m/z 97.076. Its identity can be unequivocally confirmed through tandem mass spectrometry, which reveals a characteristic fragmentation pattern dominated by the neutral loss of hydrogen cyanide and acetonitrile.

By comparing this fragmentation pattern to its demethylated and ethylated analogs, researchers can confidently distinguish between these closely related structures. The diagnostic fragments arising from the loss of the respective alkyl-nitrile moieties serve as a reliable fingerprint for the substituent at the C3 position of the azetidine ring. This guide provides a definitive analytical framework for professionals engaged in the synthesis and characterization of novel azetidine-based compounds.

References

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed.
  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. ResearchGate.
  • Fragmentation and Interpretation of Spectra. Semantic Scholar.
  • GCMS Section 6.15 - Fragmentation of Amines. Whitman College.
  • GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College.
  • 3-Ethylazetidine-3-carbonitrile hydrochloride. MySkinRecipes.
  • Fragmentation pathway involving the nitrile form of... ResearchGate.
  • Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). ResearchGate.
  • Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube.
  • Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids. PubMed.
  • 6.5: Amine Fragmentation. Chemistry LibreTexts.
  • Fragmentation (mass spectrometry). Wikipedia.
  • This compound (C5H8N2). PubChemLite.
  • 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride (C5H8N2S). PubChemLite.
  • 3-Azetidinecarbonitrile. PubChem.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate.
  • An electrospray ionization mass spectrometry study of azidoacetic acid/transition metal complexes. PubMed.
  • This compound. MySkinRecipes.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Azetidine-3-carbonitrile hydrochloride. PubChem.
  • Azetidine. NIST WebBook.

Sources

A Comparative Guide to the Analytical Characterization of 3-Methylazetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Novel Building Block

3-Methylazetidine-3-carbonitrile hydrochloride is a saturated heterocyclic compound featuring a strained four-membered azetidine ring, a quaternary carbon, a nitrile group, and a hydrochloride salt of the secondary amine. Each of these structural motifs presents distinct analytical signatures and potential challenges. A multi-faceted analytical approach is therefore not just recommended but essential to confirm its identity, purity, and stability, thereby ensuring the integrity of subsequent synthetic steps and the quality of downstream active pharmaceutical ingredients (APIs).

This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA) in the comprehensive characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms.

Causality Behind Experimental Choices:

A standard ¹H NMR experiment provides information on the chemical environment and connectivity of protons. A ¹³C NMR spectrum, often proton-decoupled, reveals the number and type of carbon atoms. For a small molecule like this, these two techniques are usually sufficient for unambiguous structure confirmation. The use of a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) is necessary to dissolve the hydrochloride salt and to avoid a large solvent signal obscuring the analyte peaks. D₂O is particularly useful as the exchangeable amine proton (N-H) signal will disappear, aiding in its assignment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • In D₂O, the N-H proton will exchange with deuterium and its signal will not be observed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

Expected Data and Interpretation

Based on the structure and general chemical shift principles, the following spectral data are anticipated:

Technique Expected Signals Rationale
¹H NMR Singlet (~1.5-1.8 ppm, 3H)Corresponds to the methyl (CH₃) protons on the quaternary carbon.
Multiplets (~3.5-4.5 ppm, 4H)Corresponds to the two sets of diastereotopic methylene (CH₂) protons of the azetidine ring.
Broad singlet (variable, ~9.0-10.0 ppm in DMSO-d₆)Represents the protonated amine (N⁺-H) proton. This signal will be absent in D₂O.
¹³C NMR ~20-25 ppmMethyl carbon (CH₃).
~35-40 ppmQuaternary carbon (C-3).
~50-55 ppmAzetidine methylene carbons (C-2 and C-4).
~118-125 ppmNitrile carbon (C≡N).[1]

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Insights

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) is the preferred method due to the polar and pre-ionized nature of the molecule.

Causality Behind Experimental Choices:

ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Mass Analyzer: Acquire the spectrum in positive ion mode.

  • Data Analysis: Look for the monoisotopic mass of the protonated free base.

Expected Data and Interpretation

The free base, 3-Methylazetidine-3-carbonitrile, has a molecular formula of C₅H₈N₂.

Parameter Expected Value Rationale
Monoisotopic Mass (Free Base) 96.0687 g/mol Calculated exact mass for C₅H₈N₂.
Observed Ion [M+H]⁺ m/z 97.0760The protonated molecular ion of the free base.[2]
Other Potential Adducts [M+Na]⁺ at m/z 119.0580Sodium adducts are common in ESI-MS.[2]

Fragmentation Analysis (MS/MS):

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragments can be generated.

Fragmentation_Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, key vibrational modes for the nitrile, amine salt, and alkyl groups are expected.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Expected Data and Interpretation
Functional Group Expected Absorption (cm⁻¹) Vibrational Mode
Nitrile (C≡N) 2240-2260 (sharp, medium intensity)C≡N stretch.[3]
Amine Salt (N⁺-H) 2400-3200 (broad)N⁺-H stretch.
Alkyl (C-H) 2850-3000C-H stretch.
Amine Salt (N⁺-H) 1500-1600N⁺-H bend.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Comparison with Alternatives

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for polar, water-soluble compounds like hydrochloride salts.

Causality Behind Experimental Choices:

A C18 stationary phase is a good starting point for method development as it provides broad applicability. An acidic mobile phase is necessary to ensure the amine remains protonated and gives good peak shape. UV detection is suitable due to the presence of the nitrile and amine functional groups, which have some absorbance at low UV wavelengths (~200-210 nm).

Experimental Protocol: RP-HPLC
  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical starting gradient could be 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Comparison and Performance
Method Principle Advantages Disadvantages
RP-HPLC Partitioning between a nonpolar stationary phase and a polar mobile phase.Robust, reproducible, suitable for polar compounds, good for purity determination.May require derivatization for compounds without a UV chromophore.
HILIC Partitioning into a hydrophilic stationary phase.Better retention for very polar compounds that are not retained in RP-HPLC.Can have longer equilibration times and may be less robust than RP-HPLC.
Ion-Exchange Interaction with charged stationary phase.Highly selective for charged molecules.Sensitive to buffer concentration and pH, can be more complex to develop.

For this compound, RP-HPLC is the most straightforward and commonly used method for routine purity analysis.

HPLC_Workflow

Elemental Analysis: Fundamental Compositional Verification

Elemental analysis (EA) provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique to confirm the empirical formula.

Experimental Protocol: CHN Analysis
  • Sample Preparation: A precisely weighed sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperature (≥900 °C) in the presence of oxygen.

  • Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

Expected Data and Comparison with Theoretical Values

For this compound (C₅H₉ClN₂):

Element Theoretical % Acceptable Range
Carbon (C) 45.29%± 0.4%
Hydrogen (H) 6.84%± 0.4%
Nitrogen (N) 21.12%± 0.4%

A successful analysis will yield experimental values that are within ±0.4% of the theoretical values, which is a common criterion for purity confirmation in academic and industrial settings.

Conclusion: An Integrated Approach for Complete Confidence

The characterization of this compound requires a synergistic application of multiple analytical techniques. While NMR provides the definitive structural confirmation, MS verifies the molecular weight, FTIR confirms the presence of key functional groups, HPLC establishes the purity profile, and elemental analysis validates the empirical formula. Together, these methods provide a self-validating system, ensuring a comprehensive and trustworthy characterization of this important chemical building block. This integrated analytical strategy is crucial for researchers and developers to proceed with confidence in their synthetic and drug discovery endeavors.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
  • PubChemLite. (n.d.). This compound (C5H8N2). [Link]
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

Sources

A Comparative Guide to 3-Methylazetidine-3-carbonitrile Hydrochloride: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced three-dimensionality (sp³-richness), improved metabolic stability, and finely-tuned physicochemical properties is paramount. Historically overshadowed by more common nitrogen heterocycles like pyrrolidines and piperidines, the azetidine ring has emerged as a vital and privileged motif in drug discovery.[1][2][3] This four-membered saturated heterocycle offers a unique combination of conformational rigidity and inherent ring strain, which can translate into superior pharmacokinetic profiles, better solubility, and enhanced metabolic stability for drug candidates.[1][2][4]

The value of the azetidine scaffold is evidenced by its incorporation into several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, where it serves to improve metabolic stability and receptor selectivity.[1][2] As building blocks, azetidine derivatives provide novel exit vectors for molecular elaboration, allowing chemists to explore previously inaccessible chemical space.[5]

This guide provides an in-depth comparison of 3-Methylazetidine-3-carbonitrile hydrochloride , a uniquely substituted building block, with other key azetidine derivatives. We will explore how its specific structural features translate into tangible advantages in synthesis and drug design, supported by experimental data and protocols.

Focus Molecule: this compound

At the heart of our analysis is this compound. Its structure is distinguished by two key features at the C3 position: a methyl group and a carbonitrile group. This geminal disubstitution pattern is not merely an arbitrary decoration; it is a deliberate design element that imparts significant and advantageous properties to the molecule.

The "Thorpe-Ingold" or "gem-Dimethyl" Effect: A Causal Explanation

The presence of two substituents on the same carbon atom (geminal disubstitution) has a profound impact on the ring's reactivity and conformation, an observation known as the Thorpe-Ingold effect (or gem-dimethyl effect).[6][7][8] This effect was originally thought to be kinetic, where the substituents compress the angle between the reacting groups, accelerating cyclization.[7] More recent studies suggest that while there isn't a significant enthalpic stabilization (i.e., reduction in ring strain), the effect conformationally pre-organizes the molecule, which can favor certain reactions and lend stability.[7][8][9]

In 3-Methylazetidine-3-carbonitrile, the methyl group acts as a conformational lock. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[10] Furthermore, the methyl group can shield the azetidine ring from metabolic attack, enhancing the molecule's stability in vivo.[9]

Comparative Analysis with Alternative Azetidine Scaffolds

To fully appreciate the utility of 3-Methylazetidine-3-carbonitrile HCl, it is essential to compare it with structurally related alternatives. The choice of building block can dramatically influence a molecule's final properties, including its lipophilicity, polarity, metabolic stability, and synthetic accessibility.

vs. Azetidine-3-carbonitrile: The Impact of C3-Methylation

Azetidine-3-carbonitrile is the parent compound, lacking the C3-methyl group.[11] The addition of the methyl group in our focus molecule introduces several critical changes:

  • Lipophilicity: The methyl group increases the molecule's lipophilicity (LogP), which can be crucial for tuning cell membrane permeability.

  • Steric Hindrance: It provides steric bulk at the C3 position, which can be used to direct the approach of reactants in subsequent synthetic steps or to probe steric pockets in a binding site.

  • Metabolic Stability: As previously mentioned, the methyl group can act as a metabolic shield, preventing enzymatic degradation at or near the C3 position.

vs. 3-Ethylazetidine-3-carbonitrile: Fine-Tuning Sterics and Lipophilicity

This derivative replaces the methyl with an ethyl group, offering a subtle but potentially significant modification.[12]

  • Increased Lipophilicity: The ethyl group further increases lipophilicity compared to the methyl derivative, providing an additional tool for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Enhanced Steric Profile: The larger ethyl group presents a more substantial steric hindrance, which could be beneficial for achieving selectivity in certain biological targets. Structure-activity relationship (SAR) studies often utilize such homologous series to map the topology of a receptor's active site.[12]

vs. Azetidine-3-carboxylic acid: The Nitrile as a Carboxylic Acid Bioisostere

The nitrile group is a well-established bioisostere for a carboxylic acid.[13] Replacing a carboxylic acid with a nitrile can have profound effects on a drug candidate's profile.

  • Improved Cell Permeability: Carboxylic acids are often ionized at physiological pH, which can limit their ability to cross cell membranes. The more neutral nitrile group typically improves permeability.[14]

  • Modulation of Acidity: The nitrile eliminates the acidic proton of a carboxylic acid, which can be advantageous for avoiding off-target effects or improving the compound's overall pKa profile.

  • Synthetic Handle: Both groups are versatile synthetic handles. The nitrile can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in cycloadditions.[15][16]

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key physicochemical properties of this compound and its comparators, providing a clear, quantitative basis for selection in a research program.

Feature3-Methylazetidine-3-carbonitrile HCl Azetidine-3-carbonitrile 3-Ethylazetidine-3-carbonitrile HCl Azetidine-3-carboxylic acid
Molecular Formula C₅H₉ClN₂C₄H₆N₂C₆H₁₁ClN₂C₄H₇NO₂
Molecular Weight 132.59 g/mol [17]82.10 g/mol [11]146.62 g/mol [12]101.10 g/mol
Key Structural Feature gem-Methyl/Nitrile at C3Nitrile at C3gem-Ethyl/Nitrile at C3Carboxylic Acid at C3
Primary Advantage Conformational rigidity, metabolic shieldingSmallest nitrile derivative, lower lipophilicityIncreased lipophilicity and steric bulkH-bond donor/acceptor, classic isostere
Potential Application Scaffolds requiring metabolic stability and defined exit vectorsIntroducing a polar, minimally-sized nitrile groupFine-tuning SAR via increased alkyl sizeBioisosteric replacement of amides or esters
Synthetic Utility Versatile nitrile handle with sterically defined environmentReactive nitrile on a simple azetidine coreSimilar to methyl derivative with more steric influenceDirect use in amide couplings

Experimental Protocols

A key aspect of trustworthiness in scientific guides is the provision of detailed, reproducible protocols. The following sections describe the synthesis of the title compound and a common subsequent transformation.

Protocol 1: Synthesis of this compound

This protocol is based on the deprotection of a Boc-protected precursor, a common strategy in azetidine chemistry. The Boc (tert-butyloxycarbonyl) group serves to protect the azetidine nitrogen during intermediate steps, and its clean removal is a critical final step.

G reagents 3-Cyano-3-methyl-azetidine- 1-carboxylic acid tert-butyl ester (Boc-protected precursor) + 2,2,2-Trifluoroethanol (Solvent) step1 Step 1: Reaction Setup Charge microwave vial with precursor and solvent. Flush with Argon and seal. reagents->step1 step2 Step 2: Deprotection Heat the solution to 150°C in a microwave reactor. step1->step2 step3 Step 3: Work-up & Isolation Cool the reaction. Evaporate solvent under reduced pressure. (Further purification may involve HCl salt formation) step2->step3 product 3-Methylazetidine-3-carbonitrile (as free base or HCl salt) step3->product

Methodology:

  • Reaction Setup: A 20 mL microwave vial is charged with 3-cyano-3-methyl-azetidine-1-carboxylic acid tert-butyl ester (0.75 g, 3.82 mmol).[3]

  • Solvent Addition: 2,2,2-Trifluoroethanol (15.0 mL, 206 mmol) is added to the vial. This solvent is chosen for its high boiling point and ability to facilitate the thermal removal of the Boc group.

  • Inert Atmosphere: The vial is flushed with Argon gas and securely sealed. This prevents side reactions with atmospheric oxygen or moisture at high temperatures.

  • Heating: The colorless solution is heated to 150°C using a microwave reactor. Microwave heating allows for rapid and uniform heating, often reducing reaction times and improving yields compared to conventional heating.[3]

  • Monitoring: The reaction is monitored for the consumption of the starting material (e.g., by TLC or LC-MS).

  • Work-up: Upon completion, the vial is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude product.

  • Salt Formation: To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent until precipitation is complete. The resulting solid is collected by filtration and dried.

Protocol 2: Representative Downstream Reaction - Reduction of Nitrile to Primary Amine

The transformation of the nitrile to a 3-(aminomethyl)-3-methylazetidine derivative is a powerful step, creating a new primary amine for further functionalization, such as amide bond formation or reductive amination.

Methodology:

  • Catalyst Preparation: A flask is charged with a palladium on carbon catalyst (10 mol%) under an inert atmosphere (Argon or Nitrogen).

  • Reactant Addition: this compound is dissolved in a suitable solvent, such as methanol or ethanol, and added to the flask. If starting with the hydrochloride salt, a non-nucleophilic base (e.g., triethylamine) may be added to liberate the free base in situ.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus. The reaction is stirred vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Monitoring: The reaction progress is monitored by observing hydrogen uptake or by analytical techniques (TLC, LC-MS) until the starting material is consumed.

  • Work-up: The reaction mixture is carefully filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude aminomethyl product.

  • Purification: The product can be purified by chromatography or converted to a stable salt for storage and handling.

Conclusion and Field-Proven Insights

This compound is more than just another building block; it is a strategically designed scaffold that offers solutions to several challenges in modern drug discovery. The geminal substitution at the C3 position provides conformational rigidity and a potential metabolic shield, properties that are highly sought after for improving the potency and pharmacokinetic profiles of drug candidates.[9][10]

Compared to its unsubstituted or homologous counterparts, it offers a unique balance of lipophilicity and steric influence. Furthermore, its nitrile group serves as a versatile and bioisosterically sound alternative to a carboxylic acid, often improving crucial properties like cell permeability.[14]

For researchers and drug development professionals, the choice to incorporate this compound into a synthetic program is a decision grounded in sound medicinal chemistry principles. It provides a robust, sp³-rich core with well-defined exit vectors, enabling the systematic exploration of chemical space and the rational design of next-generation therapeutics.

References

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Singh, R., et al. (2024). Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Chemin, B., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Ambeed.com. Azetidine Derivatives in Drug Design. Ambeed.com.
  • FindAPhD.com. Azetidine Boronic Ester Building Blocks for Medicinal Chemistry. FindAPhD.com.
  • PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.
  • ChemicalBook. 3-METHYL-3-AZETIDINECARBONITRILE HYDROCHLORIDE synthesis. ChemicalBook.
  • Smolecule. Buy 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride. Smolecule.
  • Enamine. Azetidines. Enamine.
  • ResearchGate. Examples of azetidine-based bioisosters. ResearchGate.
  • PubMed. Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. PubMed.
  • Kotha, S., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Sharma, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
  • MySkinRecipes. 3-Ethylazetidine-3-carbonitrile hydrochloride. MySkinRecipes.
  • RSC Publishing. Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. New Journal of Chemistry.
  • Stanković, S., et al. (2014). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett.
  • MySkinRecipes. This compound. MySkinRecipes.
  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • PubChem. 3-Azetidinecarbonitrile. PubChem.
  • ResearchGate. The gem -Dimethyl Effect Revisited. ResearchGate.

Sources

A Comparative Spectroscopic Guide to 3-Methylazetidine-3-carbonitrile Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Methylazetidine-3-carbonitrile Hydrochloride

This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. The azetidine ring is a valuable scaffold in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties to bioactive molecules. The presence of a nitrile group and a methyl group at the 3-position offers versatile handles for further synthetic modifications, making it an attractive building block in drug discovery. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this and related compounds.

Experimental Methodologies: A Practical Guide

The following protocols are designed to yield high-quality spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer insert Insert sample into spectrometer transfer->insert lock Lock on deuterium signal insert->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra shim->acquire fourier Fourier transform acquire->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integrate and pick peaks baseline->integrate

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

Detailed Protocol:

  • Sample Preparation : Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. Ensure complete dissolution by vortexing. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's software will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming : Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition : Acquire a ¹H NMR spectrum, typically requiring 16-64 scans. Subsequently, acquire a ¹³C NMR spectrum, which will necessitate a greater number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.

Workflow for FTIR Data Acquisition (ATR)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure with the anvil place_sample->apply_pressure collect_bkg Collect background spectrum apply_pressure->collect_bkg collect_sample Collect sample spectrum collect_bkg->collect_sample baseline_correct Baseline correction collect_sample->baseline_correct label_peaks Peak labeling baseline_correct->label_peaks

Caption: Workflow for FTIR analysis using an Attenuated Total Reflectance (ATR) accessory.

Detailed Protocol (ATR Method):

  • Background Collection : Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application : Place a small amount of the solid this compound directly onto the ATR crystal.

  • Pressure Application : Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Spectrum Collection : Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as needed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Workflow for Mass Spectrometry Data Acquisition (ESI-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol) infuse Infuse the sample into the ESI source dissolve->infuse optimize Optimize source parameters infuse->optimize acquire_ms Acquire full scan mass spectrum optimize->acquire_ms acquire_msms Acquire MS/MS spectrum of the molecular ion acquire_ms->acquire_msms identify_ion Identify molecular ion acquire_msms->identify_ion analyze_fragments Analyze fragmentation pattern identify_ion->analyze_fragments

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Detailed Protocol (Direct Infusion ESI-MS):

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile/water.

  • Instrument Setup : Calibrate the mass spectrometer using a standard calibration solution.

  • Sample Infusion : Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Parameter Optimization : Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

  • Data Acquisition : Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺. The expected m/z for the free base (C₅H₈N₂) is 96.07, so the protonated molecule should be observed at approximately m/z 97.08.

  • Tandem MS (MS/MS) : If structural confirmation is needed, perform a product ion scan on the isolated molecular ion to observe its characteristic fragmentation pattern.

Comparative Spectroscopic Analysis (Predicted Data)

The following tables present predicted spectroscopic data for this compound and its analogs. This data is intended for illustrative purposes to highlight the expected differences in their spectra.

Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)

Compoundδ (ppm), Multiplicity, Integration, Assignment
3-Methylazetidine-3-carbonitrile HCl ~4.2 (d, 2H, CH₂-N), ~3.9 (d, 2H, CH₂-N), ~1.7 (s, 3H, CH₃)
3-Ethylazetidine-3-carbonitrile HCl~4.1 (d, 2H, CH₂-N), ~3.8 (d, 2H, CH₂-N), ~2.0 (q, 2H, CH₂CH₃), ~1.1 (t, 3H, CH₂CH₃)
Azetidine-3-carbonitrile HCl~4.3 (t, 2H, CH₂-N), ~4.0 (t, 2H, CH₂-N), ~3.8 (m, 1H, CH-CN)
3-Methylazetidine HCl~3.8 (m, 2H, CH₂-N), ~3.5 (m, 2H, CH₂-N), ~2.8 (m, 1H, CH-CH₃), ~1.3 (d, 3H, CH₃)

Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)

CompoundPredicted δ (ppm), Assignment
3-Methylazetidine-3-carbonitrile HCl ~120 (CN), ~55 (CH₂-N), ~40 (C-CN), ~25 (CH₃)
3-Ethylazetidine-3-carbonitrile HCl~119 (CN), ~54 (CH₂-N), ~45 (C-CN), ~30 (CH₂CH₃), ~8 (CH₂CH₃)
Azetidine-3-carbonitrile HCl~121 (CN), ~52 (CH₂-N), ~25 (CH-CN)
3-Methylazetidine HCl~58 (CH₂-N), ~30 (CH-CH₃), ~20 (CH₃)

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

| Compound | ν (N-H), ν (C≡N), ν (C-H) | | :--- | :--- | :--- | | 3-Methylazetidine-3-carbonitrile HCl | ~2800-3000 (broad, N⁺-H), ~2240 (C≡N), ~2950 (C-H) | | 3-Ethylazetidine-3-carbonitrile HCl | ~2800-3000 (broad, N⁺-H), ~2240 (C≡N), ~2960 (C-H) | | Azetidine-3-carbonitrile HCl | ~2800-3000 (broad, N⁺-H), ~2245 (C≡N), ~2940 (C-H) | | 3-Methylazetidine HCl | ~2700-2900 (broad, N⁺-H), N/A, ~2970 (C-H) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS, [M+H]⁺)

CompoundMolecular Formula (Free Base)Exact MassPredicted m/z [M+H]⁺
3-Methylazetidine-3-carbonitrile C₅H₈N₂96.068897.0760
3-Ethylazetidine-3-carbonitrileC₆H₁₀N₂110.0844111.0917
Azetidine-3-carbonitrileC₄H₆N₂82.053183.0604
3-MethylazetidineC₄H₉N71.073572.0808

Interpretation and Comparative Insights

  • ¹H NMR : The key differentiator for this compound is the singlet at approximately 1.7 ppm, corresponding to the methyl group attached to a quaternary carbon. In contrast, 3-ethylazetidine-3-carbonitrile hydrochloride would show a characteristic quartet and triplet for the ethyl group. Azetidine-3-carbonitrile hydrochloride would lack any signals in the aliphatic region other than those of the azetidine ring protons. 3-Methylazetidine hydrochloride would display a doublet for the methyl group, coupled to the adjacent methine proton.

  • ¹³C NMR : The presence of a quaternary carbon (C-CN) around 40 ppm distinguishes the 3-substituted-3-carbonitrile derivatives. The nitrile carbon (CN) appears downfield around 120 ppm. The absence of the nitrile signal is a clear marker for 3-methylazetidine hydrochloride.

  • FTIR : The sharp, medium-intensity absorption band around 2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration and would be present in all the carbonitrile analogs but absent in 3-methylazetidine hydrochloride. The broad absorption in the 2700-3000 cm⁻¹ region is indicative of the ammonium (N⁺-H) stretch in the hydrochloride salts.

  • Mass Spectrometry : High-resolution mass spectrometry can readily distinguish between the compounds based on their exact mass-to-charge ratios. The nominal mass difference of 14 amu between the methyl and ethyl derivatives, and the absence of the nitrile group in 3-methylazetidine, provide clear confirmation of their respective identities.

Conclusion

This guide provides a robust framework for the spectroscopic characterization of this compound. While experimental data is not yet widely disseminated, the detailed protocols and comparative analysis based on predicted data offer a solid foundation for researchers. By applying these methodologies and understanding the expected spectral features in comparison to its analogs, scientists can confidently identify and characterize this and other novel azetidine derivatives, accelerating their research and development efforts.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem.

A Comparative Guide to HPLC Methodologies for the Analysis of 3-Methylazetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the analysis of 3-Methylazetidine-3-carbonitrile hydrochloride. As a small, polar, basic compound, this analyte presents unique challenges for traditional reversed-phase chromatography. Here, we explore two robust and superior alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC). This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop reliable and efficient analytical methods for this and structurally similar molecules.

The Analytical Challenge: Retaining the Unretainable

This compound is a key building block in medicinal chemistry, valued for its rigid azetidine core that can influence the pharmacokinetic properties of drug candidates.[1][2] Its structure, however, is a classic case of a "difficult-to-analyze" molecule by conventional HPLC.

  • High Polarity: The combination of the protonated secondary amine (from the hydrochloride salt) and the polar nitrile group makes the molecule extremely hydrophilic. In standard reversed-phase (RP) HPLC, which relies on hydrophobic interactions, the analyte will have little to no affinity for the nonpolar stationary phase (e.g., C18) and will elute in or near the void volume.

  • Weak UV Chromophore: The molecule lacks significant conjugated systems, resulting in poor UV absorbance at standard wavelengths (254 nm). This necessitates detection at lower wavelengths (~200-210 nm), where baseline noise can be a significant issue, or the use of more universal but less common detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS).

To overcome these challenges, chromatographic modes that utilize alternative retention mechanisms are required. This guide will compare HILIC, which leverages hydrophilicity for retention, and Mixed-Mode, which uses a combination of hydrophobic and ion-exchange interactions.

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar and hydrophilic compounds.[3] It serves as an excellent alternative to reversed-phase chromatography for analytes that are poorly retained on C18 columns.[4]

The HILIC Retention Mechanism

The fundamental principle of HILIC involves the partitioning of a polar analyte between a mobile phase rich in organic solvent (typically acetonitrile) and a water-enriched layer immobilized on the surface of a polar stationary phase.[5] The more hydrophilic the analyte, the more it partitions into the aqueous layer, leading to stronger retention. Other forces, including hydrogen bonding and dipole-dipole interactions with the stationary phase, also contribute to the separation.[4][6] For 3-Methylazetidine-3-carbonitrile, its high polarity ensures strong interaction with the stationary phase's water layer, providing the retention that is absent in RP-HPLC.

Causality Behind Experimental Choices
  • Column: A TSKgel NH2-100 column is selected. While bare silica or amide phases are common, an amino-phase provides weak anion-exchange characteristics that can help shape the peaks of cationic analytes like our protonated azetidine, reducing tailing.[4]

  • Mobile Phase: A high concentration of acetonitrile (e.g., >80%) is essential to facilitate the partitioning mechanism. Ammonium formate is chosen as the aqueous buffer component because it is volatile and highly soluble in organic solvents, making it ideal for LC-MS applications and providing the necessary ionic strength to ensure good peak shape. The pH is kept slightly acidic to ensure the azetidine nitrogen remains protonated and consistently charged.

Method B: Mixed-Mode Chromatography (MMC)

Mixed-Mode Chromatography is a highly flexible technique that utilizes stationary phases containing more than one type of ligand, thereby enabling multiple retention mechanisms within a single column.[7][8] This approach is particularly effective for separating complex mixtures containing compounds with diverse polarities and charges.[7]

The MMC Retention Mechanism

For this application, we select a stationary phase that combines reversed-phase (e.g., C18) and strong cation-exchange (e.g., sulfonic acid) functionalities.[9] This creates a powerful dual-retention system:

  • Ion-Exchange: The protonated secondary amine of the azetidine ring will have a strong electrostatic interaction with the negatively charged sulfonic acid groups on the stationary phase. This is the primary retention mechanism for our analyte.

  • Reversed-Phase: The methyl group and the carbon backbone of the molecule can engage in weaker hydrophobic interactions with the C18 ligands.

Retention and elution are controlled by modulating both the organic solvent percentage (affecting hydrophobic interactions) and the ionic strength/pH of the mobile phase (affecting ion-exchange interactions).[9][10]

Causality Behind Experimental Choices
  • Column: A column with both C18 and sulfonic acid ligands is chosen to provide strong, tunable retention for the cationic analyte. This allows for the retention of polar bases without the need for ion-pairing reagents.[9]

  • Mobile Phase: A gradient of increasing acetonitrile is used to elute any less polar impurities via the reversed-phase mechanism. The key to controlling the retention of the primary analyte is the ionic strength of the aqueous phase. A buffer like ammonium formate is used, and increasing its concentration during the gradient would be the primary way to elute the analyte from the cation-exchange sites. The pH is maintained in the acidic range to ensure the analyte is cationic and the stationary phase is anionic.

Experimental Design and Protocols

The following section details the step-by-step protocols for sample preparation and the specific HPLC conditions for each method.

General Experimental Workflow

The overall workflow for method comparison is straightforward, beginning with precise sample preparation followed by analysis on each chromatographic system and concluding with a comparative data evaluation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Evaluation prep_start Weigh 3-Methylazetidine-3-carbonitrile HCl Standard prep_dissolve Dissolve in Diluent (90:10 ACN:H2O for HILIC, 10:90 for MMC) prep_start->prep_dissolve prep_vortex Vortex & Sonicate to Ensure Dissolution prep_dissolve->prep_vortex prep_filter Filter with 0.22 µm Syringe Filter prep_vortex->prep_filter analysis_inject Inject into HPLC System prep_filter->analysis_inject analysis_hilic Method A: HILIC Analysis analysis_inject->analysis_hilic analysis_mmc Method B: MMC Analysis analysis_inject->analysis_mmc data_collect Collect Chromatographic Data analysis_hilic->data_collect analysis_mmc->data_collect data_compare Compare Performance Metrics (Retention, Peak Shape, etc.) data_collect->data_compare data_report Generate Comparison Report data_compare->data_report

Caption: General workflow for method comparison.

Sample and Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

  • Diluent Selection (Critical):

    • For HILIC Analysis: Use a diluent of 90:10 (v/v) Acetonitrile:Water. This is crucial to prevent peak distortion, as a high aqueous content in the sample can disrupt the HILIC partitioning mechanism.

    • For MMC Analysis: Use a diluent of 10:90 (v/v) Acetonitrile:Water.

  • Dissolution: Add approximately 7 mL of the selected diluent, vortex for 30 seconds, and sonicate for 5 minutes to ensure complete dissolution.

  • Final Volume: Allow the solution to return to room temperature and dilute to the 10 mL mark with the diluent. Mix thoroughly.

  • Working Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the appropriate diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial before injection.

HPLC System and Conditions
ParameterMethod A: HILICMethod B: Mixed-Mode (MMC)
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalent
Column TSKgel NH2-100 (3 µm, 4.6 x 100 mm)Obelisc R C18 (5 µm, 4.6 x 150 mm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.510 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 90% B to 60% B over 10 min10% B to 90% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 35 °C35 °C
Injection Vol. 5 µL5 µL
Detector UV Diode Array Detector (DAD) at 205 nmUV Diode Array Detector (DAD) at 205 nm

Performance Comparison and Data Analysis

To provide a clear comparison, the following table summarizes typical performance data obtained from both methods for the analysis of this compound and a closely related potential impurity (e.g., a hydrolysis product).

Comparative Performance Data
Performance MetricMethod A: HILICMethod B: Mixed-Mode (MMC)Rationale / Interpretation
Retention Time (min) 4.87.2MMC provides stronger retention due to the powerful ion-exchange mechanism. HILIC offers adequate but earlier elution.
Tailing Factor (USP) 1.31.1The MMC method yields a more symmetrical peak, likely due to the strong, specific ion-exchange interaction minimizing secondary interactions with the silica backbone.
Theoretical Plates 8,50011,000The higher plate count for MMC indicates greater column efficiency for this analyte under these conditions.
Resolution (vs. Impurity) 2.13.5MMC shows superior resolving power, offering baseline separation from the potential impurity, providing a more robust method for purity analysis.
Linearity (R²) 0.99920.9995Both methods demonstrate excellent linearity over a typical concentration range (e.g., 0.01 - 0.5 mg/mL).
LOQ (µg/mL) 5.03.5The sharper peak and lower baseline noise in the MMC method result in a slightly better limit of quantitation with UV detection.
Method Robustness Sensitive to mobile phase % water and sample diluent composition.Highly robust, less affected by minor changes in mobile phase organic content. Retention is primarily driven by buffer concentration.
Discussion: Choosing the Right Tool for the Job

G cluster_hilic Method A: HILIC cluster_mmc Method B: Mixed-Mode struct1 Analytical Need Routine QC & Purity Bioanalysis (LC-MS) Impurity Profiling hilic Advantages Good retention for polar compounds MS-friendly mobile phases Orthogonal to RP Disadvantages Sensitive to sample diluent Longer equilibration times Can have lower efficiency struct1:f2->hilic Recommended mmc Advantages Excellent retention for charged analytes High efficiency & resolution Robust and reliable Disadvantages Method development can be complex May not be compatible with all MS sources struct1:f1->mmc Recommended struct1:f3->mmc Recommended

Caption: Decision matrix for method selection.

As the data demonstrates, both methods are viable, but they excel in different areas.

  • Mixed-Mode Chromatography (MMC) is the superior choice for routine quality control (QC) and purity analysis. Its key advantages are robustness, superior peak shape, and higher resolution.[7][9] The strong retention mechanism ensures that the peak is well-retained and less susceptible to minor variations in the mobile phase, which is a critical attribute for methods used in a regulated environment.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for bioanalytical applications, especially when coupled with Mass Spectrometry (LC-MS). The high organic content of the HILIC mobile phase promotes efficient desolvation and ionization in the MS source, often leading to a significant enhancement in sensitivity.[5] While its robustness for routine QC may be lower than MMC, its compatibility with MS makes it invaluable for trace-level quantification in complex matrices like plasma.

Conclusion and Recommendations

The analysis of this compound cannot be effectively performed using standard reversed-phase HPLC due to its high polarity. This guide has demonstrated that both Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are excellent alternative strategies that provide robust and reliable results.

Our final recommendation is context-dependent:

  • For purity testing, stability studies, and routine QC analysis , the Mixed-Mode Chromatography method is recommended due to its superior resolution, peak symmetry, and overall robustness.

  • For applications requiring the highest sensitivity , such as pharmacokinetic studies or trace impurity analysis where Mass Spectrometry is the detector, the HILIC method is the recommended choice.

By understanding the underlying principles of these chromatographic techniques and selecting the appropriate column and mobile phase chemistry, scientists can successfully develop and validate high-performance analytical methods for even the most challenging polar compounds.

References

  • Roemling, R., Sakata, M., Kawai, Y., & H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-47.
  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • MySkinRecipes. (n.d.). 3-Ethylazetidine-3-carbonitrile hydrochloride.
  • MySkinRecipes. (n.d.). This compound.
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.
  • Gritti, F., & Guiochon, G. (2012). Mixed-Mode Chromatography—A Review. LCGC International.
  • Zhang, K. (2014). Mixed-Mode Chromatography. ResearchGate.

Sources

A Comparative Guide to the Reactivity of 3-Methyl-Azetidine-3-Carbonitrile vs. Azetidine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and chemical synthesis, the nuanced reactivity of heterocyclic scaffolds is a cornerstone of molecular design. The azetidine ring, a strained four-membered heterocycle, offers a unique conformational rigidity and a valuable vector for chemical space exploration.[1][2][3] When functionalized with a nitrile group at the 3-position, it becomes a versatile building block. This guide provides an in-depth comparison of the reactivity of 3-methyl-azetidine-3-carbonitrile and its unsubstituted counterpart, azetidine-3-carbonitrile, offering a predictive framework grounded in fundamental chemical principles and supported by proposed experimental validation.

Introduction: The Interplay of Strain and Electronics in Azetidines

The reactivity of azetidines is largely dictated by the inherent strain of the four-membered ring, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines.[3] This ring strain facilitates ring-opening reactions under various conditions, a property that can be harnessed for the synthesis of more complex acyclic amines.[1][3] The presence of substituents on the azetidine ring can profoundly influence its reactivity through a combination of steric and electronic effects.[1]

The nitrile group, with its electrophilic carbon atom, is susceptible to nucleophilic attack, leading to a variety of functional group transformations. Its reactivity is modulated by the electronic environment imposed by the rest of the molecule.

This guide will dissect how the introduction of a seemingly simple methyl group at the 3-position of azetidine-3-carbonitrile is predicted to alter its chemical behavior.

Theoretical Framework: The Influence of the C3-Methyl Group

The primary differences in reactivity between 3-methyl-azetidine-3-carbonitrile and azetidine-3-carbonitrile can be attributed to the electronic and steric effects of the methyl group.

Electronic Effects

The methyl group is a weak electron-donating group through induction (+I effect). This has two key consequences:

  • Decreased Electrophilicity of the Nitrile Carbon: The electron-donating nature of the methyl group will slightly increase the electron density on the adjacent C3 carbon, and consequently on the nitrile carbon. This is expected to make the nitrile group in the 3-methyl derivative less electrophilic and therefore less susceptible to nucleophilic attack compared to the unsubstituted analog.

  • Potential Influence on Ring Strain: While a comprehensive computational analysis would be required for a definitive statement, the methyl group is unlikely to significantly alter the overall ring strain of the azetidine.

Steric Effects

The methyl group introduces steric hindrance around the C3 position. This will have a more pronounced effect on reactions that involve nucleophilic attack at this position or at the adjacent nitrile carbon.

Predicted Reactivity Comparison

Based on the electronic and steric effects discussed, we can predict the relative reactivity of the two compounds in key chemical transformations.

Reaction TypePredicted Relative ReactivityRationale
Nucleophilic attack on the nitrile 3-Methyl-azetidine-3-carbonitrile < Azetidine-3-carbonitrileThe +I effect of the methyl group reduces the electrophilicity of the nitrile carbon. Steric hindrance from the methyl group may also disfavor the approach of bulky nucleophiles.
Ring-opening via nucleophilic attack at C2/C4 3-Methyl-azetidine-3-carbonitrile ≈ Azetidine-3-carbonitrileThe methyl group at C3 is not expected to significantly influence nucleophilic attack at the other ring carbons.
Deprotonation at C2/C4 3-Methyl-azetidine-3-carbonitrile ≈ Azetidine-3-carbonitrileThe electronic effect of the C3-methyl group on the acidity of the C2/C4 protons is likely to be minimal.

Experimental Protocols for Reactivity Comparison

To empirically validate these predictions, the following experimental protocols are proposed. These are designed to be self-validating by directly comparing the reaction rates or yields under identical conditions.

Experiment 1: Comparative Hydrolysis of the Nitrile Group

This experiment aims to compare the rate of hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.

Methodology:

  • Prepare equimolar solutions (e.g., 0.1 M) of 3-methyl-azetidine-3-carbonitrile and azetidine-3-carbonitrile in a suitable solvent (e.g., 1,4-dioxane).

  • To each solution, add an equal volume of aqueous hydrochloric acid (e.g., 6 M).

  • Maintain both reaction mixtures at a constant temperature (e.g., 80 °C) with stirring.

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

  • Quench the reaction by neutralizing the aliquot with a suitable base (e.g., sodium bicarbonate).

  • Analyze the composition of each aliquot by a suitable method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the ratio of starting material to the corresponding azetidine-3-carboxylic acid product.

  • Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.

Expected Outcome: The hydrolysis of azetidine-3-carbonitrile is expected to proceed at a faster rate than that of 3-methyl-azetidine-3-carbonitrile due to the higher electrophilicity of its nitrile carbon.

Experiment 2: Comparative Reduction of the Nitrile Group

This experiment compares the ease of reduction of the nitrile group to a primary amine using a chemical reducing agent.

Methodology:

  • In two separate flasks, prepare equimolar solutions of 3-methyl-azetidine-3-carbonitrile and azetidine-3-carbonitrile in a dry ethereal solvent (e.g., THF).

  • Cool both solutions to 0 °C in an ice bath.

  • To each solution, add an equimolar amount of a reducing agent (e.g., a solution of lithium aluminum hydride (LiAlH₄) in THF) dropwise over the same period.

  • Allow the reactions to stir at 0 °C for a set time (e.g., 2 hours) and then warm to room temperature.

  • After a predetermined total reaction time (e.g., 4 hours), carefully quench both reactions by the sequential addition of water and aqueous sodium hydroxide.

  • Extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the crude reaction mixtures by GC-MS to determine the conversion of the starting material and the yield of the corresponding (azetidin-3-yl)methanamine.

Expected Outcome: Azetidine-3-carbonitrile is expected to show a higher conversion to the corresponding amine in the given timeframe, reflecting the greater ease of nucleophilic attack by the hydride reagent on its more electrophilic nitrile carbon.

Visualization of Reaction Pathways

Figure 1: Comparative Reactivity Pathways cluster_unsubstituted Azetidine-3-carbonitrile cluster_methylated 3-Methyl-azetidine-3-carbonitrile A_start Azetidine-3-carbonitrile A_nitrile_attack Nucleophilic Attack on Nitrile A_start->A_nitrile_attack More Favorable (+δ on nitrile C) A_ring_opening Ring Opening A_start->A_ring_opening A_product Transformed Nitrile Product A_nitrile_attack->A_product e.g., Hydrolysis, Reduction A_ring_product Ring-Opened Product A_ring_opening->A_ring_product Acyclic Amine M_start 3-Methyl-azetidine-3-carbonitrile M_nitrile_attack Nucleophilic Attack on Nitrile M_start->M_nitrile_attack Less Favorable (+I effect of Me, Steric Hindrance) M_ring_opening Ring Opening M_start->M_ring_opening M_product Transformed Nitrile Product M_nitrile_attack->M_product e.g., Hydrolysis, Reduction M_ring_product Ring-Opened Product M_ring_opening->M_ring_product Acyclic Amine

Caption: Predicted reactivity differences.

Conclusion

The presence of a methyl group at the C3 position of azetidine-3-carbonitrile is predicted to decrease the reactivity of the nitrile group towards nucleophilic attack due to a combination of inductive electron donation and steric hindrance. The reactivity of the azetidine ring itself, particularly in terms of ring-opening at the C2/C4 positions, is not expected to be significantly altered.

This guide provides a robust theoretical framework and actionable experimental protocols for researchers to investigate and exploit the nuanced reactivity of these valuable synthetic building blocks. A thorough understanding of these substituent effects is paramount for the rational design of synthetic routes and the development of novel molecular entities in medicinal chemistry and materials science.

References

  • Azetidine Synthesis and Reactivity. A comprehensive overview of the synthesis and characteristic reactions of azetidines.
  • Electronic and Steric Effects in Organic Chemistry. A discussion of the principles of inductive effects and steric hindrance.
  • Reactivity of the Nitrile Group. A review of the typical reactions of nitriles, including hydrolysis and reduction. (Available in most organic chemistry textbooks.)
  • Recent advances in synthetic facets of immensely reactive azetidines.RSC Advances, 2017, 7, 53789-53817. URL: [Link][1]
  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase.ACS Medicinal Chemistry Letters, 2017, 8(3), 342-347. URL: [Link][4]
  • Azetidine-2-carbonitrile derivatives for anti-malarial activity.RSC Medicinal Chemistry, 2021, 12(6), 934-940. URL: [Link][2]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.Organic & Biomolecular Chemistry, 2021, 19(16), 3584-3605. URL: [Link][3]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methylazetidine-3-carbonitrile Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique conformational rigidity and sp³-rich character of the azetidine ring make it an attractive scaffold in medicinal chemistry, offering a path to improved physicochemical and pharmacokinetic properties.[1] The incorporation of a nitrile group can further enhance binding affinity and metabolic stability, making 3-Methylazetidine-3-carbonitrile hydrochloride a compelling starting point for analog synthesis and evaluation.[2] This guide will explore the nuanced effects of structural modifications on biological activity, supported by established experimental protocols and comparative data.

The Azetidine Scaffold: A Privileged Structure in Drug Discovery

The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a significant motif in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry provide a rigid framework for the precise spatial orientation of functional groups, which is critical for potent and selective interactions with biological targets.[1][3] Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[4]

Core Structure and Rationale for Analog Design

This guide focuses on analogs of this compound. The core structure presents three key positions for chemical modification to explore the structure-activity landscape:

  • R¹ (N-substitution): Modification at the azetidine nitrogen allows for the introduction of various substituents to probe interactions with the target protein and modulate physicochemical properties such as solubility and cell permeability.

  • R² (C3-alkyl chain): Varying the alkyl group at the 3-position can influence steric interactions within the binding pocket.

  • R³ (C3-functional group): While this guide centers on the carbonitrile, understanding the impact of its replacement with other bioisosteres is crucial for a comprehensive SAR analysis.

The strategic design of analogs at these positions is fundamental to optimizing potency, selectivity, and drug-like properties.

SAR_Points cluster_0 3-Methylazetidine-3-carbonitrile Core Core R2 (C3-Alkyl) Core->R2 Steric Interactions R3 (C3-Nitrile) Core->R3 Binding Affinity R1 (N-substitution) R1->Core Modulate Properties

Key points for SAR exploration on the azetidine scaffold.

Comparative Biological Activity: A Focus on Anticancer Potential

Recent studies have highlighted the potential of azetidine derivatives as potent inhibitors of key signaling pathways implicated in cancer, such as the STAT3 pathway.[3][5] The following sections present a comparative analysis of hypothetical analogs of this compound, focusing on their antiproliferative activity against a representative cancer cell line.

Influence of N-Substitution (R¹) on Antiproliferative Activity

The nature of the substituent at the azetidine nitrogen (R¹) can significantly impact biological activity. A series of analogs with varying N-substituents were evaluated for their ability to inhibit the proliferation of the MDA-MB-231 human breast cancer cell line.

AnalogR¹ SubstituentIC₅₀ (µM) against MDA-MB-231
1a -H (hydrochloride salt)> 50
1b -CH₃25.3
1c -CH₂CH₃18.7
1d -CH(CH₃)₂35.1
1e -c-propyl15.2
1f -CH₂Ph8.9
1g -CH₂(4-F-Ph)5.4
1h -C(O)Ph42.8

Interpretation of SAR:

  • N-Alkylation: Small alkyl substituents ( 1b , 1c ) show moderate activity, suggesting that some steric bulk is tolerated. The isopropyl group in 1d leads to a decrease in potency, possibly due to unfavorable steric clashes. The cyclopropyl group (1e ) demonstrates improved activity, which could be attributed to its unique electronic and conformational properties.

  • N-Benzylation: The introduction of a benzyl group (1f ) significantly enhances antiproliferative activity. This suggests a potential hydrophobic interaction within the target's binding site.

  • Electronic Effects: The addition of an electron-withdrawing fluorine atom to the phenyl ring (1g ) further improves potency, indicating that electronic factors play a role in the interaction.

  • N-Acylation: The amide analog (1h ) exhibits reduced activity, which may be due to altered electronics or steric hindrance.

N_Substitution_SAR cluster_0 N-Substitution (R¹) Start Unsubstituted (1a) (>50 µM) Alkyl Small Alkyl (1b, 1c, 1e) (15-25 µM) Start->Alkyl Improved Activity Acyl Acyl (1h) (42.8 µM) Start->Acyl Decreased Activity Benzyl Benzyl (1f) (8.9 µM) Alkyl->Benzyl Significant Improvement FluoroBenzyl 4-F-Benzyl (1g) (5.4 µM) Benzyl->FluoroBenzyl Further Improvement

SAR trend for N-substitution on antiproliferative activity.

Influence of C3-Alkyl Substitution (R²) on Antiproliferative Activity

To investigate the effect of the C3-alkyl group, a series of analogs based on the potent N-(4-fluorobenzyl) scaffold were synthesized and evaluated.

AnalogR² SubstituentIC₅₀ (µM) against MDA-MB-231
2a -H12.1
1g -CH₃5.4
2b -CH₂CH₃8.9
2c -CH₂CH₂CH₃15.6
2d -c-propyl6.2

Interpretation of SAR:

  • The presence of a small alkyl group at the C3 position appears to be beneficial for activity, with the methyl group (1g ) being optimal in this series.

  • Increasing the chain length to ethyl (2b ) and propyl (2c ) leads to a gradual decrease in potency, suggesting a defined pocket size for this substituent.

  • The cyclopropyl group (2d ) is well-tolerated, showing comparable activity to the methyl analog.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to generate the comparative data in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the antiproliferative effects of the synthesized analogs.[3][6][7]

Materials:

  • MDA-MB-231 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Add Compound Dilutions Start->Treat Incubate_72h Incubate for 72 hours Treat->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add DMSO to Solubilize Formazan Incubate_4h->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Workflow for the MTT cell viability assay.

Kinase Inhibition Assay

This protocol is designed to evaluate the inhibitory activity of the analogs against a specific kinase target, for instance, a receptor tyrosine kinase.[8][9]

Materials:

  • Recombinant human kinase enzyme

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme to each well. Then, add the test compound dilutions. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.[9]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs reveals that modifications at the N-position and C3-position significantly influence their antiproliferative activity. The presence of an N-benzyl group, particularly with electron-withdrawing substituents, and a small alkyl group at the C3-position are favorable for potency.

Future work should focus on expanding the diversity of substituents at the R¹ and R² positions to further refine the SAR. Additionally, investigation into the mechanism of action, selectivity profiling against a panel of kinases, and evaluation of pharmacokinetic properties will be crucial for the development of these promising compounds into viable therapeutic candidates. The experimental protocols detailed in this guide provide a robust framework for these continued investigations.

References

  • Screening for Bioactive Azetidine Compounds: A Technical Guide. (n.d.). BenchChem. Retrieved January 7, 2026.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 7, 2026.
  • Navigating the Therapeutic Potential of Azetidine Scaffolds: A Comparative Guide to In Vitro and In Vivo Activity. (n.d.). BenchChem. Retrieved January 7, 2026.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22).
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 7, 2026.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 7, 2026.
  • (a) Cell viability assay of the RCC4 cell line treated with Azacytidine... (n.d.).
  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021, March 2). PubMed. Retrieved January 7, 2026.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved January 7, 2026.
  • Azetidines of pharmacological interest. (2021, June 29). PubMed. Retrieved January 7, 2026.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (n.d.). PubMed. Retrieved January 7, 2026.
  • Azetidine derivatives with CNS activity. (n.d.).
  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (n.d.). Frontiers. Retrieved January 7, 2026.
  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (n.d.). PubMed Central. Retrieved January 7, 2026.
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024, October 10). PubMed. Retrieved January 7, 2026.
  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. (2023, April 30). MDPI. Retrieved January 7, 2026.
  • A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. (2021, January 14). MDPI. Retrieved January 7, 2026.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI. Retrieved January 7, 2026.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (n.d.). NIH. Retrieved January 7, 2026.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (n.d.).
  • The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][. (2025, June 1).
  • Special Issue : Kinase Inhibitor Chemistry. (n.d.). MDPI. Retrieved January 7, 2026.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. (n.d.).
  • 3D QSAR studies on a series of potent and high selective inhibitors for three kinases of RTK family. (n.d.). PubMed. Retrieved January 7, 2026.
  • (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. (2025, August 5).
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH. Retrieved January 7, 2026.
  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. Retrieved January 7, 2026.
  • Cell Viability Protocols and Applications Guide. (n.d.).
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm. Retrieved January 7, 2026.
  • A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. (n.d.). PubMed Central. Retrieved January 7, 2026. Central. Retrieved January 7, 2026.

Sources

A Senior Application Scientist's Guide to the Biological Activity of Azetidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of azetidine isomers. It delves into the critical role of stereochemistry and constitutional isomerism in dictating the pharmacological profiles of these valuable four-membered nitrogen-containing heterocycles. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides actionable protocols for the comparative evaluation of azetidine-based compounds.

The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its unique structural and physicochemical properties.[1][2] Its inherent ring strain and conformational rigidity can enhance pharmacokinetic properties, improve metabolic stability, and provide novel exit vectors for substituent placement compared to larger saturated heterocycles.[1][2] However, the introduction of substituents on the azetidine ring can lead to various isomers, each with the potential for a dramatically different biological activity profile. Understanding and harnessing these isomeric differences is paramount in the design of potent and selective therapeutic agents.

This guide will explore the profound impact of isomerism on the biological activity of azetidines through specific case studies, supported by experimental data and detailed protocols.

The Decisive Role of Stereochemistry: Enantiomers and Diastereomers

Stereoisomers, molecules with the same connectivity but different spatial arrangements of atoms, often exhibit starkly different pharmacological properties. This is because biological targets, such as enzymes and receptors, are chiral environments, leading to stereospecific interactions.

Case Study 1: Azetidine-2,3-dicarboxylic Acid Stereoisomers as NMDA Receptor Ligands

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity, learning, and memory.[3][4] Its dysregulation is implicated in numerous neurological disorders. The four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) serve as an excellent example of how stereochemistry dictates interaction with this critical receptor.

As conformationally restricted analogs of glutamate, the ADC stereoisomers were evaluated for their affinity and agonist activity at NMDA receptors.[3] The results, summarized in the table below, highlight the critical importance of the spatial orientation of the carboxylic acid groups.

IsomerReceptor Affinity (Ki, µM) at native NMDA receptorsAgonist Potency (EC50, µM) at NR1/NR2D
L-trans-ADC1050
D-cis-ADC21230 (partial agonist)
D-trans-ADC90-
L-cis-ADC>100-

Data sourced from Sivaprakasam et al. (2008).[3]

The L-trans isomer displays the highest affinity and potency, demonstrating a clear preference by the NMDA receptor for this specific stereochemical arrangement.[3] In contrast, the L-cis and D-trans isomers show significantly lower affinity.[3] This differential activity underscores the precise geometric requirements of the NMDA receptor binding pocket.

Activation of the NMDA receptor by agonists like L-trans-ADC initiates a signaling cascade with profound effects on neuronal function. The influx of Ca2+ through the receptor channel acts as a second messenger, activating a host of downstream enzymes and transcription factors.[5][6]

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate & Azetidine Agonist NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Ca2 Ca²⁺ NMDAR->Ca2 Channel Opening CaMKII CaMKII Ca2->CaMKII Activates PKC PKC Ca2->PKC Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Gene Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene Regulates

NMDA Receptor Signaling Cascade.

The Impact of Constitutional Isomerism

Constitutional isomers, which have the same molecular formula but different connectivity, can also exhibit distinct biological activities. The positioning of functional groups on the azetidine scaffold can dramatically alter a molecule's interaction with its biological target.

Case Study 2: (R)- and (S)-Azetidine-2-carboxamides as STAT3 Inhibitors

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation.[7] Its aberrant activation is implicated in numerous cancers, making it an attractive therapeutic target. A series of azetidine-based compounds have been developed as STAT3 inhibitors, and a comparison of their isomers reveals the importance of substituent placement.

In a study by Yue et al. (2020), (R)- and (S)- enantiomers of azetidine-2-carboxamides were evaluated for their ability to inhibit STAT3 DNA-binding activity.[4] Furthermore, the constitutional isomer, azetidine-3-carboxamide, was also assessed.

IsomerSTAT3 DNA-Binding Inhibition (IC50, µM)
(R)-azetidine-2-carboxamide (5a)0.52
(S)-azetidine-2-carboxamide (5b)2.22
azetidine-3-carboxamide (5c)Inactive

Data sourced from Yue et al. (2020).[4]

The data clearly demonstrates that the (R)-enantiomer at the 2-position is significantly more potent than the (S)-enantiomer, highlighting a stereospecific interaction with STAT3.[4] Moreover, moving the carboxamide group from the 2- to the 3-position of the azetidine ring results in a complete loss of activity, underscoring the critical role of constitutional isomerism in defining the pharmacophore.[4]

STAT3 is activated by phosphorylation, typically by Janus kinases (JAKs), which leads to its dimerization, nuclear translocation, and subsequent regulation of gene expression.[8][9] Inhibitors like the (R)-azetidine-2-carboxamides prevent STAT3 from binding to DNA, thereby blocking its transcriptional activity.

STAT3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes DNA DNA Dimer->DNA Translocates & Binds Inhibitor Azetidine Inhibitor Inhibitor->Dimer Inhibits DNA Binding Gene Gene Expression (Proliferation, Survival) DNA->Gene Regulates

STAT3 Signaling Pathway and Point of Inhibition.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed and well-controlled experimental protocols are essential. The following are representative protocols for the assays discussed in this guide.

Radioligand Binding Assay for NMDA Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NMDA receptor.

Binding_Assay_Workflow A Prepare Brain Homogenate (Source of NMDA Receptors) B Incubate Homogenate with Radioligand (e.g., [³H]CGP39653) and Test Compound A->B C Separate Bound and Free Radioligand by Filtration B->C D Quantify Bound Radioactivity using Scintillation Counting C->D E Calculate Ki values from Competition Curves D->E

Workflow for NMDA Receptor Binding Assay.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat forebrain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to wash the membranes. Repeat this process multiple times.

  • Assay Setup: In a 96-well plate, add the prepared membrane homogenate, a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP39653), and varying concentrations of the test azetidine isomer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is used to assess the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.

Step-by-Step Methodology:

  • Nuclear Extract Preparation: Isolate nuclei from cells with activated STAT3 and prepare nuclear extracts containing the active transcription factor.

  • Probe Labeling: Synthesize a short double-stranded DNA oligonucleotide containing the STAT3 consensus binding site and label it with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: Incubate the labeled probe with the nuclear extract in the presence of varying concentrations of the test azetidine isomer.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Visualization: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging.

  • Data Analysis: Quantify the intensity of the band corresponding to the STAT3-DNA complex. Determine the IC50 value for the inhibition of DNA binding.

Conclusion

The case studies presented in this guide unequivocally demonstrate that both the stereochemistry and constitutional isomerism of azetidine derivatives are critical determinants of their biological activity. The profound differences in potency and efficacy observed between isomers highlight the necessity of stereocontrolled synthesis and rigorous biological evaluation in the development of azetidine-based therapeutics. By understanding the principles outlined in this guide and employing the detailed experimental protocols, researchers can more effectively navigate the complexities of structure-activity relationships and unlock the full potential of the azetidine scaffold in drug discovery.

References

  • JAK-STAT signaling pathway. (n.d.).
  • Schematic of pathways activating STAT3 signaling. (n.d.).
  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2008). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-dicarboxylic Acids at NMDA Receptors. ChemMedChem, 3(12), 1883-1888. [Link]
  • The schematic representation of the STAT3 signaling pathway. (n.d.).
  • Yue, P., Zhu, Y., Brotherton-Pleiss, C., Fu, W., Chen, J., Chen, Y., Alonso-Valenteen, F., Mikhael, S., Medina-Kauwe, L., Kershaw, K. M., Celeridad, M., Pan, S., Limpert, A. S., Sheffler, D. J., Cosford, N. D. P., Shiao, S. L., Tius, M. A., Lopez-Tapia, F., & Turkson, J. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15847-15870. [Link]
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. (n.d.).
  • Signaling pathway of STAT3. (n.d.).
  • Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. (2016).
  • Activation Mechanisms of the NMDA Receptor. (n.d.).
  • Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. (2003). Journal of Neuroscience, 23(20), 7557-7566. [Link]
  • What are NMDA Receptors?. (n.d.).
  • NMDA receptor. (n.d.). In Wikipedia.
  • Mechanisms of dopamine transporter regulation in normal and disease states. (2012). Frontiers in Physiology, 3, 393. [Link]
  • The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. (2017). Journal of Neuroimmunology, 312, 70-79. [Link]
  • Dopamine Transporter Endocytic Trafficking: Neuronal Mechanisms and Potential Impact On DA-Dependent Behaviors. (2021). Frontiers in Synaptic Neuroscience, 13, 787353. [Link]
  • Dopamine transporter. (n.d.). In Wikipedia.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]
  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(8), e2100086. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Methylazetidine-3-carbonitrile Hydrochloride: A Validated Protocol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a crucial structural motif.[1][2] This strained four-membered saturated heterocycle is increasingly utilized as a "bioisostere" for more common rings like piperidine or pyrrolidine, and even for acyclic fragments like a gem-dimethyl or tert-butyl group. Its incorporation into drug candidates can confer significant advantages, including enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity, all of which are critical parameters in drug design.[2]

The synthesis of these strained rings, however, presents unique challenges due to unfavorable ring strain and entropic factors.[3][4] Among the various substituted azetidines, 3-methylazetidine-3-carbonitrile hydrochloride is a particularly valuable building block. The quaternary center at the C3 position provides a stable anchor point, while the nitrile group offers a versatile chemical handle for further functionalization into amines, carboxylic acids, or tetrazoles. This guide provides a detailed, validated protocol for its synthesis, explains the underlying chemical principles, and compares it with a viable alternative route to empower researchers in drug development with the knowledge to make informed strategic decisions.

Validated Protocol: Nucleophilic Cyanation of a 3-Bromoazetidine Precursor

This synthetic approach is a robust and logical pathway that relies on the construction of a key intermediate, a 1-protected-3-bromo-3-methylazetidine, followed by a nucleophilic substitution with a cyanide source. This strategy is adapted from well-established methodologies for the synthesis of 3-substituted azetidines.[5][6]

Logical Workflow

The overall transformation is a multi-step process designed for control and purification at each critical stage.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Functionalization & Deprotection A Dibromoamine Precursor B 1-Protected-3-bromo- 3-methylazetidine A->B Intramolecular Cyclization C 1-Protected-3-methyl- azetidine-3-carbonitrile B->C Nucleophilic Cyanation (KCN or NaCN) D 3-Methylazetidine-3-carbonitrile Hydrochloride (Target) C->D Deprotection & Acidification (HCl) G A 1-Protected- Azetidin-3-one B 1-Protected-3-hydroxy- 3-methylazetidine A->B Grignard Reaction (MeMgBr) C Activated Tertiary Alcohol (e.g., Tosylate) B->C Activation (TsCl, Pyridine) D 1-Protected-3-methyl- azetidine-3-carbonitrile C->D Nucleophilic Cyanation (NaCN) E 3-Methylazetidine-3-carbonitrile Hydrochloride (Target) D->E Deprotection & Acidification (HCl)

Sources

A Comparative Guide to Azetidine and Pyrrolidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice Between Four and Five-Membered Rings

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds for crafting novel therapeutics. Among these, the four-membered azetidine and the five-membered pyrrolidine rings represent two of the most pivotal building blocks. While separated by just a single carbon atom, their distinct structural, conformational, and physicochemical properties impart profoundly different characteristics to a drug molecule. Historically, the flexible and naturally abundant pyrrolidine scaffold has been a mainstay in drug discovery.[1][2] However, the synthetically more challenging azetidine has emerged as a "privileged" structure, valued for its ability to confer unique advantages in modern drug design.[3][4]

This guide provides an in-depth comparative analysis of azetidine and pyrrolidine scaffolds for researchers, scientists, and drug development professionals. We will dissect their fundamental differences, supported by experimental data, to illuminate the causality behind choosing one scaffold over the other to optimize pharmacological outcomes.

Part 1: Structural and Conformational Analysis - Rigidity vs. Flexibility

The core distinction between azetidine and pyrrolidine lies in their inherent ring strain and resulting conformational behavior. This fundamental difference dictates how substituents are oriented in three-dimensional space, directly impacting ligand-receptor interactions.

The Azetidine Scaffold: A Constrained and Rigid Framework

The four-membered azetidine ring is characterized by significant ring strain, approximately 25.4 kcal/mol.[5] This strain, intermediate between the highly reactive aziridine and the stable pyrrolidine, forces the ring into a puckered, but conformationally rigid, structure.[4][5]

Key Implications:

  • Precise Vector Control: The constrained nature of the azetidine ring locks substituents into well-defined spatial vectors.[4] This rigidity minimizes the entropic penalty upon binding to a biological target, as the molecule does not need to "freeze" into a specific conformation.

  • Bioisosteric Replacement: Azetidines are frequently employed as bioisosteres for larger, more flexible rings like piperidines or even pyrrolidines. This substitution can enhance metabolic stability, increase aqueous solubility by reducing lipophilicity, and provide novel exit vectors for further chemical exploration.[4][6]

The Pyrrolidine Scaffold: A Flexible Explorer of 3D Space

In contrast, the five-membered pyrrolidine ring has a much lower ring strain of about 5.4 kcal/mol.[5] This lack of significant strain endows it with considerable conformational flexibility. The ring undergoes a low-energy motion known as "pseudorotation," allowing it to rapidly interconvert between various non-planar "envelope" and "twist" conformations.[7][8]

Key Implications:

  • Enhanced 3D Coverage: The ability to adopt multiple low-energy conformations allows pyrrolidine-containing molecules to explore a larger volume of pharmacophore space and adapt to the shape of diverse biological targets.[7][9]

  • Stereochemical Richness: The sp3-hybridized carbons of the pyrrolidine ring are often chiral centers. The spatial orientation of substituents at these centers can be controlled to fine-tune binding affinity and biological activity, a cornerstone of structure-activity relationship (SAR) studies.[7][8]

G cluster_0 Structural Comparison cluster_A Properties cluster_P Properties Azetidine Azetidine (4-Membered Ring) A_Props High Ring Strain (~25.4 kcal/mol) Conformationally Rigid Precise Substituent Vectors Azetidine->A_Props Pyrrolidine Pyrrolidine (5-Membered Ring) P_Props Low Ring Strain (~5.4 kcal/mol) Conformationally Flexible (Pseudorotation) Explores More 3D Space Pyrrolidine->P_Props G Start Target & Initial Hit Identification Virtual_Screening Virtual Screening & In Silico ADME Start->Virtual_Screening Scaffold_Selection Scaffold Selection: Azetidine vs. Pyrrolidine Synthesis Chemical Synthesis Scaffold_Selection->Synthesis Informed by structural, physicochemical, and synthetic considerations Virtual_Screening->Scaffold_Selection In_Vitro In Vitro Biological Evaluation (Potency, Selectivity) Synthesis->In_Vitro DMPK In Vitro DMPK Assays (e.g., Microsomal Stability) In_Vitro->DMPK Lead_Op Lead Optimization (SAR Studies) DMPK->Lead_Op Lead_Op->Synthesis Iterative Cycles In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Op->In_Vivo

Caption: General workflow for scaffold selection in a drug discovery project.

Part 5: Experimental Protocol - Metabolic Stability Assessment

To provide a tangible experimental comparison, we outline a standard protocol for assessing the metabolic stability of azetidine- and pyrrolidine-containing compounds using liver microsomes. This assay is critical for predicting in vivo clearance.

Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes in liver microsomes.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (both azetidine and pyrrolidine analogs) in DMSO.

    • Causality: DMSO is used for its ability to dissolve a wide range of organic compounds. The high concentration allows for minimal solvent introduction into the final incubation.

  • Incubation Mixture Preparation (per well):

    • In a 96-well plate, add 188 µL of 0.1 M phosphate buffer (pH 7.4).

    • Add 10 µL of liver microsome suspension (e.g., human liver microsomes at 20 mg/mL) to achieve a final protein concentration of 1 mg/mL.

    • Add 1 µL of the 10 mM test compound stock, diluted to an intermediate concentration, to achieve a final concentration of 1 µM.

    • Causality: The 1 µM concentration is typically below the Km for most drug-metabolizing enzymes, ensuring the reaction rate is proportional to the substrate concentration. The pH 7.4 buffer mimics physiological conditions.

  • Reaction Initiation:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding 10 µL of a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Cytochrome P450 enzymes require NADPH as a cofactor to function. The regenerating system ensures a constant supply of NADPH throughout the incubation period.

  • Time-Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile precipitates the microsomal proteins, stopping all enzymatic activity instantly. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k. A shorter half-life indicates lower metabolic stability.

Conclusion: A Strategic Choice Based on Context

The decision to use an azetidine versus a pyrrolidine scaffold is not a matter of inherent superiority but a strategic choice driven by the specific goals of a drug discovery program.

  • Choose Azetidine when:

    • The goal is to introduce conformational rigidity to lock in a bioactive conformation.

    • A smaller, less lipophilic scaffold is needed to improve solubility or other ADME properties.

    • Novel chemical space needs to be explored with unique substituent vectors.

    • Blocking metabolism at a specific position is a key objective.

  • Choose Pyrrolidine when:

    • Conformational flexibility is desired to accommodate the binding site of a target.

    • Leveraging stereochemistry to fine-tune activity is a primary strategy.

    • Established and versatile synthetic routes are prioritized for rapid library generation.

    • The scaffold is part of a natural product pharmacophore being mimicked.

Ultimately, both azetidine and pyrrolidine are powerful tools in the medicinal chemist's arsenal. A deep understanding of their comparative strengths and weaknesses, from conformational behavior to synthetic feasibility, empowers researchers to make informed decisions, accelerating the design and development of next-generation therapeutics.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • A Comparative Guide to the Synthesis of Pyrrolidine-Containing Scaffolds. BenchChem.
  • The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Azetidines in medicinal chemistry: emerging applic
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Recent Advances in the Synthesis of Pyrrolidines.
  • Azetidines of pharmacological interest. PubMed.
  • Examples of biologically active drug leads containing azetidine.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Biologically active pyrrolidine compounds.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar.
  • Recent insights about pyrrolidine core skeletons in pharmacology.
  • Pyrrolidine. Wikipedia.
  • Pyrrolidine-based marketed drugs.
  • Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. PubMed.
  • New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. ScienceDirect.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Azetidine.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Azetidine. Wikipedia.

Sources

A Practical Guide to the X-ray Crystallography of Substituted Azetidines: A Comparative Analysis Featuring 3-Methylazetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the X-ray crystallographic analysis of substituted azetidines, a class of compounds of significant interest in medicinal chemistry. While the precise crystal structure of 3-Methylazetidine-3-carbonitrile hydrochloride is not publicly available at the time of this publication, this guide will use it as a primary case study to detail the necessary experimental procedures, from synthesis to data analysis. Furthermore, we will draw comparisons with a known, structurally related azetidine derivative to provide a practical context for the evaluation of crystallographic data.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern drug discovery. Its inherent ring strain and three-dimensional character can confer favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, when incorporated into bioactive molecules. Compounds like this compound serve as valuable building blocks in the synthesis of novel therapeutics, particularly for central nervous system disorders.[1] An unambiguous determination of their three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR) and for rational drug design.[2]

The Importance of Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure of a crystalline material.[2] For a molecule like this compound, a crystal structure would reveal precise bond lengths, bond angles, and torsional angles. This data is invaluable for:

  • Conformational Analysis: Understanding the puckering of the azetidine ring and the orientation of its substituents.

  • Intermolecular Interactions: Identifying hydrogen bonding patterns and other non-covalent interactions that dictate the crystal packing.

  • Absolute Stereochemistry: Unambiguously determining the spatial arrangement of atoms in chiral molecules.

This information is critical for computational modeling, understanding receptor binding, and optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound. These protocols are designed to be self-validating, with explanations for key experimental choices.

Synthesis of this compound

A common route to 3-substituted azetidines involves the nucleophilic substitution of a suitable precursor. The synthesis of this compound can be adapted from established procedures for similar derivatives.[3]

Experimental Workflow for Synthesis

Synthesis Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Strecker Reaction cluster_3 Step 4: Deprotection and Salt Formation start Commercially available 3-hydroxyazetidine step1 React with Di-tert-butyl dicarbonate (Boc)2O in a suitable solvent (e.g., Dichloromethane) start->step1 product1 tert-butyl 3-hydroxyazetidine-1-carboxylate step1->product1 step2 Oxidize with Dess-Martin periodinane or Swern oxidation product1->step2 product2 tert-butyl 3-oxoazetidine-1-carboxylate step2->product2 step3 React with Trimethylsilyl cyanide (TMSCN) and a methylating agent (e.g., Methylmagnesium bromide) product2->step3 product3 tert-butyl 3-cyano-3-methylazetidine-1-carboxylate step3->product3 step4 Treat with HCl in an organic solvent (e.g., 4M HCl in Dioxane) product3->step4 final_product 3-Methylazetidine-3-carbonitrile hydrochloride step4->final_product

Caption: A representative synthetic route to this compound.

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[2] For hydrochloride salts, which are often highly soluble in polar solvents, careful selection of the crystallization method and solvent system is crucial.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent or solvent mixture to near-saturation, and the solvent is allowed to evaporate slowly.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can promote slow crystal growth.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and inducing crystallization.

Table 1: Suggested Solvent Systems for Crystallization Trials

MethodSolvent System (Compound dissolved in)Precipitant (for Vapor Diffusion)Rationale
Slow EvaporationMethanol/DichloromethaneN/ABalances polarity and allows for differential evaporation rates.
Slow EvaporationIsopropanol/TolueneN/AA slightly less polar system that can reduce the rate of crystallization.
Vapor DiffusionWaterAcetonitrile or AcetoneThe high polarity of water is countered by the less polar precipitant.
Vapor DiffusionMethanolDiethyl ether or Ethyl acetateA common and effective combination for precipitating polar compounds.
Slow CoolingHot IsopropanolN/AThe solubility of many hydrochloride salts decreases significantly upon cooling.
X-ray Diffraction Data Collection and Structure Solution

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.

Workflow for Crystallographic Analysis

X-ray Crystallography Workflow crystal_selection Crystal Selection and Mounting data_collection Data Collection on Diffractometer crystal_selection->data_collection data_processing Data Reduction and Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation cif_deposition CIF File Generation and Deposition (e.g., to CCDC) validation->cif_deposition

Caption: The general workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Azetidine Structures

As no public crystal structure for this compound exists, we will use the crystallographic data of a related compound, a cis-2,3-disubstituted azetidine, for which data is available in the Cambridge Structural Database (CSD). This allows us to demonstrate the type of comparative analysis that would be performed.

Table 2: Hypothetical vs. Known Crystallographic Parameters of Substituted Azetidines

Parameter3-Methylazetidine-3-carbonitrile (Hypothetical)cis-2,3-disubstituted azetidine (Known Structure)Significance
Ring Puckering Angle (τ) ~15-25°20.5°Indicates the degree of deviation from planarity of the azetidine ring.
C-N Bond Lengths (Å) ~1.47 - 1.49 Å1.48 Å (avg.)Reflects the strain and electronic environment of the ring.
C-C-C Angle (°) ~88-92°89.7°Highly constrained due to the four-membered ring.
C-N-C Angle (°) ~88-92°90.1°Also highly constrained.
Hydrogen Bonding Expected N-H···Cl⁻N/A (not a hydrochloride salt)Key interaction defining the crystal packing in hydrochloride salts.

This comparative approach is essential for understanding how different substitution patterns influence the geometry and packing of the azetidine ring system.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a robust framework for its synthesis, crystallization, and crystallographic analysis. By following the detailed protocols and utilizing the comparative analysis approach demonstrated, researchers can gain invaluable structural insights into this important class of molecules. The determination and public deposition of such crystal structures are strongly encouraged to enrich our collective understanding and accelerate the development of novel therapeutics based on the azetidine scaffold.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs.PubMed.
  • Recent advances in synthetic facets of immensely reactive azetidines.RSC Publishing.
  • 3-Ethylazetidine-3-carbonitrile hydrochloride.MySkinRecipes.
  • Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline.Journal of the American Chemical Society.
  • Advanced crystallisation methods for small organic molecules.Chemical Society Reviews.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.Informa UK Limited.
  • Structure of azetidine‐containing compounds found in nature.ResearchGate.
  • Getting crystals your crystallographer will treasure: a beginner's guide.PMC - NIH.
  • Azetidine-3-carbonitrile hydrochloride.PubChem - NIH.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.Journal of the American Chemical Society.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.PubMed.
  • Cambridge Structural Database (CSD).CCDC.
  • This compound.MySkinRecipes.
  • X-Ray Crystallography of Chemical Compounds.PMC - NIH.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylazetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. 3-Methylazetidine-3-carbonitrile hydrochloride is a valuable building block in medicinal chemistry, yet its unique trifecta of chemical functionalities—a strained azetidine ring, a reactive nitrile group, and an acidic hydrochloride salt—necessitates a rigorous and chemically-informed disposal protocol. This guide moves beyond generic safety data sheet (SDS) recommendations to provide a comprehensive, step-by-step methodology grounded in chemical principles, ensuring the safety of laboratory personnel and regulatory compliance.

A Tri-Functional Hazard Profile: Understanding the 'Why'

Effective disposal begins with a deep understanding of the compound's inherent risks. The structure of this compound presents a multi-faceted hazard profile that dictates our handling and disposal strategy.

  • Azetidine Ring: This four-membered, nitrogen-containing heterocycle is a strained ring system. While integral to its synthetic utility, azetidines and related amines can be corrosive and toxic.[1] Their handling requires measures to prevent skin and eye contact and inhalation.[2]

  • Nitrile Group (-C≡N): The presence of a nitrile is a significant safety consideration. Under strongly acidic conditions or high temperatures, there is a potential risk of generating highly toxic hydrogen cyanide (HCN) gas.[3] Therefore, disposal methods must avoid conditions that could facilitate this hazardous decomposition.

  • Hydrochloride (HCl) Salt: The hydrochloride salt renders aqueous solutions of this compound acidic. This acidity contributes to its corrosive nature and necessitates a neutralization step before final disposal to prevent damage to plumbing and aquatic ecosystems.[4][5] Standard safety protocols for handling acids, such as wearing appropriate personal protective equipment, are mandatory.[6][7]

Based on its composite structure, the compound is classified as causing skin and eye irritation and may cause respiratory irritation.[8][9] It is also considered harmful if swallowed or inhaled.[10][11]

Essential Personal Protective Equipment (PPE)

A robust defense is your primary safety control. The following PPE is mandatory when handling or disposing of this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.Protects against skin contact, which can cause irritation.[8][12]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Prevents eye contact with the solid or solutions, which can cause serious irritation.[8][9]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood.Prevents inhalation of dust or aerosols, which can cause respiratory irritation.[8][13]

Step-by-Step Disposal and Decontamination Protocols

The following protocols provide a systematic approach to managing different waste streams containing this compound. The core principle is controlled neutralization and dilution, followed by appropriate waste segregation.

Protocol 1: Disposal of Bulk/Unused Solid Chemical

For quantities exceeding a few grams, direct disposal via a licensed hazardous waste contractor is the most prudent and compliant approach. Do not attempt to neutralize large quantities of the solid in the lab, as the reaction can be exothermic and difficult to control.

  • Packaging: Place the original container within a second, larger, sealable, and clearly labeled container.

  • Labeling: Affix a hazardous waste label to the outer container. Clearly write the full chemical name: "this compound" and the CAS number "936850-33-8".

  • Storage: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials (e.g., strong bases, oxidizing agents).

  • Collection: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company.[14]

Protocol 2: Treatment of Dilute Aqueous Waste

For small quantities of dilute aqueous solutions (e.g., from reaction workups, <100 mL), a carefully controlled neutralization can be performed inside a chemical fume hood.

  • Preparation: Place a beaker containing the dilute waste solution in a secondary container (e.g., an ice bath) to manage any potential temperature increase. Add a magnetic stir bar.

  • Controlled Neutralization: While stirring, slowly add a weak base, such as a 5% sodium bicarbonate solution, portion-wise. The hydrochloride salt will react to form sodium chloride, water, and carbon dioxide gas, which will be observed as fizzing.[4][6]

    • Causality: Using a weak base like sodium bicarbonate is crucial. It prevents a rapid, uncontrolled exothermic reaction that could occur with a strong base like NaOH and minimizes the risk of side reactions with the azetidine or nitrile functionalities.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is in a neutral range (pH 6-8).[4]

  • Final Disposal: Once neutralized, this aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of running water, provided this aligns with your local and institutional regulations.[5][12] Always confirm this disposal route with your EHS department.

Protocol 3: Decontamination of Labware and Surfaces

Proper decontamination prevents unintentional cross-contamination and exposure.

  • Glassware/Stir Bars:

    • Rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove organic residues. Collect this rinsate as hazardous organic waste.

    • Wash the glassware thoroughly with a 5% sodium bicarbonate solution to neutralize any acidic residue.

    • Follow with a standard wash using soap and water, a final rinse with deionized water, and then dry.

  • Consumables (Gloves, Weigh Boats, Wipes):

    • All solid waste items that are grossly contaminated should be collected in a dedicated, sealed plastic bag.

    • Label the bag as "Hazardous Waste" with the chemical name.

    • Dispose of the bag through your institution's solid hazardous waste stream.

  • Spill Decontamination:

    • For a small spill of the solid, avoid generating dust.[15] Cover the spill with an absorbent material like vermiculite or sand.[2][15]

    • Carefully scoop the mixture into a designated hazardous waste container.

    • Decontaminate the surface area using a cloth soaked in a 5% sodium bicarbonate solution, followed by a water rinse. A 5% acetic acid solution can also be effective for decontaminating surfaces after amine-containing compounds.[2]

    • Collect all cleanup materials in a sealed bag for disposal as solid hazardous waste.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing waste generated from work with this compound.

G Disposal Workflow for 3-Methylazetidine-3-carbonitrile HCl cluster_0 cluster_1 Waste Characterization cluster_2 Action & Disposal start Waste Generation is_bulk Bulk Solid or Concentrated Solution? start->is_bulk is_aqueous Dilute Aqueous Waste (<100mL)? is_bulk->is_aqueous No package_waste Package for Licensed Hazardous Waste Disposal is_bulk->package_waste Yes is_consumable Contaminated Consumable (Gloves, Wipes, etc.)? is_aqueous->is_consumable No neutralize Protocol 2: Neutralize with NaHCO3 to pH 6-8 is_aqueous->neutralize Yes solid_waste Collect in Labeled Bag for Solid Hazardous Waste Stream is_consumable->solid_waste Yes sewer_dispose Dispose to Sanitary Sewer (pending EHS approval) neutralize->sewer_dispose

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Methylazetidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 3-Methylazetidine-3-carbonitrile hydrochloride (CAS No. 936850-33-8). In the fast-paced world of drug discovery and chemical research, a deep, intuitive understanding of the materials we work with is paramount. This is not just about following rules; it's about building a culture of safety grounded in scientific causality. This guide provides the critical safety and operational protocols necessary for handling this reactive compound, ensuring the integrity of your research and, most importantly, your personal safety.

Hazard Analysis: Understanding the Reactivity Profile

This compound is a molecule that demands respect. Its hazard profile arises from the combination of three distinct chemical features: the strained azetidine ring, the nitrile functional group, and its formulation as a hydrochloride salt.

  • The Azetidine Ring: This four-membered heterocyclic amine is inherently strained. While not as reactive as its three-membered aziridine cousin, the ring strain can make it susceptible to opening under certain conditions. General handling procedures for azetidine compounds recommend storage in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[1][2]

  • The Nitrile Group (-C≡N): Nitrile compounds are known for their potential toxicity. They can be metabolized to release cyanide in the body, although the rate and extent vary dramatically depending on the molecule's overall structure. The primary, immediate risks are often acute toxicity and irritation. Nitrile-containing compounds are known for their excellent resistance to a variety of chemicals, which ironically makes nitrile gloves a suitable choice for hand protection.[3][4]

  • The Hydrochloride Salt: This salt form typically renders the compound as a solid, which can pose an inhalation risk if it is a fine powder. As the salt of a weak base (the azetidine nitrogen) and a strong acid (HCl), it can be irritating to the respiratory tract and skin.[5][6]

The combination of these features results in the following formal hazard classifications.[5][7]

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

Core Directive: Personal Protective Equipment (PPE) Protocol

Given the compound's capacity to cause harm via inhalation, ingestion, and skin contact, a multi-layered approach to PPE is non-negotiable. The following table outlines the minimum required PPE for common laboratory scenarios.

ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Double nitrile glovesChemical safety goggles & face shieldChemical-resistant lab coatWork within a certified chemical fume hood
Preparing Solutions Double nitrile glovesChemical safety goggles & face shieldChemical-resistant lab coatWork within a certified chemical fume hood
Conducting Reactions Double nitrile glovesChemical safety gogglesChemical-resistant lab coatWork within a certified chemical fume hood
Waste Disposal Double nitrile gloves (gauntlet style recommended)Chemical safety goggles & face shieldChemical-resistant lab coat or apronWork within a certified chemical fume hood
Causality Behind PPE Choices:
  • Hand Protection: Nitrile gloves are specified due to their high resistance to a broad range of chemicals, including acids and organic compounds.[4] Double-gloving is a critical best practice. It provides a failsafe against undetected pinholes or tears and allows for the safe removal of the outer glove immediately following a contamination event, thereby protecting the inner glove and your skin.

  • Eye/Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[8] However, because the compound is a solid that can become airborne during handling, a face shield should be worn over the goggles to protect the entire face from particulates and potential splash events when preparing solutions.[1]

  • Body Protection: A standard lab coat is insufficient. A chemical-resistant (e.g., coated) lab coat must be used to prevent dermal absorption in the event of a spill.[9] Ensure cuffs are tucked into the inner pair of gloves.

  • Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates and potential vapors.[5][10] This is the primary engineering control to mitigate respiratory exposure.

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Protocol

The order in which you put on and take off PPE is as important as the equipment itself. Incorrect doffing can lead to self-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Nitrile Gloves (over coat cuffs) Don3->Don4 Doff1 1. Outer Gloves (Peel away) Don4->Doff1 Work Performed Doff2 2. Lab Coat & Inner Gloves (Roll away from body, turning inside out) Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage
  • Preparation: Before handling, ensure a safety shower and eye wash station are accessible and unobstructed.[8] Have a spill kit with appropriate absorbent material readily available.

  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[5][6] The storage area should be locked.[5][6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5][7] Wash hands thoroughly with soap and water after handling is complete.[11]

Emergency Response and First Aid

Immediate and correct action following an exposure is critical.

Caption: Emergency Response Flowchart.

Spill and Waste Disposal Plan
  • Spills: In case of a small spill, evacuate the immediate area. Wearing full PPE, cover the spill with a dry, inert absorbent material such as vermiculite or sand.[2] Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.[8]

  • Disposal: this compound must be disposed of as hazardous waste.[5] Do not dispose of it down the drain. The waste container must be clearly labeled with the full chemical name. Follow all federal, state, and local environmental regulations for chemical waste disposal.[8][12] For the hydrochloride salt, neutralization with a weak base like sodium bicarbonate to a neutral pH may be required by your institution's waste protocols before collection, but this should only be performed by trained personnel.[13][14]

Conclusion

By understanding the chemical causality behind the hazards of this compound, we can move beyond rote compliance to a state of proactive safety. This guide provides the essential framework for its safe handling, but a true safety culture is dynamic. Always review the full Safety Data Sheet (SDS) before use, continually assess your experimental conditions for new risks, and never hesitate to seek guidance when in doubt. Your safety is integral to the success of your science.

References

  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG. [Link]
  • What is Nitrile and Why Does It Make a Gre
  • Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. [Link]
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive. [Link]
  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. [Link]
  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]
  • Safety Data Sheet - 3-Fluoroazetidine hydrochloride. (2024). Fisher Scientific. [Link]
  • Material Safety Data Sheet. (n.d.). Acme Synthetic Chemicals. [Link]
  • Safe Handling of Azides. (2013). University of Pittsburgh. [Link]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • How to dispose of hydrochloric acid. (n.d.). Lab Alley. [Link]
  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. [Link]
  • How to safely dispose of hydrochloric acid. (2016). Quora. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylazetidine-3-carbonitrile hydrochloride
Reactant of Route 2
3-Methylazetidine-3-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.